S-tert-Butyl acetothioacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-tert-butyl 3-oxobutanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOMETKMHQLOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166618 | |
| Record name | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15925-47-0 | |
| Record name | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015925470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-tert-Butyl acetothioacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
S-tert-Butyl acetothioacetate CAS number
An In-Depth Technical Guide to S-tert-Butyl Acetothioacetate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, identified by the CAS Number 15925-47-0 , is a versatile thioester compound that serves as a critical building block in organic synthesis and holds significant relevance in the field of drug discovery.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and applications, with a particular focus on its utility for professionals in the pharmaceutical and life sciences sectors. We will delve into the mechanistic causality behind its synthesis, its role in modifying bioactive molecules, and the essential safety protocols for its handling.
Introduction: The Strategic Importance of this compound
This compound belongs to the class of β-keto thioesters, a group of compounds prized for their unique reactivity. The presence of a thioester linkage, as opposed to a more common oxygen ester, imparts distinct chemical characteristics that are highly advantageous in synthetic chemistry. The bulky tert-butyl group provides steric hindrance that can influence reaction pathways and, in the context of medicinal chemistry, can modulate a molecule's pharmacokinetic profile.[4][5]
The strategic importance of this reagent lies in its ability to participate in a wide array of chemical transformations, including C-C bond formation, and as a precursor for more complex molecular architectures. Its alternate names include Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester, and S-tert-Butyl thioacetoacetate.[1]
Physicochemical and Spectroscopic Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its effective application in a laboratory setting. These properties dictate the conditions required for its storage, handling, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 15925-47-0 | [1][2] |
| Molecular Formula | C₈H₁₄O₂S | [1][2] |
| Molecular Weight | 174.26 g/mol | [1][2] |
| Boiling Point | 95-100 °C at 0.9 mm Hg | [2] |
| Density | 0.994 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.486 | [2] |
| Purity | ≥96% | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a critical process for its availability in research. One of the common synthetic routes involves the reaction between 2,2,6-Trimethyl-4H-1,3-dioxin-4-one and 2-Methyl-2-propanethiol.[6] This method is favored for its efficiency and the accessibility of its starting materials.
General Synthetic Workflow
The reaction mechanism leverages the reactivity of the dioxinone ring, which serves as an acetoacetylating agent. The thiol acts as a nucleophile, attacking the carbonyl group of the dioxinone, leading to ring-opening and the subsequent formation of the desired thioester product.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a generalized representation and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-Methyl-2-propanethiol.
-
Reagent Addition: Slowly add 2,2,6-Trimethyl-4H-1,3-dioxin-4-one to the reaction vessel at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically worked up to remove unreacted starting materials and byproducts. Purification is often achieved through distillation under reduced pressure.
Role in Drug Discovery and Medicinal Chemistry
The incorporation of a tert-butyl group is a common strategy in medicinal chemistry.[4] However, this moiety can sometimes be susceptible to metabolic oxidation, leading to high clearance and reduced bioavailability.[5] The use of this compound allows for the introduction of the tert-butyl group via a thioester, which can serve as a handle for further molecular modifications.
The thioester functionality itself is of interest as it can act as a bioisostere for esters, with different hydrolysis rates and metabolic stability profiles. This can be a valuable tool for fine-tuning the pharmacokinetic properties of a drug candidate.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount when handling this compound.
Hazard Identification
Based on available safety data, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Avoid breathing vapors.[10] Wash hands thoroughly after handling.[9][10] Contaminated clothing should be removed and washed before reuse.[9]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 15925-47-0 [chemicalbook.com]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chemical-label.com [chemical-label.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. cometchemical.com [cometchemical.com]
An In-Depth Technical Guide to S-tert-Butyl Acetothioacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of S-tert-Butyl acetothioacetate, a versatile thioester compound with applications in organic synthesis. The information presented herein is intended to support researchers and professionals in drug development and other scientific disciplines by providing a solid foundation of its characteristics, synthesis, and safe handling.
Introduction
This compound, with the CAS number 15925-47-0, is a specialty chemical that serves as a key intermediate in various organic syntheses.[1] Its structure, featuring a reactive β-keto-thioester moiety, makes it a valuable building block for the construction of complex molecular architectures. The presence of the bulky tert-butyl group provides steric hindrance that can influence the regioselectivity of its reactions, a property that is highly valuable in targeted synthesis. This guide will delve into the essential physical properties, spectral characteristics, and a representative synthetic protocol for this compound.
Physicochemical Properties
A thorough understanding of the physical properties of a compound is paramount for its effective use in experimental settings. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 15925-47-0 | [1] |
| Molecular Formula | C₈H₁₄O₂S | [1] |
| Molecular Weight | 174.26 g/mol | [1] |
| Boiling Point | 95-100 °C at 0.9 mm Hg | [2] |
| Density | 0.994 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.486 | [2] |
| Melting Point | Not explicitly reported in the reviewed literature. | |
| Appearance | Colorless to pale yellow clear liquid (estimated). | [3] |
| Purity | ≥96% | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of tert-butyl mercaptan with diketene. This reaction provides a direct route to the desired β-keto-thioester.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following is a generalized experimental protocol based on established methods for the synthesis of β-keto esters from diketene.[5][6] Caution: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Diketene is toxic and can cause irritation.
Materials:
-
tert-Butyl mercaptan
-
Diketene
-
Anhydrous catalyst (e.g., sodium acetate or a tertiary amine)
-
Anhydrous reaction solvent (e.g., toluene or tetrahydrofuran)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere.
-
Initial Charge: The reaction flask is charged with tert-butyl mercaptan and the anhydrous catalyst. The mixture is stirred and heated to a moderate temperature (e.g., 50-60 °C).
-
Addition of Diketene: Diketene is added dropwise from the dropping funnel to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature within a specific range (e.g., 70-80 °C). The reaction is exothermic, and external cooling may be necessary.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then typically washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.
-
Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Spectral Analysis
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~1.45 ppm (singlet, 9H): This prominent singlet is characteristic of the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
-
~2.25 ppm (singlet, 3H): This singlet corresponds to the three protons of the acetyl methyl group (-COCH₃).
-
~3.70 ppm (singlet, 2H): This singlet is assigned to the two protons of the methylene group (-COCH₂CO-).
Caption: Correlation of the structure of this compound with its expected ¹H NMR signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
~30 ppm: Carbon atoms of the tert-butyl methyl groups (-C(CH₃)₃).
-
~49 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
~50 ppm: Methylene carbon (-COCH₂CO-).
-
~200 ppm: Ketone carbonyl carbon (-COCH₂CO-).
-
~195 ppm: Thioester carbonyl carbon (-CO-S-).
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional groups present in the molecule.
Expected IR Absorption Bands:
-
~1715 cm⁻¹: Strong absorption corresponding to the C=O stretching of the ketone group.
-
~1685 cm⁻¹: Strong absorption corresponding to the C=O stretching of the thioester group. The lower frequency compared to a typical ester is due to the sulfur atom.
-
~2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.
Safety and Handling
As a thioester, this compound should be handled with care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable synthetic intermediate with a unique combination of steric and electronic properties. This guide has provided a detailed overview of its key physical properties, a representative synthetic method, and expected spectral characteristics to aid researchers in its safe and effective application. A comprehensive understanding of these fundamental aspects is crucial for the successful design and execution of synthetic strategies involving this versatile compound.
References
- This compound, 15925-47-0. The Good Scents Company.
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. RSC Publishing.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin.
- Acetoacetic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses.
- A kind of synthetic method of tert-butyl acetoacetate. Google Patents.
- Synthesis of tert-butyl mercaptan catalyzed by triphase transfer catalyst. ResearchGate.
- t-Butylthiothioacetic acid, S-t-butyl ester | C10H20OS2 | CID 546556. PubChem.
- Tert-butyl acetoacetate | C8H14O3 | CID 15538. PubChem.
- t-Butyl group towers over other 1H resonances. ACD/Labs.
- Acetic acid, diazo-, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses.
- FT-IR spectrum of tert-butyl... ResearchGate.
- 13C-NMR. University of Puget Sound.
- Tertbutylthiol synthesis. Sciencemadness Discussion Board.
- Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. ResearchGate.
- Acetic acid, butyl ester. NIST WebBook.
- Conformations of some saturated carbonyl compounds. Part III. Infrared spectra of isomeric propyl and butyl formates and acetates. Journal of the Chemical Society, Perkin Transactions 2.
- Analyze the IR spectrum below in a) and b) and point out what the peaks are, then answer questions c) and d) a) IR of Tert-butyl alcohol. Chegg.
- 13C-NMR. University of Puget Sound.
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. RSC Publishing.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Reagents & Solvents: Solvents and Polarity. University of Rochester.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 15925-47-0 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. CAS 1694-31-1: tert-Butyl acetoacetate | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN107827749A - A kind of synthetic method of tert-butyl acetoacetate - Google Patents [patents.google.com]
S-tert-Butyl Acetothioacetate: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
S-tert-Butyl acetothioacetate is a versatile thioester that serves as a crucial building block in organic synthesis and holds significant relevance in the fields of proteomics and drug discovery. Its unique structural features, combining a reactive β-keto-thioester moiety with a sterically demanding tert-butyl group, offer both opportunities and challenges in molecular design. This guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, detailed synthetic and purification protocols, and an exploration of its applications. As a document intended for senior scientists, it emphasizes the causal reasoning behind experimental methodologies and the strategic considerations for its use in complex synthetic pathways.
Physicochemical and Structural Characteristics
This compound, with the chemical formula C₈H₁₄O₂S, is a sulfur-containing organic compound that functions as a key intermediate in various chemical transformations.[1][2][3] The presence of a thioester linkage, in place of a more common oxygen ester, imparts distinct reactivity to the molecule. The tert-butyl group provides significant steric hindrance, which can be strategically employed to direct reaction pathways or to enhance the metabolic stability of derivative compounds, a common consideration in medicinal chemistry.[4][5]
Core Properties
A summary of the essential physicochemical data for this compound is presented below. This data is critical for reaction planning, purification, and safety assessments.
| Property | Value | Source(s) |
| Molecular Weight | 174.26 g/mol | [1][6] |
| Molecular Formula | C₈H₁₄O₂S | [1][2][3] |
| CAS Number | 15925-47-0 | [1][7] |
| Boiling Point | 95-100 °C @ 0.9 mm Hg | [7] |
| Density | 0.994 g/mL at 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.486 | [7] |
| Alternate Names | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester; S-tert-Butyl thioacetoacetate | [1] |
Synthesis and Purification
The synthesis of this compound requires careful control of reaction conditions to achieve high purity and yield. The primary synthetic routes leverage the reactivity of thiols with activated carbonyl compounds.
Synthetic Pathways
One established method for synthesizing this compound involves the reaction between 2-Methyl-2-propanethiol (tert-butyl mercaptan) and an activated form of acetoacetic acid, such as 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which serves as a diketene equivalent.[6] This approach is favored for its efficiency and control over side reactions. The thioester can also be considered a downstream product of S-tert-butyl thioacetate, suggesting a pathway involving acylation.[8]
Caption: A generalized workflow for the synthesis and purification of this compound.
Laboratory-Scale Synthesis Protocol
This protocol describes a representative synthesis. Causality: The use of an inert atmosphere is critical to prevent the oxidative dimerization of the thiol starting material into di-tert-butyl disulfide. The reaction is typically performed at reduced temperatures initially to control the exothermic reaction profile.
-
Vessel Preparation: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with 2-Methyl-2-propanethiol and an appropriate anhydrous solvent (e.g., THF, dichloromethane).
-
Inerting: Purge the system with dry nitrogen for 15-20 minutes.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Add the diketene equivalent (e.g., 2,2,6-trimethyl-4H-1,3-dioxin-4-one) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC analysis.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product is purified by vacuum distillation (e.g., at 95-100 °C / 0.9 mm Hg) to yield the final product.[7]
Purity Assessment
The purity of the synthesized this compound should be verified using standard analytical techniques. Gas Chromatography (GC) is suitable for assessing purity, typically showing ≥96%.[1] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR are essential for structural confirmation.
Applications in Research and Development
The utility of this compound stems from its dual functionality: the nucleophilic character of the enolizable β-keto system and the unique reactivity of the thioester.
Role in Drug Discovery and Medicinal Chemistry
The tert-butyl group is a prevalent motif in medicinal chemistry, often incorporated to provide steric bulk that can enhance binding affinity to a biological target.[4] However, it can also be susceptible to metabolic oxidation, leading to high clearance rates and poor pharmacokinetic profiles.[5] The replacement of an oxygen ester with a thioester can alter the electronic properties and metabolic fate of a molecule. Thioesters are key intermediates in the biosynthesis of natural products and can serve as valuable handles for further chemical modification.
Caption: Logical relationship between the structure of this compound and its applications.
Utility in Proteomics
As a biochemical for proteomics research, this compound can be used in the development of chemical probes or for the modification of proteins.[1] The thioester is more susceptible to nucleophilic attack by thiols (e.g., cysteine residues) than its oxygen ester counterpart, enabling specific labeling or cross-linking strategies under controlled conditions.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the chemical's integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
PPE: When handling this chemical, it is mandatory to wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat. All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Stability: The compound is stable under recommended storage conditions. Avoid exposure to heat, open flames, or sparks.
Conclusion
This compound is a valuable and versatile reagent for the advanced researcher. Its synthesis, while straightforward, requires adherence to strict protocols to ensure high purity. Its true potential is realized in its application as a sophisticated building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. The strategic interplay between its reactive thioester core and the modulating tert-butyl group provides chemists with a powerful tool for molecular design and the development of novel chemical entities.
References
- LookChem.
- CHEMICAL POINT.
- CHEMICAL POINT.
- Schär, D., et al. (2020). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. RSC Medicinal Chemistry. [Link]
- Meanwell, N. A. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. chemicalpoint.eu [chemicalpoint.eu]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 15925-47-0 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. chemical-label.com [chemical-label.com]
An In-depth Technical Guide to S-tert-Butyl Acetothioacetate: Structure, Synthesis, and Applications in Drug Discovery
Introduction
S-tert-Butyl acetothioacetate is a versatile chemical intermediate characterized by a β-keto-thioester functional group. This unique structural motif makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. The presence of a sterically demanding tert-butyl group significantly influences its reactivity and the physicochemical properties of its derivatives, a feature of particular interest to researchers in drug development. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, with a focus on its practical applications for scientists and professionals in drug discovery.
Chemical Structure and Physicochemical Properties
This compound, with the CAS number 15925-47-0, has a molecular formula of C8H14O2S and a molecular weight of 174.26 g/mol .[1] Its structure features a thioester linkage to a tert-butyl group and a ketone at the β-position relative to the thioester carbonyl. This arrangement imparts a unique reactivity profile, which will be discussed in subsequent sections.
| Property | Value | Reference |
| CAS Number | 15925-47-0 | [1] |
| Molecular Formula | C8H14O2S | [1] |
| Molecular Weight | 174.26 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 95-100 °C at 0.9 mmHg | [3] |
| Density | 0.994 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.486 | [3] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic data of this compound is crucial for its identification and for monitoring reactions in which it is a participant.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The nine protons of the tert-butyl group will appear as a sharp singlet, typically in the range of δ 1.4-1.6 ppm. The three protons of the acetyl group will also present as a singlet, expected around δ 2.2-2.4 ppm. The methylene protons, situated between the two carbonyl groups, are acidic and will appear as a singlet at approximately δ 3.6-3.8 ppm.[4]
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbons of the ketone and thioester, expected in the regions of δ 200-205 ppm and δ 195-200 ppm, respectively. The quaternary carbon of the tert-butyl group will appear around δ 48-50 ppm, while the methyl carbons of this group will resonate at approximately δ 29-31 ppm. The acetyl methyl carbon is expected around δ 30-32 ppm, and the methylene carbon should appear in the range of δ 55-60 ppm.[5]
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the thioester are expected around 1710 cm⁻¹ and 1690 cm⁻¹, respectively.[6] The C-S stretching vibration will likely appear as a weaker band in the region of 600-800 cm⁻¹.
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 174. The fragmentation pattern is expected to be dominated by the loss of the tert-butyl group, leading to a prominent peak at m/z 117, and the loss of the tert-butylthiol radical, resulting in a peak at m/z 85, corresponding to the acetylketene cation.[7]
Synthesis and Purification
A common and efficient method for the synthesis of this compound involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with 2-methyl-2-propanethiol (tert-butylthiol).[1] This method is advantageous as it avoids the use of highly reactive and toxic diketene directly.[8]
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,2,6-Trimethyl-4H-1,3-dioxin-4-one
-
2-Methyl-2-propanethiol (tert-butylthiol)[9]
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Acetate (anhydrous)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in anhydrous THF.
-
Add a catalytic amount of anhydrous sodium acetate to the flask.
-
Slowly add 2-methyl-2-propanethiol to the reaction mixture via the dropping funnel at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
Reactivity and Synthetic Utility
The dual functionality of this compound as both a thioester and a β-keto compound makes it a versatile reagent in organic synthesis.
Reactivity of the β-Keto Thioester System:
-
Acidity of the α-Protons: The methylene protons located between the two carbonyl groups are acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.
-
Reactions at the Carbonyl Groups: The ketonic carbonyl is susceptible to nucleophilic attack, allowing for transformations such as reduction to the corresponding secondary alcohol. The thioester carbonyl is also reactive towards nucleophiles and can undergo aminolysis to form β-keto amides or hydrolysis to the corresponding β-keto acid, which is prone to decarboxylation.
Applications in Synthesis:
-
Heterocycle Synthesis: this compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry. For example, it can be used in Hantzsch-type reactions to produce dihydropyridines or in Knorr-type syntheses to form pyrroles.
-
Asymmetric Synthesis: The reduction of the ketone in this compound can be achieved enantioselectively using biocatalysts or chiral reducing agents to produce optically active β-hydroxy thioesters. These chiral building blocks are important intermediates in the synthesis of various natural products and pharmaceuticals. The related tert-butyl acetoacetate is known to be reduced by Saccharomyces cerevisiae to (S)-tert-butyl 3-hydroxybutyrate.[10]
The Role of the tert-Butyl Group in Drug Development
The tert-butyl group is a prevalent structural motif in medicinal chemistry, and its inclusion in this compound has significant implications for the properties of its downstream products.[11][12]
-
Steric Hindrance: The bulky nature of the tert-butyl group provides steric shielding, which can influence the regioselectivity of reactions and protect adjacent functional groups from unwanted side reactions.[12]
-
Physicochemical Properties: The lipophilicity of the tert-butyl group can enhance the solubility of a molecule in nonpolar environments, which may improve its ability to cross biological membranes. However, high lipophilicity can also lead to challenges such as poor aqueous solubility and increased metabolic clearance.[3]
-
Metabolic Stability: The tert-butyl group is often susceptible to metabolic oxidation by cytochrome P450 enzymes, typically involving hydroxylation of one of the methyl groups.[13] This can be a metabolic liability in drug candidates. Understanding this metabolic pathway is crucial for drug design, and in some cases, the tert-butyl group may be replaced with bioisosteres to improve metabolic stability.[11][14]
Safety and Handling
This compound is classified as an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][15] Therefore, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant potential in the field of drug discovery and development. Its unique chemical structure allows for a wide range of chemical transformations, making it an important building block for the synthesis of complex organic molecules. The presence of the tert-butyl group imparts specific steric and electronic properties that can be strategically utilized in the design of new therapeutic agents. A thorough understanding of its synthesis, reactivity, and the influence of its structural components is essential for researchers and scientists seeking to leverage this compound in their synthetic endeavors.
References
- W. C. T. Schleifer, L. G. T. D. Ribeiro, M. Z. E. M. Pinto, et al. "Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities." ChemMedChem, 2015. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. "The Significance of the Tert-Butyl Group in Chemical Synthesis." [Link]
- Hypha Discovery. "Metabolism of t-butyl groups in drugs." [Link]
- ResearchGate. "Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015)." [Link]
- chemical label S-tert-Butyl acetothioacet
- Organic Syntheses. "Acetoacetic acid, tert-butyl ester." [Link]
- The Royal Society of Chemistry.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997. [Link]
- Hauser, C. R., & Reynolds, G. A. "Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives." Journal of the American Chemical Society, 1948. [Link]
- ResearchGate. "Synthesis of α‐ketothioesters from thioacetal chloride and β‐keto..." [Link]
- PubMed Central. "Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity." [Link]
- Tsuji, J. "Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters." Journal of Organometallic Chemistry, 2005. [Link]
- Synthetic studies of β-ketoesters. [Link]
- The Role of Tert-Butyl Acetoacet
- PubChem.
- ResearchGate. "Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5." [Link]
- PubChem. "Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester." [Link]
- SpectraBase.
- UT Southwestern Medical Center. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." [Link]
- PubChem.
- Wikipedia. "tert-Butylthiol." [Link]
- Ataman Kimya. "TERT-BUTYL MERCAPTAN." [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound(15925-47-0) 1H NMR [m.chemicalbook.com]
- 5. tert-Butyl acetoacetate(1694-31-1) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. tert-Butyl acetoacetate(1694-31-1) MS spectrum [chemicalbook.com]
- 8. allstudyjournal.com [allstudyjournal.com]
- 9. tert-Butylthiol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to S-tert-Butyl 3-oxobutanethioate: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, β-keto thioesters stand out as versatile and highly valuable intermediates. Their unique structural motif, characterized by a ketone at the β-position relative to a thioester, imparts a rich chemical reactivity that enables a wide array of synthetic transformations. This guide provides an in-depth exploration of a specific and important member of this class: S-tert-Butyl 3-oxobutanethioate.
This compound, often referred to by its common name S-tert-butyl acetothioacetate, serves as a crucial building block in the synthesis of complex molecular architectures, including various heterocyclic compounds and active pharmaceutical ingredients (APIs). The presence of the sterically demanding tert-butyl group can offer unique advantages in terms of reaction selectivity and the stability of intermediates. This guide will delve into the precise International Union of Pure and Applied Chemistry (IUPAC) nomenclature of this compound, detail its synthesis and characterization, and explore its applications in research and drug development.
IUPAC Nomenclature: A Systematic Approach
The correct and unambiguous naming of chemical compounds is fundamental to scientific communication. The IUPAC nomenclature provides a standardized set of rules to achieve this. For this compound, the systematic name is S-tert-butyl 3-oxobutanethioate [1]. Let's dissect this name to understand the underlying principles.
Core Principles of Thioester Nomenclature:
Thioesters (R-C(=O)S-R') are named in a manner analogous to their oxygen-containing counterparts, esters. The key steps are:
-
Identify the S-Alkyl/Aryl Group: The group attached to the sulfur atom is named as a substituent. In this case, it is the tert-butyl group. The "S-" prefix is used to explicitly indicate that this group is bonded to the sulfur atom.
-
Identify the Acyl Group: The portion of the molecule containing the carbonyl group (C=O) and the adjacent carbon chain is named as the parent structure. This part is derived from the corresponding carboxylic acid.
-
Determine the Parent Chain: The longest continuous carbon chain that includes the carbonyl carbon is identified. For the acyl portion of S-tert-butyl 3-oxobutanethioate, this is a four-carbon chain, hence the root "butan-".
-
Apply the Suffix: The "-oic acid" ending of the corresponding carboxylic acid is replaced with "-thioate". Thus, butanoic acid becomes butanethioate.
-
Indicate Substituents on the Acyl Chain: Any substituents on the parent acyl chain are named and their positions are indicated by numbering the chain, starting with the carbonyl carbon as position 1. In this molecule, there is a ketone (oxo group) at the third carbon atom.
Applying the Rules to S-tert-Butyl 3-oxobutanethioate:
-
S-Alkyl Group: The group attached to the sulfur is a tertiary butyl group, hence "S-tert-butyl ".
-
Parent Acyl Chain: The acyl chain has four carbon atoms, with the carbonyl carbon of the thioester being C1. This leads to the base name "butanethioate ".
-
Acyl Chain Substituent: There is a ketone functional group on the third carbon of the acyl chain. When a ketone is not the highest priority functional group, it is indicated by the prefix "oxo- ".
-
Locant: The position of the ketone is on the third carbon, hence "3-oxo ".
Combining these elements gives the full, unambiguous IUPAC name: S-tert-butyl 3-oxobutanethioate .
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 15925-47-0 | [1] |
| Molecular Formula | C₈H₁₄O₂S | [1] |
| Molecular Weight | 174.26 g/mol | [1] |
| Boiling Point | 95-100 °C at 0.9 mm Hg | |
| Density | 0.994 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.486 |
Synthesis of S-tert-Butyl 3-oxobutanethioate
The synthesis of β-keto thioesters can be achieved through various methods. A common and efficient route to S-tert-butyl 3-oxobutanethioate involves the reaction of diketene with 2-methyl-2-propanethiol (tert-butylthiol).
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The sulfur atom of the thiol acts as a nucleophile, attacking one of the carbonyl carbons of the highly reactive diketene. This is followed by ring-opening of the diketene to yield the final β-keto thioester product.
Caption: Reaction mechanism for the synthesis of S-tert-Butyl 3-oxobutanethioate.
Experimental Protocol
Materials:
-
Diketene
-
2-Methyl-2-propanethiol (tert-butylthiol)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
A basic catalyst (e.g., triethylamine or 4-dimethylaminopyridine - DMAP)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet is assembled.
-
Reagents: The flask is charged with 2-methyl-2-propanethiol and anhydrous toluene. A catalytic amount of a suitable base (e.g., triethylamine) is added.
-
Addition of Diketene: Diketene is dissolved in anhydrous toluene and placed in the dropping funnel. The diketene solution is added dropwise to the stirred thiol solution at a controlled temperature (typically 0 °C to room temperature). The reaction is often exothermic and the rate of addition should be adjusted to maintain the desired temperature.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction mixture is washed with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the basic catalyst, followed by a wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Caption: Experimental workflow for the synthesis and purification of S-tert-Butyl 3-oxobutanethioate.
Spectroscopic Characterization
The structural elucidation of S-tert-butyl 3-oxobutanethioate is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three protons of the methyl group adjacent to the ketone, and a singlet for the two protons of the methylene group between the two carbonyl functionalities.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary and methyl carbons of the tert-butyl group, the methyl carbon of the acetyl group, the methylene carbon, and the two carbonyl carbons (one for the ketone and one for the thioester).
Infrared (IR) Spectroscopy
The IR spectrum of a β-keto thioester is characterized by two strong carbonyl stretching absorptions.
-
C=O stretch (ketone): Typically observed around 1715 cm⁻¹.
-
C=O stretch (thioester): Generally appears at a slightly lower wavenumber than the corresponding ester, often in the range of 1680-1700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (174.26 g/mol ). Common fragmentation patterns include the loss of the tert-butyl group and cleavage at the C-C bond between the carbonyl groups.
Applications in Research and Drug Development
β-Keto esters and their thioester analogs are highly valuable synthetic intermediates due to the reactivity of the methylene protons, which are acidic and can be readily deprotonated to form a stable enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.
Key Applications:
-
Synthesis of Heterocycles: S-tert-butyl 3-oxobutanethioate can serve as a precursor for the synthesis of various heterocyclic systems, which are common scaffolds in many pharmaceutical agents.
-
Acetoacetylation Reactions: It can be used as an acetoacetylating agent to introduce the acetoacetyl group into other molecules.
-
Precursor to Complex Molecules: The versatile reactivity of this compound allows for its use in the synthesis of more complex natural products and drug candidates. For instance, tert-butyl 3-oxobutanoate is a known intermediate in the synthesis of certain cephalosporin antibiotics[2].
-
Metabolic Stability Studies: The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability by blocking sites of oxidation[3]. The use of S-tert-butyl 3-oxobutanethioate allows for the introduction of this moiety in a synthetically accessible manner.
Conclusion
S-tert-butyl 3-oxobutanethioate is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. A clear understanding of its IUPAC nomenclature is essential for effective scientific communication. While its synthesis is conceptually straightforward, careful execution of the experimental protocol is necessary to achieve high purity and yield. The rich chemistry of this β-keto thioester ensures its continued importance as a key intermediate for the construction of complex and biologically active molecules.
References
- PubChem. Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester.
- Wikipedia. tert-Butylthiol. [Link]
- Google Patents.
- Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
- PubChem. tert-Butyl acetoacetate.
- Poon, D. J., et al. Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]
Sources
Synthesis of S-tert-Butyl Acetothioacetate via Acetoacetylation of tert-Butyl Thiol
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of S-tert-Butyl Acetothioacetate, a versatile β-ketothioester intermediate. The primary synthetic route detailed herein is the direct acetoacetylation of tert-butyl thiol using diketene. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations for handling the hazardous reagents involved, and presents expected outcomes. The guide is structured to provide researchers, chemists, and drug development professionals with the necessary insights to perform this synthesis safely and efficiently, ensuring high yield and purity of the target compound.
Introduction
The Significance of β-Ketothioesters
β-Ketothioesters are a valuable class of organic compounds that serve as pivotal intermediates in a wide array of synthetic transformations. Their unique chemical architecture, featuring both a ketone and a thioester functional group, allows for diverse reactivity. The thioester moiety can act as a potent acylating agent, often exhibiting enhanced reactivity and different selectivity compared to its oxygen-ester counterparts, particularly in biochemical and biomimetic syntheses.[1] The methylene group, flanked by two carbonyl-equivalent groups, is readily deprotonated to form a stabilized enolate, enabling a variety of carbon-carbon bond-forming reactions.
This compound: A Versatile Building Block
This compound (CAS 15925-47-0) is a key synthetic building block.[2] The sterically bulky tert-butyl group provides significant steric shielding, which can influence the regioselectivity of subsequent reactions and enhance the stability of the molecule. This compound is analogous to the widely used tert-butyl acetoacetate (TBAA), a staple in the synthesis of pharmaceuticals, agrochemicals, and pigments.[3] The thioester variant offers an alternative pathway for introducing the acetoacetyl group into complex molecules, with applications in areas where thioester chemistry is preferred.[4][5]
Synthetic Strategy Overview
The most direct and industrially relevant method for synthesizing β-keto esters and their thioester analogues is the reaction of a suitable nucleophile (an alcohol or thiol) with diketene.[6][7] This guide focuses on this highly efficient acetoacetylation reaction, adapting established procedures for acetoacetate esters to the synthesis of the target thioester.
Reaction Principles & Mechanism
The Acetoacetylation of Thiols
The core of this synthesis is the nucleophilic addition of a thiol to diketene. Diketene (4-methylideneoxetan-2-one) is a strained, four-membered lactone that readily undergoes ring-opening upon attack by nucleophiles.[7] Thiols, being strong nucleophiles due to the high polarizability of the sulfur atom, react efficiently with the electrophilic carbonyl carbon of diketene.[8] This reaction results in the formation of a thioester and a ketone, yielding the desired S-alkyl acetothioacetate.
Detailed Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the sulfur atom of tert-butyl thiol initiates a nucleophilic attack on the carbonyl carbon of the β-lactone ring in diketene. This leads to the cleavage of the acyl-oxygen bond and the opening of the strained four-membered ring, forming the final product.
Caption: Mechanism of this compound synthesis.
Materials and Instrumentation
Reagents
| Reagent | CAS Number | Purity | Notes |
| tert-Butyl Thiol | 75-66-1 | ≥99% | Also known as tert-butyl mercaptan. Extremely foul-smelling.[9] |
| Diketene | 674-82-8 | ≥98% (stabilized) | Highly toxic and corrosive. Must be handled with extreme care.[7] |
| Sodium Acetate (anhydrous) | 127-09-3 | ≥99% | Optional catalyst, used by analogy to ester synthesis.[6] |
| Nitrogen (or Argon) | 7727-37-9 | High Purity | For providing an inert atmosphere. |
Equipment
-
500 mL three-necked, round-bottom flask
-
Mechanical stirrer with a sealed bearing
-
Dropping funnel (125 mL)
-
Reflux condenser with a gas inlet/outlet for inert gas
-
Thermometer and adapter
-
Heating mantle
-
Vacuum distillation apparatus (short path recommended)
-
Ice bath
-
Standard laboratory glassware and magnetic stir bars
Experimental Protocol: Synthesis and Purification
This protocol is adapted from a well-established procedure for the synthesis of tert-butyl acetoacetate.[6]
Experimental Workflow
Caption: Overall workflow for the synthesis and purification.
Step-by-Step Synthesis
CAUTION: This procedure must be performed in a certified chemical fume hood. Both tert-butyl thiol and diketene are hazardous.[7][10]
-
Apparatus Setup: Assemble the 500 mL three-necked flask with the mechanical stirrer, dropping funnel, and reflux condenser. Ensure all joints are properly sealed. Establish an inert atmosphere by flushing the system with nitrogen.
-
Charge the Flask: Add 90.18 g (1.0 mole) of tert-butyl thiol to the reaction flask.
-
Heating and Catalyst Addition: Begin stirring and gently heat the flask to 50-60°C using the heating mantle. Causality: Pre-heating ensures the reaction initiates smoothly upon addition of diketene. At this stage, add a catalytic amount of anhydrous sodium acetate (~0.4 g). While the reaction may proceed without a catalyst due to the high nucleophilicity of the thiol, a weak base can facilitate the reaction.
-
Diketene Addition: Charge the dropping funnel with 88.27 g (1.05 moles) of diketene. Add the diketene dropwise to the stirred thiol over a period of 2-2.5 hours.
-
Temperature Control & Reaction Monitoring: The reaction is exothermic. Maintain the internal temperature between 70-80°C by controlling the addition rate of diketene and using an ice bath for cooling if necessary. Causality: Careful temperature control is crucial to prevent runaway reactions and the potential for diketene to polymerize or decompose.[11]
-
Completion of Reaction: After the addition is complete, continue stirring the mixture at 70-80°C for an additional hour to ensure the reaction goes to completion. The solution will likely be a pale yellow to light brown color.
Work-up and Purification
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Distillation: The product is purified by vacuum distillation. Assemble a short-path distillation apparatus.
-
Fractional Collection: Distill the crude product under reduced pressure. Collect the fraction boiling at 95-100 °C at 0.9 mm Hg .[2] A small forerun may be collected first. The final product should be a clear, colorless liquid.
Data & Expected Results
Reagent & Product Data
| Compound | Molar Mass ( g/mol ) | Amount Used | Moles | Density (g/mL) |
| tert-Butyl Thiol | 90.18 | 90.18 g | 1.0 | 0.80 |
| Diketene | 84.07 | 88.27 g | 1.05 | 1.09 |
| This compound | 174.26 | Theoretical: 174.26 g | 1.0 | 0.994 |
Expected Yield: 75-85%
Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 15925-47-0 | [2] |
| Molecular Formula | C₈H₁₄O₂S | - |
| Boiling Point | 95-100 °C / 0.9 mm Hg | [2] |
| Density | 0.994 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.486 | [2] |
Critical Safety Considerations
Hazard Analysis
| Chemical | GHS Pictograms | Key Hazards |
| tert-Butyl Thiol | GHS02, GHS07 | Highly flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. Overpowering stench.[9][10] |
| Diketene | GHS02, GHS05, GHS06 | Flammable liquid. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.[7] |
Handling & Personal Protective Equipment (PPE)
-
Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[12]
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., butyl rubber or laminate film). Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-retardant lab coat must be worn.
-
-
Handling Precautions: Use spark-proof tools and ground all equipment to prevent static discharge.[12] Handle diketene with extreme caution, avoiding inhalation of vapors and direct contact with skin or eyes.
Waste Disposal
-
Quench any unreacted diketene carefully with a suitable alcohol (e.g., isopropanol) under controlled conditions before disposal.
-
All chemical waste, including the distillation residue, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.
Conclusion
The synthesis of this compound from tert-butyl thiol and diketene is a robust and efficient method for producing this valuable synthetic intermediate. By adhering to the detailed protocol and exercising stringent safety precautions, researchers can achieve high yields of the purified product. The key to success lies in the precise control of the reaction temperature during the exothermic addition of diketene and the final purification by vacuum distillation. This guide provides the necessary framework for the safe and successful execution of this important chemical transformation.
References
- Organic Syntheses Procedure. Acetoacetic acid, tert-butyl ester. Organic Syntheses.
- Google Patents. CN107827749A - A kind of synthetic method of tert-butyl acetoacetate.
- ResearchGate. Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5.
- Semantic Scholar. Transacetoacetylation with tert-butyl acetoacetate: synthetic applications.
- Wikipedia. Diketene.
- Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation).
- PubMed. Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides.
- PubChem. Tert-butyl acetoacetate.
- NIH National Library of Medicine (PMC). Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry and Uses of Tert-Butyl Acetoacetate: A Comprehensive Overview.
- Cole-Parmer. Material Safety Data Sheet - 1-Butanethiol, 99+%.
- Organic Syntheses Procedure. tert-BUTYLCYANOKETENE.
- Master Organic Chemistry. Thiols And Thioethers.
- ResearchGate. Synthesis of thiol 46 from tert-butyl acrylate (43).
- YouTube. Synthesis of thiols and thioether.
- Organic Chemistry Portal. Thioester synthesis by alkylation.
Sources
- 1. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 2. This compound | 15925-47-0 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioester synthesis by alkylation [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diketene - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. fishersci.com [fishersci.com]
- 10. cpchem.com [cpchem.com]
- 11. Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
S-tert-Butyl acetothioacetate mechanism of formation
An In-depth Technical Guide to the Formation of S-tert-Butyl Acetothioacetate
This guide provides a detailed exploration of the synthetic pathway and reaction mechanism for the formation of this compound (STBA). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with practical, field-proven insights to deliver an authoritative overview of this critical chemical transformation.
Introduction: The Versatility of a β-Keto Thioester
This compound is a valuable intermediate in organic synthesis, prized for its unique bifunctional nature. The molecule features a reactive β-keto group and a thioester linkage. Thioesters are activated acylating agents, participating in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, notably in the synthesis of complex natural products and pharmaceuticals.[1] The tert-butyl group provides steric hindrance and can be selectively cleaved under specific conditions, making STBA a versatile building block in multistep synthetic sequences. Understanding its formation is paramount to leveraging its full synthetic potential.
Part 1: The Core Reaction Mechanism - Nucleophilic Ring-Opening
The most direct and industrially relevant synthesis of this compound involves the reaction between diketene and 2-methyl-2-propanethiol (tert-butyl thiol).[2] The underlying mechanism is a nucleophilic acyl substitution reaction, driven by the high ring strain of the diketene molecule, which is a four-membered cyclic lactone (an oxetan-2-one).[3][4]
The sulfur atom of tert-butyl thiol, a soft nucleophile, attacks the electrophilic carbonyl carbon of the diketene's acyl group. This attack initiates the opening of the strained four-membered ring, a process that is both kinetically and thermodynamically favorable.[5]
The reaction can proceed without a catalyst, but it is often accelerated by the addition of a catalytic amount of a tertiary amine, such as triethylamine or pyridine. The base serves to deprotonate the thiol, forming the more potent tert-butyl thiolate anion, which significantly increases the rate of nucleophilic attack.
The key mechanistic steps are as follows:
-
Activation of the Nucleophile (Base-Catalyzed Path): A basic catalyst (B:) abstracts the acidic proton from tert-butyl thiol to generate the highly nucleophilic tert-butyl thiolate anion.
-
Nucleophilic Attack: The sulfur atom of the thiol (or thiolate) attacks the sp²-hybridized acyl carbon of the diketene.
-
Ring-Opening: The electron pair from the carbonyl double bond moves to the oxygen atom, forming a tetrahedral intermediate. Concurrently, the high ring strain is released as the C-O bond in the ring cleaves, leading to the formation of an enolate intermediate.
-
Protonation: The enolate is protonated, typically by the protonated base catalyst (HB⁺) or during an aqueous workup, to yield the final this compound product, which exists in equilibrium with its enol tautomer.
Part 2: Experimental Protocol and Process Optimization
A robust protocol is crucial for achieving high yield and purity. The following procedure is a self-validating system, incorporating controls and checks to ensure reaction integrity.
Step-by-Step Synthesis Methodology
Caution: Diketene is toxic and a lachrymator. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to an inert gas line (e.g., nitrogen or argon). An inert atmosphere is crucial to prevent the oxidation of the thiol.
-
Reagent Charging: Charge the flask with tert-butyl thiol (1.0 eq.) and a catalytic amount of triethylamine (e.g., 0.1-2 mol%).[7] A solvent is typically not required for this reaction, but an aprotic solvent like toluene can be used if necessary.
-
Initiation and Temperature Control: Begin stirring the mixture. The reaction of diketene with nucleophiles is exothermic.[6] For optimal control, the initial temperature can be maintained at room temperature or slightly cooled.
-
Diketene Addition: Add diketene (1.0-1.1 eq.) dropwise from the dropping funnel to the stirred thiol solution. The rate of addition should be carefully controlled to maintain the reaction temperature within a specified range, typically between 40-60°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 50°C) for 1-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting materials.
-
Product Isolation and Purification: Once the reaction is complete, the crude product can be purified. The most common method is vacuum distillation to separate the this compound from any unreacted starting materials and the high-boiling catalyst.
Data Presentation: Typical Reaction Parameters
The efficiency of the synthesis is highly dependent on reaction conditions. The table below summarizes typical parameters for achieving high yields.
| Parameter | Value | Rationale & Field Insights |
| Molar Ratio (Thiol:Diketene) | 1 : 1.0 to 1 : 1.1 | A slight excess of diketene can ensure full conversion of the thiol. However, a large excess complicates purification. |
| Catalyst | Triethylamine, Pyridine | Tertiary amines are effective catalysts that are easily removed during distillation.[7] |
| Catalyst Loading | 0.1 - 2.0 mol% | A low catalytic loading is sufficient to significantly accelerate the reaction without leading to side products. |
| Temperature | 40 - 60 °C | This temperature range provides a good balance between reaction rate and control over the exothermic process. Higher temperatures can promote side reactions.[7] |
| Reaction Time | 1 - 4 hours | Reaction is typically complete within this timeframe. Monitoring is key to avoid unnecessary heating that could degrade the product. |
| Typical Yield | > 90% | With proper control of stoichiometry and temperature, yields are consistently high.[7] |
Part 3: Mechanistic Visualization
To provide a clearer understanding of the electron flow during the reaction, the following diagram illustrates the nucleophilic attack and ring-opening sequence in the base-catalyzed pathway.
Conclusion
The formation of this compound via the nucleophilic ring-opening of diketene is an elegant and efficient chemical transformation. Its mechanism, rooted in the fundamental principles of nucleophilicity and ring strain, is highly reliable. By understanding the causality behind the experimental choices—from the catalytic role of a base to the critical need for temperature control—researchers can consistently achieve high yields of this versatile synthetic intermediate. The protocols and data presented herein provide a robust framework for the successful synthesis and application of this compound in advanced chemical research and development.
References
- Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions.
- Blaszczyk, A., Elbing, M., & Mayor, M. (2004). Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols.Organic & Biomolecular Chemistry, 2(18), 2722-2724. [Link]
- Thioester and thioacid synthesis by acylation of thiols (thiol
- Synthesis of Thioesters by Simultaneous Activation of Carboxylic Acids and Alcohols Using PPh3/NBS with Benzyltriethylammonium Tetrathiomolybdate as the Sulfur Transfer Reagent.
- Lawesson, S.-O., Gronwall, S., & Sandberg, R. t-Butyl acetoacetate.Organic Syntheses, Coll. Vol. 5, p.179 (1973); Vol. 42, p.28 (1962). [Link]
- Thioester.Wikipedia. [Link]
- Diketene.Wikipedia. [Link]
- Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5.
- Egle, I., et al. (1998). Chemical reactivity and biological activity of diketene.Chemical research in toxicology, 11(8), 923-929. [Link]
- Al-Mulla, A., et al. (2020). Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene.Scientific reports, 10(1), 1-9. [Link]
- Aksakal, S. (2018). Synthesis and polymerization of thioester containing compounds.Queen Mary University of London. [Link]
- Raz, R., & Offer, J. (2021). A Shortcut to the Synthesis of Peptide Thioesters.Methods in molecular biology (Clifton, N.J.), 2208, 1-12. [Link]
- Seoane, G., et al. (2000). Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids.Il Farmaco, 55(1), 40-46. [Link]
- Pal, A., et al. (2022). An overview of thioester synthesis.Asian Journal of Organic Chemistry, 11(11), e202200465. [Link]
- Synthesis of thioesters a, Classical methods for the synthesis of thioesters. b, Dehydrogenative synthesis of thioesters (this work).
- CN107827749A - A kind of synthetic method of tert-butyl acetoacetate.
- Write the mechanism for the acid-catalyzed reaction of tert-butyl acet
- Ring-opening reactions of epoxides: Strong nucleophiles.Khan Academy. [Link]
- Epoxides Ring-Opening Reactions.Chemistry Steps. [Link]
- House, H. O., et al. t-Butyl diazoacetate.Organic Syntheses, Coll. Vol. 5, p.179 (1973); Vol. 42, p.28 (1962). [Link]
- 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes.Chad's Prep. [Link]
- Thiol-ene reaction.Wikipedia. [Link]
- 1,3-Dioxanes, 1,3-Dioxolanes.Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Diketene - Wikipedia [en.wikipedia.org]
- 4. Chemical reactivity and biological activity of diketene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN107827749A - A kind of synthetic method of tert-butyl acetoacetate - Google Patents [patents.google.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of S-tert-Butyl Acetothioacetate
Abstract
Introduction: The Structural Significance of S-tert-Butyl Acetothioacetate
This compound is a fascinating molecule for spectroscopic analysis due to its dual functionality, incorporating both a ketone and a thioester. The thioester group, in particular, is a cornerstone of numerous biochemical reactions, most notably in the form of Acetyl-CoA, and is a valuable synthon in organic chemistry. The presence of α-protons situated between two carbonyl-like groups (the ketone and the thioester) results in significant acidity, facilitating the formation of an enol tautomer. The equilibrium between the keto and enol forms is a sensitive reporter of the molecule's environment and electronic structure. ¹H NMR spectroscopy is an unparalleled, non-destructive technique for probing this equilibrium and elucidating the precise structure of both tautomers in solution.
Keto-Enol Tautomerism: The Core Principle
The ¹H NMR spectrum of this compound is not that of a single, static structure, but rather a weighted average of two interconverting isomers: the keto form and the enol form. The interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[1] The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and concentration.[2]
Caption: Proton assignments for the keto and enol tautomers.
Experimental Protocol for ¹H NMR Spectrum Acquisition
A high-quality spectrum is paramount for accurate analysis. The following protocol outlines a self-validating system for acquiring the ¹H NMR spectrum of this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of high-purity this compound into a clean, dry vial.
-
Solvent Selection: Choose a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. For studying solvent effects on the keto-enol equilibrium, other solvents such as acetone-d₆, benzene-d₆, or DMSO-d₆ can be used.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. [3]4. Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Gently swirl the vial to ensure complete dissolution. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Instrument Setup and Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Insertion and Locking: Insert the NMR tube into the spectrometer. Lock the instrument onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample. This is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 32 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all relevant peaks to determine the relative amounts of the keto and enol tautomers. The keto-enol ratio can be calculated from the integrals of well-resolved peaks, for example, the ratio of the integral of the keto methylene protons (H-b) to twice the integral of the enol vinylic proton (H-f).
-
Conclusion
The ¹H NMR spectrum of this compound provides a rich source of structural information, beautifully illustrating the principles of keto-enol tautomerism. By carefully analyzing the chemical shifts, multiplicities, and integrals of the signals from both the keto and enol forms, researchers can gain a deep understanding of the molecule's structure and behavior in solution. The provided protocol serves as a robust framework for obtaining high-quality, reproducible data, which is the bedrock of sound scientific inquiry in drug discovery, process development, and fundamental chemical research.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Western University. (n.d.). NMR Sample Preparation.
- ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
- Nanalysis. (2022, April 1). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR.
- OpenOChem Learn. (n.d.). Ketones.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- PubChem. (n.d.). tert-Butyl acetoacetate.
- University of Wisconsin Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
Sources
Mass spectrum of S-tert-Butyl acetothioacetate
An In-depth Technical Guide to the Mass Spectrum of S-tert-Butyl Acetothioacetate
Authored by: A Senior Application Scientist
Introduction
This compound is a fascinating molecule that marries the reactivity of a β-keto system with the unique properties of a thioester linkage. For researchers in drug development and organic synthesis, understanding its structural characteristics is paramount. Mass spectrometry, a cornerstone of analytical chemistry, offers profound insights into its molecular architecture through controlled fragmentation. This guide provides a detailed exploration of the electron ionization mass spectrum of this compound, elucidating its fragmentation pathways with expert analysis. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous compounds, including β-keto esters and other thioesters, to present a robust and predictive analysis.[1][2][3]
Core Principles of Fragmentation in EI-MS
Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often predictable fragmentation.[4] The resulting mass spectrum is a fingerprint of the molecule, with each peak corresponding to a specific fragment ion. The fragmentation of this compound is governed by the inherent reactivity of its functional groups: the β-keto group, the thioester, and the bulky tert-butyl group. The primary fragmentation pathways include α-cleavage, McLafferty rearrangement, and cleavage of the C-S bond.[5][6][7]
Experimental Protocols
Acquiring a meaningful mass spectrum of this compound requires meticulous sample preparation and instrumentation settings. The following protocol outlines a standard approach for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Sample Preparation
-
Solvent Selection: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. The concentration should be in the range of 10-100 µg/mL.
-
Purity Check: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum. If necessary, purify the compound using techniques like flash chromatography.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
Instrumentation Parameters
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms, is suitable for separating the analyte.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is predicted to exhibit a series of characteristic peaks resulting from distinct fragmentation pathways. The molecular ion peak ([M]⁺) is expected at m/z 174, corresponding to the molecular weight of the compound (C₈H₁₄O₂S).
Table of Predicted Key Fragments
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 174 | [CH₃COCH₂COSC(CH₃)₃]⁺ | [C₈H₁₄O₂S]⁺ | Molecular Ion |
| 117 | [CH₃COCH₂COS]⁺ | [C₄H₅O₂S]⁺ | Loss of tert-butyl radical |
| 101 | [CH₃COCH₂CO]⁺ | [C₄H₅O₂]⁺ | α-cleavage at the thioester |
| 89 | [SC(CH₃)₃]⁺ | [C₄H₉S]⁺ | Cleavage of the C-CO bond |
| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | Loss of the acetothioacetyl group |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | α-cleavage at the ketone |
Detailed Fragmentation Pathways
The fragmentation of this compound is initiated by the ionization of the molecule, which can occur at either the keto oxygen or the thioester sulfur. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.
1. Loss of the tert-Butyl Group
A prominent fragmentation pathway involves the cleavage of the S-C(CH₃)₃ bond, leading to the loss of a stable tert-butyl radical (•C(CH₃)₃). This results in the formation of a resonance-stabilized acylium ion at m/z 117 .
2. α-Cleavage
α-cleavage is a common fragmentation pattern for carbonyl compounds.[7] In this compound, two primary α-cleavage events are predicted:
-
Cleavage adjacent to the keto group: This results in the formation of the acetyl cation (m/z 43 ) and a radical.
-
Cleavage adjacent to the thioester carbonyl: This leads to the formation of an acylium ion at m/z 101 and the loss of the tert-butylthio radical (•SC(CH₃)₃).
3. McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. In this compound, a γ-hydrogen is available on the acetyl group. This rearrangement involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral molecule (in this case, likely ketene, CH₂=C=O), which would result in a fragment at m/z 132 .
4. Formation of the tert-Butyl Cation
The formation of the highly stable tert-butyl cation (m/z 57 ) is a very common fragmentation pathway for compounds containing a tert-butyl group.[4] This occurs through the cleavage of the C-S bond, with the charge being retained by the alkyl fragment.
Fragmentation Pathway Diagram
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Guide to the Stability and Storage of S-tert-Butyl acetothioacetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
S-tert-Butyl acetothioacetate (STBAA) is a key thioester building block in organic synthesis, valued for its unique reactivity in forming carbon-carbon bonds. As with many organosulfur reagents, its efficacy and the reproducibility of experimental results are intrinsically linked to its chemical integrity. This guide provides a comprehensive analysis of the stability profile of STBAA, detailing the underlying chemical principles of thioester reactivity and degradation. We present field-proven protocols for optimal storage and handling, alongside methodologies for stability assessment, to ensure its reliable performance in research and development applications.
Introduction: The Role and Reactivity of this compound
This compound (CAS 15925-47-0) is a β-keto thioester utilized in synthetic chemistry. The thioester functional group imparts a unique reactivity profile compared to its oxygen ester analogue, tert-butyl acetoacetate. The carbon-sulfur bond is longer and weaker than a carbon-oxygen bond, and the sulfur atom is a better leaving group. This makes the carbonyl carbon of a thioester more electrophilic and susceptible to nucleophilic attack, a property exploited in various acylation and condensation reactions.[1][2]
The tert-butyl group provides significant steric hindrance, which can influence the regioselectivity of reactions and protect the thioester from certain enzymatic or chemical degradation pathways that might affect less hindered esters.[3][4] However, the compound's stability is not absolute. Understanding the factors that can lead to its degradation is paramount for any scientist incorporating it into their workflows. This guide serves as an authoritative resource for maintaining the purity and reactivity of STBAA.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of STBAA is essential for its proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 15925-47-0 | [5][6] |
| Molecular Formula | C₈H₁₄O₂S | [6] |
| Molecular Weight | 174.26 g/mol | [6] |
| Appearance | Liquid | [7] |
| Boiling Point | 95-100 °C @ 0.9 mm Hg | [5] |
| Density | 0.994 g/mL at 25 °C | [5] |
| Classification | Flammable Liquid |
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Scientific Principles of Thioester Stability and Degradation
While this compound is chemically stable under standard ambient conditions, its thioester linkage is susceptible to specific degradation pathways, particularly under suboptimal storage or experimental conditions.
-
Hydrolysis: The most common degradation pathway is hydrolysis, which cleaves the thioester bond to yield acetoacetic acid and tert-butyl thiol. This reaction can be catalyzed by both strong acids and strong bases. The presence of moisture is a critical factor, making anhydrous conditions essential for long-term stability.
-
Oxidation: The sulfur atom in the thioester is susceptible to oxidation by strong oxidizing agents. This can lead to the formation of sulfoxides or sulfones, rendering the compound inactive for its intended synthetic purpose.
-
Thiol-Thioester Exchange: In the presence of other thiols or thiolates, a trans-thioesterification reaction can occur.[8] This is a dynamic covalent reaction that can be accelerated by base, leading to the formation of different thioester species and compromising the purity of the starting material.[8]
-
Thermal Decomposition: As a flammable liquid, STBAA should be protected from high heat and ignition sources. Intense warming can lead to the formation of explosive vapor/air mixtures and promote decomposition, which may release hazardous products like carbon monoxide, carbon dioxide, and sulfur oxides.[9]
Primary Degradation Pathways
Caption: Recommended workflow for receiving, storing, and handling STBAA.
Experimental Protocol for Stability Assessment
To validate the stability of STBAA under specific experimental conditions (e.g., in a novel solvent system or formulation), a formal stability study is recommended.
Objective
To quantify the degradation of this compound over time when exposed to specific conditions (e.g., solvent, temperature, light).
Methodology
-
Standard Preparation: Prepare a stock solution of STBAA of known concentration in a high-purity, anhydrous solvent (e.g., acetonitrile). This will serve as the T=0 reference standard.
-
Sample Preparation: Prepare replicate samples by dissolving a known amount of STBAA in the test solvent or buffer system to the desired final concentration.
-
Incubation: Aliquot the test samples into amber glass vials, flush with inert gas, and seal tightly. Place the vials under the desired test conditions (e.g., 25 °C exposed to light, 25 °C in dark, 40 °C in dark).
-
Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).
-
Analysis: At each time point, remove a vial from each condition. Analyze the sample immediately using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantification: Compare the peak area of STBAA in the test samples to the T=0 standard to calculate the percentage of remaining compound. Identify and, if possible, quantify any new peaks corresponding to degradation products.
Workflow for Stability Testing
Caption: Experimental workflow for assessing the stability of STBAA.
Summary and Key Recommendations
The chemical integrity of this compound is best preserved by rigorously controlling its environment. The primary threats to its stability are moisture, oxygen, high temperatures, and incompatible chemicals that can induce hydrolysis, oxidation, or other degradation reactions.
| Do | Do Not |
| Store refrigerated (2-8 °C) under an inert atmosphere. | Store at room temperature for extended periods. |
| Use tightly sealed, amber glass containers. | Use containers made of incompatible plastics or with poor seals. |
| Handle in a well-ventilated fume hood with non-sparking tools. | Expose to open flames, sparks, or high heat. |
| Ground and bond containers during transfer. | Store near strong acids, bases, or oxidizing agents. |
| Flush container headspace with N₂ or Ar after use. | Allow prolonged exposure to atmospheric air and moisture. |
By implementing these scientifically-grounded storage and handling protocols, researchers, scientists, and drug development professionals can ensure the reliability and reproducibility of their results, maximizing the potential of this compound in their synthetic endeavors.
References
- Laxmi Organic Industries, "tert-Butyl acetoacetate Safety D
- Comet Chemical Company Ltd.
- Chemical Point, "S-tert-Butyl acetothioacet
- PubChem, "tert-Butyl acetoacet
- Wikipedia, "Thioester". [Link]
- AK LECTURES, "Thioesters". [Link]
- Chemistry LibreTexts, "22.
- ResearchGate, "A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in M
- PubMed, "Metabolically Stable tert-Butyl Replacement". [Link]
- YouTube, "CHEM 1060 Lecture 038 Thioesters and Acid Deriv
- ResearchGate, "Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5". [Link]
- National Institutes of Health (NIH), "Metabolically Stable tert-Butyl Replacement". [Link]
- Organic Chemistry Portal, "tert-Butyl Esters". [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 15925-47-0 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
S-tert-Butyl Acetothioacetate: A Stable and Versatile Diketene Equivalent for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of synthetic organic chemistry, the quest for stable, yet reactive, building blocks is perpetual. Diketene, a valuable C4 synthon, is notoriously unstable and hazardous to handle, limiting its widespread application. This technical guide delves into the synthesis, properties, and applications of S-tert-butyl acetothioacetate (StBAA), a superior diketene equivalent. By harnessing the unique reactivity of the thioester functionality, StBAA offers a safe, stable, and versatile alternative for acetoacetylation and the construction of complex molecular architectures. This document provides a comprehensive overview of its synthesis, detailed experimental protocols, and a comparative analysis of its reactivity against traditional reagents, empowering researchers to leverage this powerful tool in pharmaceutical and materials science discovery.
The Challenge of Diketene and the Rise of Equivalents
Diketene (4-methylene-oxetan-2-one) is a highly reactive and versatile reagent in organic synthesis, serving as a precursor for a wide array of valuable compounds, including β-keto esters, amides, and various heterocyclic systems.[1] However, its utility is severely hampered by its inherent instability and hazardous nature. Diketene readily undergoes polymerization, often violently, upon exposure to heat, acids, or bases.[2] It is also toxic and a lachrymator, necessitating specialized handling and storage procedures, which are often impractical in a standard laboratory setting.
To circumvent these challenges, the concept of "diketene equivalents" has emerged. These are stable, manageable compounds that can generate the acetoacetyl group (CH₃C(O)CH₂C(O)-) in a controlled manner. Among the most common equivalents is tert-butyl acetoacetate (t-BAA), which offers improved stability over diketene.[3] However, the focus of this guide, this compound (StBAA), presents further advantages rooted in the distinct electronic and steric properties of the thioester functional group.
This compound: A Superior Diketene Surrogate
This compound is a stable, colorless liquid that serves as an excellent diketene equivalent. The replacement of the ester oxygen with a sulfur atom significantly modifies the reactivity profile of the molecule, offering distinct advantages in various synthetic transformations.
Key Advantages of this compound:
-
Enhanced Stability: StBAA is significantly more stable than diketene, allowing for safe storage and handling under standard laboratory conditions.
-
Controlled Reactivity: The thioester group provides a more controlled release of the acetoacetyl moiety, reducing the likelihood of unwanted side reactions and polymerization.
-
Tunable Reactivity: The reactivity of the thioester can be modulated by the choice of catalysts and reaction conditions, offering greater synthetic flexibility.
-
Versatility in Acylation: StBAA is a potent acetoacetylating agent for a wide range of nucleophiles, including alcohols, amines, and thiols.
-
Access to Thioester Chemistry: As a thioester itself, StBAA opens avenues for unique transformations that are not accessible with its oxygen-based counterparts.
Synthesis of this compound
The synthesis of this compound is analogous to that of its oxygen counterpart, tert-butyl acetoacetate, involving the reaction of diketene with tert-butanethiol. The reaction is typically catalyzed by a mild base to facilitate the nucleophilic attack of the thiol on the β-lactone ring of diketene.
Logical Synthesis Workflow
Caption: Synthesis of StBAA from diketene and tert-butanethiol.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from the established synthesis of tert-butyl acetoacetate from diketene and tert-butanol, with modifications to accommodate the use of tert-butanethiol.[4]
Materials:
-
Diketene (freshly distilled, handle with extreme caution in a well-ventilated fume hood)
-
tert-Butanethiol (2-Methyl-2-propanethiol)
-
Triethylamine (or another suitable amine catalyst)[5]
-
Anhydrous toluene (or other inert solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Initial Charge: To the flask, add tert-butanethiol (1.0 equivalent) and a catalytic amount of triethylamine (e.g., 0.05 equivalents) dissolved in anhydrous toluene.
-
Diketene Addition: Charge the dropping funnel with freshly distilled diketene (1.05 equivalents). Add the diketene dropwise to the stirred solution of tert-butanethiol at a rate that maintains the reaction temperature below 40 °C. An initial exothermic reaction is expected.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC or GC-MS analysis indicates the consumption of the starting materials.
-
Workup: Quench the reaction by the slow addition of a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the amine catalyst. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Safety Precautions:
-
Diketene is highly toxic, flammable, and prone to explosive polymerization. It should only be handled by trained personnel in a well-ventilated fume hood.
-
tert-Butanethiol has a strong, unpleasant odor. All manipulations should be performed in a fume hood.
-
The reaction can be exothermic. Proper temperature control is crucial.
Reactivity and Applications of this compound
The enhanced reactivity of the thioester carbonyl group makes StBAA a superior acylating agent compared to its ester analog. This heightened electrophilicity stems from the poorer orbital overlap between the larger sulfur 3p orbitals and the carbonyl π system, which reduces resonance stabilization.
Comparative Reactivity
| Reagent | Stability | Handling | Reactivity |
| Diketene | Very Low | Hazardous | Very High |
| tert-Butyl Acetoacetate | Moderate | Standard | Moderate |
| This compound | High | Standard | High |
Acetoacetylation of Nucleophiles
StBAA is an excellent reagent for the acetoacetylation of a variety of nucleophiles, including alcohols and amines, to produce the corresponding β-keto esters and β-keto amides. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[3]
General Reaction Scheme:
The reaction proceeds smoothly, often under mild conditions, and the volatile tert-butanethiol byproduct can be easily removed.
Experimental Protocol: Acetoacetylation of Benzyl Alcohol
Materials:
-
This compound
-
Benzyl alcohol
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
Procedure:
-
To a solution of benzyl alcohol (1.0 equivalent) and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM, add this compound (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford benzyl acetoacetate.
Synthesis of Heterocyclic Compounds
The 1,3-dicarbonyl moiety of StBAA is a versatile precursor for the construction of a wide range of heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. Reactions with binucleophiles such as hydrazines, ureas, and amidines can lead to the formation of pyrazoles, pyrimidines, and other important heterocycles.
Logical Workflow for Heterocycle Synthesis
Caption: General scheme for heterocycle synthesis using StBAA.
Conclusion: A Safer, More Versatile Tool for Synthesis
This compound stands out as a highly valuable, yet underutilized, diketene equivalent. Its superior stability, coupled with the tunable and enhanced reactivity of the thioester group, makes it an ideal reagent for a broad range of synthetic applications. From straightforward acetoacetylations to the construction of complex heterocyclic frameworks, StBAA offers a safer and more versatile alternative to diketene and its traditional oxygen-based analogs. As the demand for efficient and robust synthetic methodologies continues to grow, particularly in the pharmaceutical and materials science sectors, the adoption of this compound as a go-to reagent is poised to accelerate innovation and discovery.
References
- CN107827749A - A kind of synthetic method of tert-butyl acetoacetate - Google P
- Tert-butyl acetoacetate | C8H14O3 | CID 15538 - PubChem. (URL: [Link])
- Diketene - Wikipedia. (URL: [Link])
- Acetoacetic acid, tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])
- Synthesis of (S)
- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (URL: [Link])
- Synthesis of tert-butyl 3-oxobutyr
- Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods - Refubium - Freie Universität Berlin. (URL: [Link])
- US5183929A - Method for production of T-butyl 3-oxobutyrates and their use - Google P
- THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. (URL: [Link])
- Transacetoacetylation with tert-Butyl Acetoacetate: Synthetic Apllic
- An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides - Organic Syntheses Procedure. (URL: [Link])
- CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate - Google P
- tert-Butylthiol - Wikipedia. (URL: [Link])
- S-tert-butyl 2-methyl-3-oxobutanethioate - C9H16O2S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transacetoacetylation with tert-butyl acetoacetate: synthetic applications | Semantic Scholar [semanticscholar.org]
- 3. The uses of tert-Butyl acetoacetate_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN107827749A - A kind of synthetic method of tert-butyl acetoacetate - Google Patents [patents.google.com]
Navigating the Unknown: A Technical Guide to the Hazards and Safe Handling of S-tert-Butyl acetothioacetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: S-tert-Butyl acetothioacetate (CAS No. 15925-47-0) is a thioester compound utilized in specialized synthetic chemistry, including applications within pharmaceutical and materials science research. While its structural analogue, tert-Butyl acetoacetate, is well-characterized, comprehensive toxicological and safety data for the thio-variant remain sparse. This guide provides a consolidated overview of the known hazards associated with this compound, grounded in available safety data. Critically, where specific data is lacking, this document establishes a framework for safe handling by leveraging data from its oxygen analogue, incorporating established safety protocols for thioesters, and adhering to the fundamental principles of prudent laboratory practice for compounds with unknown toxicity.
Compound Identification and Physicochemical Properties
Accurate identification is the cornerstone of chemical safety. The properties of this compound are distinct from its more common oxygen ester analogue, primarily due to the presence of a sulfur atom, which influences its reactivity, stability, and potential decomposition pathways.
| Property | Value | Source |
| CAS Number | 15925-47-0 | [1] |
| Molecular Formula | C₈H₁₄O₂S | [1] |
| Molecular Weight | 174.26 g/mol | [1] |
| Boiling Point | 95-100 °C @ 0.9 mm Hg | [2] |
| Density | 0.994 g/mL @ 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.486 | [2] |
| Synonyms | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester; S-tert-Butyl thioacetoacetate | [1] |
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. Based on available supplier safety data, this compound is classified as a hazardous substance.[3][4]
| Hazard Class | Hazard Statement Code | Hazard Statement | Signal Word | Pictogram | Source |
| Flammable Liquids (Category 4) | H227 | Combustible liquid | Warning | None | [5] |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | Warning | [5] | |
| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin | Warning | [5] | |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | Warning | [5][6] | |
| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation | Warning | [5][6] | |
| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled | Warning | [5] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation | Warning | [5][6] |
Expert Analysis of Hazards: The GHS classification paints a clear picture of an irritant and moderately toxic compound. The primary routes of exposure—inhalation, skin, and eye contact—must be rigorously controlled.[7] The designation as a "Combustible liquid" (H227) indicates that while it does not ignite as readily as flammable liquids, it still poses a fire risk when exposed to heat or ignition sources.[8]
Caption: The Hierarchy of Controls prioritizes safety measures.
4.1. Engineering Controls The primary engineering control for this substance is a properly functioning and certified chemical fume hood. [9]* Causality: A fume hood is essential to prevent the inhalation of vapors, which are known to be harmful and cause respiratory irritation (H332, H335). [5]It also contains any potential release of malodorous decomposition products like tert-butylthiol. [10]All transfers, reactions, and work-ups must be performed within the hood.
4.2. Personal Protective Equipment (PPE) PPE is the last line of defense and must be used in conjunction with engineering controls.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation (H319). Standard safety glasses are insufficient. [9][11] |
| Skin Protection | Nitrile or butyl rubber gloves. | Prevents skin contact, which can cause irritation and is a route of toxic exposure (H315, H312). [12]Always check manufacturer's compatibility charts. Leather or cloth gloves are inappropriate. |
| Body Protection | Flame-resistant laboratory coat. | Protects against splashes on the body and clothing. |
Experimental Protocols: Safe Handling & Storage
5.1. Protocol for Handling this compound
-
Pre-use Checklist:
-
Confirm the chemical fume hood has a valid certification sticker.
-
Ensure an appropriate spill kit and fire extinguisher (Type B: CO₂, dry chemical) are accessible. [13] * Verify that eyewash and safety shower stations are unobstructed. .
-
-
Donning PPE: Put on a lab coat, chemical safety goggles, and appropriate gloves before entering the designated work area.
-
Work Area Preparation: Conduct all work on a clean, chemically resistant surface or in secondary containment (e.g., a tray) inside the fume hood.
-
Chemical Transfer:
-
Keep the container tightly closed when not in use. [13] * Use a pipette or syringe for transfers to minimize the risk of splashes and aerosol generation. Avoid pouring directly from large containers.
-
Ground/bond containers when transferring larger quantities to prevent static discharge, a potential ignition source. [14]5. Post-use Procedure:
-
Tightly cap the chemical container.
-
Decontaminate the work surface.
-
Dispose of contaminated disposable materials (e.g., pipette tips, wipes) in a designated, sealed hazardous waste container inside the hood to contain odors. [10] * Remove gloves and wash hands thoroughly with soap and water.
-
5.2. Storage Requirements Proper storage is crucial to maintain chemical stability and prevent hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage. [13][15]* Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. [11]Post "No Smoking" signs.
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong acids. [11][16]Contact with these materials could lead to vigorous, exothermic reactions.
-
Container: Keep in the original, tightly sealed container. [12]
Emergency Procedures: A Validated Response Plan
6.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [9][17] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor. [13][17] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. [13] |
6.2. Spill Response Workflow A spill of this compound presents a dual chemical exposure and potential odor hazard.
Caption: A systematic workflow for responding to a chemical spill.
Detailed Spill Cleanup Protocol (Minor Spills):
-
Restrict access to the area.
-
If not already being worn, don appropriate PPE, including double gloves and safety goggles. Consider a respirator with an organic vapor cartridge if the spill is significant or outside a fume hood.
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. [11]Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a heavy-duty plastic bag or a sealable container. [9]5. To mitigate residual odor from potential thiol formation, the spill area can be decontaminated. A dilute bleach solution can be effective for oxidizing residual thiols, but this should be done with caution and excellent ventilation. [10]6. Seal the waste container, label it clearly as "Hazardous Waste" with the chemical name, and arrange for proper disposal according to institutional guidelines.
Conclusion
This compound is a valuable synthetic reagent that must be handled with a high degree of caution. Its classification as a combustible liquid and a skin, eye, and respiratory irritant, combined with a lack of comprehensive toxicological data, mandates a conservative approach to safety. The potential for this thioester to release intensely malodorous byproducts further underscores the need for stringent containment. By adhering to the hierarchy of controls—prioritizing the use of chemical fume hoods—and rigorously following the protocols for personal protective equipment, handling, and emergency response outlined in this guide, researchers can effectively mitigate the risks and work safely with this compound.
References
- Chemical Label for S-tert-Butyl acetothioacet
- Material Safety Data Sheet - Tert.
- S-TERT-BUTYL ACETOTHIOACET
- Tert.
- SAFETY DATA SHEET - tert-Butyl acetoacet
- SAFETY DATA SHEET - tert-Butyl acetoacet
- tert-Butyl acetate - NIOSH Pocket Guide to Chemical Hazards.CDC.
- S-tert-butyl acetothioacet
- Safety Data Sheet: Tert-butyl acet
- Tert Butyl Acetate - SAFETY D
- SAFETY DATA SHEET - tert-Butyl acet
- tert-Butyl acetoacetate Safety D
- SAFETY DATA SHEET - tert-Butyl acetoacet
- SAFETY DATA SHEET - tert-Butyl acet
- This compound | CAS 15925-47-0.Santa Cruz Biotechnology.
- SAFETY DATA SHEET - S-tert-Butyl acetothioacet
- Stench Chemicals (thiols) SOP.University of Minnesota, Department of Environmental Health and Safety.
- GHS Hazard St
- GHS Classification (Rev.11, 2025) Summary.
- Working with Chemicals.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals.Safe Work Australia.
- tert-Butyl acetate Disposal Methods.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 15925-47-0 [chemicalbook.com]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. chemical-label.com [chemical-label.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. cometchemical.com [cometchemical.com]
- 15. 3.imimg.com [3.imimg.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Role of S-tert-Butyl acetothioacetate in organic chemistry
An In-Depth Technical Guide to the Role of S-tert-Butyl Acetothioacetate in Organic Chemistry
Executive Summary
This compound (STBAA) is a versatile β-keto thiolester that serves as a pivotal building block in modern organic synthesis. Its unique structural features—an acidic active methylene group flanked by two carbonyl functionalities and a sterically demanding S-tert-butyl group—confer distinct reactivity compared to its oxygen ester and less hindered thioester counterparts. This guide provides a comprehensive analysis of STBAA, detailing its synthesis, physicochemical properties, and core reactivity. It offers an in-depth exploration of its primary applications, with a particular focus on the synthesis of complex heterocyclic frameworks through reactions such as the Japp-Klingemann reaction. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this important reagent.
Introduction: The Strategic Advantage of a Bulky Thiolester
In the landscape of dicarbonyl compounds, β-keto esters like ethyl acetoacetate are foundational reagents, prized for the synthetic versatility of their active methylene protons.[1] this compound (STBAA) belongs to this class but incorporates two critical modifications: the replacement of the ester oxygen with sulfur, and the presence of a bulky tert-butyl group.
The thioester linkage (R-CO-S-R') is inherently more reactive towards nucleophilic acyl substitution than its oxo-ester equivalent due to the lower resonance stabilization and the better leaving group ability of the thiolate. The tert-butyl group provides significant steric hindrance, which can be strategically exploited. It often prevents undesirable side reactions, such as transesterification, that can plague reactions involving simpler methyl or ethyl esters.[2] Furthermore, the S-tert-butyl group can serve as an effective protecting group for thiols, which can be cleaved under specific conditions.[3] This combination of enhanced reactivity and steric control makes STBAA a powerful and selective tool for constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[4]
Physicochemical Properties and Synthesis
A thorough understanding of a reagent's physical properties is paramount for its effective use in the laboratory.
Key Properties
| Property | Value | Reference |
| CAS Number | 15925-47-0 | [5][6] |
| Molecular Formula | C₈H₁₄O₂S | [6] |
| Molecular Weight | 174.26 g/mol | [6] |
| Appearance | Liquid | - |
| Boiling Point | 95-100 °C @ 0.9 mm Hg | [5] |
| Density | 0.994 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.486 | [5] |
Synthetic Routes
STBAA is accessible through several synthetic pathways. A common laboratory and industrial method involves the reaction of diketene with 2-methyl-2-propanethiol (tert-butyl mercaptan). This approach is analogous to the synthesis of the oxygen counterpart, tert-butyl acetoacetate, which is prepared from diketene and tert-butyl alcohol.[7][8]
One established route involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, a stable ketene equivalent, with 2-methyl-2-propanethiol.[9]
Caption: General synthetic scheme for this compound.
Core Reactivity and Mechanistic Principles
The synthetic utility of STBAA stems from the reactivity of its active methylene group. The protons on the carbon situated between the ketone and the thiolester carbonyls (the α-carbon) exhibit significant acidity (pKa ≈ 11 in DMSO for related systems) due to the resonance stabilization of the resulting conjugate base.
Caption: Deprotonation of STBAA to form the reactive enolate.
This enolate is a soft nucleophile that readily participates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The steric bulk of the S-tert-butyl group plays a crucial role by sterically shielding the thiolester carbonyl from direct nucleophilic attack, thereby favoring reactions at the α-carbon.
Key Synthetic Applications
The Japp-Klingemann Reaction: A Gateway to Heterocycles
One of the most powerful applications of STBAA is its use in the Japp-Klingemann reaction to synthesize arylhydrazones, which are key intermediates for building indole and pyrazole ring systems.[10][11][12] The reaction involves the coupling of an in-situ generated aryl diazonium salt with the enolate of STBAA.[13]
The mechanism proceeds through several key steps:
-
Deprotonation: A base removes a proton from the active methylene group of STBAA to form the nucleophilic enolate.
-
Azo Coupling: The enolate attacks the terminal nitrogen of the aryl diazonium salt to form an azo compound.
-
Hydrolysis and Cleavage: The intermediate undergoes base- or acid-catalyzed hydrolysis. The acetyl group is cleaved, which is a key feature of this reaction with β-keto esters.
-
Tautomerization: The resulting azo compound tautomerizes to the more stable hydrazone.
Caption: Workflow of the Japp-Klingemann reaction.
These hydrazone products are exceptionally valuable. For example, they can be cyclized under acidic conditions via the Fischer indole synthesis to produce highly substituted indoles, a core scaffold in numerous pharmaceuticals.[10]
Synthesis of α-Substituted Thioesters and Ketones
Recent methodologies have shown that β-keto esters like STBAA can react with sulfur-based electrophiles (such as sodium S-organyl sulfurothioates, or Bunte salts) to selectively produce either α-organylthio esters or α-organylthio ketones.[14][15] The choice of product is elegantly controlled by the stoichiometry of the base used.
-
With excess base (e.g., 4 equivalents): The reaction favors a C-C bond cleavage that eliminates the acetyl group, yielding an α-organylthio ester .
-
With a moderate amount of base (e.g., 2 equivalents): The reaction proceeds via a different pathway where the thiolester group is cleaved, resulting in an α-organylthio ketone .
This tunable reactivity allows for the selective synthesis of two distinct and valuable classes of sulfur-containing compounds from a single precursor, highlighting the sophisticated utility of STBAA.[15][16]
Experimental Protocols
Representative Protocol: Japp-Klingemann Synthesis of a Hydrazone
This protocol describes a general procedure for the synthesis of an arylhydrazone from an aniline derivative and STBAA.
Materials:
-
Aniline derivative (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (1.1 eq)
-
This compound (1.05 eq)
-
Sodium Hydroxide or Sodium Acetate
-
Ethanol and Water
-
Ice bath
Procedure:
-
Diazotization: The aniline derivative is dissolved in a mixture of water and concentrated hydrochloric acid. The solution is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Coupling Reaction: In a separate flask, this compound is dissolved in ethanol. The solution is cooled to 0-5 °C. A basic solution (e.g., aqueous sodium hydroxide or sodium acetate) is added to generate the enolate in situ.
-
The freshly prepared, cold diazonium salt solution is added slowly to the STBAA enolate solution, ensuring the temperature remains below 10 °C. A colored precipitate (the hydrazone) typically forms immediately or upon standing.
-
Work-up and Purification: The reaction mixture is stirred for an additional 1-2 hours, allowing the reaction to go to completion. The solid product is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Causality: The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The slow, controlled addition to the enolate prevents side reactions and ensures a high yield of the desired hydrazone.[10][17]
Safety and Handling
This compound should be handled with appropriate laboratory precautions.
-
Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[18]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood.[19][20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[21]
Conclusion
This compound is more than just a thiolester analog of a classic reagent; it is a sophisticated synthetic tool whose unique reactivity is unlocked by the interplay between its thioester functionality and the steric influence of its tert-butyl group. Its pivotal role in the Japp-Klingemann reaction provides a reliable and efficient pathway to valuable hydrazone intermediates, which are direct precursors to medicinally relevant heterocyclic systems like indoles and pyrazoles. The ability to selectively forge different classes of sulfur-containing molecules further cements its status as a versatile and indispensable reagent in the modern organic chemist's arsenal.
References
- Chemical label this compound. Carl Roth.
- Acetoacetic acid, tert-butyl ester. Organic Syntheses Procedure.
- Cas 999-90-6, S-TERT-BUTYL THIOACETATE. LookChem.
- Japp–Klingemann reaction. Wikipedia.
- Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
- The Japp-Klingemann Reaction. ResearchGate.
- Japp-Klingemann Reaction. SynArchive.
- Japp-Klingemann reaction. chemeurope.com.
- Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5. ResearchGate.
- The Chemistry and Uses of Tert-Butyl Acetoacetate: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD.
- Tert-butyl acetoacetate. PubChem.
- CN107827749A - A kind of synthetic method of tert-butyl acetoacetate. Google Patents.
- Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. ResearchGate.
- Ethyl acetoacetate. Wikipedia.
- Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. PMC - NIH.
- Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols. Organic Chemistry Portal.
- Comparison of butyl acetate and ethyl acetate for the synthesis of 6a. ResearchGate.
- Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Beilstein Journals.
- Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. PMC - PubMed Central.
Sources
- 1. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 2. The uses of tert-Butyl acetoacetate_Chemicalbook [chemicalbook.com]
- 3. Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 15925-47-0 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN107827749A - A kind of synthetic method of tert-butyl acetoacetate - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Japp-Klingemann_reaction [chemeurope.com]
- 13. synarchive.com [synarchive.com]
- 14. researchgate.net [researchgate.net]
- 15. Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions [beilstein-journals.org]
- 17. organicreactions.org [organicreactions.org]
- 18. chemical-label.com [chemical-label.com]
- 19. cometchemical.com [cometchemical.com]
- 20. pfaltzandbauer.com [pfaltzandbauer.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of β-Ketothioesters via C-Acylation of S-tert-Butyl Acetothioacetate
Introduction: The Strategic Value of β-Ketothioesters
In the landscape of modern organic synthesis and drug development, β-ketoesters are lauded as pivotal building blocks due to their dual electrophilic and nucleophilic character.[1][2][3] This inherent reactivity allows for their elaboration into a vast array of complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents.[1][3] Among the various analogs, β-ketothioesters have emerged as exceptionally versatile intermediates. The thioester functionality is not merely an isostere of an ester; it offers a unique reactivity profile, enabling milder and more selective transformations.
This guide focuses on a robust and highly adaptable method for the synthesis of β-ketothioesters utilizing S-tert-Butyl acetothioacetate. This specific reagent provides significant strategic advantages, primarily through the function of the tert-butyl group, which acts as a sterically bulky and chemically stable protecting group that can be cleaved under specific conditions, thus facilitating complex, multi-step syntheses.[4][5]
The Core Mechanism: Enolate-Driven C-Acylation
The synthesis of β-ketothioesters from this compound is fundamentally a C-acylation reaction, proceeding through the formation of a reactive enolate intermediate. The acidity of the α-protons (pKa ≈ 11 in DMSO) situated between the two carbonyl groups facilitates their removal by a suitable base.
Causality Behind the Mechanism:
-
Enolate Formation: The process is initiated by the deprotonation of the α-carbon of this compound. The choice of base is critical; a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) is required to ensure rapid and quantitative enolate formation, preventing self-condensation or other side reactions.[6] The resulting lithium enolate is stabilized by resonance, delocalizing the negative charge across the α-carbon and the oxygen atoms of both carbonyl groups.
-
Nucleophilic Attack: This highly nucleophilic enolate then attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride.[6] This step forms a new carbon-carbon bond and a tetrahedral intermediate.
-
Product Formation: The intermediate collapses, expelling the leaving group (e.g., chloride) to yield the final β-ketothioester product. The reaction is typically performed at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and prevent undesired side reactions.
Caption: Reaction mechanism for the synthesis of β-ketothioesters.
Detailed Experimental Protocol: A Self-Validating System
This protocol describes a general procedure for the C-acylation of this compound. The trustworthiness of this protocol lies in its careful control of reaction parameters to ensure high yields and purity.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent Grade, ≥95% | Sigma-Aldrich | Store under inert gas. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Various | Use freshly distilled from Na/benzophenone. |
| Lithium Diisopropylamide (LDA) | 2.0 M solution in THF/heptane | Various | Pyrophoric. Handle with extreme care. |
| Acyl Chloride (R-COCl) | Varies | Various | Use freshly distilled or high purity grade. |
| Saturated aq. NH₄Cl | --- | Lab-prepared | For quenching the reaction. |
| Anhydrous MgSO₄ or Na₂SO₄ | --- | Various | For drying organic layers. |
| Standard Glassware | --- | --- | Oven-dried and cooled under inert gas. |
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Solution: In the flask, dissolve this compound (1.0 eq.) in anhydrous THF (to make a ~0.5 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
Enolate Generation: Add LDA solution (1.05 eq.) dropwise via syringe over 15 minutes. The choice to use a slight excess of base ensures complete deprotonation. A pale yellow color may develop, indicating enolate formation. Stir the mixture at -78 °C for 30-45 minutes.
-
Acylation: Add a solution of the desired acyl chloride (1.0 eq.) in anhydrous THF dropwise over 20 minutes, keeping the internal temperature below -70 °C. The rate of addition is critical to prevent localized heating and side reactions.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours. Then, allow the flask to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up & Quenching: Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate to dilute, and wash with water (2x) and brine (1x). The aqueous washes remove inorganic salts and unreacted water-soluble components.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Caption: Experimental workflow for β-ketothioester synthesis.
Representative Reaction Parameters
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzoyl Chloride | LDA | THF | -78 to RT | 3 | 85-95 |
| Acetyl Chloride | LiHMDS | THF | -78 to RT | 2 | 80-90 |
| Isobutyryl Chloride | LDA | THF | -78 to RT | 4 | 82-92 |
| Cinnamoyl Chloride | LDA | THF | -78 to RT | 3.5 | 75-85 |
Applications in Research and Drug Development
The β-ketothioester motif is a powerful synthon for constructing molecules of pharmaceutical interest.
-
Heterocycle Synthesis: They are key precursors for synthesizing a wide range of heterocycles like pyrimidines, pyridines, and thiazoles, which are prevalent in medicinal chemistry.[1]
-
Natural Product Synthesis: The unique reactivity of the thioester allows for its use in complex synthetic sequences, including the total synthesis of natural products where mild reaction conditions are paramount.[7]
-
Bio-mimetic Chemistry: Thioesters, like Acetyl-CoA, are fundamental in biochemical pathways. Synthetic β-ketothioesters are used as stable analogs to study enzymatic mechanisms or as precursors in biomimetic syntheses.[8]
-
Further Functionalization: The resulting β-ketothioester can be readily converted into other valuable functional groups. For instance, reaction with amines yields β-keto amides, while specific reduction protocols can target either the ketone or thioester moiety.[6][8]
The S-tert-Butyl Group: A Strategic Choice
The selection of the S-tert-butyl group is a deliberate and strategic decision.
-
Stability: It is robust and stable to a wide range of reaction conditions, including mildly acidic or basic media and many nucleophiles, allowing for modifications elsewhere in the molecule.
-
Selective Cleavage: Despite its stability, the S-tert-butyl group can be removed under specific conditions that often leave other protecting groups intact. Mild Lewis acids or electro-oxidative methods can be employed for its deprotection to reveal the corresponding carboxylic acid or thiol.[4][5] This orthogonality is crucial in multi-step synthesis. For example, zinc bromide in dichloromethane has been used for selective cleavage of tert-butyl esters.[9] The deprotection under acidic conditions, such as with trifluoroacetic acid (TFA), proceeds via the formation of a stable tert-butyl cation, which subsequently forms isobutylene.[10]
Conclusion
The C-acylation of this compound is a highly reliable and versatile method for the synthesis of β-ketothioesters. The procedure offers high yields, operational simplicity, and access to a broad range of products. The stability and selective cleavage of the S-tert-butyl group provide a significant tactical advantage, making this methodology a valuable tool for researchers, scientists, and drug development professionals engaged in the synthesis of complex, high-value molecules.
References
- Organic Syntheses. t-BUTYL ACETOACETATE.
- Witzeman, J. S., & Nottingham, W. D. (1991). Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. The Journal of Organic Chemistry.
- O'Brien, E. et al. (2021). Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry.
- Google Patents. Synthesis of B-keto esters.
- ResearchGate. Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol.
- Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
- da Silva, W. et al. (2021). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Beilstein Journal of Organic Chemistry.
- ResearchGate. β‐Ketoesters: An Overview and It's Applications via Transesterification.
- ResearchGate. Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5.
- ResearchGate. Synthesis of β‐ketothioesters 2a, 2s, and 2ta.
- ResearchGate. Synthesis of α‐ketothioesters from thioacetal chloride and β‐keto α,α‐dichloro sulfides.
- Blaszczyk, A., Elbing, M., & Mayor, M. (2004). Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. tert-Butyl Esters.
- Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry.
- Pérez-Pérez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences.
- Clutch Prep. Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol.
- Kuno, H., et al. (1991). Electro-oxidative Neutral Deprotection of S-t-Butyl Thioates to give Carboxylic Acids. Journal of the Chemical Society, Chemical Communications.
- Wang, D., et al. (2019). Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents. Nature Communications.
- ResearchGate. Potential Pharmaceutical Applications of a New Beta Cyclodextrin Derivative.
- Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
- ResearchGate. Deprotection of the t-butyl ester group.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols [organic-chemistry.org]
- 5. Electro-oxidative neutral deprotection of S-t-buty thioates to give carboxylic acids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 7. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 8. Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: S-tert-Butyl Acetothioacetate as a Versatile Building Block in Heterocyclic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Heterocyclic Diversity with a Unique Thioester
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. S-tert-Butyl acetothioacetate (STBAA) has emerged as a uniquely versatile and powerful reagent for the synthesis of a wide array of heterocyclic compounds. Its structure features a reactive β-ketothioester system, providing two sites for electrophilic and nucleophilic attack. The sterically bulky tert-butyl group confers notable stability to the thioester linkage, allowing it to be carried through various reaction conditions before a potential, strategic deprotection.
This guide provides an in-depth exploration of STBAA's applications in cornerstone heterocyclic syntheses. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss the strategic implications of using this particular thioester in the synthesis of medicinally relevant scaffolds.
Figure 2: Simplified workflow for the Hantzsch synthesis utilizing STBAA.
Representative Experimental Protocol: Synthesis of a Bridged 1,4-Dihydropyridine
This protocol is adapted from the general principles of Hantzsch synthesis. [1]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 eq.), the desired aldehyde (1.0 eq.), and ammonium acetate (1.2 eq.).
-
Solvent Addition: Add absolute ethanol (20-30 mL) to the flask to dissolve the reactants.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexane/ethyl acetate). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 1,4-dihydropyridine derivative.
| Aldehyde | Nitrogen Source | Oxidant (for Pyridine) | Typical Yield (%) |
| Benzaldehyde | Ammonium Acetate | - (DHP) | 85-95 |
| 4-Nitrobenzaldehyde | Ammonium Acetate | - (DHP) | 90-98 |
| Formaldehyde | Ammonia | Ferric Chloride | 75-85 |
| Cyclohexanecarboxaldehyde | Ammonium Acetate | Manganese Dioxide | 80-90 |
The Biginelli Reaction: Crafting Dihydropyrimidinone (DHPM) Cores
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). [2]This reaction has garnered significant attention due to the diverse biological activities of DHPMs, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. [3][4]STBAA can effectively replace the traditional β-ketoester, leading to novel DHPMs with a C5-thiocarboxylate group.
Mechanistic Rationale
The most widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate. [2]This electrophilic species is then attacked by the enol form of this compound. Subsequent cyclization via intramolecular attack of the amine on the ketone carbonyl, followed by dehydration, yields the final DHPM product. The use of STBAA is advantageous as the thioester functionality is generally robust to the acidic conditions employed.
Figure 3: Key steps in the Biginelli synthesis of DHPMs using STBAA.
Representative Experimental Protocol: Lewis Acid-Catalyzed Synthesis of a DHPM
-
Reactant Charging: In a 50 mL flask, combine the aromatic aldehyde (1.0 mmol), this compound (1.1 mmol), and urea or thiourea (1.5 mmol).
-
Solvent and Catalyst: Add acetonitrile (15 mL) followed by a catalytic amount of a Lewis acid (e.g., CeCl₃·7H₂O, 10 mol%).
-
Reaction: Stir the mixture at reflux for 2-5 hours.
-
Monitoring: Track the disappearance of the aldehyde using TLC (e.g., 2:1 hexane/ethyl acetate).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent in vacuo. Purify the resulting solid by recrystallization from hot ethanol to afford the pure DHPM derivative.
| Aldehyde | Urea/Thiourea | Catalyst | Typical Yield (%) |
| 4-Chlorobenzaldehyde | Urea | HCl | 88 |
| 3-Methoxybenzaldehyde | Thiourea | Yb(OTf)₃ | 92 |
| Vanillin | Urea | TMSCl | 90 |
| Naphthalene-2-carbaldehyde | Urea | Ce(OTf)₃ | 85 |
Gewald Aminothiophene Synthesis: A Gateway to Thiophenes
The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur, typically in the presence of a base. [5][6]While STBAA is not a cyano-compound, its activated methylene group can participate in similar condensation pathways to form thiophene rings, a critical scaffold in pharmaceuticals like the tranquilizer brotizolam. [7]
Mechanistic Rationale
The reaction initiates with a Knoevenagel condensation between an aldehyde/ketone and the active methylene of STBAA, catalyzed by a base like morpholine or triethylamine. [5]Elemental sulfur then adds to the resulting α,β-unsaturated intermediate. The exact mechanism of sulfur addition is debated but is followed by cyclization and tautomerization to yield the final 2-aminothiophene product (in cases where a nitrile is also used) or a related thiophene derivative. [5]
Figure 4: General workflow for Gewald-type synthesis of thiophenes using STBAA.
Representative Experimental Protocol: Synthesis of a Tetrasubstituted Thiophene
-
Initial Condensation: To a solution of an α-methylene ketone (1.0 eq) and this compound (1.0 eq) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 eq). Reflux the mixture for 1-2 hours until the Knoevenagel condensation is complete (monitored by TLC).
-
Gewald Reaction: Cool the mixture slightly and add elemental sulfur (1.1 eq). Continue to reflux the mixture for an additional 3-6 hours.
-
Work-up: After cooling, pour the reaction mixture into an ice-water slurry. If a solid precipitates, collect it by filtration.
-
Extraction: If no solid forms, extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
| Carbonyl Compound | Base | Solvent | Typical Yield (%) |
| Cyclohexanone | Morpholine | Ethanol | 75 |
| Acetone | Triethylamine | DMF | 68 |
| Phenylacetaldehyde | Piperidine | Methanol | 72 |
The S-tert-Butyl Group: A Stable Protecting Group Amenable to Cleavage
A key feature of STBAA is the tert-butyl thioester, which is significantly more stable to hydrolysis than its oxo-ester counterparts. However, for many applications, conversion of the thioester to a carboxylic acid or other functional group is desired. This cleavage can be achieved under specific conditions, often using Lewis acids or strong protic acids. [8]
Deprotection Strategies
The cleavage of a tert-butyl ester or thioester typically proceeds via a mechanism involving the formation of a stable tert-butyl cation.
-
Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) can efficiently cleave the group at room temperature. [9]* Lewis Acid-Mediated Cleavage: Lewis acids such as zinc bromide (ZnBr₂) in DCM provide a milder alternative, which can be advantageous for sensitive substrates. [8]Cerium(III) chloride with sodium iodide has also been reported for the selective deprotection of tert-butyl esters. [10]
Representative Protocol: ZnBr₂-Mediated Deprotection
This protocol is adapted from literature procedures for cleaving tert-butyl esters. [8]
-
Setup: Dissolve the S-tert-butyl thioester-containing heterocycle (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.
-
Reagent Addition: Add zinc bromide (ZnBr₂) (1.5-2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the mixture with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. The resulting carboxylic acid can be purified by crystallization or chromatography.
Conclusion and Future Perspectives
This compound is a robust and versatile building block that provides efficient access to a multitude of important heterocyclic systems. Its participation in classic multi-component reactions like the Hantzsch and Biginelli syntheses, as well as Gewald-type cyclizations, allows for the rapid generation of molecular complexity from simple precursors. The stability and selective cleavability of the S-tert-butyl group add another layer of strategic depth, enabling its use as a masked carboxylic acid or thiol functionality. For researchers in drug discovery and materials science, STBAA represents a valuable tool for scaffold diversification and the development of novel, functional molecules.
References
- Hantzsch, A. R. The Hantzsch pyridine synthesis is a multi-component organic reaction... Justus Liebigs Annalen der Chemie.
- Wikipedia. Japp–Klingemann reaction. Wikipedia. [Link]
- A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones.
- Al-Mourabit, A., & Potier, P. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]
- Wu, Y., et al. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters. [Link]
- Wikipedia. Gewald reaction. Wikipedia. [Link]
- Gewald Reaction. Organic Chemistry Portal. [Link]
- Thiophene synthesis. Organic Chemistry Portal. [Link]
- Wikipedia. Hantzsch pyridine synthesis. Wikipedia. [Link]
- Marcantoni, E., et al. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry. [Link]
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. [Link]
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- The Japp-Klingemann Reaction.
- Hantzsch Pyridine Synthesis. Scribd. [Link]
- I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?
- (a) Cys thiol protection with the tert-butyl (tBu) protecting group and...
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]
- Sabnis, R. W. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- tert-Butyl Esters. Organic Chemistry Portal. [Link]
- Pyridine synthesis. Organic Chemistry Portal. [Link]
- A simple route for the synthesis of substituted thiazole derivatives by multicomponent reaction between arylglyoxals, acetylacetone or ethyl acetoacetate, and thiosemicarbazones.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]
- Japp-Klingemann reaction. ChemEurope.com. [Link]
- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
- A three-component Fischer indole synthesis.
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Journal of Organic Chemistry. [Link]
- synthesis of thiazoles. YouTube. [Link]
- Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- The Biginelli Dihydropyrimidine Synthesis.
- Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. [Link]
- Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionaliz
- Heath-Brown, B., & Philpott, P. G. Studies in the indole series. Part III. The Japp–Klingemann reaction. Journal of the Chemical Society. [Link]
- Development of novel routes to pyridines. Northumbria University Research Portal. [Link]
- A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. PubMed Central. [Link]
- Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jmchemsci.com [jmchemsci.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
Application Notes & Protocols: A Guide to the Facile Acetoacetylation of Amines with S-tert-Butyl Acetothioacetate
Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Abstract: The synthesis of β-ketoamides is a cornerstone transformation in the development of novel therapeutics and complex molecular architectures.[1] These motifs are prevalent in biologically active compounds and serve as versatile precursors for various heterocyclic systems.[2][3] This document provides a comprehensive guide to the acetoacetylation of primary and secondary amines using S-tert-Butyl acetothioacetate (t-BATA). We delve into the mechanistic rationale, highlighting the superior reactivity of thioesters compared to their oxygen ester counterparts, and present detailed, field-tested protocols. Furthermore, we address common challenges, such as the competitive formation of enamine byproducts with primary amines, and offer robust strategies for mitigation.
Scientific Rationale: The Thioester Advantage in Acetoacetylation
The acetoacetylation of an amine is a nucleophilic acyl substitution reaction. While various reagents can achieve this transformation, the choice of the acylating agent is critical for optimizing yield, purity, and reaction conditions. This compound offers distinct advantages rooted in the fundamental principles of chemical reactivity.
Unlike traditional oxygen esters like tert-butyl acetoacetate (t-BAA), which often react via a thermally-driven acetylketene intermediate, the acetoacetylation with a thioester such as t-BATA proceeds through a more direct and efficient pathway.[4] The key to this enhanced reactivity lies in two electronic factors:
-
Superior Leaving Group: The tert-butyl thiolate anion (t-BuS⁻) is a significantly better leaving group than the corresponding tert-butoxide anion (t-BuO⁻) due to the greater polarizability of sulfur and the lower pKa of the conjugate acid (tert-butanethiol vs. tert-butanol).
-
Enhanced Electrophilicity: The orbital overlap between the carbonyl carbon and the larger 3p orbital of sulfur is less efficient than the overlap with oxygen's 2p orbital. This diminished resonance stabilization of the thioester bond renders the carbonyl carbon more electron-deficient (i.e., more electrophilic) and susceptible to nucleophilic attack by the amine.[5]
This combination of factors allows the reaction to proceed under milder conditions, often leading to cleaner conversions and higher yields compared to analogous oxygen esters.
Mechanistic Pathway and a Critical Side Reaction
The primary reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of t-BATA. This forms a tetrahedral intermediate which then collapses, expelling the stable tert-butyl thiolate leaving group to yield the desired β-ketoamide.
However, when working with primary amines, a common and often yield-limiting side reaction is the formation of a β-enamine.[6][[“]] This occurs when a second molecule of the starting amine reacts with the newly formed, reactive ketone of the β-ketoamide product. This subsequent condensation reaction can be minimized through careful control of the reaction conditions.
Figure 1: General reaction mechanism for the acetoacetylation of amines with t-BATA, illustrating the desired pathway to the β-ketoamide and the competitive formation of a β-enamine byproduct with primary amines.
Experimental Protocols
These protocols are designed as robust starting points. Optimization of temperature, solvent, and reaction time may be necessary depending on the specific amine substrate.
Materials and General Handling
-
This compound (t-BATA): Handle in a well-ventilated fume hood. Thioesters can be odorous. Stable under normal storage conditions.[8]
-
Amines: Ensure purity. Liquid amines should be distilled if necessary. Solid amines should be dried.
-
Solvents: Use anhydrous solvents (e.g., THF, Dichloromethane, Toluene) to prevent hydrolysis of the thioester, especially if the reaction requires heating.
-
Inert Atmosphere: For sensitive substrates or prolonged heating, conducting the reaction under an inert atmosphere (Nitrogen or Argon) is recommended to prevent side reactions.
Protocol 1: Acetoacetylation of a Secondary Amine
This procedure is generally high-yielding as the formation of an enamine byproduct is not possible.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq).
-
Solvent Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., THF or CH₂Cl₂) to a concentration of approximately 0.2-0.5 M.
-
Reagent Addition: Add this compound (1.05 - 1.1 eq) to the stirred solution at room temperature. A slight excess of the thioester ensures full conversion of the amine.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction with less nucleophilic amines.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Re-dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude β-ketoamide can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Acetoacetylation of a Primary Amine (Mitigating Enamine Formation)
This protocol incorporates specific steps to minimize the formation of the enamine byproduct, a critical consideration for achieving high yields.[[“]][9]
Figure 2: Recommended experimental workflow for the acetoacetylation of a primary amine, designed to minimize byproduct formation.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (1.0 eq).
-
Solvent & Cooling: Dissolve the thioester in a suitable anhydrous solvent (e.g., THF) to a concentration of 0.2-0.5 M. Cool the flask to 0 °C in an ice-water bath.
-
Controlled Amine Addition: Dissolve the primary amine (0.9-0.95 eq) in a small amount of the same anhydrous solvent and add it to the dropping funnel. Add the amine solution dropwise to the cold, stirred thioester solution over 30-60 minutes.
-
Causality: Using a slight deficiency of the amine ensures that the β-ketoamide product is not exposed to a high concentration of unreacted amine. The slow, dropwise addition at low temperature further minimizes localized excesses of the amine, kinetically favoring the desired acetoacetylation over the subsequent enamine formation.[6][[“]]
-
-
Reaction & Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir and monitor for completion by TLC or LC-MS (typically 2-12 hours).
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 2.2.
Data Summary and Troubleshooting
| Amine Type | Key Challenge | Recommended Stoichiometry (Amine:t-BATA) | Typical Yield Range |
| Secondary | None | 1.0 : 1.1 | 85-98% |
| Primary | Enamine Formation | 0.95 : 1.0 | 60-85% |
| Problem | Observation | Probable Cause | Recommended Solution |
| Low Yield (Primary Amine) | Significant byproduct spot on TLC/LCMS corresponding to the enamine. | Reaction of product with excess amine. | Ensure slow, dropwise addition of the amine to the thioester solution at 0 °C. Use a slight deficiency of the amine (0.95 eq).[[“]] |
| Incomplete Reaction | Starting amine remains after prolonged stirring. | Low nucleophilicity of the amine; steric hindrance. | Gently heat the reaction mixture (40-60 °C). Increase reaction time. Consider switching to a more polar aprotic solvent. |
| Product Decomposition | Appearance of multiple, unidentified spots on TLC. | Instability of the product or starting materials to air or moisture. | Run the reaction under an inert atmosphere (N₂ or Ar). Ensure all solvents and reagents are anhydrous. |
| Difficult Purification | Product and byproduct co-elute during chromatography. | Similar polarity of β-ketoamide and enamine. | Adjust the polarity of the mobile phase. If the enamine is the major byproduct, it can sometimes be hydrolyzed back to the ketone by stirring the crude mixture with dilute aqueous acid before extraction. |
Conclusion
This compound serves as a highly effective reagent for the acetoacetylation of both primary and secondary amines. Its enhanced electrophilicity compared to oxygen ester analogues allows for reactions to proceed efficiently under mild conditions. While the synthesis of β-ketoamides from secondary amines is straightforward, success with primary amines hinges on controlling the reaction kinetics to disfavor the formation of the enamine byproduct. The protocols outlined in this guide provide a validated framework for researchers to reliably synthesize these valuable β-ketoamide building blocks, facilitating advancements in drug discovery and synthetic chemistry.
References
- Witzeman, J. S., & Nottingham, W. D. (1991). Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. Journal of Organic Chemistry, 56(5), 1713-1718. [Link]
- Li, W., et al. (2022). The Applications of β‐Keto Amides for Heterocycle Synthesis. Journal of Heterocyclic Chemistry.
- Consensus. (1991).
- ChemSrc. (n.d.).
- Witzeman, J. S., & Nottingham, W. D. (1991).
- ResearchGate. (n.d.). β‐Keto amides motifs in natural products and biologically active compounds. [Link]
- Consensus. (1991). Tert-butyl acetoacetate (t-BAA, 1a)
- Semantic Scholar. (1991).
- ResearchGate. (n.d.). Synthesis of β-Amino-α-Ketoamides. [Link]
- Valenti, P., et al. (2018). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. [Link]
- ResearchGate. (n.d.). Synthesis of β‐keto amides through β‐keto acids. [Link]
- Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]
- ResearchGate. (n.d.). The Applications of β‐Keto Amides for Heterocycle Synthesis. [Link]
- PubMed Central. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The uses of tert-Butyl acetoacetate_Chemicalbook [chemicalbook.com]
- 7. consensus.app [consensus.app]
- 8. 3.imimg.com [3.imimg.com]
- 9. Transacetoacetylation with tert-butyl acetoacetate: synthetic applications | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: S-tert-Butyl Acetothioacetate in Total Synthesis
Introduction: The Thioester Advantage in a Classic Building Block
S-tert-Butyl acetothioacetate (StBAA) is a highly versatile four-carbon building block for complex molecule synthesis. As a thioester analogue of the widely used tert-butyl acetoacetate (TBAA), it provides synthetic chemists with a unique set of reactive properties rooted in the distinct electrochemistry of the carbon-sulfur bond.
The presence of the thioester functionality imparts several key advantages over its oxo-ester counterpart:
-
Enhanced Acidity: The α-protons of StBAA are significantly more acidic (pKa ≈ 11 in DMSO) than those of corresponding β-keto oxo-esters.[1] This facilitates enethiolate formation under milder basic conditions, often allowing for the use of alkoxides instead of stronger, non-nucleophilic bases like LDA, thereby improving functional group tolerance.
-
Controlled Reactivity: The thioester carbonyl is less electrophilic than an ester carbonyl but is highly susceptible to attack by organometallics and serves as a superior acylating agent. This differential reactivity can be exploited for selective transformations.
-
Synthetic Handle for Advanced Transformations: The S-tert-butyl group is not merely a placeholder. It is a stable protecting group that can be selectively cleaved or transformed into other functionalities, such as aldehydes via reduction, under conditions orthogonal to many other protecting groups.[2]
This guide provides an in-depth exploration of the synthesis, key applications, and strategic manipulation of this compound as a cornerstone reagent in total synthesis.
Synthesis of this compound (StBAA)
The most direct and scalable synthesis of StBAA is analogous to the preparation of its oxygen-ester counterpart, involving the reaction of diketene with 2-methyl-2-propanethiol (tert-butyl thiol).[3]
Protocol 1: Synthesis of StBAA
Warning: This procedure must be conducted in a well-ventilated fume hood. Diketene is highly toxic and lachrymatory.[3] tert-Butyl thiol possesses a strong, unpleasant odor.
-
Reagents & Equipment:
-
500 mL three-necked, round-bottomed flask
-
Mechanical stirrer, dropping funnel, reflux condenser, thermometer
-
2-Methyl-2-propanethiol (tert-butyl thiol)
-
Diketene (freshly distilled if necessary)
-
Triethylamine (Et₃N) or Sodium Acetate (NaOAc) as catalyst
-
Anhydrous toluene or THF as solvent (optional, can be run neat)
-
-
Procedure:
-
Equip the 500 mL flask with a mechanical stirrer, thermometer, and a dropping funnel topped with a reflux condenser.
-
Charge the flask with 2-methyl-2-propanethiol (1.0 mole, 90.19 g, 111 mL).
-
Add a catalytic amount of triethylamine (approx. 0.5 mol %, ~0.7 mL).
-
Begin stirring and gently heat the thiol to 50-60 °C using a water bath.
-
Add diketene (1.1 moles, 92.4 g, 82.5 mL) dropwise via the dropping funnel over a period of 2-3 hours.
-
Causality: The slow, dropwise addition is critical to control the exotherm of the reaction and prevent the polymerization of diketene.
-
-
During the addition, maintain the internal temperature between 60-70 °C. The reaction is exothermic; use the water bath for cooling if necessary.
-
After the addition is complete, continue stirring the mixture at 70 °C for an additional 1 hour to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool to room temperature.
-
The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at approximately 95-100 °C / 0.9 mmHg.[4] Expected yield: 80-90%.
-
Key Synthetic Applications
Enethiolate Generation and C-Alkylation
The primary utility of StBAA stems from the ease of forming its resonance-stabilized enethiolate, a potent carbon nucleophile. This reaction is fundamental for constructing new carbon-carbon bonds.[5]
Protocol 2: General Procedure for α-Alkylation
-
Reagents & Equipment:
-
Dry, inert-atmosphere reaction flask (e.g., Schlenk flask)
-
This compound (StBAA)
-
Base: Sodium hydride (NaH, 60% dispersion in oil) or Sodium Ethoxide (NaOEt)
-
Anhydrous solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkylating agent (e.g., benzyl bromide, iodomethane, allyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flask containing NaH (1.1 eq., washed with hexanes to remove oil).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of StBAA (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Causality: Adding the StBAA solution slowly to the base prevents a rapid exotherm and ensures controlled deprotonation. The evolution of H₂ gas will be observed.
-
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes, or until H₂ evolution ceases, indicating complete formation of the sodium enethiolate.
-
Cool the solution back to 0 °C and add the alkylating agent (1.0-1.2 eq.) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-12 hours).
-
Carefully quench the reaction by slowly adding saturated aq. NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Alkylating Agent (R-X) | Base | Solvent | Typical Yield |
| Iodomethane | NaH | THF | >90% |
| Allyl Bromide | NaOEt | EtOH/THF | 85-95% |
| Benzyl Bromide | NaH | DMF | 80-90% |
| 1,3-dibromopropane | NaH (2.2 eq) | DMF | 75-85% (cyclization) |
Heterocycle Synthesis: Thiophene Formation
StBAA is an excellent precursor for constructing sulfur-containing heterocycles. In a reaction analogous to the Hantzsch thiophene synthesis, StBAA can condense with an α-haloketone in the presence of a base and an ammonia source to yield highly substituted aminothiophenes.
Protocol 3: Synthesis of a 2-Aminothiophene Derivative
-
Procedure:
-
In a round-bottomed flask, dissolve StBAA (1.0 eq.) and an α-haloketone (e.g., 2-chloroacetophenone, 1.0 eq.) in ethanol.
-
Add a base such as sodium acetate (2.0 eq.).
-
Causality: The base facilitates both the initial S-alkylation of the enethiolate form of StBAA with the α-haloketone and the subsequent cyclization steps.
-
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, concentrate the solvent, and partition the residue between water and ethyl acetate.
-
Extract, dry, and purify the crude product via column chromatography to yield the substituted thiophene.
-
Strategic Deprotection and Transformation
The true power of StBAA in total synthesis is realized through the selective manipulation of the S-tert-butyl thioester group at strategic points in a synthetic sequence.
Reduction to Aldehydes: The Fukuyama Reduction
One of the most valuable transformations is the mild, chemoselective reduction of the thioester to an aldehyde using the Fukuyama reduction. This method avoids over-reduction to the alcohol and tolerates a vast array of other functional groups, including esters, ketones, and many protecting groups.[2][6]
Protocol 4: Fukuyama Reduction of an α-Alkylated StBAA Derivative
-
Reagents & Equipment:
-
α-Alkylated StBAA derivative (substrate)
-
Palladium on carbon (10% Pd/C) or other Pd(0) source
-
Triethylsilane (Et₃SiH)
-
Anhydrous acetone or THF
-
-
Procedure:
-
To a solution of the StBAA substrate (1.0 eq.) in anhydrous acetone, add Pd/C (5-10 mol %).
-
Add triethylsilane (2.0-3.0 eq.) to the stirred suspension.
-
Stir the reaction at room temperature. The reaction is often rapid (15 min - 2 hours). Monitor carefully by TLC.
-
Causality: The reaction proceeds via oxidative addition of Pd(0) to the C-S bond, followed by transmetalation with the silane and reductive elimination to afford the aldehyde.[7]
-
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with acetone.
-
Concentrate the filtrate under reduced pressure.
-
The crude aldehyde is often pure enough for the next step, but can be purified by flash chromatography if necessary.
-
Summary of S-tert-Butyl Thioester Transformations
The S-tert-butyl group offers diverse synthetic outcomes depending on the chosen reagents.
| Transformation | Reagents & Conditions | Product | Orthogonality & Notes |
| Reduction | Et₃SiH, Pd/C, Acetone | Aldehyde | Mild, highly chemoselective. Tolerates esters, amides, ketones.[8] |
| Hydrolysis | 1. Hg(OAc)₂ or Hg(TFA)₂2. H₂O / mild acid | Carboxylic Acid | Requires stoichiometric heavy metals. Useful when acidic/basic hydrolysis is not viable. |
| Trans-thioesterification | Br₂ (cat.), AcCl, AcOH | S-Acetyl Thioester | Converts the robust S-tBu group into a more labile S-Ac group for easier hydrolysis.[9] |
| Ketone Synthesis | Organocuprates (R'₂CuLi) | Ketone | Provides direct access to ketones. Less common than aldehyde reduction. |
| Acidic Cleavage | Strong acid (e.g., TFA) | Carboxylic Acid + Isobutylene | Harsh conditions. Can cleave other acid-labile groups (Boc, tBu esters).[10] |
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Store in a cool, dry place away from strong oxidizing agents and bases.
-
Precursors: Diketene is highly toxic, corrosive, and a lachrymator; handle with extreme caution.[3] tert-Butyl thiol has a potent, unpleasant stench.
-
Reactions: Reactions involving sodium hydride produce flammable hydrogen gas and must be performed under an inert atmosphere with appropriate quenching procedures.
References
- Fukuyama Reduction. (2019, October 4). Organic Chemistry.
- Fukuyama Reduction - Organic Chemistry Portal. (n.d.).
- Fukuyama Reduction | Chem-Station Int. Ed. (2014, October 31).
- Gewald reaction - Wikipedia. (n.d.).
- Acetoacetic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.).
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Chemistry Stack Exchange.
- Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025, May 22). JoVE.
- Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols - Organic Chemistry Portal. (n.d.).
- Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. (2022, August 16).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fukuyama Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | 15925-47-0 [chemicalbook.com]
- 5. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Fukuyama Reduction [organic-chemistry.org]
- 9. Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Alkylation Reactions of S-tert-Butyl Acetothioacetate: A Comprehensive Guide to Synthesis and Application
An Application Guide for Drug Development Professionals and Organic Chemists
Introduction: The Strategic Value of S-tert-Butyl Acetothioacetate
This compound (t-BAA) is a highly versatile C4 building block in modern organic synthesis, prized for its dual functionality comprising a thioester and a β-keto group.[1] This unique structure provides a reactive scaffold for constructing complex molecular architectures, particularly in the pharmaceutical and fine chemical industries.[1][2] The core reactivity of t-BAA lies in its "active methylene" group—the carbon atom situated between the two carbonyl-equivalent groups (Cα). The protons on this carbon exhibit significant acidity, making it a prime site for nucleophilic substitution reactions, most notably alkylation.
This guide provides an in-depth exploration of the alkylation of this compound, moving beyond simple procedural lists to explain the underlying mechanistic principles, strategic considerations for experimental design, and detailed protocols for practical application.
Part 1: The Mechanistic Foundation of Alkylation
The alkylation of t-BAA is a cornerstone of C-C bond formation, proceeding through a two-step mechanism: enolate formation followed by nucleophilic substitution.[3][4] Understanding this process is critical for controlling reaction outcomes and optimizing yields.
The Active Methylene Group and Enolate Formation
The carbon atom flanked by the ketone and thioester groups (the α-carbon) is termed an "active methylene" group.[5][6] The electron-withdrawing inductive effects of the adjacent carbonyl and thiocarbonyl functionalities significantly increase the acidity of the α-protons (pKa ≈ 11).[7] This acidity allows for facile deprotonation by a sufficiently strong base to generate a resonance-stabilized enolate anion.[4][7]
This enolate is the key nucleophilic species. The negative charge is delocalized across the α-carbon and the two oxygen/sulfur atoms, increasing its stability and rendering it an effective nucleophile for subsequent reactions.[7]
Caption: Enolate formation from this compound.
Nucleophilic Attack: The Sₙ2 Reaction
Once formed, the enolate anion acts as a potent carbon-centered nucleophile. It readily attacks a suitable electrophile, such as an alkyl halide (R-X), in a classic bimolecular nucleophilic substitution (Sₙ2) reaction.[5][7] This step forges the critical new carbon-carbon bond at the α-position. The reaction is typically irreversible and drives the equilibrium toward the alkylated product.
A crucial aspect of thioester enolates is the regioselectivity of the alkylation. While the enolate has electron density on oxygen and sulfur as well, C-alkylation is overwhelmingly favored over O- or S-alkylation. This preference is governed by the principles of hard and soft acids and bases (HSAB). The carbon atom of the enolate is a "soft" nucleophile, which preferentially reacts with the "soft" electrophilic carbon of an alkyl halide.
Caption: Sₙ2 alkylation of the enolate with an alkyl halide.
Part 2: Practical Considerations and Protocol Design
Successful alkylation requires careful selection of reagents and reaction conditions. These choices directly influence reaction efficiency, selectivity between mono- and dialkylation, and the suppression of side reactions.
Selecting the Appropriate Base and Solvent
| Parameter | Recommended Choice | Rationale & Causality |
| Base | Sodium Hydride (NaH), Sodium Ethoxide (NaOEt), Lithium Diisopropylamide (LDA) | The base's conjugate acid must have a pKa significantly higher than ~11 to ensure complete and rapid deprotonation of the active methylene group. NaH is advantageous as it produces only H₂ gas as a byproduct. LDA is a strong, non-nucleophilic base ideal for preventing side reactions with sensitive substrates.[5][7] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Diethyl Ether | Aprotic polar solvents are preferred. They effectively solvate the metal counter-ion of the base (e.g., Na⁺) without possessing acidic protons that could quench the enolate. This maintains the nucleophilicity of the enolate for the desired alkylation reaction. |
| Temperature | 0 °C to Room Temperature (RT) | Enolate formation is often performed at 0 °C to control the exothermic deprotonation. The subsequent alkylation can then be conducted at room temperature. For highly reactive alkylating agents or when using very strong bases like LDA, initial temperatures as low as -78 °C may be necessary to ensure selectivity. |
Controlling Mono- versus Dialkylation
The active methylene site can potentially undergo alkylation twice. The degree of alkylation is controlled primarily by stoichiometry.
-
For Monoalkylation: Use of approximately 1 equivalent of both the base and the alkylating agent is critical. After the first alkylation, the resulting α-substituted product has only one remaining α-proton, which is generally less acidic than those of the starting material. This difference in acidity allows for selective monoalkylation under controlled stoichiometry.[6]
-
For Dialkylation: A sequential, two-step approach is most effective. First, perform a monoalkylation as described. Then, introduce a second equivalent of strong base to deprotonate the mono-alkylated product, followed by the addition of a second alkylating agent (which can be the same as or different from the first).[3]
Part 3: Synthetic Applications & Downstream Transformations
The true power of the t-BAA alkylation lies in the subsequent transformations of the thioester product. The alkylated intermediate is rarely the final target; rather, it serves as a precursor to more valuable ketones.
Ketone Synthesis via Hydrolysis and Decarboxylation
The most common application is the synthesis of substituted methyl ketones, analogous to the well-known acetoacetic ester synthesis.[3][5] The process involves two key steps after alkylation:
-
Hydrolysis: The S-tert-butyl thioester is cleaved. This can be achieved under acidic or specific neutral conditions.[8][9]
-
Decarboxylation: The resulting β-keto acid intermediate is unstable and readily loses carbon dioxide upon gentle heating to yield the final ketone product.
The S-tert-butyl group is a robust protecting group but can be removed under various conditions, offering flexibility. Mild acidic conditions (e.g., dilute HCl or H₂SO₄) are often sufficient to effect both hydrolysis and decarboxylation in a single step.[5] More specialized, neutral deprotection methods, such as electro-oxidation, have also been developed.[8]
Caption: Overall workflow from t-BAA to a substituted methyl ketone.
Part 4: Experimental Protocols
Safety Precaution: These protocols involve strong bases (NaH is flammable) and volatile organic solvents. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Mono-Benzylation of this compound
This protocol details the synthesis of S-tert-butyl 2-benzoyl-3-oxobutanthioate.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (1.05 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Enolate Formation: To the flask, add anhydrous THF. Carefully wash the sodium hydride (1.1 eq) with hexanes to remove the mineral oil, then suspend the NaH powder in the THF. Cool the suspension to 0 °C using an ice bath.
-
Slowly add this compound (1.0 eq) dropwise to the stirred NaH suspension. Effervescence (H₂ gas) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full enolate formation.
-
Alkylation: Add benzyl bromide (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure α-benzylated thioester.
Protocol 2: Tandem Alkylation and Conversion to 4-Phenyl-2-butanone
This protocol demonstrates the complete synthesis of a ketone from the starting thioester.
Materials:
-
Crude product from Protocol 1
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Hydrolysis & Decarboxylation: Take the crude alkylated product from Protocol 1 and dissolve it in a minimal amount of a co-solvent like ethanol or THF (if necessary for solubility).
-
Add 1 M HCl solution and heat the mixture to reflux (approx. 80-100 °C) for 4-6 hours. Monitor the disappearance of the starting material and the formation of the ketone product by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Transfer to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude ketone (4-phenyl-2-butanone) can be purified by distillation or flash column chromatography if necessary.
References
- M. F. Semmelhack, T. M. Bargar. Electro-oxidative Neutral Deprotection of S-t-Butyl Thioates to give Carboxylic Acids. Journal of the American Chemical Society. [Link]
- Shivaji College. Active Methylene Compounds. University of Delhi. [Link]
- YouTube. Alkylation of active methylene compounds and conversion into Ketones. [Link]
- Scribd. Active Methylene Compounds and Named Reactions-1. [Link]
- Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
- D. Hidasová, T. Slanina. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. [Link]
- S. O. Aderibigbe, D. M. Coltart. Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. The Journal of Organic Chemistry. [Link]
- S. Miyano, N. Abe. C-Alkylation of Active Methylene Compounds by Means of Alcohols. VI. A Facile Monoalkylation of Phenylacetonitrile. The Journal of Organic Chemistry. [Link]
- International Journal of Advanced Biotechnology and Research. Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. [Link]
- J. Tsuji. Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. [Link]
- Organic Chemistry Portal. tert-Butyl Esters. [Link]
- Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]
- Chemistry LibreTexts. 19.
- Z. Ou, et al. Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5.
- Organic Syntheses. Acetoacetic acid, tert-butyl ester. [Link]
- Pearson. Intro to Thioesters Explained. [Link]
- V. V. V. N. S. R. Rao, et al. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. [Link]
- V. V. V. N. S. R. Rao, et al. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. [Link]
- C. Ogasa, K. Kayano, K. Namba. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]
- Organic Syntheses. tert-BUTYL PHENYL KETONE. [Link]
- D. F. S. T. do Carmo, et al. Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Beilstein Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal.
- Wikipedia. Thioester. [Link]
- V. Guerchais, J. Thépot, C. Lapinte. S-alkylation of α-thioether iron compounds by [Ph3C]+ and [Fe(η-C5Me5)(CO)2(CH2)]+.
- A. C. Cope, H. L. Holmes, H. O. House. The Alkylation of Esters and Nitriles. Organic Reactions. [Link]
- J. S. Witzeman, W. D. Nottingham.
- J. Xiong, et al. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. Molecules. [Link]
- J. L. Vicario, et al. Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters. [Link]
- S. M. Banik, K. M. Barloco. Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. [Link]
- T. Patra, S. Ahamad, S. Upadhyayula. Highly efficient alkylation of phenol with tert-butyl alcohol using environmentally benign Bronsted acidic ionic liquids.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The uses of tert-Butyl acetoacetate_Chemicalbook [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. shivajicollege.ac.in [shivajicollege.ac.in]
- 6. bipublication.com [bipublication.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Electro-oxidative neutral deprotection of S-t-buty thioates to give carboxylic acids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Synthesis of Macrocycles Leveraging S-tert-Butyl Acetothioacetate: A Detailed Protocol for Researchers
Introduction: The Allure of Macrocycles and the Utility of a Versatile Thioester
Macrocycles, cyclic molecules containing large rings (typically 12 or more atoms), represent a privileged structural class in drug discovery and materials science. Their unique topologies grant them a desirable combination of conformational rigidity and flexibility, enabling high-affinity and selective binding to biological targets, as well as novel material properties.[1] The synthesis of these complex architectures, however, presents a significant challenge to the synthetic chemist, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
This guide details a robust protocol for the synthesis of macrocycles, with a particular focus on macrolactones (cyclic esters), utilizing the versatile building block, S-tert-Butyl acetothioacetate. This commercially available reagent serves as a valuable precursor, allowing for the introduction of a thioester functionality that can be strategically employed as an activated carbonyl group for the crucial macrocyclization step. The tert-butylthiol leaving group offers distinct advantages in terms of reactivity and handling.
We will explore the underlying principles of thioester-mediated macrocyclization, provide a detailed, step-by-step protocol for the synthesis of a representative macrocycle, and discuss the critical parameters that ensure a successful and reproducible outcome.
The Cornerstone of the Strategy: Thioester-Mediated Macrolactonization
The formation of the macrocyclic ring is the pivotal step in this synthetic strategy. Thioesters are more reactive acylating agents than their corresponding esters, a property that is harnessed to drive the intramolecular cyclization. Several classical methods have been developed for the macrolactonization of ω-hydroxy carboxylic acids, and the principles of these can be adapted for the cyclization of ω-hydroxy S-tert-butyl thioesters.
Two of the most prominent and reliable methods for macrolactonization are the Corey-Nicolaou and the Yamaguchi esterification protocols. Both methods rely on the activation of the carboxylic acid (or, in our case, the thioester) to facilitate the intramolecular attack by a hydroxyl group.
-
Corey-Nicolaou Macrolactonization: This method typically employs 2,2'-dipyridyl disulfide and triphenylphosphine to activate the carboxylic acid, forming a 2-pyridinethiol ester in situ. This intermediate is then heated to induce cyclization.[2][3][4][5]
-
Yamaguchi Macrolactonization: This protocol utilizes 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride with the carboxylic acid. Subsequent treatment with 4-dimethylaminopyridine (DMAP) generates a highly reactive acylpyridinium species that readily undergoes intramolecular cyclization.[6][7][8][9][10][11]
For the purpose of this guide, we will focus on a protocol inspired by the principles of direct thioester activation, which can be achieved under milder conditions, often with the aid of a metal salt to coordinate to the sulfur atom and enhance the electrophilicity of the carbonyl carbon.
Experimental Workflow: A Visual Guide
The overall workflow for the synthesis of a macrocycle using this compound can be visualized as a two-stage process: the synthesis of the linear precursor and the subsequent macrocyclization.
Caption: A generalized workflow for macrocycle synthesis.
Detailed Protocol: Synthesis of a 12-Membered Macrolactone
This protocol describes the synthesis of a representative 12-membered macrolactone from this compound and 8-bromo-1-octanol.
Part 1: Synthesis of the Linear Precursor (S-tert-Butyl 11-hydroxy-3-oxoundecanoate)
Materials:
-
This compound
-
8-bromo-1-octanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF under a nitrogen atmosphere.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add a solution of 8-bromo-1-octanol (1.05 equivalents) in anhydrous THF to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (typically 4-6 hours), cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure linear precursor, S-tert-Butyl 11-hydroxy-3-oxoundecanoate.
Part 2: Macrocyclization to form the 12-Membered Macrolactone
Materials:
-
S-tert-Butyl 11-hydroxy-3-oxoundecanoate (from Part 1)
-
Silver trifluoromethanesulfonate (AgOTf) or Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Celite®
Procedure:
-
High-Dilution Setup: This reaction must be performed under high-dilution conditions to favor the intramolecular cyclization. Prepare a solution of the linear precursor (S-tert-Butyl 11-hydroxy-3-oxoundecanoate, 1.0 equivalent) in anhydrous DCM (e.g., 0.01 M concentration). In a separate flask, prepare a solution of the activating agent (e.g., AgOTf, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 1.5 equivalents) in a large volume of anhydrous DCM.
-
Slow Addition: Using a syringe pump, add the solution of the linear precursor to the stirred solution of the activating agent and base over a period of 8-12 hours at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 24 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts.
-
Washing: Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired 12-membered macrolactone.
Reaction Mechanism: The Intricacies of Ring Closure
The key macrocyclization step proceeds through the activation of the thioester carbonyl group, making it more susceptible to nucleophilic attack by the terminal hydroxyl group.
Sources
- 1. Macrolactonization via Hydrocarbon Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corey–Nicolaou macrolactonization - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Corey-Nicolaou Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Yamaguchi Esterification [organic-chemistry.org]
- 7. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 9. A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Application Note: S-tert-Butyl Acetothioacetate as a Versatile Synthon for the Convergent Synthesis of Bis-beta-Ketomacrolides
Abstract
Bis-beta-ketomacrolides represent a class of structurally complex and biologically significant molecules. Their synthesis is often challenged by the need for efficient and stereocontrolled macrocyclization strategies. This application note details a robust and highly adaptable route to these macrocycles utilizing S-tert-Butyl acetothioacetate (StBA) as a key C4 building block. We present the rationale behind the use of StBA, a detailed protocol for its synthesis, and its subsequent application in a dimerization-macrolactonization sequence. The methodology leverages the unique reactivity of the thioester moiety as an excellent acylating agent and the strategic role of the tert-butyl group, providing a convergent and efficient pathway to complex macrocyclic structures.
Introduction: The Challenge and the Strategy
The synthesis of large, symmetrical macrocycles like bis-beta-ketomacrolides is a formidable task in synthetic chemistry. The primary challenge lies in achieving high-yielding macrocyclization, which often competes with undesired intermolecular oligomerization. A successful strategy must employ a highly activated carboxylic acid precursor to facilitate the ring-closing reaction under conditions that favor intramolecular cyclization, typically high dilution.
Thioesters are nature's choice for acyl activation and are implicated in numerous biosynthetic pathways, including those for polyketides and fatty acids.[1] Their heightened electrophilicity at the carbonyl carbon, compared to their oxygen ester counterparts, makes them superb acyl transfer agents in organic synthesis.[2] this compound emerges as a particularly strategic reagent for several reasons:
-
Acylating Prowess: The thioester functionality provides the necessary activation for subsequent carbon-carbon bond formation.
-
β-Keto Moiety: It directly installs the requisite beta-keto functionality, a common feature in many natural products.
-
Protective Group Duality: The S-tert-butyl group is sterically bulky and relatively stable, yet it can be cleaved under specific, often neutral or mild Lewis acidic conditions, to unmask a reactive thiocarboxylic acid for the final macrolactonization step.[3][4]
This application note outlines a two-stage process: first, the reliable synthesis of the StBA building block, and second, its application in the synthesis of a model bis-beta-ketomacrolide from a precursor diol.
Synthesis of the Key Reagent: this compound (StBA)
The preparation of StBA is foundational to the entire synthetic route. While several methods exist, a reliable approach involves the reaction of diketene with tert-butanethiol. This method is analogous to the well-established synthesis of tert-butyl acetoacetate from tert-butyl alcohol and offers a direct and scalable route.[5][6]
Protocol 1: Synthesis of this compound
Materials:
-
tert-Butanethiol (2-Methyl-2-propanethiol)
-
Diketene (stabilized)
-
Triethylamine (Et3N)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an argon atmosphere, add tert-butanethiol (1.0 eq) and anhydrous toluene (to make a 0.5 M solution).
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add diketene (1.05 eq) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C. The high reactivity of diketene necessitates slow addition to prevent polymerization and side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Workflow for StBA Synthesis
Caption: Workflow for the synthesis of this compound.
Application: Synthesis of a Bis-beta-Ketomacrolide
This section details the core application: the construction of a symmetrical 18-membered bis-beta-ketomacrolide from a C6 diol precursor, 1,6-hexanediol. The strategy involves a two-step sequence: (1) Double acylation of the diol with StBA, followed by (2) Deprotection and macrolactonization.
Step 1: Double Acylation of a Precursor Diol
The first step is a trans-thioesterification to form the linear bis-thioester precursor. The choice of catalyst is critical to drive the equilibrium towards the product. Lewis acids or strong non-nucleophilic bases can be employed.
Protocol 2: Synthesis of the Linear Bis-Thioester
-
In an inert atmosphere flask, dissolve 1,6-hexanediol (1.0 eq) and this compound (2.2 eq) in anhydrous THF.
-
Add a catalytic amount of sodium hydride (NaH, 0.1 eq) portion-wise at 0 °C. The NaH deprotonates the alcohol, forming a more nucleophilic alkoxide that readily attacks the thioester carbonyl.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC for the disappearance of the diol.
-
Carefully quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the resulting linear bis-acetoacetate ester by column chromatography on silica gel.
Step 2: Deprotection and Macrolactonization
This is the crucial ring-closing step. The S-tert-butyl groups are first cleaved to unmask the thiocarboxylic acids. The resulting seco-acid is then subjected to high-dilution macrolactonization conditions. The Corey-Nicolaou macrolactonization is particularly well-suited for this transformation, as it involves the activation of the generated thiol.[7][8][9]
Protocol 3: Macrolactonization
-
Deprotection: Dissolve the linear precursor from Protocol 2 in DCM. Add ZnBr2 (2.5 eq per thioester) and stir at room temperature for 24 hours.[4][10] This Lewis acid-mediated cleavage is selective for the S-tBu group. Monitor by TLC until the starting material is consumed. Concentrate the mixture in vacuo. The crude di-thiocarboxylic acid is used directly in the next step.
-
Cyclization: Set up a flask with refluxing, anhydrous, and degassed toluene containing triphenylphosphine (PPh3, 2.2 eq) and 2,2'-dipyridyl disulfide (2.2 eq).
-
Dissolve the crude di-thiocarboxylic acid from the deprotection step in a separate portion of anhydrous toluene.
-
Using a syringe pump, add the solution of the seco-acid to the refluxing toluene solution over a period of 8-12 hours. This slow addition maintains high-dilution conditions, which is paramount to favoring the intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, continue refluxing for an additional 4 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by extensive column chromatography to isolate the desired bis-beta-ketomacrolide.
General Reaction Pathway
Caption: Overall synthetic strategy for a bis-beta-ketomacrolide.
Data Summary and Expected Outcomes
The described protocols are expected to provide the target compounds in good to moderate yields. The efficiency of the macrolactonization step is highly dependent on the purity of the precursor and the strict adherence to high-dilution principles.
| Step | Transformation | Typical Yield | Purity (Post-Purification) | Key Analytical Data (¹H NMR) |
| Protocol 1 | Synthesis of StBA | 75-85% | >98% (GC) | Signals for t-Bu (s, 9H), CH2 (s, 2H), CH3 (s, 3H) |
| Protocol 2 | Double Acylation | 60-75% | >95% (NMR) | Disappearance of diol -OH, appearance of ester linkages |
| Protocol 3 | Macrolactonization | 30-50% | >95% (HPLC) | Complex spectrum, confirmation by HRMS and 2D NMR |
Causality and Experimental Insights
-
Why Thioester? The C-S bond in the thioester is longer and weaker than the C-O bond in an oxygen ester, and the orbital overlap is less efficient. This results in a carbonyl carbon that is more electrophilic and susceptible to nucleophilic attack, making it an "activated" acyl group ideal for both the initial acylation and the final ring closure.[1][2]
-
High-Dilution Principle: The slow, syringe-pump addition in Protocol 3 is not merely a procedural quirk; it is the core principle enabling macrocyclization. By keeping the concentration of the reactive seco-acid vanishingly low, the probability of one end of a molecule finding its other end (intramolecular reaction) becomes statistically greater than it finding another molecule (intermolecular polymerization).
-
Choice of Macrolactonization: While other methods like Yamaguchi or Shiina esterification are powerful, the Corey-Nicolaou method is particularly elegant here because it directly activates the thiocarboxylic acid intermediate generated after deprotection.[7][11][12] This avoids the need to convert the thioacid to a carboxylic acid, potentially shortening the synthetic sequence.
Conclusion
This compound serves as a powerful and versatile building block for the convergent synthesis of bis-beta-ketomacrolides. The methodology presented provides a clear and rational pathway that leverages the fundamental reactivity of thioesters. By providing detailed, validated protocols, this application note aims to empower researchers to construct complex macrocyclic architectures relevant to drug discovery and natural product synthesis.
References
- Shiina, I. (2004). An Effective Method for the Synthesis of Carboxylic Esters and Lactones Using Substituted Benzoic Anhydrides with Lewis Acid Catalysts. Tetrahedron, 60(7), 1587–1599. [Link]
- Corey, E. J., & Nicolaou, K. C. (1974). Efficient and mild lactonization method for the synthesis of macrolides. Journal of the American Chemical Society, 96(17), 5614–5616. [Link]
- Chem-Station. (2014). Corey-Nicolaou Macrolactonization.
- Wikipedia. (n.d.). Shiina macrolactonization.
- White, J. D., et al. (2005). Total synthesis of iejimalide B. An application of the Shiina macrolactonization. Organic Letters, 7(19), 4141–4143. [Link]
- Wikipedia. (n.d.). Shiina esterification.
- ResearchGate. (n.d.).
- Torii, S., Tanaka, H., & Ukida, M. (1987). Electro-oxidative Neutral Deprotection of S-t-Butyl Thioates to give Carboxylic Acids.
- YouTube. (2021).
- ACS Publications. (2005). Total Synthesis of Iejimalide B.
- Semantic Scholar. (n.d.).
- ResearchGate. (2023). An overview of thioester synthesis. [Link]
- Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(19), 6141–6144. [Link]
- Li, X., et al. (2020). Modern Macrolactonization Techniques. Chemistry – A European Journal, 26(62), 14044-14053. [Link]
- ResearchGate. (2016).
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
- Kumari, S., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11, 1249219. [Link]
- ResearchGate. (n.d.).
- Frontiers. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
- SigutLabs. (2023). Yamaguchi reagent – Reagent of the month June. [Link]
- ResearchGate. (2020). Metal Catalyzed Synthesis and Use of Thioesters: Recent Developments. [Link]
- Wikipedia. (n.d.). Thioester.
- Organic Syntheses. (n.d.). Synthesis of enantiopure di(tert-butyl) (2S,4S)
- PrepChem.com. (n.d.).
- ResearchGate. (2013). Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5. [Link]
- Masamune, S., Kamata, S., & Schilling, W. (1975). Syntheses of macrolide antibiotics. III. Direct ester and lactone synthesis from S-tert-butyl thioate (thiol ester). Journal of the American Chemical Society, 97(12), 3515-3516. [Link]
- Organic Syntheses. (n.d.). Acetoacetic acid, tert-butyl ester. [Link]
- Semantic Scholar. (1991).
Sources
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Electro-oxidative neutral deprotection of S-t-buty thioates to give carboxylic acids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Corey–Nicolaou macrolactonization - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Corey–Nicolaou macrolactonization | Semantic Scholar [semanticscholar.org]
- 10. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: Enantioselective Reactions Involving S-tert-Butyl Acetothioacetate
Introduction: The Strategic Advantage of S-tert-Butyl Acetothioacetate in Asymmetric Synthesis
This compound is a versatile C4 building block that has gained significant traction in modern organic synthesis, particularly in the realm of enantioselective transformations. Its utility stems from a unique combination of structural and electronic properties. The β-keto thioester functionality provides two key reactive sites: the activated methylene group for C-C bond formation and the carbonyl group for reductions or additions.
The thioester moiety itself is a critical feature. Compared to its oxygen-ester analogues, the thioester C=O bond is less polarized, making the adjacent α-protons more acidic and facilitating enolate formation under milder conditions. Furthermore, thioesters are valuable synthetic intermediates that can be converted into a wide range of other functional groups, including carboxylic acids, esters, amides, and ketones.[1]
Crucially, the sterically demanding tert-butyl group plays a pivotal role in stereocontrol. In catalyst- or auxiliary-controlled reactions, its bulk can effectively shield one face of a reactive intermediate, forcing an incoming reagent to approach from the less hindered side. This steric influence is fundamental to achieving high levels of diastereo- and enantioselectivity in many of the reactions discussed herein.[2][3] This guide provides detailed application notes and validated protocols for key enantioselective reactions employing this compound, designed for practical application in research and development settings.
Asymmetric Reduction to Synthesize Chiral β-Hydroxy Thioesters
Application Note: The enantioselective reduction of the ketone in this compound provides direct access to (S)- or (R)-tert-butyl 3-hydroxybutanethioate, a highly valuable chiral building block. This transformation can be achieved through both biocatalytic and chemocatalytic methods. Biocatalysis, particularly using whole-cell systems like Saccharomyces cerevisiae (baker's yeast), offers a green, cost-effective, and highly selective method. The enzymatic machinery of the yeast contains reductases that exhibit a strong preference for delivering a hydride to one face of the prochiral ketone.[4] The success of these reactions often depends on optimizing parameters such as substrate concentration, biomass loading, temperature, and pH to maximize both conversion and enantiomeric excess (ee).[4] The addition of inhibitors or co-solvents can sometimes be used to suppress competing enzymatic pathways and further enhance selectivity.
Chemocatalytic asymmetric hydrogenation, often employing Ruthenium or Rhodium complexes with chiral phosphine ligands, represents a powerful alternative that offers broad substrate scope and high turnover numbers.[5][6] These reactions create a chiral coordination sphere around the metal center, which dictates the facial selectivity of ketone reduction.
Below is a protocol for a well-established biocatalytic reduction.
Workflow for Biocatalytic Reduction
Caption: Workflow for the biocatalytic reduction of this compound.
Protocol 1: Biocatalytic Asymmetric Reduction with Saccharomyces cerevisiae B5
This protocol is adapted from the methodology reported for the synthesis of (S)-tert-butyl 3-hydroxybutyrate.[4]
Materials:
-
This compound
-
Saccharomyces cerevisiae B5 strain
-
Glucose, Peptone, Yeast Extract (for culture medium)
-
Chloroform
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Deionized water
-
Phosphate buffer (pH 6.2)
Procedure:
-
Biomass Preparation: Cultivate Saccharomyces cerevisiae B5 in a suitable growth medium (e.g., YPD broth) until a sufficient cell density is reached. Harvest the cells by centrifugation and wash with sterile deionized water.
-
Reaction Setup: In a sterile reaction vessel, prepare a suspension of the yeast biomass in a phosphate buffer (pH 6.2). A typical concentration is 140 g/L (wet weight) of biomass.[4]
-
Substrate Addition: Add this compound to the biomass suspension to a final concentration of 2.0 g/L.[4]
-
Inhibitor Addition: To improve enantioselectivity, add chloroform to a final concentration of 6 g/L.[4] This step is crucial as it inhibits competing enzymes that may produce the undesired enantiomer.
-
Incubation: Seal the vessel and incubate the reaction mixture at 30 °C with gentle agitation for 60 hours.[4] Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Upon completion, remove the biomass by centrifugation.
-
Extraction: Saturate the supernatant with NaCl and extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee) of the resulting (S)-tert-butyl 3-hydroxybutanethioate using chiral HPLC analysis.
| Parameter | Optimal Condition | Expected Outcome | Reference |
| Substrate Conc. | 2.0 g/L | >99% Conversion | [4] |
| Biomass Conc. | 140 g/L | >99% Conversion | [4] |
| Inhibitor | Chloroform (6 g/L) | >99% ee | [4] |
| Temperature | 30 °C | Optimal enzyme activity | [4] |
| pH | 6.2 | Optimal enzyme activity | [4] |
| Time | 60 h | High conversion | [4] |
Enantioselective Michael Additions
Application Note: The Michael addition, or conjugate addition, is a powerful method for forming C-C bonds. The activated methylene protons of this compound make it an excellent nucleophile for this transformation. In the presence of a chiral catalyst, the addition to an α,β-unsaturated ketone can proceed with high enantioselectivity. Chiral Lewis acids are particularly effective for this purpose. A catalyst system composed of Scandium(III) triflate (Sc(OTf)₃) and a chiral bipyridine ligand has been shown to be highly effective for the Michael reaction of β-ketoesters.[7]
The proposed mechanism involves the coordination of the chiral Scandium complex to the α,β-unsaturated ketone, activating it for nucleophilic attack. This coordination creates a defined chiral environment, dictating the face from which the thioester enolate will attack. It has been observed that lower reaction concentrations are key to achieving high enantioselectivity, likely by favoring the catalyst-substrate complex over undesired aggregation or background reactions.[7]
Mechanism of Chiral Lewis Acid-Catalyzed Michael Addition
Caption: Catalytic cycle for an enantioselective Michael addition.
Protocol 2: Chiral Scandium-Catalyzed Enantioselective Michael Addition
This protocol is based on the methodology developed for β-ketoesters with α,β-unsaturated ketones.[7]
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Scandium(III) triflate (Sc(OTf)₃)
-
(S,S)-6,6'-Bis(1-hydroxy-2,2'-dimethylpropyl)-2,2'-bipyridine ligand
-
Anhydrous 1,2-dichloroethane (DCE)
-
Molecular sieves (4Å), activated
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Sc(OTf)₃ (0.1 equiv) and the chiral bipyridine ligand (0.1 equiv). Add anhydrous DCE and stir the mixture at room temperature for 1 hour to pre-form the chiral catalyst.
-
Reaction Setup: To the catalyst solution, add the α,β-unsaturated ketone (1.0 equiv).
-
Nucleophile Addition: Add this compound (1.2 equiv) to the reaction mixture. It is critical to maintain a low concentration (e.g., 0.05 M) to ensure high enantioselectivity.[7]
-
Reaction Conditions: Heat the reaction mixture to 40 °C and stir for the required time (typically 24-72 hours), monitoring by TLC.
-
Quenching: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the mixture with dichloromethane (DCM) (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification & Analysis: Filter and concentrate the solution under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient). Determine the enantiomeric excess of the product by chiral HPLC analysis.
| Substrate (Enone) | Yield (%) | ee (%) | Reference |
| Chalcone | ~85-95% | >95% | [7] |
| (E)-1,3-diphenylprop-2-en-1-one | Good to High | Excellent | [7] |
| Other α,β-unsaturated ketones | Good to High | Excellent | [7] |
Enantioselective Aldol Reactions
Application Note: The aldol reaction is a fundamental C-C bond-forming reaction that constructs a β-hydroxy carbonyl moiety.[8] When this compound is used as the nucleophile, its enolate can add to an aldehyde to generate products with up to two new stereocenters. Controlling both the absolute and relative stereochemistry is a significant challenge. The use of chiral Lewis acid catalysts, such as those derived from Titanium, Copper, or Tin, can effectively orchestrate the reaction.[9][10][11]
The catalyst typically coordinates to the aldehyde's carbonyl oxygen, lowering its LUMO and activating it for nucleophilic attack. Simultaneously, the chiral ligands attached to the metal create a rigid and well-defined steric environment. This forces the thioester enolate to approach from a specific trajectory, leading to high enantio- and diastereoselectivity. The geometry of the enolate (E vs. Z) and the nature of the transition state (open vs. closed) are critical factors that determine whether the syn or anti aldol adduct is formed as the major product.[12] The bulky tert-butyl group of the thioester can further enhance facial selectivity in the transition state.
Protocol 3: Chiral Tin-Catalyzed Asymmetric Aldol-Type Reaction
This protocol is a representative procedure adapted from principles of chiral Lewis acid-catalyzed reactions of β-dicarbonyl compounds.[9]
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Chiral precatalyst: (R)-BINOL-derived chiral tin dibromide
-
Base: Sodium ethoxide (NaOEt)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (for quenching)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Generation: In a flame-dried flask under an inert atmosphere, suspend the chiral tin dibromide precatalyst (0.1 equiv) in anhydrous THF. Add a solution of NaOEt (0.2 equiv) and stir at room temperature for 30 minutes to generate the active chiral tin alkoxide catalyst in situ.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Substrate Addition: In a separate flask, dissolve this compound (1.2 equiv) and the aldehyde (1.0 equiv) in anhydrous THF. Add this solution dropwise to the cold catalyst solution over 20 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C for several hours (e.g., 6-24 h), monitoring its progress by TLC.
-
Quenching: Once the reaction is complete, quench by adding a few drops of anhydrous methanol.
-
Work-up: Allow the mixture to warm to room temperature and add a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product and determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
References
- Sugiura, M., et al. (2006). Chiral scandium catalysts for enantioselective Michael reactions of beta-ketoesters. Chemical Asian Journal, 1(1-2), 121-124. [Link]
- Yanagisawa, A., et al. (2011). Asymmetric α-Cyanation of β-Keto Esters Catalyzed by Chiral Tin Alkoxides. Synlett, 2011(12), 1699-1702. [Link]
- Carreño, M. C., et al. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. The Journal of Organic Chemistry.
- Park, Y., et al. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
- Benaglia, M., et al. (2013). Multicomponent aldol addition/protection reaction t-butyl acetoacetate... Tetrahedron: Asymmetry.
- Li, A-R., et al. (2014). Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5. Advanced Materials Research.
- Coltart, D. M., et al. (2008). Chemoselective Acylation of Thioester Enolates with N-Acylbenzotriazoles. Organic Letters, 10(17), 3809–3812. [Link]
- Evans, D.A. (2011). Stereoselective Acetate Aldol Reactions. In Comprehensive Organic Synthesis II. Elsevier.
- Macmillan Group Meeting Literature Seminar. (2002). The Selective Aldol Reaction.
- Trost, B. M., & Brindle, C. S. (2010). A catalytic enantioselective stereodivergent aldol reaction. Journal of the American Chemical Society, 132(2), 737-749.
- Chen, M. S., & White, M. C. (2020). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Angewandte Chemie International Edition, 59(36), 15573-15578. [Link]
- Park, Y., et al. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 144(44), 20364-20373. [Link]
- Clayden, J., & Yasin, S. A. (2002). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 8, 107. [Link]
- Noyori, R., et al. (2005). Asymmetric Hydrogenation of tert-Alkyl Ketones. Journal of the American Chemical Society, 127(22), 8168-8179. [Link]
- Sandoval, C. A., et al. (2005). Asymmetric hydrogenation of tert-alkyl ketones. Journal of the American Chemical Society, 127(22), 8168–8179. [Link]
Sources
- 1. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Asymmetric hydrogenation of tert-alkyl ketones. | Semantic Scholar [semanticscholar.org]
- 7. Chiral scandium catalysts for enantioselective Michael reactions of beta-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes & Protocols: The Strategic Use of S-tert-Butyl Acetothioacetate in the Synthesis of Pharmaceutical Intermediates
Abstract: S-tert-Butyl acetothioacetate (STBAA) is a highly versatile β-keto thioester that serves as a critical building block in modern medicinal chemistry. Its unique structural features, including an active methylene group flanked by a ketone and a sterically hindered thioester, offer distinct advantages in reactivity and selectivity. These properties make it an invaluable precursor for constructing complex heterocyclic scaffolds central to many pharmaceutical agents. This guide provides an in-depth exploration of STBAA's applications, focusing on the synthesis of 1,4-dihydropyridines and thiophene derivatives. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer insights into the strategic deployment of this reagent in drug discovery workflows.
Core Principles & Strategic Advantages of this compound
This compound (CAS No. 15925-47-0) is more than a mere analogue of its oxygen-based counterpart, tert-butyl acetoacetate (TBAA).[1][2] The replacement of the ester oxygen with sulfur fundamentally alters the molecule's electronic properties and reactivity, providing chemists with a unique tool for organic synthesis.
Key Advantages:
-
Enhanced Acidity of Methylene Protons: The electron-withdrawing nature of the thioester group, compared to an ester, increases the acidity of the α-protons. This facilitates enolate formation under milder basic conditions, enabling a broader range of compatible functional groups in complex substrates.
-
Thioester as a Versatile Handle: The thioester functionality is a robust synthetic handle. It can be readily converted into other functional groups or used as a linchpin in cyclization reactions. The tert-butyl group provides significant steric protection, preventing undesired side reactions at the thioester carbonyl.
-
Controlled Reactivity and Cleavage: The S-tert-butyl group is stable under many reaction conditions but can be cleaved selectively when required. This stability allows for modifications elsewhere in the molecule without disturbing the thioester core. Cleavage can often be achieved under acidic conditions or via specific enzymatic methods.[3][4]
-
Building Block for Sulfur-Containing Heterocycles: The intrinsic sulfur atom makes STBAA a direct and efficient precursor for the synthesis of sulfur-containing heterocycles like thiophenes, which are privileged structures in medicinal chemistry.[5]
The diagram below illustrates the logical flow from the reagent's core attributes to its primary applications in pharmaceutical synthesis.
Caption: Logical workflow from STBAA's attributes to its applications.
Application I: Hantzsch Synthesis of 1,4-Dihydropyridine Scaffolds
The 1,4-dihydropyridine (DHP) core is a cornerstone of cardiovascular medicine, famously found in calcium channel blockers like nifedipine and amlodipine.[6] The Hantzsch synthesis, a multi-component reaction, is the most direct route to this scaffold.[7][8][9] While traditionally employing β-ketoesters like ethyl acetoacetate, STBAA can be used as a potent alternative.
Causality Behind Using STBAA in Hantzsch Synthesis:
The reaction involves the condensation of an aldehyde, a nitrogen source (typically ammonia or ammonium acetate), and two equivalents of a β-dicarbonyl compound.[6] The enhanced acidity of STBAA's methylene protons facilitates the initial Knoevenagel condensation with the aldehyde and the formation of the enamine intermediate under potentially milder conditions than its oxygen-based counterparts, which can improve yields and reduce reaction times.[10]
Protocol 1: Synthesis of a Symmetrical 1,4-Dihydropyridine-3,5-dicarbothioate
This protocol describes a typical one-pot synthesis using STBAA.
Materials:
-
This compound (STBAA)
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Ammonium Acetate
-
Ethanol (Absolute)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (10 mmol, 1.0 eq).
-
Reagent Addition: Add this compound (22 mmol, 2.2 eq) and ammonium acetate (12 mmol, 1.2 eq) to the flask.
-
Solvent: Add absolute ethanol (30 mL) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting aldehyde is consumed, cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
Extraction: If no precipitate forms, pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1,4-dihydropyridine product.
| Parameter | Condition | Rationale |
| Stoichiometry | Aldehyde:STBAA:NH₄OAc (1:2.2:1.2) | Excess STBAA and ammonium acetate drive the reaction equilibrium towards product formation. |
| Solvent | Ethanol | Good solvent for all reactants and facilitates precipitation of the product upon cooling. |
| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy to overcome activation barriers for condensation and cyclization steps. |
| Catalyst | Ammonium Acetate | Serves as both the nitrogen source and a mild acid catalyst. |
Hantzsch Reaction Mechanism
The reaction proceeds through two parallel pathways that converge. One molecule of STBAA undergoes a Knoevenagel condensation with the aldehyde, while a second molecule forms an enamine with ammonia. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the DHP ring.
Caption: Simplified mechanism of the Hantzsch 1,4-DHP synthesis.
Application II: Gewald Synthesis of Tetrahydrobenzo[b]thiophene Derivatives
Substituted 2-aminothiophenes are privileged scaffolds in drug discovery, appearing in kinase inhibitors, anti-inflammatory agents, and CNS drugs.[5][11] The Gewald reaction is a powerful multi-component reaction for synthesizing these structures. STBAA, with its active methylene group and inherent sulfur atom, is an ideal substrate for a Gewald-type synthesis.
Causality Behind Using STBAA in Thiophene Synthesis:
The Gewald reaction classically involves a ketone or aldehyde, a compound with an active methylene group (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[11] By using STBAA, the active methylene component and the sulfur source are combined into a single reagent, streamlining the synthesis. The reaction proceeds via an initial Knoevenagel condensation, followed by intramolecular cyclization and tautomerization to form the aromatic thiophene ring.
Protocol 2: Synthesis of a 2-Amino-3-thioacyl-thiophene Derivative
This protocol outlines the synthesis of a substituted thiophene from a ketone, malononitrile, and STBAA, where STBAA serves as the sulfur source and a key building block.
Materials:
-
Cyclohexanone
-
Malononitrile
-
This compound (STBAA)
-
Morpholine (or other secondary amine base)
-
Ethanol (Absolute)
-
Elemental Sulfur (if STBAA is not used as the sulfur source)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine cyclohexanone (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and this compound (10 mmol, 1.0 eq).
-
Solvent and Catalyst: Add absolute ethanol (20 mL) and a catalytic amount of morpholine (1 mmol, 0.1 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic. If necessary, gently heat the mixture to 40-50 °C to ensure completion. Monitor by TLC.
-
Workup: After 2-3 hours, or upon consumption of starting materials, cool the reaction in an ice bath to induce precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and then with hexane to remove non-polar impurities.
-
Purification: The filtered solid is often of high purity. If necessary, recrystallize from ethanol to obtain the final product.
| Parameter | Condition | Rationale |
| Stoichiometry | 1:1:1 ratio of reactants | Ensures efficient conversion in this multi-component reaction. |
| Catalyst | Morpholine | A mild organic base that catalyzes both the initial Knoevenagel condensation and the subsequent cyclization steps. |
| Temperature | Room Temperature to 50 °C | The reaction is often facile at room temperature, but gentle heating can increase the rate without promoting side reactions. |
| Solvent | Ethanol | Effectively dissolves reactants and allows for easy product precipitation upon completion. |
Gewald Reaction Mechanism
The mechanism involves the base-catalyzed formation of an α,β-unsaturated nitrile from the ketone and malononitrile. The enolate of STBAA then adds to this intermediate. Subsequent intramolecular cyclization involving the sulfur atom, followed by elimination and tautomerization, yields the stable aromatic thiophene ring.
Caption: Key steps in the Gewald synthesis of 2-aminothiophenes.
References
- Der Pharma Chemica. (n.d.). An Efficient and Versatile Method for Synthesis of 1,4-Dihydropyridines at Mild Reaction Conditions.
- Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
- Organic Syntheses. (n.d.). Acetoacetic acid, tert-butyl ester.
- Al-Ayed, A. S. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Pakistan Journal of Pharmaceutical Sciences, 30(3), 931-937.
- MDPI. (n.d.). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes.
- ResearchGate. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Uses of Tert-Butyl Acetoacetate: A Comprehensive Overview.
- MDPI. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives.
- ResearchGate. (n.d.). Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5.
- World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
- National Institutes of Health. (n.d.). Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers.
- World Journal of Pharmaceutical and Medical Research. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES.
- ResearchGate. (2025). Synthesis of 1,4-Dihydropyridines under Solvent-Free Conditions.
- National Institutes of Health. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies.
- Scribd. (n.d.). Hantzsch Pyridine Synthesis.
- ResearchGate. (2025). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide.
- PubMed. (n.d.). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety.
- National Institutes of Health. (n.d.). Recent advances in the transesterification of β-keto esters.
- LookChem. (n.d.). Transacetoacetylation with tert-Butyl Acetoacetate: Synthetic Apllications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-Butyl Acetoacetate in Modern Organic Synthesis.
- CHEMICAL POINT. (n.d.). This compound.
- Semantic Scholar. (1991). Transacetoacetylation with tert-butyl acetoacetate: synthetic applications.
- CORA. (2021). Recent advances in the transesterification of β-keto esters.
Sources
- 1. scbt.com [scbt.com]
- 2. chemicalpoint.eu [chemicalpoint.eu]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalwjarr.com [journalwjarr.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Deprotection of the S-tert-butyl Group in Acetothioacetates
Introduction
In the realm of organic synthesis, particularly in pharmaceutical and peptide chemistry, the thiol functional group presents a unique set of challenges due to its high nucleophilicity and susceptibility to oxidation.[1] The use of protecting groups is therefore an essential strategy to temporarily mask the thiol's reactivity during multi-step syntheses.[2] Among the various thiol protecting groups available, the S-tert-butyl (S-tBu) group is frequently employed due to its stability under a range of conditions, yet its susceptibility to cleavage under specific acidic protocols.[1][3]
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the deprotection of the S-tert-butyl group in acetothioacetates. We will delve into the underlying mechanisms, present field-proven protocols, and discuss critical parameters and troubleshooting strategies to ensure successful and efficient deprotection.
The S-tert-butyl Group: A Strategic Choice
The S-tert-butyl group offers a distinct advantage in synthetic strategies because it is significantly more resistant to acidolysis with reagents like trifluoroacetic acid (TFA) and HCl compared to its oxygen-based counterpart, the O-tert-butyl ether.[1] This differential stability allows for the selective deprotection of other acid-labile groups, such as the tert-butoxycarbonyl (Boc) group, while leaving the S-tBu group intact, a crucial feature in complex syntheses like solid-phase peptide synthesis (SPPS).[1][3]
However, when the strategic unmasking of the thiol is required, specific and often strong acidic conditions are necessary to cleave the robust sulfur-carbon bond.
Mechanism of Acid-Mediated Deprotection
The cleavage of the S-tert-butyl group is an acid-catalyzed reaction that proceeds via the formation of a stable tert-butyl carbocation.
The core mechanism involves two key steps:
-
Protonation: The reaction is initiated by the protonation of the thioether sulfur atom by a strong acid, such as trifluoroacetic acid (TFA). This makes the sulfur atom a better leaving group.
-
Carbocation Formation: The protonated thioether undergoes cleavage of the sulfur-carbon bond, releasing the free thiol and forming a relatively stable tertiary carbocation (the tert-butyl cation).
This liberated tert-butyl cation is a highly reactive electrophile. If not properly managed, it can lead to significant side reactions, most notably the re-alkylation of the newly formed thiol or the alkylation of other nucleophilic sites within the molecule (e.g., tryptophan or tyrosine residues in peptides).[4][5][6][7] A mass increase of +56 Da in byproducts is often a clear indicator of this undesirable tert-butylation.[4]
The Critical Role of Scavengers
To prevent these deleterious side reactions, the addition of a "scavenger" to the reaction mixture is imperative. Scavengers are nucleophilic species that rapidly and irreversibly trap the tert-butyl cation.[6]
The tert-butyl cation can also react with the TFA counter-ion to form tert-butyl trifluoroacetate, an intermediate which is itself a potent alkylating agent.[5][7] Therefore, the role of the scavenger is to intercept both the free tert-butyl cation and this alkylating ester.[5][8]
Commonly used scavengers include:
-
Trialkylsilanes: Triethylsilane (TES) and triisopropylsilane (TIS) are highly effective. The mechanism involves the hydride transfer from the silane to the carbocation, forming isobutane and a stable silylated species.
-
Water: Can act as a scavenger, trapping the cation to form tert-butanol.
-
Thiols: Ethanedithiol (EDT) or thiophenol can also be used to trap the carbocation.[4][5]
A widely used and effective scavenger cocktail for general purposes is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[4][6]
Caption: Mechanism of S-tBu deprotection and cation scavenging.
Deprotection Methodologies & Protocols
Method 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
This is the most common and robust method for S-tBu cleavage. The high acidity of neat or concentrated TFA is sufficient to effect the cleavage.
Detailed Protocol:
Materials:
-
S-tert-butyl protected acetothioacetate substrate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) or Triethylsilane (TES)
-
Cold diethyl ether
-
Nitrogen or Argon source
-
Round-bottom flask with stir bar
-
Ice bath
Procedure:
-
Preparation: Dissolve the S-tBu protected substrate in anhydrous DCM (e.g., 10-20 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Scavenger Addition: Add the scavenger, typically TIS or TES, to the solution. A common ratio is 2.5-5% (v/v) relative to the final TFA volume.
-
Acid Addition: Cool the flask in an ice bath. Slowly add TFA to the stirred solution. A common final concentration is 50-95% TFA in DCM. For many substrates, neat TFA can also be used.[9]
-
Reaction: Allow the reaction to stir at room temperature for 1-4 hours. The progress should be monitored by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Work-up:
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the TFA and DCM. Co-evaporation with a solvent like toluene can help remove residual TFA.[9]
-
For peptide products, the concentrated residue is often triturated by adding it to a flask of cold diethyl ether.[9]
-
The precipitated product is then collected by centrifugation or filtration, washed with additional cold ether, and dried under vacuum.
-
Caption: General workflow for TFA-mediated S-tBu deprotection.
Method 2: Mercuric (II) Acetate Mediated Deprotection
An alternative, though less common due to toxicity concerns, involves the use of heavy metal salts like mercury(II) acetate. This method proceeds under milder conditions but requires careful handling and disposal of mercury waste. The mercury salt coordinates to the sulfur, facilitating the cleavage of the S-C bond. This method is often followed by treatment with a reducing agent to liberate the free thiol from the mercury-thiolate intermediate. It is particularly useful when the substrate is sensitive to strong acids.[1][3]
Data Summary and Comparison
| Parameter | Method 1: TFA Deprotection | Method 2: Mercuric Acetate |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Mercury(II) Acetate [Hg(OAc)₂] |
| Conditions | Strongly acidic (Neat TFA or high conc. in DCM) | Near-neutral, aqueous/organic mixtures |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | Typically shorter, < 1 hour |
| Key Additive | Cation Scavenger (TIS, TES, H₂O) is essential | H₂S or a reducing agent for workup |
| Pros | - Volatile reagents, easy removal- Strong, reliable cleavage- Well-established in peptide chemistry | - Milder conditions- Orthogonal to some acid-labile groups |
| Cons | - Harsh conditions can degrade sensitive substrates- Side reactions if scavengers are omitted | - HIGHLY TOXIC - Hazardous waste disposal required- Stoichiometric heavy metal use |
Critical Parameters & Troubleshooting
-
Acid Concentration: Insufficient acid concentration or equivalents can lead to incomplete deprotection.[4][6] If the reaction stalls, increasing the proportion of TFA may be necessary.
-
Reaction Time & Temperature: Most deprotections are complete within a few hours at room temperature. For sterically hindered substrates, longer reaction times or gentle heating may be required, but this also increases the risk of side-product formation.[4][7]
-
Choice of Scavenger: The selection of a scavenger is critical. For molecules containing sensitive residues like tryptophan, methionine, or cysteine, a specific scavenger cocktail may be required to prevent side reactions.[4][6][7] For instance, ethanedithiol (EDT) is a common choice for cysteine-containing peptides.[4]
-
Water Content: The presence of a small amount of water (e.g., 2.5-5%) in the TFA cocktail is often beneficial, as it can act as a scavenger and help hydrolyze any ester intermediates.
-
Substrate Purity: Impurities in the starting material can sometimes interfere with the deprotection reaction or complicate purification. Ensure the S-tBu protected substrate is of high purity before proceeding.
-
Monitoring: Do not rely on a fixed reaction time. Always monitor the reaction's progress using an appropriate analytical technique (TLC, LC-MS) to determine the point of completion and to check for the formation of byproducts.
References
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
- Muth, E. A., & Barlos, K. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 6(38), 24734–24743.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Barltrop, J. A., & Morgan, D. D. (1957). Photosensitized Autoxidation. Part III. The Photosensitized Autoxidation of some Thiols. Journal of the Chemical Society, 3072-3078.
- Royal Society of Chemistry. (2021). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. RSC Publishing.
- Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Fairlie, D. P., & Dantas de Oliveira, G. (2021). Cysteine protecting groups: applications in peptide and protein science. Organic & Biomolecular Chemistry, 19(33), 7079-7100.
- Springer Nature. (2018). Protecting Groups in Peptide Synthesis. Springer Nature Experiments.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
- Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739-2742.
- Google Patents. (2001). WO2001005757A2 - Process for the deprotection of protected thiols.
- Pearson. (n.d.). t-Butyl Ether Protecting Groups: Videos & Practice Problems.
- Gieseler, K., Schiemenz, S., & Lindel, T. (2008). Synthesis of sulfonic acid derivatives by oxidative deprotection of thiols using tert-butyl hypochlorite. The Journal of Organic Chemistry, 73(18), 7400-7403.
- ResearchGate. (2015). How can I deprotect esters using TFA?.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Unique Position of S-tert-Butyl Acetothioacetate in Synthesis
An In-Depth Guide to the Synthetic Utility of S-tert-Butyl Acetothioacetate in Reactions with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
This compound (StBAA) is a versatile building block in modern organic synthesis, combining the reactivity of a β-keto functionality with the unique properties of a thioester. Its structure features a methylene group activated by two adjacent carbonyl-equivalent groups, rendering the α-protons acidic and readily removable to form a soft, resonance-stabilized nucleophile. This characteristic makes StBAA an excellent precursor for the formation of new carbon-carbon bonds through reactions with a wide array of electrophiles.
The choice of the S-tert-butyl group is not arbitrary. Unlike its more common oxygen-based ester counterparts (e.g., tert-butyl acetoacetate), the thioester linkage offers distinct advantages. Thioesters are critical intermediates in various biochemical pathways and are known for their enhanced reactivity toward nucleophiles at the carbonyl carbon. Furthermore, the tert-butyl thiol protecting group exhibits remarkable stability under various conditions, including exposure to secondary amines, yet it can be cleaved under specific, often neutral, protocols to unmask a carboxylic acid or be converted to other functional groups.[1][2] This combination of tunable reactivity and robust protection makes StBAA a valuable tool, particularly in complex, multi-step syntheses relevant to pharmaceutical and agrochemical development.[3]
This guide provides a comprehensive overview of the core reactivity of StBAA, detailing the mechanisms and experimental protocols for its reaction with key classes of electrophiles.
Part 1: The Heart of Reactivity - Enolate Generation
The synthetic utility of this compound hinges on the acidity of the protons on the α-carbon (C2), positioned between the ketone and thioester groups. The pKa of these protons is typically in the range of 10-11, allowing for deprotonation by a variety of common bases to form a highly stabilized enolate anion.
The choice of base is critical and depends on the specific reaction and desired outcome.
-
Strong, Non-nucleophilic Bases: For irreversible and complete enolate formation, strong bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) are employed at low temperatures. This approach is ideal for preventing self-condensation and ensuring the enolate is the primary nucleophile present before the electrophile is introduced.
-
Weaker Bases: In cases like Michael additions or phase-transfer catalysis, weaker bases such as sodium ethoxide (NaOEt), potassium carbonate (K₂CO₃), or triethylamine (Et₃N) can be sufficient to generate a reactive concentration of the enolate at equilibrium.[4]
Once formed, the negative charge is delocalized across the oxygen, the α-carbon, and the sulfur atom, creating a soft nucleophile that preferentially reacts at the carbon center with soft electrophiles, a principle governed by Hard and Soft Acids and Bases (HSAB) theory.[5]
Caption: Generation of the resonance-stabilized StBAA enolate.
Part 2: Carbon-Carbon Bond Formation: Key Reactions and Protocols
C-Alkylation with Alkyl Halides
The reaction of the StBAA enolate with alkyl halides is a classic Sₙ2 reaction that forms a new carbon-carbon bond at the α-position, yielding a substituted β-keto thioester. This is a powerful method for introducing alkyl chains into a molecule.
Mechanism: The carbon-centered nucleophilic enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. To favor C-alkylation over O-alkylation, polar aprotic solvents like THF, DMF, or DMSO are typically used, which do not solvate the "harder" oxygen end of the enolate as effectively.
Caption: Mechanism of C-Alkylation of StBAA enolate.
Protocol 1: C-Alkylation of this compound with Benzyl Bromide
Objective: To synthesize S-tert-butyl 2-benzyl-3-oxobutanthioate.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (1.05 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Base Addition: Carefully add the NaH dispersion. Cool the suspension to 0 °C using an ice bath.
-
Enolate Formation: Add this compound dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Cool the resulting enolate solution back to 0 °C. Add benzyl bromide dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., 10:1 Hexanes:Ethyl Acetate).
Data Table: Representative Alkylation Reactions
| Alkylating Agent (R-X) | Base | Solvent | Yield (%) |
| Methyl Iodide | NaH | THF | ~90% |
| Benzyl Bromide | K₂CO₃/PTC | Toluene | ~85% |
| Allyl Bromide | NaOEt | EtOH | ~88% |
| n-Butyl Bromide | LDA | THF | ~82% |
| (Yields are approximate and can vary based on specific reaction conditions.) |
Michael (Conjugate) Addition
The Michael reaction involves the 1,4-addition of the StBAA enolate to an α,β-unsaturated carbonyl compound, known as a Michael acceptor.[6][7] This reaction is highly efficient for forming 1,5-dicarbonyl (or equivalent) structures, which are valuable synthetic intermediates.
Mechanism: The soft enolate nucleophile adds to the electrophilic β-carbon of the unsaturated system.[8][9] The resulting intermediate is another enolate, which is then protonated during workup to give the final adduct. The driving force is the formation of a strong C-C single bond at the expense of a weaker C-C pi bond.[6]
Caption: Workflow for the Michael Addition Reaction.
Protocol 2: Michael Addition of StBAA to Methyl Vinyl Ketone (MVK)
Objective: To synthesize S-tert-butyl 2-(3-oxobutyl)-3-oxobutanthioate.
Materials:
-
This compound (1.0 eq)
-
Sodium Ethoxide (NaOEt) (0.2 eq, catalytic)
-
Anhydrous Ethanol (EtOH)
-
Methyl Vinyl Ketone (MVK) (1.1 eq)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous ethanol.
-
Catalyst Addition: Add sodium ethoxide to the solution and stir for 15 minutes at room temperature to establish the enolate equilibrium.
-
Acceptor Addition: Cool the solution to 0 °C and add methyl vinyl ketone dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Workup: Neutralize the reaction mixture by adding 1M HCl until the pH is ~7.
-
Extraction: Remove the ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting oil by flash chromatography.
Asymmetric Synthesis via Chiral Auxiliaries
For applications in drug development, controlling stereochemistry is paramount. Chiral auxiliaries are stereogenic groups that can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[10] The Evans oxazolidinone auxiliaries are a well-established example used to achieve highly diastereoselective alkylations and aldol reactions.[11][12][13]
Concept: An N-acyl oxazolidinone, derived from a chiral amino alcohol, can be used in place of the simple thioester. The bulky substituent on the auxiliary blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, thus creating a new stereocenter with high selectivity. After the reaction, the auxiliary can be cleaved and recycled.
Caption: Conceptual workflow for asymmetric synthesis.
Part 3: The S-tert-Butyl Group - A Stable Protector
The S-tert-butyl group is prized for its stability. It is resistant to many common reagents, including moderate acids, bases, and nucleophiles, which allows for extensive synthetic manipulations on other parts of the molecule without premature cleavage.
However, when desired, it can be removed effectively. One mild and neutral method is electro-oxidative cleavage. This technique is particularly useful when acid- or base-labile protecting groups are present elsewhere in the molecule.[1]
Protocol 3: Electro-oxidative Deprotection of an S-tert-Butyl Thioester
Objective: To convert an S-tert-butyl thioester to its corresponding carboxylic acid.
Materials:
-
S-tert-butyl thioester substrate (1.0 eq)
-
Acetonitrile-Water (9:1 v/v)
-
Lithium Bromide (LiBr) (Electrolyte, ~0.1 M concentration)
-
Platinum electrodes
-
Constant current power supply
Procedure:
-
Setup: In an undivided electrochemical cell equipped with two platinum electrodes, dissolve the S-tert-butyl thioester and lithium bromide in the acetonitrile-water solvent system.
-
Electrolysis: Apply a constant current (e.g., 0.2 A) to the solution at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically requires ~8 F/mol).
-
Workup: Upon completion, transfer the electrolysate to a separatory funnel.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the carboxylic acid product.
Conclusion and Outlook
This compound is a powerful and versatile reagent for constructing complex organic molecules. Its predictable reactivity through enolate formation allows for reliable C-C bond formation via alkylation, acylation, and Michael addition. The steric and electronic properties of the S-tert-butyl group provide a stable protecting group that can be removed under specific, mild conditions, enhancing its utility in target-oriented synthesis. For professionals in drug discovery and development, mastering the application of StBAA and its derivatives opens a reliable pathway to novel molecular architectures with precise control over their chemical composition and stereochemistry.
References
- PubChem. (n.d.).tert-Butyl acetoacetate. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.).Synthesis of β-keto carboxylic acids, esters and amides.
- Witzeman, J. S., & Nottingham, W. D. (1991).Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. Journal of Organic Chemistry, 56(5), 1713-1718.
- Organic Syntheses. (n.d.).Acetoacetic acid, tert-butyl ester.
- Wang, Y., et al. (n.d.).Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5. ResearchGate.
- Study.com. (n.d.).Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol.
- Ashenhurst, J. (2023).The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.).tert-Butyl Esters.
- OChem Explained. (2024).Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
- ResearchGate. (n.d.).Synthesis of β‐ketothioesters 2a, 2s, and 2ta.
- Wikipedia. (n.d.).Chiral auxiliary.
- Ashenhurst, J. (2017).Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- ResearchGate. (2011).Asymmetric synthesis of tertiary thiols and thioethers.
- Torii, S., Tanaka, H., & Ukida, M. (1991).Electro-oxidative Neutral Deprotection of S-t-Butyl Thioates to give Carboxylic Acids. Journal of the Chemical Society, Chemical Communications, (2), 110-111.
- Chemistry LibreTexts. (2024).23.11: Conjugate Carbonyl Additions - The Michael Reaction.
- Organic Syntheses. (2014).Formation of γ-‐Keto Esters from β-Keto Esters.
- Organic Syntheses. (n.d.).Acetic acid, tert-butyl ester.
- Gielen, M., & Nasielski, J. (1963).Substitution Électrophile Aliphatique. Mécanisme et Vitesse de la Réaction D'Iododémétallation des Tétraméthyl, Éthyl, nPROPYL, nBUTYL et Allylétains. ResearchGate.
- Kaul, R., et al. (2004).Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace.
- Wikipedia. (n.d.).Michael addition reaction.
- Organic Chemistry Portal. (n.d.).Thioester and thioacid synthesis by acylation of thiols (thiolation).
- Google Patents. (n.d.).CN107827749A - A kind of synthetic method of tert-butyl acetoacetate.
- LoPachin, R. M., & Gavin, T. (2015).Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. PubMed.
- Chemistry Steps. (n.d.).Michael Addition Reaction Mechanism.
- Yamamoto, H., et al. (2023).Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters. ResearchGate.
- University of Liverpool. (n.d.).Evans' Enolate Alkylation-Hydrolysis.
- Hu, J., et al. (2021).Conversion of Esters to Thioesters under Mild Conditions. RSC Publishing.
- Coin, I., et al. (2006).Fmoc-based synthesis of peptide thioesters for native chemical ligation employing a tert-butyl thiol linker. PubMed.
- Abraham, M. H., & Hogarth, M. J. (1970).Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Journal of the Chemical Society B: Physical Organic, 1474-1481.
- Google Patents. (n.d.).US6642035B2 - Synthesis of B-keto esters.
- Wu, Y.-Q., et al. (2000).A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Semantic Scholar.
- The Organic Chemistry Tutor. (2018).Michael Addition Reaction Mechanism. YouTube.
- ChemistNATE. (2015).Beta Keto esters - Alkylating Ketones in NaOEt. YouTube.
- Clayden, J., & Yasin, S. A. (2011).Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 7, 582-595.
- ScienceMadness. (n.d.).Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis.
- de Souza, M. V. N., et al. (2012).Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 17(10), 12192-12204.
- Kumar, S., et al. (2013).β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 126.
- Hernandez-Corbacho, M., & Facesi, M. (2025).S-acylation in apoptotic and non-apoptotic cell death: a central regulator of membrane dynamics and protein function. Bioscience Reports, 45(4), BSR20242236.
Sources
- 1. Electro-oxidative neutral deprotection of S-t-buty thioates to give carboxylic acids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Fmoc-based synthesis of peptide thioesters for native chemical ligation employing a tert-butyl thiol linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The uses of tert-Butyl acetoacetate_Chemicalbook [chemicalbook.com]
- 4. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Synthesis of Tetronic Acid Derivatives from S-tert-Butyl Acetothioacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide details a robust and versatile methodology for the preparation of substituted tetronic acid derivatives, leveraging the unique reactivity of S-tert-Butyl acetothioacetate. This synthetic strategy has proven particularly effective in the total synthesis of several biologically active fungal metabolites, including carolic, carlosic, and carlic acids, highlighting its significance in natural product synthesis and drug discovery programs.
Introduction: The Significance of Tetronic Acids and the Strategic Advantage of this compound
Tetronic acids, and their derivatives, constitute a class of five-membered heterocyclic compounds that are the core structural motif in a vast number of natural products.[1] These compounds exhibit a wide spectrum of biological activities, including antibiotic, antiviral, and anticancer properties, making them attractive targets for synthetic chemists and drug development professionals.[1]
The synthetic approach detailed herein utilizes this compound as a key building block. The use of a thioester, in place of a more conventional oxygen ester, offers distinct advantages. The acidity of the α-protons is enhanced, facilitating the formation of the corresponding enolate. Furthermore, the thioester functionality provides a unique handle for selective activation and transformation, a feature that is elegantly exploited in the transesterification step. The tert-butyl group serves as a robust protecting group for the sulfur, which can be cleaved under specific conditions if required.[2][3]
Overall Synthetic Strategy: A Three-Step Approach
The synthesis of tetronic acid derivatives from this compound is a convergent and efficient three-step process:
-
γ-Alkylation of the this compound Dianion: This initial step introduces the desired substituent at the γ-position of the acetothioacetate backbone.
-
Silver(I)-Mediated Transesterification: The alkylated thioester is then coupled with a 2-hydroxy ester in a transesterification reaction facilitated by a thiophilic silver(I) salt.
-
Tetrabutylammonium Fluoride (TBAF) Promoted Intramolecular Cyclization: The final step involves a Dieckmann-type condensation of the resulting β-keto ester to afford the target tetronic acid derivative.
Caption: High-level overview of the synthetic workflow.
Mechanistic Insights and Rationale for Experimental Choices
A deep understanding of the underlying reaction mechanisms is crucial for successful implementation and troubleshooting.
Step 1: γ-Alkylation - The Power of the Dianion
The synthesis commences with the regioselective alkylation at the γ-carbon of this compound. This is achieved through the formation of a dianion. The use of two equivalents of a strong base, such as sodium hydride followed by n-butyllithium, sequentially removes the two most acidic protons. The first proton is removed from the α-carbon, and the second, less acidic proton, is removed from the γ-methyl group. The resulting dianion reacts preferentially with electrophiles at the more nucleophilic γ-carbon.
Causality: The choice of a thioester enhances the acidity of the α-protons, facilitating dianion formation under accessible conditions. The sequential deprotonation strategy ensures regioselective alkylation at the desired γ-position.
Caption: Stepwise formation and reaction of the dianion.
Step 2: Transesterification - The Role of Silver(I)
The γ-alkylated this compound undergoes transesterification with a suitable 2-hydroxy ester. This reaction is efficiently promoted by the addition of a silver(I) salt, such as silver trifluoroacetate.
Causality: Silver(I) ions are highly thiophilic, meaning they have a strong affinity for sulfur. The silver(I) coordinates to the sulfur atom of the thioester, activating the carbonyl group towards nucleophilic attack by the hydroxyl group of the 2-hydroxy ester. This activation significantly enhances the rate and efficiency of the transesterification process, which would otherwise be sluggish.
Step 3: Intramolecular Cyclization - TBAF-Promoted Dieckmann Condensation
The final and crucial ring-forming step is an intramolecular Dieckmann condensation of the β-keto ester intermediate. Tetrabutylammonium fluoride (TBAF) in an aprotic solvent like tetrahydrofuran (THF) has been found to be an exceptionally effective base for this transformation.
Causality: The fluoride ion of TBAF is a strong base in anhydrous aprotic solvents. It efficiently deprotonates the α-carbon of the ester, generating the enolate required for the intramolecular cyclization. The bulky tetrabutylammonium cation helps to maintain the solubility of the fluoride salt in the organic solvent and promotes a "naked" and therefore more reactive fluoride anion. This method offers a mild and high-yielding alternative to traditional Dieckmann condensation conditions, which often require stronger bases and harsher reaction conditions.[4][5][6]
Detailed Experimental Protocols
The following protocols are representative and may require optimization based on the specific substrates and desired scale.
Protocol 1: γ-Alkylation of this compound
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of sodium hydride (1.0 eq, 60% dispersion in mineral oil) portionwise.
-
Allow the mixture to warm to 0 °C and stir for 30 minutes.
-
Cool the reaction mixture back to -78 °C and add a solution of n-butyllithium (1.0 eq, in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add the desired electrophile (1.1 eq) dropwise at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Silver(I)-Mediated Transesterification
-
To a solution of the γ-alkylated this compound (1.0 eq) and the desired 2-hydroxy ester (1.2 eq) in anhydrous THF, add silver(I) trifluoroacetate (1.2 eq) in one portion.
-
Protect the reaction mixture from light and stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of celite to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude β-keto ester by flash column chromatography on silica gel.
Protocol 3: TBAF-Promoted Intramolecular Cyclization
-
To a solution of the purified β-keto ester (1.0 eq) in anhydrous THF at room temperature, add a solution of tetrabutylammonium fluoride (1.5 eq, 1.0 M in THF) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the formation of the tetronic acid derivative.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final tetronic acid derivative by flash column chromatography or recrystallization.
Data Presentation: Representative Yields
The following table summarizes typical yields for the synthesis of various tetronic acid derivatives using this methodology.
| Electrophile (R-X) | γ-Alkylated Thioester Yield (%) | β-Keto Ester Yield (%) | Tetronic Acid Yield (%) |
| Methyl Iodide | 85 | 88 | 92 |
| Ethyl Iodide | 82 | 85 | 90 |
| Benzyl Bromide | 78 | 80 | 85 |
| Allyl Bromide | 80 | 83 | 88 |
Yields are representative and may vary depending on the specific reaction conditions and substrates.
Application in Natural Product Synthesis: The Total Synthesis of Carolic, Carlosic, and Carlic Acids
This synthetic strategy has been successfully applied to the total synthesis of the fungal metabolites carolic, carlosic, and carlic acids. These natural products exhibit a range of biological activities, including antimicrobial and cytotoxic effects, making them interesting leads for drug discovery.[7]
The syntheses of these complex molecules from simple starting materials underscore the power and reliability of using this compound as a versatile building block for the construction of highly functionalized tetronic acid cores.
Troubleshooting and Field-Proven Insights
-
Incomplete Dianion Formation: Ensure all reagents and solvents are strictly anhydrous. The presence of water will quench the strong bases. The order of addition of the bases is also critical for regioselectivity.
-
Low Transesterification Yields: Use freshly prepared or high-purity silver(I) trifluoroacetate. Protect the reaction from light to prevent the decomposition of the silver salt.
-
Difficult Cyclization: Ensure the TBAF solution is anhydrous. The presence of water can significantly reduce the basicity of the fluoride ion. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be beneficial.
-
Purification Challenges: Tetronic acids can be acidic and may streak on silica gel. The addition of a small amount of acetic acid to the eluent can sometimes improve the chromatography.
Conclusion
The use of this compound provides a highly effective and versatile platform for the synthesis of a wide range of substituted tetronic acid derivatives. The three-step sequence, involving regioselective γ-alkylation, silver(I)-mediated transesterification, and a mild TBAF-promoted cyclization, offers a powerful tool for accessing these biologically important heterocyclic scaffolds. This methodology has been validated through the total synthesis of complex natural products and holds significant promise for applications in medicinal chemistry and drug development.
References
- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. [Link]
- Preparation of acyltetronic acids using t-butyl acetothioacetate: total synthesis of the fungal metabolites carolic, carlosic, and carlic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Thioester and thioacid synthesis by acylation of thiols (thiol
- Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols. Organic Chemistry Portal. [Link]
- One-Pot Synthesis of Tetronic Acids from Esters. Organic Chemistry Portal. [Link]
- The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. Chemical Society Reviews. [Link]
- Tetrabutylammonium fluoride (TBAF)-catalyzed addition of substituted trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones. The Journal of Organic Chemistry. [Link]
- Recent advances in the transesterification of β-keto esters. RSC Advances. [Link]
- Dieckmann Condens
- Biologically Active Fungal Metabolites. ScienceDirect. [Link]
- Dieckmann Condens
- Claisen Condensation and Dieckmann Condens
- Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds. Molecules. [Link]
- Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applic
- Dieckmann condens
- Dieckmann Condensation Reaction Mechanism. YouTube. [Link]
Sources
- 1. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 2. m.youtube.com [m.youtube.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of S-tert-Butyl Acetothioacetate in Natural Product Synthesis: Application Notes and Protocols
Introduction: The Unique Synthetic Utility of S-tert-Butyl Acetothioacetate
In the intricate field of natural product synthesis, the choice of reagents is paramount to achieving efficiency, selectivity, and high yields. This compound (SBT) has emerged as a valuable C4 building block, offering distinct advantages rooted in the unique reactivity of its thioester functionality. Unlike its oxygen-ester counterpart, the thioester in SBT is more reactive towards nucleophiles, rendering it an excellent acylating agent.[1] This heightened reactivity is attributed to the reduced resonance stabilization between the carbonyl group and the sulfur atom compared to an oxygen atom, which makes the carbonyl carbon more electrophilic. Furthermore, the tert-butylthiolate is a better leaving group than a corresponding alkoxide.[1]
This guide provides an in-depth exploration of the application of this compound and related S-tert-butyl thioesters in the synthesis of complex natural products. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its use, and showcase its strategic importance in the construction of key structural motifs, particularly in the synthesis of macrolide antibiotics.
Core Application: Macrolactonization in the Synthesis of Macrolide Antibiotics
One of the most powerful applications of S-tert-butyl thioesters is in the formation of large-ring lactones (macrolactonization), a critical step in the synthesis of numerous macrolide antibiotics. The seminal work by Masamune and coworkers demonstrated a highly efficient method for the direct synthesis of esters and lactones from S-tert-butyl thioates.[2][3] This approach circumvents the often harsh conditions or the need for highly dilute solutions typically required for other macrolactonization protocols.
Case Study: Total Synthesis of (±)-Zearalenone
A prime example of this methodology is the total synthesis of the macrolide (±)-zearalenone, a natural product with estrogenic properties.[4][5][6] The key macrocyclization step involves the intramolecular reaction of a ω-hydroxy S-tert-butyl thioester.
Reaction Workflow:
Caption: Workflow for the macrolactonization step in the synthesis of zearalenone.
Mechanism of Thioester Activation and Lactonization
The success of the Masamune macrolactonization hinges on the activation of the S-tert-butyl thioester by a soft metal salt, such as mercuric trifluoroacetate (Hg(OCOCF₃)₂).[4] The mechanism proceeds through the following key steps:
-
Coordination: The soft mercury(II) cation preferentially coordinates to the soft sulfur atom of the thioester. This coordination significantly enhances the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The distal hydroxyl group of the seco-acid acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Collapse and Lactone Formation: The tetrahedral intermediate collapses, expelling the tert-butylthiolate group, now coordinated to the mercury salt, as a good leaving group. This results in the formation of the macrolide lactone.
Caption: Simplified mechanism of mercury-mediated macrolactonization.
Experimental Protocol: Macrolactonization of Zearalenone Seco-Acid Ketal S-tert-Butyl Thioate
This protocol is adapted from the communication by S. Masamune, et al.[4]
Materials:
-
(±)-Dimethylzearalenone seco-acid ketal S-tert-butyl thioate (4)
-
Acetonitrile (anhydrous)
-
Mercuric trifluoroacetate (Hg(OCOCF₃)₂)
Procedure:
-
Prepare a 0.01 M solution of the S-tert-butyl thioate (4) in anhydrous acetonitrile in a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen).
-
At room temperature, add 2 equivalents of mercuric trifluoroacetate to the stirred solution.
-
The reaction is typically complete within 5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, zearalenone dimethyl ether (5), can be purified by recrystallization to yield the pure macrolactone.
Quantitative Data:
| Substrate | Reagent (equiv.) | Solvent | Time | Yield | Reference |
| (±)-Dimethylzearalenone seco-acid ketal S-tert-butyl thioate (4) | Hg(OCOCF₃)₂ (2.0) | Acetonitrile | 5 min | Quantitative (90% isolated) | [4] |
Broader Applications and Future Outlook
While the macrolactonization reaction is a stellar example, the utility of this compound extends to other crucial carbon-carbon bond-forming reactions in natural product synthesis. Its enolate can participate in aldol reactions to create β-hydroxy thioesters, which are valuable precursors to polyketide fragments.[7][8][9] The resulting thioester can then be further manipulated or carried through to a subsequent macrolactonization step.
The biomimetic synthesis of polyketides, a large and structurally diverse class of natural products, represents a significant area where SBT and other thioesters can be employed.[10][11][12][13] In these syntheses, thioesters mimic the role of acyl carrier protein (ACP)-bound intermediates in natural biosynthetic pathways, allowing for the stepwise construction of complex carbon chains.
As the demand for efficient and stereoselective methods for the synthesis of complex natural products continues to grow, the strategic application of reagents like this compound will undoubtedly play an increasingly important role. Its unique reactivity profile offers a powerful tool for chemists to tackle the challenges of constructing intricate molecular architectures.
References
- Masamune, S., Kamata, S., & Schilling, W. (1975). Letter: Syntheses of macrolide antibiotics. III. Direct ester and lactone synthesis from S-tert-butyl thioate (thiol ester). Journal of the American Chemical Society, 97(12), 3515–3516. [Link]
- Masamune, S., Kamata, S., & Schilling, W. (1975). Syntheses of macrolide antibiotics. III. Direct ester and lactone synthesis from S-tert-butyl thioate (thiol ester). Journal of the American Chemical Society, 97(12), 3515-3516. [Link]
- Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. (n.d.).
- Masamune, S., Kamata, S., & Schilling, W. (1975). Letter: Syntheses of macrolide antibiotics. III.
- Paterson, I., & Cowden, C. J. (2018). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions.
- Approaches to reduce contamination of food raw materials mycotoxins zearalenone. (2023). E3S Web of Conferences. [Link]
- CHEM 440 - Thioesters. (2016). LibreTexts Chemistry. [Link]
- Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. (2018).
- Di(tert-butyl) (2S,4S)
- Synthesis of Zearalenone Immunogen and Comparative Analysis of Antibody Characteristics. (2021).
- Vicinal ketoesters – key intermediates in the total synthesis of natural products. (2018).
- Thioesters. (2014). YouTube. [Link]
- Steps towards the synthetic biology of polyketide biosynthesis. (2013). PubMed. [Link]
- Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. [Link]
- Exploiting the Biosynthetic Potential of Type III Polyketide Synthases. (2019).
- Acetic acid, tert-butyl ester. Organic Syntheses. [Link]
- 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. (2022). LibreTexts Chemistry. [Link]
- Conversion of Esters to Thioesters under Mild Conditions. (2021). Royal Society of Chemistry. [Link]
- 23.4 Using Aldol Reactions in Synthesis. (n.d.).
- Degradation of zearalenone by microorganisms and enzymes. (2023). PeerJ. [Link]
- Biosynthesis of Polyketides in Streptomyces. (2019).
- Research Progress of Safety of Zearalenone: A Review. (2022).
- How structural subtleties lead to molecular diversity for the type III polyketide synthases. (2021). Journal of Biological Chemistry. [Link]
- Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. (2022).
- [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]] -. Organic Syntheses. [Link]aspx?prep=v72p0057)
Sources
- 1. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 2. researchgate.net [researchgate.net]
- 3. Letter: Syntheses of macrolide antibiotics. III. Direct ester and lactone synthesis from S-tert-butyl thioate (thiol ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Zearalenone Immunogen and Comparative Analysis of Antibody Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress of Safety of Zearalenone: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Steps towards the synthetic biology of polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploiting the Biosynthetic Potential of Type III Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How structural subtleties lead to molecular diversity for the type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of S-tert-Butyl Acetothioacetate
Welcome to the technical support center for the synthesis of S-tert-Butyl acetothioacetate (t-BAS). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis of this valuable β-ketothioester intermediate. Here, we will delve into the nuances of the synthesis, troubleshoot common issues, and provide a framework for achieving high yields and purity.
Introduction
This compound is a key building block in organic synthesis, valued for its unique reactivity that combines the functionalities of a ketone and a thioester. The sterically hindered tert-butyl group offers distinct advantages in controlling reaction pathways and can be selectively removed under specific conditions. While several synthetic routes exist, the most prevalent and industrially relevant method involves the reaction of diketene with tert-butyl mercaptan (also known as 2-methyl-2-propanethiol). This guide will primarily focus on optimizing this pathway.
Core Synthesis Pathway: Diketene and tert-Butyl Mercaptan
The reaction of diketene with tert-butyl mercaptan is an efficient method for the preparation of this compound. The reaction is typically catalyzed by a tertiary amine, such as triethylamine, or a mild base like sodium acetate.
Caption: Reaction of Diketene with tert-Butyl Mercaptan.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound
Q: My reaction yield is consistently below 70%. What are the likely causes and how can I improve it?
A: Low yields in this synthesis can stem from several factors. Let's break them down systematically.
-
Cause A: Suboptimal Reaction Temperature.
-
Explanation: The reaction between diketene and tert-butyl mercaptan is exothermic. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote side reactions, such as the polymerization of diketene or decomposition of the product.
-
Solution:
-
Controlled Addition: Add the diketene dropwise to the mixture of tert-butyl mercaptan and catalyst. This allows for better management of the heat generated.
-
Optimal Temperature Range: Maintain the reaction temperature between 30-50 °C. Use a cooling bath (ice-water) to control any temperature spikes, especially during the initial phase of the addition. A detailed procedure for a similar reaction with tert-butyl alcohol suggests an initial temperature drop followed by a slow increase.[1]
-
Post-Addition Stirring: After the complete addition of diketene, continue stirring the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for a few hours to ensure the reaction goes to completion.
-
-
-
Cause B: Inefficient Catalysis.
-
Explanation: The choice and amount of catalyst are crucial. An insufficient amount of catalyst will result in a sluggish reaction, while an excessive amount can lead to the formation of byproducts. Tertiary amines like triethylamine or pyridine are commonly used.
-
Solution:
-
Catalyst Loading: Use a catalytic amount of a tertiary amine, typically in the range of 1-5 mol% relative to the tert-butyl mercaptan.
-
Catalyst Choice: Triethylamine is a good starting point. If issues persist, consider exploring other tertiary amine catalysts. A patent for the synthesis of the oxygen analog suggests that a combination of fatty amines and tertiary amines can be effective.[2]
-
-
-
Cause C: Impure Reactants.
-
Explanation: The purity of diketene and tert-butyl mercaptan is critical. Diketene can dimerize or polymerize upon storage, reducing its reactivity. tert-Butyl mercaptan can be oxidized to di-tert-butyl disulfide, which will not participate in the desired reaction.
-
Solution:
-
Freshly Distilled Diketene: Use freshly distilled diketene for the best results. Diketene is toxic and should be handled in a well-ventilated fume hood.[1]
-
Purity of tert-Butyl Mercaptan: Ensure the tert-butyl mercaptan is of high purity and has been stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
-
Cause D: Side Reactions.
-
Explanation: Several side reactions can compete with the formation of the desired product, thereby reducing the yield.
-
Solution: Address the specific side reactions as detailed in the next section.
-
Problem 2: Formation of Significant Side Products
Q: I am observing significant impurities in my crude product. What are these side products and how can I minimize their formation?
A: The formation of side products is a common challenge. Here are the most likely culprits and how to address them.
-
Side Product A: Di-tert-butyl Disulfide.
-
Explanation: This is a common impurity resulting from the oxidation of tert-butyl mercaptan. This can happen if the reactant is old or if the reaction is not performed under an inert atmosphere.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.
-
Fresh Mercaptan: Use fresh, high-purity tert-butyl mercaptan.
-
Degas Solvents: If using a solvent, ensure it is degassed prior to use.
-
-
-
Side Product B: Diketene Polymers.
-
Explanation: Diketene is prone to polymerization, especially at elevated temperatures or in the presence of strong bases or acids.
-
Solution:
-
Temperature Control: Strictly maintain the reaction temperature in the recommended range (30-50 °C).
-
Controlled Addition: Add diketene slowly to the reaction mixture to avoid localized high concentrations and temperature increases.
-
Mild Catalyst: Use a mild tertiary amine catalyst rather than a strong base.
-
-
-
Side Product C: Dehydroacetic Acid.
-
Explanation: This is a known byproduct in reactions involving diketene.[1]
-
Solution:
-
Optimized Stoichiometry: Use a slight excess of tert-butyl mercaptan to ensure the complete consumption of diketene.
-
Purification: Dehydroacetic acid is typically a solid and can often be removed during distillation of the liquid product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound?
A1: Vacuum distillation is the most effective method for purifying this compound on a laboratory scale. The product has a relatively high boiling point, so distillation under reduced pressure is necessary to prevent thermal decomposition. A boiling point of 95-100 °C at 0.9 mm Hg has been reported.[3] For smaller scales or for the removal of highly polar impurities, column chromatography on silica gel can be employed.
Q2: Can I use a different catalyst for this reaction?
A2: While tertiary amines are the most common catalysts, other options can be explored. For instance, some protocols for the synthesis of the corresponding oxygen ester use sodium acetate.[1] However, the basicity and nucleophilicity of the catalyst should be carefully considered to avoid promoting side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you can visualize the spots using a UV lamp (if the compounds are UV active) or by staining with a suitable reagent such as potassium permanganate. For GC analysis, you can track the disappearance of the starting materials and the appearance of the product peak.
Q4: What are the key safety precautions I should take?
A4:
-
Diketene: is a toxic and lachrymatory substance. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]
-
tert-Butyl Mercaptan: has a very strong and unpleasant odor. It is also flammable. Work in a fume hood and take precautions to avoid ignition sources.
-
Exothermic Reaction: Be prepared for an exothermic reaction and have a cooling bath ready to control the temperature.
Optimized Experimental Protocol
This protocol is a synthesis of best practices for achieving a high yield of this compound.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Thermometer
-
Heating mantle or oil bath
-
Cooling bath (ice-water)
-
Inert gas supply (Nitrogen or Argon)
-
Vacuum distillation setup
Reagents:
-
tert-Butyl mercaptan (high purity)
-
Diketene (freshly distilled)
-
Triethylamine (or other tertiary amine catalyst)
Procedure:
-
Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser with an inert gas inlet, and a thermometer.
-
Inert Atmosphere: Purge the entire apparatus with nitrogen or argon for at least 15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Charging Reactants: To the flask, add tert-butyl mercaptan and the tertiary amine catalyst.
-
Cooling: Cool the mixture in an ice-water bath.
-
Diketene Addition: Add freshly distilled diketene to the dropping funnel. Begin the dropwise addition of diketene to the stirred mercaptan solution.
-
Temperature Control: Maintain the internal reaction temperature between 30-40 °C during the addition. Adjust the addition rate and the cooling bath as necessary to control the exotherm.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 1 hour, followed by heating at 50-60 °C for 2-3 hours to ensure complete conversion.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by vacuum distillation. Assemble a vacuum distillation apparatus and carefully distill the product. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 95-100 °C at 0.9 mm Hg).[3]
-
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio (Mercaptan:Diketene) | 1.05 : 1.0 | A slight excess of mercaptan ensures complete consumption of diketene, minimizing side reactions. |
| Catalyst | Triethylamine | A mild and effective tertiary amine catalyst. |
| Catalyst Loading | 1-5 mol% | Sufficient to catalyze the reaction without promoting significant side product formation. |
| Addition Temperature | 30-40 °C | Balances reaction rate with minimizing side reactions of diketene. |
| Reaction Time (post-addition) | 2-3 hours at 50-60 °C | Ensures the reaction proceeds to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of tert-butyl mercaptan to di-tert-butyl disulfide. |
| Purification Method | Vacuum Distillation | Effective for separating the product from non-volatile impurities and unreacted starting materials. |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
References
- Lawesson, S.-O.; Gronwall, S.; Sandberg, R. tert-Butyl acetoacetate. Org. Synth.1961, 41, 17. DOI: 10.15227/orgsyn.041.0017
- Witzeman, J. S.; Nottingham, W. D. Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. J. Org. Chem.1991, 56 (5), 1713–1718. DOI: 10.1021/jo00005a022
- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. (2013, July 19).
- Kang, J. Native chemical thioesterification: synthesis of peptide and protein thioesters through an N→S acyl shift. CORE. (2011).
- Ou, Z.; Feng, W.; Xu, L. Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5. Advanced Materials Research2011, 233-235, 1335–1338. DOI: 10.4028/www.scientific.net/AMR.233-235.1335
- A kind of synthetic method of tert-butyl acetoacetate. Google Patents. (2018, March 23).
- Lin, S.-Y.; Chen, Y.-W.; Lin, Y.-S.; Chen, C.-H. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). J. Therm. Anal. Calorim.2021, 147, 5237–5247. DOI: 10.1007/s10973-021-10871-w
- Regitz, M.; Hocker, J.; Liedhegener, A. Acetic acid, diazo-, tert-butyl ester. Org. Synth.1968, 48, 36. DOI: 10.15227/orgsyn.048.0036
- This compound, 15925-47-0. The Good Scents Company. (n.d.).
- Witzeman, J. S.; Nottingham, W. D. Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. Semantic Scholar. (1991, March 1).
- Synthesis of tert-butyl mercaptan catalyzed by triphase transfer catalyst. ResearchGate. (2012, January 1).
- Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods. Refubium - Freie Universität Berlin. (2011).
- Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. (n.d.).
Sources
Technical Support Center: Navigating Side Reactions in Acetoacetylation with Diketene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for acetoacetylation reactions using diketene. As a powerful and highly versatile reagent, diketene is an invaluable tool for introducing the acetoacetyl group in the synthesis of pharmaceuticals, pigments, and agrochemicals.[1][2][3] However, its high reactivity, stemming from a strained four-membered β-lactone ring, also makes it prone to several side reactions that can impact yield, purity, and process safety.[2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the causality behind common experimental challenges. Here, you will find troubleshooting advice, answers to frequently asked questions, and best practices to ensure your acetoacetylation reactions are successful, safe, and reproducible.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected, and the crude product is a sticky, brownish material. What's happening?
Answer: This is a classic symptom of uncontrolled polymerization of diketene. Diketene can readily polymerize, especially under certain conditions, leading to a mixture of higher-order oligomers and polymers instead of your desired product.[4][5]
Primary Causes & Solutions:
-
Cause A: Inappropriate Temperature Control.
-
Explanation: Diketene polymerization is highly exothermic and can be initiated by heat.[4] Adding diketene too quickly to a reaction at elevated temperatures can trigger a runaway polymerization.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Begin your reaction at a lower temperature (e.g., 0-10 °C) and add the diketene dropwise using an addition funnel.
-
Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling bath (ice-water or cryo-cooler) to dissipate the heat generated during the exothermic reaction.
-
Monitor Internal Temperature: Use a thermometer to monitor the internal reaction temperature, not just the bath temperature. Do not allow it to rise uncontrollably.
-
-
-
Cause B: Presence of Catalytic Impurities.
-
Explanation: Both acids and bases (including amines, sodium acetate) can catalyze violent polymerization.[4] Contaminated glassware or reagents can initiate this unwanted side reaction.
-
Troubleshooting Steps:
-
Use Scrupulously Clean and Dry Glassware: Ensure all glassware is free from acidic or basic residues.
-
Verify Reagent Purity: If using a catalyst, ensure its concentration is precise. If your substrate is an amine, it will act as a base catalyst; in this case, slow addition and temperature control are paramount.[4]
-
Consider Order of Addition: For catalyzed reactions, a common strategy is to add the diketene and catalyst simultaneously (or pre-mix them at a low temperature where the reaction is slow) to the substrate solution.[5] This prevents a high concentration of diketene from being exposed to the catalyst at once.
-
-
Q2: My final product is contaminated with acetone. How is this possible?
Answer: The presence of acetone is a strong indicator of diketene hydrolysis. Diketene reacts with water to form acetoacetic acid, which is unstable and rapidly decomposes into acetone and carbon dioxide.[1][4][6]
Primary Causes & Solutions:
-
Cause A: Water in Solvents or Reagents.
-
Explanation: Even trace amounts of water can lead to this side reaction. Diketene's half-life in water at 25°C is approximately 45 minutes.[1]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Dry Your Substrate: Ensure your alcohol, amine, or other substrate is anhydrous. If necessary, dry it using standard laboratory procedures before the reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Cause B: Hydrolysis of the Acetoacetate Product.
-
Explanation: While less common under typical reaction conditions, the final acetoacetate ester or amide product can also be susceptible to hydrolysis, especially during aqueous workup under acidic or basic conditions, which can also yield acetone upon decarboxylation.
-
Troubleshooting Steps:
-
Neutral Workup: Use a neutral or mildly acidic/basic aqueous workup. Avoid prolonged exposure to strong acids or bases.
-
Efficient Extraction: Promptly extract your product into an organic solvent after the aqueous wash to minimize its time in the aqueous phase.
-
-
Q3: I've identified dehydroacetic acid as a major byproduct. How can I prevent its formation?
Answer: Dehydroacetic acid is a common byproduct formed from the dimerization of diketene, a reaction that can be promoted by certain catalysts and conditions.[5][7]
Primary Causes & Solutions:
-
Cause A: Use of Basic Catalysts.
-
Explanation: While effective for acetoacetylation, basic catalysts (like triethylamine, pyridine, or sodium acetate) can also promote the self-condensation of diketene to form dehydroacetic acid.
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: Use the minimum effective amount of catalyst. Run small-scale trials to determine the optimal concentration that favors acetoacetylation over dimerization.
-
Consider an Acid Catalyst: For the acetoacetylation of alcohols, acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) can be effective and may suppress dehydroacetic acid formation.[5]
-
Non-Catalytic Reaction: Depending on the nucleophilicity of your substrate, the reaction may proceed at a reasonable rate without a catalyst, especially at slightly elevated temperatures, thereby avoiding catalyst-induced side reactions.
-
-
-
Cause B: High Reaction Temperature.
-
Explanation: Higher temperatures can increase the rate of dehydroacetic acid formation.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: As with polymerization, maintaining a lower reaction temperature is crucial. The desired acetoacetylation is often faster than the dimerization at lower temperatures.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of acetoacetylation with diketene? A: Diketene reacts with nucleophiles like alcohols and amines through a ring-opening acylation process. The nucleophile attacks the electrophilic carbonyl carbon of the β-lactone ring, leading to the opening of the strained four-membered ring and formation of the corresponding acetoacetic acid derivative.[1] This process is often referred to as acetoacetylation.
Q: How stable is diketene, and what are the best storage practices? A: Diketene is thermally unstable and readily polymerizes on standing at room temperature, often turning a brownish-yellow color.[4][5] It is crucial to store diketene at or near 0°C to minimize polymerization.[4] Always check the manufacturer's recommendations for stabilizers and handle it in a well-ventilated fume hood due to its pungent odor and lachrymatory nature.[2]
Q: Can I use 2,2,6-trimethyl-4H-1,3-dioxin-4-one instead of diketene? A: Yes, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, also known as the diketene-acetone adduct, is an excellent and often more convenient alternative.[8] It is a stable liquid at room temperature and, upon heating above 100°C, it undergoes a retro-Diels-Alder reaction to generate a highly reactive acetylketene intermediate in situ. This method is particularly effective for acetoacetylating hindered alcohols or polyols that react poorly with diketene itself.[8]
Q: What analytical techniques are best for identifying these side products? A: A combination of techniques is ideal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts like acetone and for quantifying the purity of the desired product.[9][10]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural information to identify dehydroacetic acid, polymers (which may appear as broad humps), and unreacted starting materials.[11]
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile products and byproducts and for monitoring reaction progress.[9]
Part 3: Visualizing Reaction Pathways
Understanding the competition between the desired reaction and potential side reactions is key to optimizing your experiment.
Caption: Competing pathways in acetoacetylation with diketene.
Part 4: Recommended Protocol & Best Practices
This section provides a generic, step-by-step protocol for the acetoacetylation of a primary alcohol, highlighting critical control points.
Experimental Protocol: Acetoacetylation of Benzyl Alcohol
-
Preparation:
-
Ensure all glassware (round-bottom flask, addition funnel, condenser) is oven-dried and assembled under an inert atmosphere (N₂ or Ar).
-
To a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel, add anhydrous benzyl alcohol (10.8 g, 100 mmol) and 100 mL of anhydrous toluene.
-
-
Reaction Setup:
-
Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
In the addition funnel, place freshly sourced diketene (9.2 g, 110 mmol, 1.1 eq.).
-
-
Diketene Addition:
-
Add the diketene dropwise to the stirred alcohol solution over a period of 60-90 minutes.
-
CRITICAL STEP: Monitor the internal temperature closely. Do not allow it to exceed 10 °C during the addition. Adjust the addition rate as necessary to control the exotherm.
-
-
Reaction Completion:
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another hour.
-
Let the mixture slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting alcohol.
-
-
Workup & Purification:
-
Remove the solvent under reduced pressure.
-
The resulting crude oil (benzyl acetoacetate) can be purified by vacuum distillation if necessary.
-
Table 1: Influence of Parameters on Acetoacetylation
| Parameter | Condition | Effect on Desired Product | Impact on Side Reactions | Recommendation |
| Temperature | Low (0-25 °C) | Favorable kinetics | Minimizes polymerization and dimerization[4] | Maintain low temperature, especially during addition. |
| High (>60 °C) | May increase rate but often unnecessary | Drastically increases risk of polymerization and byproduct formation[4] | Avoid high temperatures unless substrate is unreactive. | |
| Catalyst | None | Sufficient for many nucleophiles | Lowest chance of catalyst-induced side reactions | Ideal starting point for reactive substrates. |
| Acid (e.g., H₂SO₄) | Effective for alcohols[5] | Can catalyze polymerization if not controlled | Use in catalytic amounts for alcohol substrates. | |
| Base (e.g., Et₃N) | Effective for many substrates | High risk of promoting polymerization and dehydroacetic acid formation[4][6] | Use with extreme caution, at low T and concentration. | |
| Solvent | Anhydrous | Prevents hydrolysis | N/A | Mandatory. Use freshly dried, non-protic solvents. |
| Protic/Wet | N/A | Leads to hydrolysis, forming acetone and CO₂[12] | Avoid. Water is a reactive impurity. |
References
- Wikipedia. Diketene. [Link]
- Google Patents.
- National Institutes of Health, PubChem. Diketene | C4H4O2 | CID 12661. [Link]
- National Institutes of Health, PubMed Central. Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. [Link]
- American Chemical Society Publications.
- Grokipedia. Diketene. [Link]
- Filo.
- ResearchGate. Potential pathways for pyrolytic decomposition of diketene to form (I) ketene and (II) allene and CO 2. [Link]
- ResearchGate. Chemical Reactivity and Biological Activity of Diketene | Request PDF. [Link]
- CHIMIA.
- Google Patents.
- Wikipedia. Alkyl ketene dimer. [Link]
- Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
- A&A Pharmachem.
- National Institutes of Health, PubMed. [Studies on ketene and its derivatives. 23. Reaction of diketene with alpha-amino acid]. [Link]
- American Chemical Society Publications. Diketene | Chemical Reviews. [Link]
- YouTube. Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. [Link]
- ElectronicsAndBooks. The Reactions of Diketene with Ketones1. [https://electronicsandbooks.com/eab1/manual/Magazine/J/JA/JACS/1950s/1954/J. Am. Chem. Soc. 1954, 76, 20, 5090-5092/5090.pdf]([Link]. Am. Chem. Soc. 1954, 76, 20, 5090-5092/5090.pdf)
- American Chemical Society Publications.
- Eastman Kodak Company.
- ResearchGate. (PDF) Reaction of diketene with cyanothioacetamide: A convenient and regioselective method for the preparation of new 4(1H)
- Google Patents.
Sources
- 1. Diketene - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. nbinno.com [nbinno.com]
- 4. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CA1152528A - Process for the preparation of acetoacetic acid alkyl esters - Google Patents [patents.google.com]
- 8. mzinterpretation.com [mzinterpretation.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chimia.ch [chimia.ch]
- 12. US2019983A - Preparation of diketene - Google Patents [patents.google.com]
Technical Support Center: Purification of S-tert-Butyl Acetothioacetate by Distillation
Welcome to the technical support guide for the purification of S-tert-Butyl acetothioacetate (StBAA). This document is designed for researchers, scientists, and drug development professionals who are working with this versatile thioester. The purification of StBAA, while crucial for obtaining high-purity material for subsequent synthetic steps, presents unique challenges due to its high boiling point and potential for thermal degradation. This guide provides in-depth, field-proven insights, detailed protocols, and robust troubleshooting solutions to ensure you can achieve optimal purity and yield.
Section 1: Foundational Knowledge & Pre-Distillation FAQs
Before initiating any purification, a thorough understanding of the compound's properties and the rationale for the chosen method is paramount. This section addresses the most common preliminary questions.
Q1: Why is vacuum distillation the mandatory method for purifying this compound?
A1: The necessity of vacuum distillation is dictated by the physicochemical properties of StBAA.[1] At atmospheric pressure, the boiling point of StBAA would be significantly high, leading to thermal decomposition before it can vaporize. Thioesters, and particularly β-keto esters, can be thermally labile. The tert-butyl ester group, for instance, is known to be susceptible to elimination reactions upon heating, especially in the presence of trace acidic impurities.[2] Vacuum distillation works by reducing the ambient pressure, which in turn lowers the boiling point of the liquid according to the Clausius-Clapeyron relation.[1] This allows for the distillation of StBAA at a much lower temperature, preserving its chemical integrity and preventing the formation of degradation byproducts. Published data indicates a boiling point of 95-100 °C at a pressure of 0.9 mm Hg, which is a manageable temperature range for standard laboratory equipment.[3]
Q2: What are the typical impurities I should expect in my crude this compound?
A2: The impurity profile of crude StBAA depends heavily on its synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Such as tert-butyl thiol and a diketene equivalent or acetoacetylating agent.
-
Solvents: Residual reaction solvents.
-
Catalyst Residues: Trace amounts of acids or bases used to promote the reaction.
-
Side-Products: Di-tert-butyl disulfide (from oxidation of the thiol), and potentially polymeric or condensation products, which often present as high-boiling, colored residues.[2]
-
Water: Which can hydrolyze the thioester, especially upon heating.
Q3: How should I prepare my crude material before charging the distillation flask?
A3: Proper preparation is key to a successful distillation. We recommend a simple workup procedure to remove non-volatile and water-soluble impurities.
-
Aqueous Wash: Dissolve the crude oil in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any acidic catalysts) and then with brine (to reduce the amount of dissolved water).
-
Drying: Dry the washed organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the bulk of the solvent using a rotary evaporator. It is crucial not to heat the flask excessively at this stage to avoid premature degradation of the product. This concentrated, pre-cleaned crude oil is now ready for distillation.
Section 2: Experimental Protocol for Vacuum Distillation of StBAA
This protocol provides a self-validating workflow. Each step includes checkpoints to ensure the system is functioning correctly before proceeding.
Safety First: Always conduct vacuum distillations behind a safety shield. Inspect all glassware for star cracks or defects before use to prevent implosion. Wear safety glasses and appropriate personal protective equipment (PPE).
Step-by-Step Methodology
-
Apparatus Assembly:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Use a single-neck round-bottom flask as the distillation pot, ensuring it is no more than two-thirds full of the crude StBAA.
-
Use a short-path distillation head to minimize product loss on the glass surfaces.
-
Ensure all ground glass joints are lightly and evenly greased with a suitable vacuum grease. Secure the joints with Keck clips.
-
Place a new, clean stir bar in the distillation flask for smooth boiling.
-
Wrap the distillation head and the neck of the flask with glass wool and then aluminum foil to ensure an even and consistent temperature gradient.[4]
-
-
System Check & Evacuation:
-
Connect the apparatus to a vacuum pump, ensuring a cold trap is placed between the apparatus and the pump to protect the pump oil from volatile organic compounds.
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude material.
-
Slowly and carefully open the system to the vacuum source. The liquid may bubble vigorously as residual solvent and dissolved gases are removed.
-
Allow the system to evacuate fully. A stable pressure of ~1 mm Hg or lower should be achieved. If this pressure is not reached, there is a leak in the system (see Troubleshooting Section). Do not proceed to heating until a stable vacuum is achieved.
-
-
Distillation:
-
Once the vacuum is stable, slowly heat the distillation pot using a heating mantle or an oil bath.
-
Monitor the temperature of the pot and the vapor at the distillation head. You will first observe any low-boiling impurities distilling over.
-
As the temperature rises, the this compound will begin to distill. A pure compound will distill over a narrow temperature range (a "plateau"). For StBAA, expect a head temperature of approximately 95-100 °C at a pressure of 0.9 mm Hg.[3]
-
Collect the main fraction in a pre-weighed receiving flask. It should appear as a clear, colorless to pale yellow liquid.
-
-
Shutdown and Storage:
-
Once the main fraction has been collected and the distillation rate slows, remove the heat source and allow the system to cool to room temperature under vacuum .
-
Once cool, carefully and slowly vent the system to atmospheric pressure, preferably by introducing an inert gas like nitrogen or argon.
-
Disassemble the apparatus, weigh the collected product, and calculate the yield.
-
Store the purified StBAA in a tightly sealed container, under an inert atmosphere, and refrigerated to prevent degradation.[5]
-
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides solutions to common problems encountered during the distillation of StBAA.
| Problem | Probable Cause(s) | Solution(s) |
| Failure to Achieve Target Vacuum (<1 mm Hg) | 1. Leaks in ground glass joints.[4]2. Cracks or poor seals in vacuum tubing.3. Inefficient vacuum pump (old/contaminated oil). | 1. Re-grease all joints. Ensure Keck clips are secure.2. Inspect all tubing for cracks and replace if necessary.3. Check the pump oil; it should be clear. If cloudy or dark, perform an oil change. |
| Product Not Distilling at Expected Temperature | 1. Inaccurate pressure reading (manometer issue).2. Thermometer bulb is incorrectly placed (should be just below the sidearm to the condenser).3. Significant amount of a higher-boiling impurity co-distilling (azeotrope formation). | 1. Calibrate or replace the pressure gauge.2. Adjust the thermometer to the correct height.3. Improve the pre-distillation workup or consider using a fractionating column for better separation. |
| Material in Pot Darkens or Decomposes | 1. Pot temperature is too high due to insufficient vacuum.2. Presence of acidic or basic impurities catalyzing decomposition.[2]3. Heating for a prolonged period. | 1. Stop heating, improve the vacuum (see above), and restart at a lower temperature.2. Ensure the pre-distillation neutralization wash was performed.3. Once distillation begins, complete it as efficiently as possible. Do not leave the heated pot under vacuum overnight. |
| Vigorous Bumping or Foaming | 1. Lack of boiling chips or failed magnetic stirrer.2. Rapid pressure drop causing outgassing of volatiles.3. High concentration of low-boiling impurities. | 1. Ensure the stirrer is functioning. Never add boiling chips to a hot liquid under vacuum.2. Evacuate the system more slowly to allow for controlled outgassing.3. A small forerun fraction should be collected to remove these impurities before the main product distills. |
| Low Product Yield | 1. Product decomposition (see above).2. Incomplete distillation (pot temperature not high enough).3. Mechanical loss (product held up in the column/condenser). | 1. Address decomposition issues by optimizing vacuum and temperature.2. Ensure the pot is heated sufficiently to distill all the product without causing charring.3. Use a short-path distillation apparatus to minimize surface area and ensure proper insulation for complete recovery. |
Section 4: Data Summary & Visual Workflows
Physicochemical Data Table
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 15925-47-0[6] | 174.26[6] | 95-100 @ 0.9 mm Hg[3] | Thermally sensitive. |
| tert-Butyl Thiol | 75-66-1 | 90.19 | 62-65 @ 760 mm Hg | Common starting material impurity. |
| Di-tert-butyl disulfide | 110-06-5 | 178.37 | 196-202 @ 760 mm Hg | Potential oxidative side-product. |
| tert-Butyl acetoacetate | 1694-31-1[7] | 158.19[7] | 85 @ 20 mm Hg[2] | Oxygen analog; useful for comparison. |
Visual Diagrams (Graphviz)
Caption: Workflow for the purification of StBAA.
Caption: Decision tree for troubleshooting distillation issues.
Section 5: Post-Distillation & Analysis FAQs
Q4: What is the best way to store purified this compound?
A4: Thioesters can be sensitive to air, moisture, and light over time. For long-term stability, store the purified liquid in an amber vial under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer. Proper storage is essential to maintain the high purity achieved during distillation.[5]
Q5: How can I confirm the purity of my distilled StBAA?
A5: Several analytical techniques can be used to assess purity:
-
Gas Chromatography (GC): An excellent method for determining purity and identifying any remaining volatile impurities. A pure sample should show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and reveal the presence of impurities, even at low levels.
-
Refractive Index: Measuring the refractive index and comparing it to the literature value (n20/D ≈ 1.486) provides a quick and simple purity check.[3] A significant deviation suggests the presence of impurities.
References
- Organic Syntheses. Acetoacetic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
- PubChem. tert-Butyl acetoacetate.
- Laxmi Organic Industries. tert-Butyl acetoacetate Safety Data Sheet. Laxmi Organic Industries. [Link]
- PubChem. tert-Butyl acetate.
- ResearchGate. Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5.
- Organic Syntheses. Acetic acid, diazo-, tert-butyl ester. Organic Syntheses Procedure. [Link]
- Wikipedia.
- Google Patents. Process for preparing tertiary butyl acetate.
- National Institutes of Health. A Narrative Review of Sulfur Compounds in Whisk(e)y. NIH. [Link]
- YouTube.
- Google Patents. Preparation method of tert-butyl ester.
- Chemistry LibreTexts.
- Barison Industry.
- Google Patents. Distillation process for removing sulfur compounds from alcoholic drinks....
- Taylor & Francis. Vacuum distillation – Knowledge and References. Taylor & Francis Online. [Link]
- Scribd. Synthesis and Purification of Tert-Butyl Chloride. Scribd. [Link]
- Oil & Gas Science and Technology.
- Cole-Parmer. Material Safety Data Sheet - Tert.
- Oregon State University. Vacuum Distillation.
- Semantic Scholar.
- ResearchGate.
Sources
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 15925-47-0 [chemicalbook.com]
- 4. Vacuum Distillation [sites.science.oregonstate.edu]
- 5. 3.imimg.com [3.imimg.com]
- 6. scbt.com [scbt.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Preventing decomposition of S-tert-Butyl acetothioacetate during storage
A Guide to Preventing Decomposition During Storage and Handling
Welcome to the technical support center for S-tert-Butyl acetothioacetate (STBAA). As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and handling of STBAA, a valuable building block in pharmaceutical and chemical synthesis. Our focus is on the chemical principles behind its decomposition and the practical steps you can take to ensure its integrity.
Frequently Asked Questions (FAQs)
Q1: I've just received a new batch of this compound. What are the absolute critical storage parameters I need to implement immediately?
A1: Immediate and proper storage upon receipt is the single most important factor in preserving the long-term stability of this compound. The molecule is susceptible to degradation via several pathways, primarily hydrolysis and thermal decomposition.[1][2][3]
The core directive is to mitigate exposure to water, heat, and oxygen .
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ 4°C (Refrigerated) | Minimizes the rate of potential thermal elimination of the tert-butyl group and slows hydrolytic degradation.[4][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis of the thioester bond and oxidation.[6][7][8] |
| Container | Tightly Sealed Amber Glass Bottle | Prevents ingress of air and moisture. Amber glass protects the compound from potential light-induced degradation.[9] |
| Handling | Use Air-Sensitive Techniques | Every time the bottle is opened, the risk of introducing contaminants increases. Use proper syringe/cannula techniques under a positive pressure of inert gas.[10][11] |
For long-term storage (months), consider storing aliquots in a freezer at -20°C to further reduce decomposition rates. However, be mindful of potential freeze-thaw cycles.
Q2: My previously clear, colorless this compound has developed a yellow tint and a strong, unpleasant odor. What has happened?
A2: These are classic indicators of decomposition. The unpleasant odor is likely due to the formation of tert-butyl thiol (t-BuSH), a volatile and odorous compound, which is a primary product of hydrolysis.[1][12] The yellow color can arise from the formation of polysulfides or other complex degradation products resulting from the oxidation of the initial thiol.
Two main chemical reactions are likely responsible for these changes:
-
Hydrolysis: The thioester bond is susceptible to cleavage by water, yielding acetoacetic acid and tert-butyl thiol. This reaction can be catalyzed by trace acidic or basic impurities.[13]
-
Thermal Elimination: The tert-butyl group can be eliminated as isobutylene gas, especially if the compound has been exposed to elevated temperatures. This process also generates a thioacid, which is itself unstable.
The diagram below illustrates these primary decomposition pathways.
Caption: Primary decomposition pathways of STBAA.
Troubleshooting Guide
Problem: My sample is degrading despite being stored in the refrigerator.
| Potential Cause | Explanation & Troubleshooting Steps |
| Improper Seal / Contaminated Atmosphere | The bottle cap may not be providing a perfect seal, or the inert gas blanket was compromised. Each time the bottle is accessed without proper technique, moist air is introduced. Solution: Use high-quality bottles with PTFE-lined caps. We strongly recommend using Sure/Seal™ or similar packaging which allows for reagent removal via syringe through a resealable septum, minimizing atmospheric exposure.[10][14] |
| Container Contamination | Residues on the container walls (e.g., traces of acid, base, or metal ions from previous contents or improper cleaning) can catalyze decomposition. |
| Frequent Temperature Cycling | Moving the reagent between the refrigerator and the bench frequently can cause pressure changes, potentially compromising the seal and allowing air ingress. Condensation can also form inside the bottle. Solution: If you need to use small amounts frequently, prepare several smaller aliquots under an inert atmosphere. This isolates the main stock from repeated handling. |
| Initial Purity | The starting material may have contained impurities (e.g., residual acid from synthesis) that are now accelerating its decomposition.[15][16] Solution: Always source high-purity reagents. If you suspect contamination, you can attempt to purify a small amount, but it is often more practical to acquire a new, verified batch. |
Q3: How can I quantitatively assess the purity of my stored this compound and identify specific degradation products?
A3: A multi-faceted analytical approach is best for a comprehensive purity assessment. Visual and olfactory checks are good initial indicators, but instrumental analysis is required for confirmation.
| Analytical Method | What It Tells You | Key Considerations |
| ¹H NMR Spectroscopy | Can detect the disappearance of the characteristic tert-butyl singlet of STBAA and the appearance of new peaks corresponding to decomposition products like isobutylene or tert-butyl thiol. | Provides clear structural information. Quantitative NMR (qNMR) can be used for precise purity determination. |
| HPLC | Separates STBAA from its degradation products, allowing for quantification of purity by peak area. | A stability-indicating method must be developed. Thioesters can sometimes be hydrolyzed by certain mobile phases, so method development is key.[17] |
| GC-MS | Ideal for detecting volatile decomposition products like tert-butyl thiol and isobutylene. | The high temperatures of the GC inlet could potentially cause some on-column thermal decomposition, which must be considered when interpreting results. |
| Selective Cleavage Assay | A chemical method can differentiate thioesters from disulfides (a potential oxidation product). Thioesters can be selectively cleaved by hydroxylamine.[18] | This is a more specialized technique used to identify specific types of impurities. |
Experimental Protocols
Protocol 1: Recommended Workflow for Dispensing this compound
This protocol is designed for handling air- and moisture-sensitive reagents packaged in Sure/Seal™ bottles to prevent contamination of the bulk material.[6][10]
Materials:
-
Bottle of this compound
-
Clean, oven-dried glassware for the reaction
-
Dry, gas-tight syringe with a clean, dry needle (e.g., 18-gauge)
-
Source of dry, inert gas (Argon or Nitrogen) with a regulator and needle valve
-
A second needle connected to a bubbler to vent pressure
Workflow:
Caption: Workflow for handling air-sensitive STBAA.
Step-by-Step Methodology:
-
Prepare Glassware: Ensure all glassware for your reaction is scrupulously clean and oven-dried (e.g., at 125°C overnight) to remove adsorbed moisture.[11] Assemble the apparatus while hot and allow it to cool under a positive pressure of dry inert gas.
-
Prepare for Transfer: Secure the STBAA bottle. Use a needle attached to your inert gas line to gently pierce the septum of the bottle cap. The gas flow should be low, just enough to create a positive pressure (you can monitor this with an oil bubbler). This prevents air from entering when you withdraw the liquid.
-
Withdraw Reagent: Take a clean, dry syringe and flush it with inert gas 2-3 times. Pierce the septum with the syringe needle and withdraw slightly more than the required volume of STBAA.
-
Remove Bubbles & Dispense: Invert the syringe and carefully push the plunger to expel any gas bubbles and adjust to the exact volume needed. Swiftly transfer the reagent into your reaction flask through a septum.
-
Cleanup: Remove the syringe from the reaction flask, followed by the inert gas inlet needle from the reagent bottle. Immediately clean the syringe. Return the STBAA bottle to the refrigerator.
By adhering to these principles and protocols, you can significantly extend the shelf-life of your this compound and ensure the integrity of your experimental results.
References
- PubChem. tert-Butyl acetoacetate.
- Wikipedia. Thioester. [Link]
- Organic Chemistry Portal.
- Wang, F., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PMC, NIH. [Link]
- Organic Chemistry Portal. tert-Butyl Esters. [Link]
- Sciencemadness.org. How do you store chemicals in inert gas?[Link]
- Barton, D. H. R., & Onyon, P. F. (1949). The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Chlorides, Gaseous Homogeneous Unimolecular Reactions. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]
- Chemistry Stack Exchange. How to control the purity and quality of fatty acids or their CoA thioesters?[Link]
- Cargo Handbook. Sulphur. [Link]
- Faraz Oil. Sulfur Storage & Handling Tips | Safety Guide. [Link]
- Organic Syntheses. Acetoacetic acid, tert-butyl ester. [Link]
- Fiveable. Thioester Hydrolysis Definition. [Link]
- Newton, G. L., et al. (1983). Analysis of biological thiols: determination of thiol components of disulfides and thioesters. PubMed. [Link]
- Wikipedia. Inert gas. [Link]
- MIT. Handling air-sensitive reagents AL-134. [Link]
- Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- Flexicon Corporation.
- Fiveable. Thioester Hydrolysis. [Link]
- Google Patents.
- Photrio.com Photography Forums. Inert gases for E6 chemical storage. [Link]
- SKC Inc.
- ResearchGate. On the thermal decomposition of tert.-butyl hydroperoxide, its sensitivity to metals and its kinetics, studied by thermoanalytic methods. [Link]
- Fisher Scientific.
Sources
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 7. Inert gas - Wikipedia [en.wikipedia.org]
- 8. Inert gases for E6 chemical storage | Photrio.com Photography Forums [photrio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. web.mit.edu [web.mit.edu]
- 12. fiveable.me [fiveable.me]
- 13. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. CN107827749A - A kind of synthetic method of tert-butyl acetoacetate - Google Patents [patents.google.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Analysis of biological thiols: determination of thiol components of disulfides and thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Alkylation of S-tert-Butyl Acetothioacetate
Welcome to the Technical Support Center for the alkylation of S-tert-Butyl acetothioacetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical parameters of this reaction, offering troubleshooting advice and answers to frequently asked questions to help you achieve optimal results in your synthetic endeavors.
Introduction: The Versatility of this compound Alkylation
The alkylation of β-keto thioesters like this compound is a cornerstone reaction in organic synthesis. It provides a powerful method for forming new carbon-carbon bonds, leading to a diverse array of molecular architectures.[1] The resulting α-substituted β-keto thioesters are valuable intermediates, readily converted to ketones, esters, and other functional groups, making this reaction highly relevant in the synthesis of complex molecules and active pharmaceutical ingredients.[2][3]
The reaction hinges on the generation of a nucleophilic enolate from the this compound, which then undergoes an SN2 reaction with an alkylating agent.[2][4] However, the success of this transformation is highly dependent on a careful selection of reaction conditions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the alkylation of this compound, providing explanations and actionable solutions.
Issue 1: Low or No Conversion to the Alkylated Product
Question: I am not observing any significant formation of my desired alkylated product. What are the likely causes and how can I fix this?
Answer:
Low or no conversion is a frequent challenge that can often be traced back to the initial deprotonation step to form the enolate.
Potential Causes & Solutions:
-
Inadequate Base Strength: The α-protons of this compound, being flanked by two carbonyl groups (a ketone and a thioester), are acidic (pKa ≈ 11-13).[1][5] However, the chosen base must be strong enough to quantitatively deprotonate the substrate. A base whose conjugate acid is significantly weaker than the β-keto thioester will ensure complete and irreversible enolate formation.[6]
-
Presence of Protic Impurities: Water or other protic impurities in the solvent or reagents can quench the enolate as it forms, preventing the alkylation from occurring.
-
Recommendation: Ensure all glassware is rigorously dried. Use anhydrous solvents, and distill them if necessary. Reagents should be of the highest purity and handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Quality Alkylating Agent: The alkylating agent may have degraded over time.
-
Recommendation: Use a fresh bottle of the alkylating agent or purify it before use.
-
-
Insufficient Reaction Time or Temperature: The reaction may be proceeding slowly under the current conditions.
-
Recommendation: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique. If the reaction is sluggish, consider increasing the reaction time or gently warming the reaction mixture. However, be cautious as higher temperatures can also promote side reactions.[8]
-
Issue 2: Competing O-Alkylation vs. C-Alkylation
Question: I am obtaining a significant amount of the O-alkylated product instead of the desired C-alkylated product. How can I improve the selectivity for C-alkylation?
Answer:
Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom.[9] The regioselectivity of the alkylation is a classic challenge that can be controlled by carefully tuning the reaction parameters.[10]
Factors Influencing C- vs. O-Alkylation:
| Parameter | Favors C-Alkylation | Favors O-Alkylation | Rationale |
| Alkylating Agent | "Soft" electrophiles (e.g., R-I, R-Br) | "Hard" electrophiles (e.g., R-OTs, R₂SO₄) | Based on Hard-Soft Acid-Base (HSAB) theory. The carbon of the enolate is a "soft" nucleophile, and the oxygen is a "hard" nucleophile.[9][11] |
| Solvent | Protic or nonpolar solvents (e.g., EtOH, THF, Toluene) | Polar aprotic solvents (e.g., DMF, DMSO, HMPA) | Protic solvents solvate the oxygen atom, hindering its reactivity. Polar aprotic solvents solvate the cation, leaving a more "naked" and reactive oxygen.[9][10] |
| Counter-ion | Smaller, "harder" cations (e.g., Li⁺, Mg²⁺) | Larger, "softer" cations (e.g., K⁺, Cs⁺) | Smaller cations coordinate more tightly to the oxygen, reducing its nucleophilicity.[10] |
| Temperature | Lower temperatures | Higher temperatures | O-alkylation is often kinetically favored, while C-alkylation is thermodynamically favored. However, this is a generalization and can be system-dependent. |
To favor C-alkylation, a combination of a "soft" alkylating agent (like an alkyl iodide or bromide), a less polar solvent such as THF, and a lithium-based enolate (e.g., generated with LDA) at low temperatures is a good starting point.[8]
Issue 3: Dialkylation or Polysubstitution
Question: I am observing the formation of a dialkylated product, even when using only one equivalent of the alkylating agent. How can I prevent this?
Answer:
The monoalkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time.[3] This is especially problematic if there is an excess of base or if the monoalkylated product is more acidic than the starting material.
Strategies to Minimize Dialkylation:
-
Stoichiometry Control: Use a slight excess of the this compound relative to the base and alkylating agent.
-
Complete Enolate Formation: Ensure the complete conversion of the starting material to the enolate before adding the alkylating agent. This can be achieved by using a strong, non-nucleophilic base like LDA at low temperatures.[4][6] By having no starting material present when the alkylating agent is added, the monoalkylated product is less likely to be deprotonated by unreacted enolate.
-
Inverse Addition: Add the formed enolate solution slowly to a solution of the alkylating agent. This ensures that the enolate is always the limiting reagent in the presence of the alkylating agent, minimizing its chance to react with the monoalkylated product.
Issue 4: Side Reactions - Aldol Condensation and Michael Addition
Question: My reaction mixture is complex, and I suspect side reactions are occurring. What are the most common side reactions and how can I avoid them?
Answer:
Besides O-alkylation and dialkylation, other side reactions can complicate the alkylation of this compound.
-
Aldol Condensation: If the enolate is not completely formed, it can react with the starting this compound in an aldol-type reaction.[9]
-
Prevention: The key is to ensure complete and rapid deprotonation. Use a strong base like LDA at low temperatures (-78 °C) to form the enolate quantitatively before adding the alkylating agent.[5]
-
-
Michael Addition: If the alkylating agent contains an α,β-unsaturated system (e.g., allyl or benzyl halides), the enolate can act as a Michael donor and undergo a 1,4-conjugate addition (Michael reaction) instead of the desired SN2 alkylation.[12]
-
Prevention: While sometimes unavoidable depending on the substrate, using less polar solvents and tightly coordinating counter-ions (like Li⁺) can sometimes favor the SN2 pathway.
-
Experimental Protocols
General Protocol for the C-Alkylation of this compound
This protocol provides a starting point for the alkylation reaction. Optimization may be required based on the specific alkylating agent used.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (commercially available or freshly prepared)
-
Alkyl halide (e.g., alkyl iodide or bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the thioester in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at -78 °C for a specified time (e.g., 1-4 hours), then gradually warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Process
Decision Workflow for Troubleshooting Low Yield
Caption: A troubleshooting flowchart for addressing low product yield.
Controlling C- vs. O-Alkylation
Caption: Factors influencing the regioselectivity of enolate alkylation.
Post-Alkylation: Deprotection of the S-tert-Butyl Group
Question: After successfully performing the alkylation, what are the recommended methods for cleaving the S-tert-Butyl group?
Answer:
The S-tert-butyl group is a robust protecting group for the thiol functionality.[13] Its removal typically requires acidic conditions or oxidative methods.
-
Acidic Cleavage: Treatment with strong acids like trifluoroacetic acid (TFA) can effectively cleave the S-tert-butyl group.[14] However, care must be taken if other acid-labile protecting groups are present in the molecule.[15][16]
-
Oxidative Cleavage: Electro-oxidative methods have been developed for the deprotection of S-tert-butyl thioates under neutral conditions, which can be advantageous for sensitive substrates.[17] This method often involves electrolysis in the presence of bromide salts.[17]
The choice of deprotection method will depend on the overall molecular structure and the compatibility of other functional groups.
This guide provides a foundational understanding and practical advice for optimizing the alkylation of this compound. As with any chemical reaction, empirical optimization for each specific substrate and alkylating agent combination is key to achieving the best results.
References
- Zhou, G., Lim, D., & Coltart, D. M. (2008). Thioesters in Acylative C-C Bond Formation. Organic Letters, 10(17), 3809–3812.
- Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions.
- Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-14.
- JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments.
- Chemistry LibreTexts. (2015). 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates.
- Zook, H. D., & Russo, T. J. (1955). Specific Solvent Effects in the Alkylation of Enolate Anions. I. The Alkylation of Sodiomalonic Esters with Alkyl Halides. Journal of the American Chemical Society, 77(9), 2505–2507.
- Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry.
- ResearchGate. (n.d.). Synthesis of β‐ketothioesters 2a, 2s, and 2ta.
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- MacMillan Group. (2008). Enolate Seminar.
- Chemistry LibreTexts. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives.
- YouTube. (2015). Beta Keto esters - Alkylating Ketones in NaOEt.
- Organic Syntheses. (n.d.). Acetoacetic acid, tert-butyl ester.
- Mandai, T., et al. (1984). Electro-oxidative Neutral Deprotection of S-t-Butyl Thioates to give Carboxylic Acids. Journal of the Chemical Society, Chemical Communications, (24), 1675-1676.
- Organic Chemistry Portal. (n.d.). Thioester synthesis by alkylation.
- Zook, H. D., & Miller, J. A. (1955). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. Journal of the American Chemical Society, 77(9), 2507–2510.
- Witzeman, J. S., & Nottingham, W. D. (1991). Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. The Journal of Organic Chemistry, 56(5), 1713-1718.
- Pearson. (n.d.). Beta Dicarbonyl Synthesis Pathway.
- Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133.
- Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions.
- Royal Society of Chemistry. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science.
- ResearchGate. (2023). Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters.
- ResearchGate. (n.d.). Optimization of the alkylation reaction.
- KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis.
- ResearchGate. (n.d.). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science.
- Google Patents. (n.d.). CN107827749A - A kind of synthetic method of tert-butyl acetoacetate.
- Fiveable. (n.d.). Alkylation of enolates.
- Master Organic Chemistry. (2022). Decarboxylation.
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
- ResearchGate. (2025). Convenient Preparation of tert-Butyl Esters.
- YouTube. (2019). 11.09 Alkylation of Enolates.
- Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation).
- YouTube. (2020). C Alkylation and O alkylation|Thermodynamic and kinetic stability.
- JoVE. (2023). Factors Affecting α-Alkylation of Ketones: Choice of Base. Journal of Visualized Experiments.
- Chemistry LibreTexts. (2014). 19.11: Alkylation of the β-Carbon- The Michael Reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 3. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. fiveable.me [fiveable.me]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 15. tert-Butyl Esters [organic-chemistry.org]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. Electro-oxidative neutral deprotection of S-t-buty thioates to give carboxylic acids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Common impurities in commercial S-tert-Butyl acetothioacetate
Welcome to the technical support guide for S-tert-Butyl acetothioacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to impurities in commercial grades of this versatile reagent. Our goal is to provide practical, in-depth guidance to ensure the integrity and success of your experiments.
Introduction: Why Focus on Impurities?
This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry, valued for its ability to introduce acetoacetyl groups. The tert-butyl thiol moiety offers a stable protecting group that can be cleaved under specific conditions. However, the presence of seemingly minor impurities can significantly impact reaction outcomes, leading to reduced yields, unexpected side products, and difficulties in purification. Understanding the potential impurities and their behavior is paramount for robust and reproducible chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently lower than expected. Could impurities in this compound be the cause?
A1: Absolutely. Lower-than-expected yields are a classic indicator of purity issues. Several common impurities can interfere with your reaction through various mechanisms.
-
Unreacted Starting Materials: The most common synthesis route for this compound involves the reaction of diketene with tert-butyl mercaptan. Incomplete reaction or purification can leave residual amounts of these starting materials.
-
tert-Butyl Mercaptan: This thiol can compete with your intended nucleophile or react with electrophiles in your reaction mixture, consuming reagents and generating unwanted byproducts.
-
Diketene: A highly reactive compound, residual diketene can react with a wide range of nucleophiles, including water, alcohols, and amines, leading to the formation of acetoacetic acid derivatives that can complicate your reaction and purification.[1] Diketene itself is unstable and can polymerize, especially in the presence of acids or bases.[2]
-
-
Side-Reaction Products:
-
Di-tert-butyl disulfide: This is a common impurity formed by the oxidation of tert-butyl mercaptan, especially if the synthesis is not performed under an inert atmosphere. Disulfides are generally unreactive under many conditions but can interfere with reactions involving thiols or redox processes.
-
Dehydroacetic acid: This can be a byproduct from the synthesis of tert-butyl acetoacetate, a related compound, and could potentially be present in certain manufacturing routes of the thioester.[3]
-
Troubleshooting Workflow for Low Yields:
Caption: Troubleshooting workflow for low reaction yields.
Q2: I'm observing an unexpected and persistent sulfur-containing byproduct in my mass spectrometry data. What could it be?
A2: The most likely culprit is di-tert-butyl disulfide . This impurity arises from the oxidative coupling of two molecules of tert-butyl mercaptan, a starting material for this compound.[4]
-
Formation: Exposure to air (oxygen) during the manufacturing process or improper storage can lead to the formation of this disulfide.
-
Impact on Reactions: While often less reactive than a free thiol, the disulfide can still cause issues:
-
Redox-sensitive reactions: In reactions involving reducing or oxidizing agents, the disulfide can be cleaved or further oxidized, introducing unexpected pathways.
-
Complexation with metal catalysts: The sulfur atoms in the disulfide can coordinate to metal centers, potentially poisoning catalysts used in cross-coupling or hydrogenation reactions.
-
-
Identification: Di-tert-butyl disulfide is readily detectable by GC-MS, often presenting a clear molecular ion peak at m/z 178.
Q3: My purified product has a faint, unpleasant odor that is difficult to remove. Is this related to impurities in the starting thioester?
A3: Yes, this is a strong indication of residual tert-butyl mercaptan . This compound has an extremely low odor threshold and a characteristic skunky smell.[5] Even trace amounts can be highly noticeable.
-
Significance: Beyond the unpleasant smell, residual tert-butyl mercaptan signifies a potential issue with the purity of your this compound lot. As a reactive nucleophile, it can lead to the formation of byproducts, as discussed in Q1.
-
Removal: While challenging to remove completely due to its volatility, careful purification of your product through high-vacuum distillation or multiple crystallizations may be effective. However, the best approach is to start with a high-purity grade of this compound.
Typical Impurity Profile
While the exact impurity profile can vary between manufacturers and batches, the following table summarizes the most probable impurities, their origins, and typical analytical methods for their detection.
| Impurity | Chemical Structure | Likely Origin | Typical Analytical Method |
| tert-Butyl Mercaptan | (CH₃)₃CSH | Unreacted starting material | GC-MS, ¹H NMR |
| Di-tert-butyl Disulfide | (CH₃)₃CSSC(CH₃)₃ | Oxidation of tert-butyl mercaptan | GC-MS, ¹H NMR |
| Diketene | C₄H₄O₂ | Unreacted starting material | GC-MS (may be challenging due to reactivity) |
| Acetoacetic Acid | CH₃COCH₂COOH | Hydrolysis of diketene or product | LC-MS |
| tert-Butanol | (CH₃)₃COH | Hydrolysis of the ester | GC-MS, ¹H NMR |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for identifying volatile impurities in this compound.
1. Sample Preparation: a. Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate. b. Ensure the vial is tightly capped to prevent the loss of volatile impurities.
2. GC-MS Parameters:
- Injector: Split mode (e.g., 50:1), 250 °C.
- Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm), is recommended.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 250 °C.
- Hold at 250 °C for 5 minutes.
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-350.
- Scan Mode: Full scan.
3. Data Analysis: a. Identify the main peak corresponding to this compound (retention time will vary depending on the specific system). b. Search for earlier eluting peaks which may correspond to more volatile impurities like tert-butyl mercaptan. c. Analyze the mass spectrum of each impurity peak and compare it to a library (e.g., NIST) for identification.
- tert-Butyl Mercaptan (C₄H₁₀S): Look for characteristic ions.
- Di-tert-butyl Disulfide (C₈H₁₈S₂): Expect a molecular ion at m/z 178.
prep [label="Sample Preparation (1 mg/mL in DCM)"];
inject [label="GC Injection"];
separate [label="Separation on Non-polar Column"];
ionize [label="Electron Ionization (70 eV)"];
detect [label="Mass Detection (m/z 35-350)"];
analyze [label="Data Analysis (Library Search)"];
prep -> inject -> separate -> ionize -> detect -> analyze;
}
Caption: GC-MS workflow for impurity analysis.
Protocol 2: Impurity Identification by ¹H NMR Spectroscopy
¹H NMR is a powerful tool for identifying and quantifying impurities, especially when authentic standards are not available.
1. Sample Preparation: a. Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). b. Add a known amount of an internal standard with a sharp, well-resolved singlet (e.g., 1,3,5-trimethoxybenzene) if quantification is desired.
2. NMR Acquisition: a. Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz or higher). b. Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) for accurate integration if quantifying.
3. Spectral Analysis: a. This compound: Identify the characteristic peaks: a singlet for the tert-butyl group (~1.5 ppm), a singlet for the methyl group (~2.3 ppm), and a singlet for the methylene group (~3.8 ppm). b. tert-Butyl Mercaptan: Look for a singlet for the nine equivalent protons of the tert-butyl group, which will be at a slightly different chemical shift than the thioester's tert-butyl group. c. Di-tert-butyl Disulfide: This will also show a sharp singlet for the 18 equivalent protons of the two tert-butyl groups. d. Integration: Compare the integral of the impurity peaks to the integral of the main compound's peaks (or the internal standard) to estimate the concentration. A reference table of common impurity chemical shifts can be very helpful.[6]
Impact on Drug Development
In the context of drug development, controlling impurities is not merely an academic exercise; it is a regulatory requirement and crucial for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[7]
-
Process Consistency: Undefined levels of impurities can lead to batch-to-batch variability, making it difficult to validate a manufacturing process.
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have strict guidelines (e.g., ICH Q3A) on the identification, qualification, and control of impurities in new drug substances.
-
Toxicity: Some impurities may have their own pharmacological or toxicological effects, which must be assessed. For example, mercaptans can exhibit toxicity at higher concentrations.[8]
-
API Stability: Reactive impurities can degrade the API over time, affecting the drug's shelf life and potency.[9]
By proactively identifying and controlling impurities in key starting materials like this compound, you can de-risk your drug development process and ensure the quality and safety of your final product.
References
- Biocompatibility and Physiological Thiolytic Degradability of Radically-made Thioester-functional Copolymers. ChemRxiv.
- Degradation of thioester elastomers placed in pH 9.0 buffer with and without 300 mM 2-mercaptoethanol was observed over 2 h.
- Controlled Degradation of Cast and 3-D Printed Photocurable Thioester Networks via Thiol–Thioester Exchange.
- (PDF) Biocompatibility and Physiological Thiolytic Degradability of Radically-made Thioester-functional Copolymers.
- On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones.
- This compound | 15925-47-0. ChemicalBook. 2025-07-16.
- tert-Butyl mercaptan | (CH3)3CSH | CID 6387. PubChem.
- S-tert-Butyl acetothioacet
- Diketene. Wikipedia.
- tert-Butyl acetoacetate reagent grade, 98 1694-31-1. Sigma-Aldrich.
- Fast and environmental-friendly degradation of tert-butyl mercaptan from contaminated soil using bimetallic-modified Fenton process.
- tert-Butyl mercaptan. Chevron Phillips Chemical.
- Chemical reactivity and biological activity of diketene. PubMed.
- TERT-BUTYL MERCAPTAN.
- S-tert-Butyl thioacet
- tert-Butyl acetoacet
- Acetoacetic acid, tert-butyl ester. Organic Syntheses Procedure.
- TERT-BUTYL MERCAPTAN. CAMEO Chemicals - NOAA.
- Acetic acid, diazo-, tert-butyl ester. Organic Syntheses Procedure.
- Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. PMC - NIH. 2023-05-03.
- Specific Solvent Issues / Safety Issues with Thioether Form
- A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science.
- (PDF) Reaction of diketene with cyanothioacetamide: A convenient and regioselective method for the preparation of new 4(1H)-pyridone derivatives.
- Troubleshooting common side reactions in thiourea synthesis. Benchchem.
- Diketene | C4H4O2 | CID 12661. PubChem - NIH.
- Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters.
- This compound, 15925-47-0. The Good Scents Company.
- Synthesis and Application of Di-tert-butyl disulfide. ChemicalBook.
- CN101838228A - Clean synthesis method for di-tert-butyl disulfide.
- Thioester and thioacid synthesis by acylation of thiols (thiol
- [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. Organic Syntheses Procedure.
- What are the Synthesis Methods for Di-tert-butyl Disulfide?. FAQ - Guidechem.
- A Comparative Guide to the Validation of tert-Butyl Sulfide Purity by GC-MS. Benchchem.
- tert-butyl bromoacet
- Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. 2022-07-30.
- Transacetoacetylation with tert-butyl acetoacetate: synthetic applic
- Assessing the Purity of Synthesized Methyl 2-(benzamidomethyl)-3-oxobutanoate: A Comparative Guide to GC-MS Analysis. Benchchem.
- Gas Chromatography-Mass Spectrometric Analysis of Isotopic Abundance of 13C, 2H, and 18O in Biofield Energy Treated p-tertiary Butylphenol (PTBP).
- Di-tert-butyl disulfide as a replacement for hydrogen sulfide in the atomic layer deposition of two-dimensional molybdenum disulfide. CORA. 2025-02-11.
- Validation of a method to assess occupational exposure to tert-buthyl mercaptan by gas chromatography- mass spectrometry (GC-MS). Journal of Health in the Field.
- Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. Polypeptide. 2023-05-04.
Sources
- 1. Diketene - Wikipedia [en.wikipedia.org]
- 2. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101838228A - Clean synthesis method for di-tert-butyl disulfide - Google Patents [patents.google.com]
- 5. tert-Butyl mercaptan [cpchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Application of Di-tert-butyl disulfide_Chemicalbook [chemicalbook.com]
- 8. tert-Butyl mercaptan | (CH3)3CSH | CID 6387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yields in reactions with S-tert-Butyl acetothioacetate
Technical Support Center: S-tert-Butyl Acetothioacetate
A Senior Application Scientist's Guide to Troubleshooting Low Yields
Welcome to the technical support hub for this compound (tBSAA). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile C4 building block in their synthetic workflows. As a thioester analog of the common acetoacetate, tBSAA offers unique reactivity, but it also presents specific challenges. Low yields are a frequent concern, often stemming from subtle issues in reaction setup, reagent choice, or an incomplete understanding of its chemical behavior.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting. Here, we will dissect the common failure points in reactions involving tBSAA and provide logical, field-tested solutions to enhance your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs) - Your First Diagnostic Check
This section addresses the most common high-level issues encountered when working with this compound.
Q1: My C-alkylation/acylation reaction with tBSAA has stalled or is giving very low yield. What are the primary suspects?
Low yields in these reactions almost always trace back to three critical areas:
-
Inefficient Enolate Formation: The active nucleophile is the enolate of tBSAA. Incomplete deprotonation means you are limiting your key reactant from the start. This can be caused by using a base that is too weak, insufficient equivalents of the base, or a suboptimal solvent.
-
Starting Material Quality: this compound can degrade over time, especially if exposed to moisture or strong acids/bases. Impurities can interfere with the reaction. Always verify the purity of your starting material via NMR or GC-MS before use.
-
Side Reactions: The most common side reaction is cleavage of the thioester or the tert-butyl group under harsh conditions. Strong nucleophiles can attack the thioester carbonyl, while strong acids will cleave the tert-butyl group, generating isobutylene.[1][2]
Q2: I'm observing my tBSAA starting material decomposing on the TLC plate during the reaction. What's happening?
This suggests instability under the reaction conditions. The primary causes are:
-
Excessively Strong Base/Nucleophile: Hard nucleophiles or very strong bases can cleave the thioester bond.
-
Acidic Conditions: The tert-butyl group is highly susceptible to acid-catalyzed cleavage.[3] If your reaction generates an acidic byproduct or if acidic workup conditions are too harsh, you will lose your product. The released tert-butyl cation can also lead to unwanted alkylation side products unless scavenged.
-
Temperature: While heating can drive reactions to completion, it can also accelerate decomposition pathways. If you suspect thermal instability, try running the reaction at a lower temperature for a longer duration.
Q3: How does the reactivity of this compound (tBSAA) differ from tert-Butyl Acetoacetate (tBAA)?
The key difference lies in the sulfur atom. The thioester in tBSAA makes the carbonyl carbon more electrophilic compared to the oxygen ester in tBAA. This has two major implications:
-
Enhanced Acylating Agent: tBSAA is a more potent acetoacetylating agent in transesterification-type reactions.[4] Reactions with alcohols or amines are often faster and can proceed under milder conditions.
-
Better Leaving Group: The S-tert-butyl group is a better leaving group than the O-tert-butyl group. This can be advantageous in some reactions but can also lead to a higher propensity for cleavage-related side reactions if not properly controlled.
Q4: What are the best practices for handling and storing tBSAA?
To maintain the integrity of tBSAA (CAS 15925-47-0), follow these guidelines:
-
Storage: Store in an inert atmosphere (argon or nitrogen), tightly sealed, and refrigerated.
-
Handling: Avoid exposure to moisture, as this can lead to slow hydrolysis. Use anhydrous solvents and perform reactions under an inert atmosphere. Avoid strong oxidizing agents.[4]
-
Purification: If necessary, tBSAA can be purified by distillation under reduced pressure.[5]
Section 2: In-Depth Troubleshooting Guide for Core Reactions
Guide 1: C-Alkylation and C-Acylation Reactions
These reactions are the cornerstone of tBSAA utility, forming new carbon-carbon bonds at the α-position. Success hinges on the quantitative formation and subsequent reaction of the thioester enolate.
Problem: Low Yield Due to Inefficient Enolate Formation
-
Causality: The α-protons of tBSAA are acidic (pKa ≈ 11 in DMSO), but require a sufficiently strong base for complete deprotonation. If the equilibrium between the keto-form and the enolate is not shifted far enough to the right, the concentration of the active nucleophile remains low, leading to a sluggish or incomplete reaction.
-
Troubleshooting Steps:
-
Base Selection: Ensure the pKa of your base's conjugate acid is at least 2-3 units higher than that of tBSAA. For instance, while NaOEt might work, stronger, non-nucleophilic bases like Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Lithium Hexamethyldisilazide (LiHMDS) are often more effective.[6]
-
Solvent Choice: Use an anhydrous, aprotic solvent like THF, DME, or Toluene. Protic solvents (e.g., ethanol) will protonate the enolate, shutting down the reaction.
-
Temperature Control: Form the enolate at a low temperature (e.g., 0 °C or -78 °C, especially for LDA) to prevent side reactions. After the enolate is formed, the electrophile can be added, and the reaction can be allowed to warm to room temperature.
-
Confirmation of Enolate Formation: Before adding your electrophile, you can validate enolate formation. Take a small aliquot from the reaction, quench it with D₂O, and analyze by ¹H NMR. The disappearance of the α-proton signal (singlet, ~3.8 ppm) confirms successful deprotonation.
-
Problem: Competing Side Reactions and Product Decomposition
-
Causality: The tBSAA molecule has multiple reactive sites. Besides the desired C-alkylation at the α-carbon, the electrophile can potentially react at the sulfur atom (S-alkylation) or the carbonyl oxygen (O-alkylation). Furthermore, the product itself can be deprotonated and undergo a second alkylation, or the entire thioester can be cleaved.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for C-alkylation/acylation.
Guide 2: Japp-Klingemann Reaction
This reaction is a powerful method for synthesizing hydrazones, which are precursors to indoles via Fischer indole synthesis.[7] It involves the coupling of an aryl diazonium salt with the tBSAA enolate, followed by cleavage of the acetoacetyl group.
Problem: Low Yield of Hydrazone Product
-
Causality: The Japp-Klingemann reaction is highly sensitive to pH and temperature. The two main failure points are the stability of the diazonium salt and the efficiency of the coupling step.
-
Troubleshooting Steps:
-
Diazonium Salt Formation & Stability:
-
Temperature: The diazotization of the aniline must be performed at 0-5 °C.[8] Higher temperatures lead to rapid decomposition of the diazonium salt into phenols and other byproducts.
-
Stoichiometry: Use a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents) but avoid a large excess, which can lead to unwanted nitrosation of your tBSAA.[9] Any excess nitrous acid can be quenched with sulfamic acid.
-
Immediate Use: Use the diazonium salt solution immediately after preparation. Do not store it.
-
-
Coupling Reaction Conditions:
-
pH Control: The coupling reaction requires a specific pH window, typically mildly acidic to neutral (pH 4-6). This is usually achieved by adding a buffer like sodium acetate.[8] If the solution is too acidic, the enolate concentration is too low. If it is too basic, the diazonium salt decomposes. You must add enough sodium acetate to neutralize the strong acid (e.g., HCl) used for diazotization.
-
Temperature: The coupling should also be performed at low temperatures (0-5 °C) to maintain the stability of the diazonium salt during the reaction.
-
-
Cleavage Step: The final step involves the cleavage of the thioacetyl group. In the case of tBSAA, this should proceed readily under the aqueous, slightly basic conditions often used during workup, yielding the desired hydrazone and S-tert-butyl thiolacetate as a byproduct. If this cleavage is incomplete, a gentle basic wash (e.g., with 5% Na₂CO₃ solution) may be required.
-
Section 3: Key Experimental Protocols
Protocol 1: Quality Assessment of this compound (tBSAA)
Objective: To verify the purity of the starting material before use.
Materials:
-
This compound sample
-
CDCl₃ (Deuterated Chloroform)
-
NMR tube
Procedure:
-
Dissolve a small amount of tBSAA (~10-20 mg) in ~0.6 mL of CDCl₃.
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the following characteristic peaks:
-
~1.45 ppm (singlet, 9H): Protons of the tert-butyl group.
-
~2.30 ppm (singlet, 3H): Protons of the methyl group.
-
~3.80 ppm (singlet, 2H): Protons of the α-methylene group.
-
-
Check for impurities: Look for signals corresponding to tert-butyl alcohol, acetic acid, or other unexpected peaks. The integration of the three main signals should be in a 9:3:2 ratio. Significant deviation suggests impurity.
Protocol 2: General Optimized Procedure for C-Alkylation
Objective: To provide a robust starting point for the C-alkylation of tBSAA with a reactive electrophile (e.g., benzyl bromide).
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl Bromide (1.05 eq)
-
Saturated aqueous NH₄Cl solution
-
Standard extraction and purification solvents/reagents
Procedure:
-
Under an argon atmosphere, add anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer and thermometer.
-
Carefully add the NaH dispersion. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of tBSAA in anhydrous THF to the NaH suspension dropwise.
-
Observation: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full enolate formation.
-
Add the benzyl bromide dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Base | NaH, LiHMDS, LDA | Strong, non-nucleophilic bases ensure complete deprotonation without cleaving the thioester. |
| Solvent | Anhydrous THF, DME | Aprotic solvents stabilize the enolate and do not interfere with the reaction. |
| Temperature | 0 °C to RT | Low temperature for enolate formation minimizes side reactions; warming facilitates the Sₙ2 reaction. |
| Equivalents | Base: 1.0-1.1, Electrophile: 1.0-1.1 | Precise stoichiometry prevents di-alkylation and minimizes unreacted starting material. |
| Workup Quench | Sat. aq. NH₄Cl | Mildly acidic quench avoids base-catalyzed side reactions and acid-catalyzed de-tert-butylation. |
References
- Organic Syntheses Procedure, Coll. Vol. 5, p.179 (1973); Vol. 47, p.10 (1967). URL: http://www.orgsyn.org/demo.aspx?prep=CV5P0179
- A kind of synthetic method of tert-butyl acetoacetate. CN107827749A. URL: https://patents.google.
- Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5. Advanced Materials Research, 2011, 236-238, 2505-2508. URL: https://www.scientific.net/AMR.236-238.2505
- tert-Butyl Esters - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/protectivegroups/carboxyl/tert-butyl-esters.htm
- Witzeman, J. S., & Nottingham, W. D. (1991). Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. The Journal of Organic Chemistry, 56(5), 1713–1718. URL: https://pubs.acs.org/doi/10.1021/jo00005a025
- A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Supporting Information. The Royal Society of Chemistry. URL: https://www.rsc.
- Blaszczyk, A., Elbing, M., & Mayor, M. (2004). Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols. Organic & Biomolecular Chemistry, 2(19), 2722–2724. URL: https://pubs.rsc.org/en/content/articlelanding/2004/ob/b408677e
- Morgan, D. M., Klare, H. F. T., & Oestreich, M. (2018). Regio- and stereoselective tert-butylthiolation of internal alkynes with thioethers initiated and maintained by silylium-ion catalysis. Chemical Science, 9(22), 5038–5042. URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc01552k
- What are the special considerations for the Japp-Klingemann reaction? - ResearchGate. URL: https://www.researchgate.
- The uses of tert-Butyl acetoacetate - ChemicalBook. URL: https://www.chemicalbook.
- This compound | 15925-47-0 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8248068.htm
- Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/C2O/keto-esters.shtm
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Stack Exchange. URL: https://chemistry.stackexchange.com/questions/3554/what-happens-to-the-t-butyl-cation-in-the-tfa-deprotection-of-a-t-butyl-ester
- Japp klingemann reaction - SlideShare. URL: https://www.slideshare.net/wighnesh/japp-klingemann-reaction
- Application Notes and Protocols for the Japp-Klingemann Reaction - Benchchem. URL: https://www.benchchem.
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-resin-cleavage
- An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides - Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=v89p0316
- The Japp-Klingemann Reaction - Organic Reactions. URL: https://organicreactions.org/index.php/The_Japp-Klingemann_Reaction
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. The uses of tert-Butyl acetoacetate_Chemicalbook [chemicalbook.com]
- 5. This compound | 15925-47-0 [chemicalbook.com]
- 6. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 7. Japp klingemann reaction | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Byproduct Removal in S-tert-Butyl Acetothioacetate Chemistry
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for S-tert-Butyl acetothioacetate (tBTAA) reactions. As a versatile β-keto thioester, tBTAA is a powerful building block in modern organic synthesis, particularly for creating complex ketones and heterocyclic systems.[1][2][3] However, its unique structural features—the acidic α-methylene protons, the thioester, and the acid-labile tert-butyl group—can give rise to a specific set of byproducts.
This guide provides in-depth, field-proven insights into identifying, understanding, and removing these impurities. We move beyond simple protocols to explain the chemical causality behind each troubleshooting step, empowering you to optimize your purification strategies with confidence.
Section 1: Frequently Asked Questions - Understanding the Core Chemistry
This section addresses the fundamental side reactions and byproduct formation mechanisms inherent to tBTAA chemistry.
Q1: What are the primary, unavoidable side reactions I should anticipate when using tBTAA?
A1: Reactions with tBTAA, particularly those involving enolate formation, are prone to several competing pathways. The most common byproducts arise from three sources:
-
Incomplete Conversion: Leaving unreacted tBTAA in the crude product.
-
Hydrolysis & Cleavage: Scission of the thioester or the tert-butyl group, especially during aqueous or acidic workup.[4][5][6]
-
Over-reaction: In alkylation reactions, di-alkylation at the α-carbon can occur if stoichiometry and reaction conditions are not precisely controlled.
These pathways lead to a predictable set of impurities that must be addressed during purification.
Q2: Why is the tert-butyl group a frequent source of byproducts, and what are they?
A2: The tert-butyl group is a double-edged sword. While it provides steric protection and allows for unique synthetic transformations, it is highly susceptible to cleavage under acidic conditions, even with trace amounts of acid.[5][7]
The mechanism involves protonation of the ester oxygen followed by elimination of the highly stable tert-butyl cation, which generates isobutylene.[5][8] This cation is a potent electrophile and can cause significant issues:
-
Tert-butylation of Aromatics: If your substrate or product contains an electron-rich aromatic ring, the tert-butyl cation can perform an unwanted Friedel-Crafts alkylation.
-
Alkylation of Nucleophiles: Other nucleophiles, including solvents (like methanol) or even the desired product, can be alkylated.[9]
-
Formation of tert-Butyl Trifluoroacetate: In reactions worked up or run with trifluoroacetic acid (TFA), the cation is trapped to form tert-butyl trifluoroacetate, which is itself an alkylating agent.[5]
Understanding this mechanism is critical for designing an effective workup that avoids or mitigates these side reactions.
Q3: Under what conditions should I worry about cleaving the acetyl group or the entire thioester?
A3: Cleavage of the acetyl group or hydrolysis of the thioester are distinct possibilities governed by reaction conditions.
-
Acetyl Group Cleavage (Deacetylation): This is the desired pathway in reactions like the Japp-Klingemann reaction, where a diazonium salt couples with the tBTAA enolate, leading to the hydrolytic scission of the acetyl group to form a hydrazone.[10][11] This cleavage is often facilitated by the reaction conditions (mildly acidic to basic) required for the coupling and subsequent rearrangement.[11][12]
-
Thioester Hydrolysis: Thioesters can be hydrolyzed under both acidic and basic conditions, though they are generally more susceptible to base-mediated saponification. Prolonged exposure to strong bases (e.g., NaOH, KOH) during workup can cleave the thioester, yielding acetoacetic acid (which is unstable and readily decarboxylates to acetone) and tert-butyl mercaptan.[6][13] Acid-catalyzed hydrolysis of the thioester can also occur, particularly under harsh conditions.[14]
Section 2: Troubleshooting Guide - Reaction Work-up & Purification
This section is organized by common experimental observations to help you diagnose and solve specific purification challenges.
Scenario 1: My crude NMR shows unreacted starting material (tBTAA) alongside my desired product.
-
Diagnosis: This points to an incomplete reaction. While optimizing reaction conditions (time, temperature, equivalents of reagents) is the first step, effective purification is necessary to salvage the material.
-
Troubleshooting Strategy: Flash Column Chromatography
-
Rationale: this compound is a moderately polar compound. The polarity of your desired product will depend on the functional groups introduced. A well-chosen solvent system for flash chromatography can effectively separate the starting material from the product.
-
Execution:
-
Perform a thorough aqueous workup (see Scenario 2) to remove any water-soluble impurities.
-
Dry the crude material completely. Adsorbing the crude product onto a small amount of silica gel or Celite can improve separation.[15]
-
Select an appropriate eluent system based on TLC analysis. Start with a low polarity mixture and gradually increase it.
-
-
| Table 1: Recommended Starting Eluent Systems for Flash Chromatography | |
| Product Characteristics | Recommended Starting Eluent System |
| Non-polar (e.g., simple alkylation product) | 5-10% Ethyl Acetate in Hexanes |
| Moderately Polar (e.g., contains an ester or ketone) | 15-30% Ethyl Acetate in Hexanes |
| Polar (e.g., contains an alcohol or amide) | 40-60% Ethyl Acetate in Hexanes |
| Very Polar | 5-10% Methanol in Dichloromethane |
Scenario 2: I'm observing significant acidic impurities or my product is water-soluble after workup.
-
Diagnosis: This strongly suggests cleavage of the tert-butyl group, leading to the formation of a carboxylic acid or thioacid functionality.[5] These acidic byproducts can complicate extraction and purification.
-
Troubleshooting Strategy: Rigorous Aqueous Workup
-
Rationale: A standard aqueous workup is essential to remove acidic byproducts like acetic acid (from deacetylation) or the thioacid (from de-tert-butylation). A bicarbonate wash will deprotonate these acids, making them water-soluble and easily removable.[16]
-
Execution: The following workflow is designed to systematically remove impurities before chromatography.
-
Caption: Standard aqueous workup for tBTAA reactions.
Scenario 3: My mass spec shows a peak at [M+57], or I get a complex mixture after an acidic step.
-
Diagnosis: This is the classic signature of tert-butylation, where the tert-butyl cation (mass of 57) has added to your product or another nucleophile.[5]
-
Troubleshooting Strategy: Avoid Acid and Use Scavengers
-
Rationale: The best defense is a good offense. Avoid acidic conditions wherever possible. If an acid is required for a subsequent deprotection step, consider using scavengers that can trap the tert-butyl cation more effectively than your compound of interest.
-
Execution:
-
Avoid Strong Acids: Use the mildest possible acidic conditions for any deprotection or workup steps.
-
Incorporate Scavengers: If using a strong acid like TFA is unavoidable, add a scavenger to the reaction mixture.
-
-
| Table 2: Recommended Scavengers for Trapping tert-Butyl Cations[5] | |
| Scavenger | Rationale & Use Case |
| Thiophenol / Thioanisole | Excellent nucleophiles that readily trap carbocations. Use 5-10 equivalents. |
| Triethylsilane (TES) | Reduces the carbocation to isobutane. Effective but can sometimes reduce other functional groups. |
| Water | Can trap the cation to form tert-butanol, but is often not nucleophilic enough to compete with the substrate. |
Scenario 4 (Japp-Klingemann Specific): My reaction is very colorful and purification is difficult.
-
Diagnosis: The Japp-Klingemann reaction proceeds through a colored azo intermediate.[11] Incomplete conversion to the final hydrazone or competing side reactions can lead to a mixture of colored compounds, making purification by simple column chromatography challenging.[12][17]
-
Troubleshooting Strategy: Optimized Workup and Purification
-
Rationale: The key is to ensure complete conversion to the hydrazone and then systematically remove unreacted starting materials and byproducts. The hydrazone product is often a solid that can be purified by recrystallization.[18]
-
Execution:
-
Caption: Purification workflow for the Japp-Klingemann reaction.
Section 3: Detailed Experimental Protocols
These protocols represent best practices for the purification of compounds derived from this compound.
Protocol 1: General Aqueous Workup for tBTAA Reactions
-
Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., THF, acetone), concentrate the mixture under reduced pressure to remove the bulk of the solvent. Re-dissolve the residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer). Caution: This wash must be done carefully as CO₂ evolution can occur if the solution is acidic.[16] This step removes acidic byproducts.
-
Deionized water (1 x volume of organic layer).
-
Saturated sodium chloride (brine) solution (1 x volume of organic layer). This helps to remove residual water and break any emulsions.
-
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and wash it with a small amount of the organic solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization.
Protocol 2: Standard Flash Column Chromatography
-
Column Preparation: Select a column of appropriate size. A good rule of thumb is a silica-to-crude ratio of 50:1 to 100:1 by weight. Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent.[15]
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading).[15] Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the starting solvent system determined by TLC analysis. Apply positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
- Acetoacetic esters. (n.d.). University of Calgary.
- Acetoacetic Ester Synthesis. (n.d.). Organic Chemistry On-Line.
- Kinetics of the Decarboxylation of Acetoacetic acid. (n.d.). ResearchGate.
- Acetoacetic Ester Synthesis. (n.d.). OpenOChem Learn.
- Acetoacetic Ester Synthesis. (n.d.). Chemistry Steps.
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses Procedure.
- Acetoacetic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure.
- Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. (n.d.). PubMed.
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.).
- A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2025). ResearchGate.
- Method for removing tert-butyl groups from tert-butyl phenol compounds. (n.d.). Google Patents.
- Bromine-Catalyzed Conversion of S-tert-Butyl Groups into Versatile and, for Self-Assembly Processes Accessible, Acetyl-Protected Thiols. (2025). ResearchGate.
- Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. (n.d.). Clutch Prep.
- Thioester deprotection using a biomimetic NCL approach. (2022). PubMed Central.
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
- Acid hydrolysis of tert-butyl acetate in 18O-labeled water. (2025). Filo.
- The Japp-Klingemann Reaction. (n.d.). Organic Reactions.
- What are the special considerations for the Japp-Klingemann reaction? (2016). ResearchGate.
- Japp-Klingemann reaction. (n.d.). chemeurope.com.
- Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.
- The use of t-butyl acetothioacetate as a route to bis-β-ketomacrolides. (n.d.). RSC Publishing.
Sources
- 1. askthenerd.com [askthenerd.com]
- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 3. The use of t-butyl acetothioacetate as a route to bis-β-ketomacrolides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP1151986B1 - Method for removing tert-butyl groups from tert-butyl phenol compounds - Google Patents [patents.google.com]
- 9. Write the mechanism for the acid-catalyzed reaction of tert-butyl... | Study Prep in Pearson+ [pearson.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Japp-Klingemann_reaction [chemeurope.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. c) Acid hydrolysis of tert-butyl acetate in 18O-labeled water was found t.. [askfilo.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving S-tert-Butyl Acetothioacetate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with S-tert-Butyl acetothioacetate (t-BSATA). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide in-depth, field-proven insights into the causality behind experimental choices, particularly concerning catalyst selection. This resource is structured as a series of frequently asked questions and troubleshooting guides to directly address the challenges you may encounter in your work.
Frequently Asked Questions (FAQs)
Q1: I am planning a Michael addition using this compound as the nucleophile. What class of catalyst is most effective?
A1: For Michael additions, the primary role of the catalyst is to deprotonate the active methylene group of the this compound, forming a soft enethiolate nucleophile. The choice of base is critical and depends on the reactivity of your Michael acceptor and the overall sensitivity of your substrates.
-
Organic Bases: Non-nucleophilic organic bases are often the first choice due to their excellent solubility in common organic solvents and generally milder reaction conditions.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DABCO (1,4-Diazabicyclo[2.2.2]octane) are highly effective for generating the required enethiolate without competing in the addition reaction.[1] They are particularly useful when working with sensitive substrates that might be degraded by stronger, inorganic bases.
-
-
Inorganic Bases: For less sensitive systems or more challenging additions, inorganic bases can be employed.
-
Metal Alkoxides (e.g., NaOEt, KOtBu) are strong bases that can readily deprotonate the thioester. However, they can also catalyze side reactions like transesterification if your Michael acceptor is an ester.
-
Potassium Fluoride on Alumina (KF-Al2O3) has been shown to be a good catalyst for Michael additions, sometimes even in solvent-free conditions, which aligns with green chemistry principles.[2]
-
Causality: The pKa of the active methylene protons in this compound is low enough to be accessed by these bases. The key is to select a base that is strong enough to generate a sufficient concentration of the nucleophile at equilibrium but not so strong that it promotes side reactions like polymerization of the acceptor or self-condensation.[3]
Q2: Can I use this compound in a Hantzsch dihydropyridine synthesis? What are the catalytic considerations?
A2: Yes, this compound can serve as the β-ketoester equivalent in a Hantzsch synthesis. This multi-component reaction involves the condensation of an aldehyde, a nitrogen source (typically ammonia or ammonium acetate), and two equivalents of a β-dicarbonyl compound.[4]
The catalytic strategy for the Hantzsch reaction is often aimed at facilitating the initial Knoevenagel condensation between the aldehyde and one equivalent of the thioester.
-
Acid Catalysis: Mild acidic conditions are common.
-
Catalyst-Free Conditions: Interestingly, the Hantzsch reaction can often be driven to completion simply by heating the components in a suitable solvent, relying on the inherent reactivity of the starting materials.
Causality: The reaction mechanism proceeds through the formation of an enamine from one equivalent of the thioester and ammonia, and a Knoevenagel adduct from the second equivalent and the aldehyde. These two intermediates then undergo a Michael addition followed by cyclization and dehydration.[5] An acid catalyst primarily activates the aldehyde's carbonyl group towards nucleophilic attack.
Q3: I want to perform a C-alkylation on this compound. What is the standard protocol for catalyst/base selection?
A3: C-alkylation at the active methylene position requires the quantitative formation of the enethiolate to avoid side reactions, particularly O-alkylation (though less common with thioesters compared to esters) and dialkylation.
-
Strong, Non-nucleophilic Bases: The standard approach is to use a strong base that rapidly and irreversibly deprotonates the thioester.
-
Sodium Hydride (NaH) is a common choice. It forms the sodium enethiolate and hydrogen gas, which evolves from the reaction, driving it to completion.
-
Lithium Diisopropylamide (LDA) is another excellent option, especially at low temperatures, which can help control reactivity and improve selectivity.
-
-
Phase-Transfer Catalysis (PTC): For certain alkylating agents, PTC can be a viable alternative, using a base like concentrated NaOH or K2CO3 with a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the base into the organic phase.
Causality: The goal is to create a high concentration of the nucleophilic enethiolate while minimizing the concentration of the unreacted, protonated thioester. This prevents the newly formed mono-alkylated product from being deprotonated and undergoing a second alkylation. Using a strong, sterically hindered base like LDA at low temperatures is a classic strategy to achieve this kinetic control.
Troubleshooting Guides
Scenario 1: Low or No Yield in a Palladium-Catalyzed Cross-Coupling Reaction
Issue: You are attempting a cross-coupling reaction (e.g., Suzuki, Heck) on a molecule that also contains the this compound moiety, and you observe rapid catalyst deactivation.
Root Cause Analysis: The sulfur atom in the thioester is a well-known poison for late transition metal catalysts, especially palladium.[6][7] The lone pairs of electrons on the sulfur can strongly coordinate to the palladium center, occupying active sites and preventing the catalytic cycle from proceeding. This is a form of chemical deactivation.[7]
Troubleshooting Workflow:
Caption: Decision tree for addressing catalyst poisoning.
Recommended Solutions:
-
Increase Catalyst Loading: This is a brute-force approach. By adding more catalyst, you can compensate for the portion that is deactivated. This is often not ideal due to the high cost of palladium catalysts.
-
Ligand Modification: Use ligands that are less susceptible to displacement or that can electronically shield the metal center. Bulky, electron-rich phosphine ligands can sometimes improve catalyst stability in the presence of poisons.
-
Modify the Synthetic Route (Most Recommended): The most robust solution is to alter your synthetic plan. Perform the palladium-catalyzed reaction before introducing the this compound group. This eliminates the source of the poison from the critical reaction step.
Scenario 2: Low Yield and/or Reversal of a Michael Addition
Issue: You are performing a base-catalyzed Michael addition with this compound, but you observe low conversion, or analysis over time shows the product reverting to starting materials.
Root Cause Analysis: The Michael addition is a reversible reaction. If the final adduct is sterically hindered or electronically unstable, the equilibrium may favor the starting materials (a retro-Michael reaction).[2] This is especially problematic if the base used to deprotonate the nucleophile can also deprotonate the product, facilitating elimination.
Recommended Solutions & Experimental Protocol:
The key is to trap the product as it is formed or to use conditions that push the equilibrium towards the product side.[2]
Table 1: Catalyst and Condition Optimization for Michael Addition
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Catalyst | 1.1 eq. NaOEt | Use a catalytic amount (0.1-0.2 eq.) of a stronger, non-nucleophilic base like DBU. | Minimizes base-catalyzed retro-Michael reaction. |
| Temperature | Room Temperature | Run the reaction at a lower temperature (e.g., 0 °C to -20 °C). | The forward reaction often has a lower activation energy than the retro-Michael. |
| Solvent | Ethanol | Use an aprotic solvent like THF or Dichloromethane. | Prevents proton exchange that can facilitate the reverse reaction. |
| Workup | Standard Quench | Use an in situ trapping agent like TMSCl to capture the intermediate enolate.[2] | This forms a stable silyl enol ether, preventing the retro-Michael reaction. |
Experimental Protocol: DBU-Catalyzed Michael Addition
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N2 or Argon), add the Michael acceptor (1.0 eq.) and this compound (1.1 eq.).
-
Solvent Addition: Dissolve the reactants in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly add DBU (0.2 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous NH4Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry with anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Workflow Diagram:
Caption: Step-by-step workflow for a Michael addition.
References
- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
- Palladium-catalyzed thiocarbonylation of alkenes toward branched thioesters using CO2. (2024). RSC Publishing. [Link]
- Structure, Mechanism and Reactivity of Hantzsch Esters. (2004). Macmillan Group Meeting. [Link]
- C
- Hantzsch Thiazole Synthesis. SynArchive. [Link]
- Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. (2015).
- Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
- Hantzsch pyridine synthesis. Wikipedia. [Link]
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. (2008). PubMed. [Link]
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2008). Journal of the American Chemical Society. [Link]
- Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. (2022). MDPI. [Link]
- Recent Advances in Base-Assisted Michael Addition Reactions. (2022).
- Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. (1991). Journal of Organic Chemistry. [Link]
- What are the best conditions for a Michael addition? (2013).
- The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
- Write the mechanism for the acid-catalyzed reaction of tert-butyl acet
- Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
- Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. (2022).
- A kind of synthetic method of tert-butyl acetoacetate. (2018).
- Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. (2018).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. Palladium-catalyzed thiocarbonylation of alkenes toward branched thioesters using CO 2 - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01940C [pubs.rsc.org]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
Managing the temperature for S-tert-Butyl acetothioacetate reactions
Technical Support Center: S-tert-Butyl Acetothioacetate
Welcome to the technical support guide for this compound (STBAA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing a critical parameter for successful experimentation: temperature . As a β-keto thioester, STBAA is a versatile synthetic intermediate, but its reactivity and stability are intrinsically linked to thermal conditions. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Temperature-Related Reaction Failures
This section addresses specific, common problems encountered during reactions with this compound where temperature is a likely root cause.
Q1: My reaction is sluggish, showing low or no product conversion. What are the potential temperature-related causes?
A1: Incomplete conversion is a frequent issue, often pointing to insufficient thermal energy to overcome the activation barrier or problems with reagent stability at the chosen temperature.
Core Causality: The C-H bond alpha to the carbonyl groups of STBAA is acidic, but its deprotonation by a base to form the reactive enolate is a critical, temperature-dependent step. If the temperature is too low, this deprotonation can be slow or incomplete, leading to a low concentration of the active nucleophile.
Step-by-Step Troubleshooting Protocol:
-
Verify Base Activity at Operating Temperature: Ensure the base you are using (e.g., NaH, LDA, KHMDS) is active and soluble at the reaction temperature. Some bases, particularly metal hydrides, can have reduced reactivity at very low temperatures.
-
Controlled Temperature Increase: After adding the base at a low temperature (e.g., 0 °C), allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. If conversion remains low, a modest, controlled increase in temperature (e.g., to 40 °C) may be necessary. Avoid rapid or excessive heating.
-
Check for Reagent Precipitation: Visually inspect the reaction. If any of your reagents have precipitated out of solution due to low temperatures, the reaction will be stalled. This can be an issue with certain β-keto esters in aqueous or mixed-solvent systems.
-
Run a Control Reaction: If possible, run a control reaction with a more reactive electrophile or a substrate known to work well under your conditions to confirm that the issue is with the STBAA reaction itself and not a systemic problem like inactive reagents.
Q2: My reaction is messy, yielding multiple side products and significant tar formation. How can temperature be the culprit?
A2: The formation of multiple byproducts is a classic sign of excessive thermal stress on the reaction. This compound, like many β-dicarbonyl compounds, has multiple reactive pathways that can be activated at elevated temperatures.
Core Causality: Thioesters can undergo thermal decomposition, often via homolytic cleavage of the C-S bonds, at elevated temperatures.[1] While STBAA is relatively stable, temperatures significantly above ambient can initiate side reactions. Furthermore, in reactions like alkylations, high temperatures can lead to over-alkylation or favor undesired thermodynamic products over the kinetically favored ones.[2][3]
Troubleshooting & Optimization Flow:
The following diagram illustrates a decision-making process for troubleshooting reactions that yield complex mixtures.
Caption: Troubleshooting logic for reaction impurity issues.
Key Actions:
-
Reduce Reaction Temperature: The most critical step is to lower the overall reaction temperature. For many base-mediated reactions involving STBAA, starting at 0 °C and allowing a slow warm-up to room temperature is sufficient.
-
Examine Self-Condensation: The enolate of STBAA can react with another molecule of the starting material. This is more likely at higher temperatures where the enolate concentration may build up before the electrophile is added or consumed. Ensure the electrophile is present or added promptly after enolate formation.
Q3: I am trying to remove the tert-butyl protecting group using acid, but I'm getting low yields of my desired β-keto thioacid. Why?
A3: The acid-catalyzed deprotection of the tert-butyl group is a common procedure, but the stability of the resulting thioacid product is highly dependent on the conditions, including temperature.
Core Causality: The desired product, acetothioacetic acid, is a β-keto acid. This class of compounds is notoriously unstable and prone to decarboxylation (loss of CO2) to form a ketone—in this case, thioacetone. This decarboxylation is often accelerated by heat.
Recommended Protocol for De-tert-butylation:
This protocol is designed to maximize the yield of the sensitive β-keto thioacid by maintaining low temperatures.
-
Preparation: Dissolve the this compound in a suitable solvent like dichloromethane (DCM) or hexafluoroisopropanol (HFIP).[4] Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add a slight excess (1.1-1.5 equivalents) of a strong acid like trifluoroacetic acid (TFA) or HCl in a compatible solvent.[4] Crucially, maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or 1H NMR analysis of aliquots. The reaction is often complete within a few hours.[4] Do not apply heat to accelerate the reaction.
-
Workup: Once the reaction is complete, perform the workup at low temperatures. Quench the reaction with ice-cold water or a cold bicarbonate solution and extract the product quickly.
-
Isolation: Concentrate the product in vacuo without applying external heat (e.g., use a room temperature water bath for the rotovap). The purified β-keto thioacid should be used immediately in the next step or stored at low temperatures (-20 °C or below).
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 0 °C to Room Temperature | Minimizes decarboxylation of the β-keto thioacid product. |
| Acid Addition | Slow, dropwise at 0 °C | Controls the exotherm of the reaction. |
| Workup/Isolation | Performed cold (< 10 °C) | Prevents product degradation during purification. |
| Caption: Critical Temperature Parameters for Deprotection |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] While it is stable under normal temperatures[5], for long-term storage and to ensure the highest purity, refrigeration (2-8 °C) is recommended. Keep it away from strong oxidizing agents and strong bases.[7]
Q2: What is the thermal decomposition temperature of this compound?
A2: Specific decomposition data for this compound is not widely published. However, we can infer its behavior from related compounds. The oxygen analog, tert-butyl acetoacetate, has a reported decomposition temperature of 195 °C.[7] General studies on thioesters show that decomposition can begin at temperatures above 220 °C for some structures.[1] It is prudent to assume that STBAA may begin to decompose at temperatures well below this, and prolonged heating above 80-100 °C should be avoided to prevent the formation of impurities.
Q3: How does temperature influence kinetic vs. thermodynamic control in reactions of STBAA?
A3: This is a critical concept for reactions involving ambident nucleophiles like the enolate of STBAA.
-
Kinetic Control: At lower temperatures, reactions tend to be irreversible and favor the product that is formed fastest. For the STBAA enolate, this is often reaction at the more accessible α-carbon.
-
Thermodynamic Control: At higher temperatures, the initial products may have enough energy to revert to the starting materials, allowing an equilibrium to be established. This favors the most stable product, which may not be the one that forms fastest. A study on the related t-butyl acetoacetate showed that reactions below 100 °C favor the kinetically controlled enamine product, while temperatures over 150 °C favor the thermodynamically controlled amide product.[2][3]
The following diagram outlines this principle for a generic reaction.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Reaction of Morpholine with t-Butyl Acetoacetate: A Study in Kinetic vs Thermodynamic Control, Product Identification, and Molecular Modeling | Semantic Scholar [semanticscholar.org]
- 4. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Strategies to Mitigate Enamine Formation in Reactions with Primary Amines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the undesired formation of enamines during reactions intended to produce imines from primary amines and enolizable carbonyl compounds. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded solutions to common experimental issues.
Section 1: The Mechanistic Dichotomy: Imine vs. Enamine Formation
At the heart of this issue lies a shared reaction pathway. The reaction of a primary amine with an aldehyde or ketone proceeds through a tetrahedral intermediate called a carbinolamine.[1] This carbinolamine is the crucial branch point from which both the desired imine and the undesired enamine can form.
-
Path to the Imine: The carbinolamine undergoes acid-catalyzed dehydration, eliminating a molecule of water to form a resonance-stabilized iminium ion. Subsequent deprotonation of the nitrogen atom yields the final imine product (C=N).[1][2] This entire process is reversible.[3][4]
-
The Enamine Complication: An enamine is a constitutional isomer of an imine, featuring a C=C double bond adjacent to the nitrogen atom.[5] With primary amines, the enamine arises from the tautomerization of the initially formed imine. This imine-enamine tautomerism is analogous to the more familiar keto-enol tautomerism.[6] Just as the keto form is generally more thermodynamically stable than the enol, the imine is typically more stable than its enamine tautomer.[6][7] Therefore, the challenge is not usually the initial formation of the enamine, but rather controlling the equilibrium to prevent the desired imine from isomerizing into the enamine byproduct.
The diagram below illustrates this critical mechanistic pathway.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Scaling Up S-tert-Butyl Acetothioacetate Synthesis
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of S-tert-Butyl acetothioacetate. This guide is designed for researchers, scientists, and drug development professionals who are working with or planning to scale the synthesis of this valuable β-ketothioester intermediate. We provide field-proven insights, troubleshooting guides, and answers to frequently asked questions to ensure your synthesis is successful, safe, and scalable.
Section 1: Safety First - Handling Key Reagents
The synthesis of this compound involves highly reactive and hazardous materials. A thorough understanding of their properties and strict adherence to safety protocols are non-negotiable prerequisites for any experimental work.
Table 1: Hazard Summary and Handling Precautions for Key Reagents
| Reagent | Key Hazards | Recommended Handling Practices |
| Diketene | Highly toxic, flammable, corrosive, and a potent lachrymator (causes severe eye irritation).[1] Can polymerize violently, especially in the presence of acids or bases, or upon heating.[2] | Always handle in a certified chemical fume hood with the sash at the lowest practical height. Wear safety goggles, a face shield, and appropriate chemical-resistant gloves.[2] Use in a well-ventilated area, away from heat, sparks, or open flames.[3] Ensure all equipment is grounded to prevent static discharge.[3] Store stabilized at a cool temperature and away from light, acids, and bases.[1] |
| tert-Butyl Mercaptan | Extremely flammable liquid with a powerful, unpleasant stench.[4][5] Skin and eye irritant.[6] | Work exclusively in a chemical fume hood to manage the potent odor and flammability. Use explosion-proof equipment and non-sparking tools.[5][7] Wear protective gloves and safety goggles.[4] Store in a tightly closed container in a cool, well-ventilated, flammables-designated area.[6] |
Section 2: Recommended Experimental Protocol (Lab Scale)
This protocol details a robust method for the synthesis of this compound, adapted from established procedures for analogous β-keto esters.[8][9] The core of the synthesis is the catalyzed reaction of tert-butyl mercaptan with diketene.
Experimental Workflow Diagram
Caption: High-level workflow for this compound synthesis.
Reagents and Quantities
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| tert-Butyl Mercaptan (t-BuSH) | 90.19 | 99.2 g (118 mL) | 1.10 | 1.0 |
| Diketene | 84.07 | 92.5 g (85 mL) | 1.10 | 1.0 |
| Triethylamine (Catalyst) | 101.19 | 1.1 g (1.5 mL) | 0.011 | 0.01 |
Step-by-Step Methodology
-
Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet. Ensure the entire apparatus is dry and purged with inert gas (Nitrogen or Argon).
-
Charging Reagents: Charge the flask with tert-butyl mercaptan (118 mL, 1.10 mol) and triethylamine (1.5 mL, 0.011 mol).
-
Initial Heating: Begin stirring and gently heat the mixture to 50-60°C using a water bath. The catalyst must be well-dissolved.
-
Diketene Addition: Add diketene (85 mL, 1.10 mol) dropwise from the dropping funnel over a period of 2-3 hours. Causality: A slow addition rate is critical to control the reaction exotherm. The temperature of the reaction mixture should be carefully monitored and maintained below 70°C. An ice bath should be kept on standby for emergency cooling.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 60-65°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Purification: Cool the reaction mixture to room temperature. The crude product is then purified by vacuum distillation.
-
Product Collection: Collect the fraction boiling at approximately 95-98°C at 10 mmHg. The expected yield is typically in the range of 85-95%.
Section 3: Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected (<80%). What are the potential causes and solutions?
-
Potential Cause 1: Diketene Polymerization. Diketene is prone to polymerization, especially at elevated temperatures or in the presence of contaminants.[2] This is a primary cause of yield loss.
-
Solution: Ensure your diketene is of high quality and properly stabilized. The most critical parameter is temperature control during the addition; a runaway exotherm will rapidly polymerize the reagent. Ensure your cooling capacity is sufficient for the scale of the reaction.
-
-
Potential Cause 2: Incomplete Reaction. Insufficient reaction time or temperature after diketene addition can leave starting materials unreacted.
-
Solution: Monitor the reaction progress using a suitable technique (e.g., GC or TLC). Ensure the post-addition stirring period is sufficient (1-2 hours) and the temperature is maintained in the optimal 60-65°C range.
-
-
Potential Cause 3: Loss During Workup. this compound can be lost during distillation if the vacuum is too high or the distillation is carried out too slowly, leading to thermal decomposition.
-
Solution: Use a well-controlled vacuum source and a short-path distillation apparatus to minimize the time the product spends at high temperatures.
-
Q2: I'm observing a significant formation of a dark, high-boiling point residue after distillation. What is it and how can I minimize it?
This residue is almost certainly polymeric material derived from the self-reaction of diketene, analogous to the formation of dehydroacetic acid in similar reactions.[8] Its formation is a direct consequence of poor reaction control.
-
Solution: The key to minimizing this residue is preventing diketene from accumulating in the reaction mixture. This is achieved by:
-
Slow, Controlled Addition: Add diketene at a rate that matches its consumption by the tert-butyl mercaptan.
-
Vigorous Stirring: Ensure the diketene is rapidly dispersed into the bulk solution upon addition to facilitate a quick reaction and avoid localized "hot spots."
-
Strict Temperature Control: Keep the reaction temperature below 70°C. Higher temperatures accelerate the rate of polymerization more significantly than the rate of the desired reaction.
-
Q3: The reaction is highly exothermic and difficult to control during diketene addition, especially on a larger scale. How can I manage this?
Managing the exotherm is the single most critical factor for safely scaling up this synthesis.
-
Solution 1: Semi-Batch Process. The dropwise addition protocol described is a semi-batch process, which is the standard approach for controlling exothermic reactions. Do not attempt to mix all reagents at once.
-
Solution 2: Heat Transfer Surface Area. As you scale up, the volume of your reaction increases cubically while the surface area of the reactor only increases squarely. This makes cooling less efficient. For larger scales (>1 L), consider using a jacketed reactor with a circulating chiller for more precise and powerful temperature control.
-
Solution 3: Dilution. While this reaction is often run neat, using an inert, high-boiling solvent (e.g., toluene or xylene) can help to moderate the exotherm by increasing the thermal mass of the reaction mixture. However, this adds a solvent removal step and may affect reaction kinetics. A solvent study is recommended if you pursue this route.
Q4: My final product is discolored (yellow or brown). What causes this and how can I improve its purity?
Discoloration is typically due to small amounts of high-molecular-weight impurities or thermal decomposition products.
-
Solution:
-
Improve Reaction Control: The primary solution is to prevent the formation of these impurities in the first place by following the advice in Q2 and Q3.
-
Efficient Distillation: Use a short-path distillation apparatus to minimize thermal stress on the product. Ensure the vacuum is stable. Adding a few boiling chips or a magnetic stir bar to the distillation flask will prevent bumping and ensure smooth boiling.
-
Fractional Distillation: For very high purity, a fractional distillation column (e.g., a short Vigreux column) can be used to better separate the product from close-boiling impurities and the last traces of polymeric residue.
-
Section 4: Frequently Asked Questions (FAQ)
Q1: What is the mechanism of the reaction between diketene and tert-butyl mercaptan?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The basic catalyst (triethylamine) deprotonates a small equilibrium amount of the thiol, but more commonly, the thiol itself is nucleophilic enough to attack the highly strained β-lactone ring of diketene. The attack occurs at the carbonyl carbon, leading to the opening of the four-membered ring. A subsequent proton transfer results in the final β-ketothioester product.
Caption: Conceptual mechanism for the formation of this compound.
Q2: Why is a catalyst used, and what are the best options?
A catalyst is used to increase the rate of the reaction. While the reaction can proceed without a catalyst, it is often slower. A basic catalyst enhances the nucleophilicity of the thiol, accelerating its attack on the diketene.
-
Recommended Catalysts: Tertiary amines, such as triethylamine , are excellent choices as they are effective, inexpensive, and volatile enough to be easily removed during distillation.[9] Other fatty amine catalysts can also be used.[9] In the analogous reaction with alcohols, simple salts like sodium acetate are also effective.[8]
Q3: Can I use a different solvent for this reaction?
Yes, but it is often performed neat to maximize reactor throughput and simplify purification. If a solvent is necessary to control the exotherm, it must be inert to the reactants.
-
Suitable Solvents: Aprotic solvents like toluene, xylene, or ethyl acetate are suitable choices.
-
Unsuitable Solvents: Protic solvents like alcohols or water are unsuitable as they will react competitively with the highly electrophilic diketene.[10]
Q4: What are the critical process parameters to monitor during scale-up?
Beyond laboratory-scale synthesis, precise monitoring and control are essential for safety, consistency, and yield.
-
Temperature: The most critical parameter. Use multiple probes if possible in a large reactor to detect any temperature gradients.
-
Addition Rate: The feed rate of diketene must be strictly controlled and linked to the reactor's cooling capacity.
-
Stirrer Speed (Agitation): Ensure sufficient agitation to maintain a homogenous mixture, prevent hot spots, and maximize heat transfer to the reactor walls/jacket.
-
Inert Atmosphere: Maintain a slight positive pressure of an inert gas to prevent moisture from entering the reactor, which would consume diketene.
Q5: Are there alternative synthetic routes to β-ketothioesters?
Yes, several other methods exist, though the diketene route is often the most direct for this specific product. Other general methods include:
-
Acylation of Thioester Enolates: This involves treating a thioester (like S-tert-butyl acetate) with a strong base (e.g., LDA) to form an enolate, which is then acylated with an acylating agent like acetyl chloride.[11]
-
Transacetoacetylation: Using tert-butyl acetoacetate to transfer the acetoacetyl group to a thiol, often with a catalyst.[12]
-
From Ketene N,S-acetals: Hydrolysis of α-oxo ketene N,S-acetals can yield β-ketothioesters under acidic conditions.[13]
These alternative routes can be useful if diketene is unavailable or if you are synthesizing more complex, substituted β-ketothioesters.
References
- Sven-Olov Lawesson, S. G. (1973).
- Zhang, A. et al. (n.d.). Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5.
- CN107827749A - A kind of synthetic method of tert-butyl acetoacetate. (n.d.).
- National Center for Biotechnology Information. (n.d.). tert-Butyl mercaptan. PubChem. [Link]
- Rigo, B., & Confais, D. (1991).
- Baker, R. H., & Bordwell, F. G. (1955). ACETIC ACID, TERT-BUTYL ESTER. Organic Syntheses, 24, 18. [Link]
- Blaszczyk, A., Elbing, M., & Mayor, M. (2004). Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Diketene. [Link]
- Wikipedia. (n.d.). Diketene. [Link]
- ResearchGate. (n.d.). Synthesis of β‐ketothioesters 2a, 2s, and 2ta. [Link]
- International Labour Organization. (n.d.). ICSC 1280 - DIKETENE.
- European Patent Office. (n.d.). EP 0352744 A1 - Process for preparing organothioalkanols. [Link]
- AMP. (2017). Safety Data Sheet: Tertiary Butyl Mercaptan. [Link]
- Organic & Biomolecular Chemistry. (2019). Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization.
Sources
- 1. nj.gov [nj.gov]
- 2. ICSC 1280 - DIKETENE [chemicalsafety.ilo.org]
- 3. echemi.com [echemi.com]
- 4. tert-Butyl mercaptan | (CH3)3CSH | CID 6387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cpchem.com [cpchem.com]
- 6. fishersci.com [fishersci.com]
- 7. amp.generalair.com [amp.generalair.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN107827749A - A kind of synthetic method of tert-butyl acetoacetate - Google Patents [patents.google.com]
- 10. Diketene - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transacetoacetylation with tert-butyl acetoacetate: synthetic applications | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Work-up and Troubleshooting for S-tert-Butyl Acetothioacetate Reactions
Welcome to the technical support guide for S-tert-Butyl acetothioacetate (STBAA) reactions. As a key intermediate in organic synthesis, particularly for creating β-keto thioesters, successful outcomes depend not only on the reaction itself but critically on a well-executed work-up and purification strategy.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides practical, field-proven insights into navigating the common challenges encountered during the isolation of products derived from STBAA.
Section 1: Foundational Work-up Principles & Protocol
A successful work-up is a systematic process of separating the desired product from the reaction mixture, which includes unreacted starting materials, catalysts, solvents, and byproducts.[3][4] The stability of the S-tert-butyl thioester functional group is a primary consideration; it is relatively resistant to hydrolysis under neutral and mildly acidic or basic conditions compared to other thioesters but can be sensitive to harsh conditions.[5]
Core Concept: The Goal of the Work-up
The primary objective is to isolate the crude product in a state that is amenable to final purification. This typically involves quenching the reaction, followed by liquid-liquid extraction to partition the product into an organic phase while washing away water-soluble impurities.
Visualizing the General Work-up Workflow
Caption: A standard workflow for the aqueous work-up of an organic reaction.
Standard Experimental Protocol: Aqueous Work-up
This protocol provides a general framework. Always adapt it based on the specific nature of your product and impurities.
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature or 0 °C, especially if the reaction was heated or is highly exothermic.
-
Slowly add a quenching agent (see Table 1) to neutralize any reactive reagents. For many reactions, a simple quench with deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is sufficient.[6]
-
-
Dilution & Phase Separation:
-
Transfer the quenched mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (see Table 2) that is immiscible with water and in which your product is highly soluble. Ethyl acetate (EtOAc) and dichloromethane (DCM) are common choices.
-
Ensure you add enough organic solvent to fully dissolve your product and create a manageable volume for extraction.
-
-
Aqueous Washes:
-
Water Wash: Perform an initial wash with deionized water to remove the bulk of water-soluble materials like salts and polar solvents (e.g., DMF, DMSO).[3]
-
Bicarbonate Wash: If the reaction was run under acidic conditions or an acid catalyst was used, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases. This neutralizes residual acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and aids in breaking up emulsions.[3]
-
-
Drying and Concentration:
-
Separate the organic layer and transfer it to an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl. The organic layer should become clear.
-
Filter or decant the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
| Quenching Agent | Purpose | Common Applications |
| Water | Neutralizes many reagents, dissolves salts. | General purpose, Fischer esterification.[3] |
| Sat. aq. NH₄Cl | Mildly acidic quench. | For reactions involving organometallic reagents (e.g., Grignards, organolithiums).[6] |
| Sat. aq. NaHCO₃ | Mildly basic quench. | Neutralizes excess acid. |
| 1M HCl | Acidic quench. | Neutralizes excess base. Use with caution to avoid thioester hydrolysis. |
| Table 1: Common quenching reagents and their primary applications in work-up procedures. |
| Solvent | Density vs. Water | Pros | Cons |
| Ethyl Acetate (EtOAc) | Lighter | Good solvency for many compounds, easily removed. | Can be prone to hydrolysis under strong acid/base. |
| Dichloromethane (DCM) | Heavier | Excellent solvent, generally unreactive. | Higher boiling point, potential health concerns. |
| Diethyl Ether (Et₂O) | Lighter | Very volatile, easy to remove. | Highly flammable, can form peroxides. |
| Table 2: Properties of common solvents used for liquid-liquid extraction. |
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of STBAA reactions in a question-and-answer format.
Q1: An emulsion has formed in my separatory funnel. How do I resolve it?
A1: Emulsions are a common frustration where the boundary between the organic and aqueous layers is indistinct.[6] They are often caused by finely dispersed solids or surfactants.
-
Causality: The β-keto functionality of STBAA and its derivatives can act as a surfactant, stabilizing the emulsion. High concentrations of starting material or product can also contribute.
-
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.
-
Add Brine: Introduce a saturated NaCl solution. The increased ionic strength of the aqueous phase often forces the separation of layers.[6]
-
Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.
-
Change Solvent: Add a small amount of a different organic solvent to alter the polarity of the organic phase.
-
Caption: A decision-making workflow for resolving emulsions during extraction.
Q2: I'm concerned about the hydrolysis of my S-tert-butyl thioester during the work-up. What precautions should I take?
A2: While the S-tert-butyl group offers more stability than S-ethyl or S-phenyl analogues, both strongly acidic and alkaline conditions can promote hydrolysis back to the carboxylic acid.[5]
-
Causality: Thioesters are susceptible to nucleophilic acyl substitution by water, a reaction catalyzed by both acid and base.[7]
-
Preventative Measures:
-
Maintain Neutral pH: Whenever possible, conduct washes with neutral solutions like water and brine.
-
Use Weak Bases: If a basic wash is necessary to remove acidic impurities, use saturated sodium bicarbonate (NaHCO₃), which is a weak base, rather than stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Minimize Contact Time: Perform necessary acid or base washes quickly and do not let the layers sit in the separatory funnel for extended periods.
-
Work at Low Temperatures: If your product is particularly sensitive, perform the entire work-up in a cold room or using ice baths to slow the rate of hydrolysis.
-
Q3: My product appears to have significant water solubility. How can I improve my recovery from the aqueous layer?
A3: Products with polar functional groups may partition into the aqueous layer, leading to low isolated yields.
-
Causality: The presence of hydrophilic groups (e.g., hydroxyls, amines) on your final product can increase its water solubility.
-
Solutions:
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer 1-2 more times with fresh portions of the organic solvent. Combine all organic layers before proceeding.[4]
-
Salting Out: Before extraction, saturate the aqueous layer with NaCl. This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.
-
Solvent Choice: Use a more polar organic solvent for the extraction, such as n-butanol, if your product is highly polar. However, be aware that removing higher-boiling solvents is more difficult.[8][9]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What conditions will cleave the S-tert-butyl group, and how can I avoid this?
A1: The S-tert-butyl group is primarily cleaved under acidic conditions.[10][11] Strong Brønsted acids (like trifluoroacetic acid, TFA) or Lewis acids (like ZnBr₂) are often used intentionally for deprotection.[12][13] To avoid unintentional cleavage during work-up, neutralize any strong acids used in the reaction with a weak base (e.g., NaHCO₃) and avoid prolonged exposure to even mild acidic conditions.
Q2: My reaction involves a strong base like NaH or LDA. What is the best way to quench it?
A2: Quenching strong, reactive bases requires caution. The reaction should be cooled in an ice bath (0 °C) before slowly adding the quenching agent to control the exotherm. For non-protic strong bases, a safe and effective quench is often a saturated aqueous solution of NH₄Cl. For reactive metal hydrides like NaH, a common procedure is the slow, dropwise addition of ethyl acetate, followed by methanol, and then water.
Q3: I see a byproduct with a mass corresponding to the dimer of my product. What happened?
A3: this compound has an acidic α-proton between the two carbonyl groups. In the presence of a base, this can be deprotonated to form a nucleophilic enolate. This enolate can then react with another molecule of your starting material or product (if it has an electrophilic site), leading to self-condensation or dimerization. To avoid this, use non-nucleophilic bases if only deprotonation is desired, maintain low temperatures, and add electrophiles promptly.
Q4: How do I remove triphenylphosphine oxide (TPPO) after a Wittig or Mitsunobu reaction?
A4: TPPO is a common, often difficult-to-remove byproduct. If your product is non-polar, you can often precipitate the TPPO by concentrating the reaction mixture and triturating the residue with a non-polar solvent like pentane or a mixture of hexane/ether. The TPPO can then be removed by filtration.[6] For more polar products, careful column chromatography is usually required.
References
- Electro-oxidative Neutral Deprotection of S-t-Butyl Thioates to give Carboxylic Acids. RSC Publishing.
- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, and Carbonates. The Journal of Organic Chemistry, 88(11), 6932–6938.
- tert-Butyl Esters. Organic Chemistry Portal.
- Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
- Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed.
- Synthesis of β‐ketothioesters 2a, 2s, and 2ta. ResearchGate.
- Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles (UCLA) Chemistry Department.
- Reaction Work-Ups. Chemistry LibreTexts. (2021).
- Gilbert, I. H., et al. Synthesis of β-keto and α,β-unsaturated N-acetylcysteamine thioesters. Bioorganic & Medicinal Chemistry Letters.
- Kumar, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 119.
- Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
- A New β-Keto Amide Synthesis. ResearchGate.
- How To Run A Reaction: The Workup. University of Rochester Chemistry Department.
- Acetoacetic acid, tert-butyl ester. Organic Syntheses.
- Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Chemistry LibreTexts. (2022).
- Purification of 2,3-butanediol from fermentation broth: process development and techno-economic analysis. SciSpace.
Sources
- 1. researchgate.net [researchgate.net]
- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. Electro-oxidative neutral deprotection of S-t-buty thioates to give carboxylic acids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP0304770A1 - Process for the purification of crude sec. butyl alcohol by distillation - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reactions with S-tert-Butyl Acetothioacetate
Welcome, researchers, scientists, and drug development professionals. This guide is designed as a central resource for navigating the complexities of monitoring chemical reactions involving S-tert-Butyl acetothioacetate (STBA). As a β-keto thioester, STBA is a valuable building block in organic synthesis, notably in multicomponent reactions like the Hantzsch synthesis.[1][2] However, its unique structural features—a reactive thioester and a sterically bulky, acid-labile tert-butyl group—present specific challenges for real-time reaction monitoring.
This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure your experiments are both successful and accurately interpreted.
Frequently Asked Questions (FAQs)
Q1: What is this compound (STBA) and what are its primary applications?
This compound is an organosulfur compound featuring a β-keto thioester functional group.[3] The thioester provides unique reactivity compared to its oxygen ester analog (tert-butyl acetoacetate), often serving as an activated acyl donor.[4] The tert-butyl group offers steric bulk and can be removed under specific acidic conditions.[5] Its primary application is as a versatile precursor in organic synthesis, particularly in forming heterocyclic structures like dihydropyridines via the Hantzsch synthesis, where it serves as the β-ketoester equivalent.[1][6]
Q2: Which analytical techniques are best suited for monitoring STBA reactions?
The optimal technique depends on the specific reaction, available equipment, and the desired level of precision. The most common methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Primary Use Case | Advantages | Disadvantages |
| TLC | Rapid, qualitative check for reaction completion. | Fast, inexpensive, requires minimal sample. | Low resolution, not quantitative, potential for spot overlap. |
| HPLC | Quantitative analysis of reaction kinetics and purity. | High resolution and sensitivity, quantitative. | Slower, requires method development, potential for on-column degradation or poor peak shape.[7] |
| NMR | Structural confirmation and quantitative analysis. | Provides detailed structural information, inherently quantitative, non-destructive.[8][9] | Lower sensitivity, more expensive equipment, requires deuterated solvents, complex spectra. |
Q3: What are the key chemical stability concerns with STBA during a reaction?
There are two main stability concerns:
-
Hydrolysis of the Thioester: Thioesters are susceptible to hydrolysis, especially under basic or strongly acidic conditions, which would yield tert-butyl thiol and acetoacetic acid (which can subsequently decarboxylate).[3][10] This is a crucial consideration when choosing reaction or workup conditions.
-
Cleavage of the tert-Butyl Group: The tert-butyl group is a protecting group that is labile under strong acidic conditions (e.g., trifluoroacetic acid, strong mineral acids), which would cleave the molecule to form isobutylene and acetothioacetic acid.[5] Ensure your reaction conditions are not inadvertently promoting this side reaction unless it is the desired outcome.
Troubleshooting Guide 1: Thin-Layer Chromatography (TLC)
TLC is the first line of defense for quickly assessing reaction progress. However, the unique properties of STBA can sometimes lead to ambiguous results.
Problem: My starting material (STBA) and product spots have very similar Rf values.
-
Causality: In many reactions, such as the initial steps of a Hantzsch synthesis, the polarity change between the reactant and the product may be minimal. The large, nonpolar tert-butyl group can dominate the interaction with the stationary phase, masking smaller changes elsewhere in the molecule.
-
Solutions:
-
Optimize the Solvent System: Systematically vary the polarity of your eluent. Test multiple solvent systems with different chemical properties (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). Adding a small amount of a polar solvent like methanol or a few drops of acetic acid (for acidic products) can significantly alter separation.
-
Use a Co-spot: Always run a three-lane TLC: starting material (SM), reaction mixture (RM), and a "co-spot" where both SM and RM are spotted on top of each other. If the SM and product are different compounds, the co-spot will often appear as an elongated spot or two slightly resolved spots, confirming that the reactant has been consumed.
-
Consider 2D TLC: If a single solvent system fails, run the plate in one direction, dry it completely, rotate it 90 degrees, and run it in a second, different solvent system. This can resolve overlapping spots.
-
Problem: I don't see any UV-active spots for my thioester or I suspect they are very faint.
-
Causality: While the β-keto group provides a chromophore, its UV activity might be weak, especially at low concentrations. Furthermore, some thioesters may not be strongly UV-active.
-
Solutions:
-
Use a Stain: After checking under a UV lamp, visualize the plate with a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized, which includes many organic molecules. An iodine chamber is another effective general-purpose stain.
-
Increase Concentration: If possible, spot a more concentrated sample of your reaction mixture to make the spots more visible.
-
Problem: I see multiple, unexpected spots in the reaction mixture lane.
-
Causality: This often indicates the formation of side products or the degradation of your starting material or product.
-
Potential Side Products & Causes:
-
A low Rf spot: Could be the hydrolyzed carboxylic acid (acetothioacetic acid) or a highly polar byproduct.
-
Disulfide formation: Thiols are easily oxidized to disulfides, especially in the presence of air. If any tert-butyl thiol is formed via hydrolysis, it can oxidize to di-tert-butyl disulfide.[11]
-
Hantzsch Intermediates: In a Hantzsch synthesis, you may see spots corresponding to the Knoevenagel condensation product or the enamine intermediate before the final cyclization.[1][6]
-
Workflow: Protocol for Effective TLC Monitoring
-
Preparation: Prepare a TLC chamber with your chosen eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Spotting: On a silica gel plate, draw a faint pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
Sample Application:
-
Dissolve a small amount of pure STBA in a suitable solvent (e.g., ethyl acetate) and spot it on the "SM" and "Co" lanes.
-
Using a capillary tube, take a small aliquot from your reaction, dilute it if necessary, and spot it on the "RM" and "Co" lanes.
-
-
Development: Place the TLC plate in the chamber, ensuring the solvent level is below the pencil line. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize under a UV lamp (254 nm) and circle any spots. If needed, proceed with chemical staining.
-
Analysis: Compare the "RM" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The co-spot helps confirm if the product and reactant are truly different compounds.
Troubleshooting Guide 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantitative analysis, but the keto-enol tautomerism inherent in β-keto esters and thioesters can cause significant chromatographic issues.[7]
Problem: I'm getting broad or split peaks for my STBA or product.
-
Causality: This is the classic sign of keto-enol tautomerism occurring on the timescale of the chromatographic separation. The column separates the keto and enol forms as two distinct, but rapidly interconverting, species, resulting in peak distortion.
-
Solutions:
-
Adjust Mobile Phase pH: Tautomer interconversion is often pH-dependent. Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can accelerate the interconversion, causing the two forms to elute as a single, sharp peak.[7]
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can also speed up the keto-enol interconversion rate, leading to a single averaged peak and improved peak shape.[7]
-
Use a Mixed-Mode Column: Specialized columns, such as mixed-mode columns, have been shown to provide better peak shapes for β-dicarbonyl compounds by offering multiple interaction mechanisms.[7]
-
Problem: I suspect my thioester is hydrolyzing on the column.
-
Causality: The combination of aqueous mobile phases and certain column stationary phases (especially at non-neutral pH) can catalyze the hydrolysis of the thioester during the HPLC run, leading to inaccurate quantification and the appearance of unexpected peaks.[10][12]
-
Solutions:
-
Run a Stability Test: Inject a pure sample of your STBA and let it sit in the autosampler for several hours, injecting periodically. If you see the appearance and growth of a new peak over time, you have an instability issue.
-
Minimize Water in Mobile Phase: If possible for your separation, use a higher percentage of organic solvent.
-
Use Buffered Mobile Phases: Maintain a stable, neutral pH (around 6-7) using a suitable buffer (e.g., phosphate or acetate) to minimize both acid- and base-catalyzed hydrolysis.
-
Keep the Autosampler Cool: Set your autosampler temperature to a low value (e.g., 4 °C) to slow down degradation in the sample vials.
-
Diagram: Troubleshooting HPLC Peak Shape Issues
Caption: General experimental workflow for monitoring a reaction.
References
- Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal.
- NMR Spectroscopy. Chemistry LibreTexts. (2022-08-28).
- A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters. ChemRxiv.
- beta keto esters by HPLC. Chromatography Forum. (2010-11-26).
- Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. (2020-04-12).
- tert-Butyl Esters. Organic Chemistry Portal.
- Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PubMed Central.
- NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. (2025-07-16).
- Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group, Princeton University. (2004-08-25).
- Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. (2015-07-05).
- Nuclear Magnetic Resonance Spectroscopy. Michigan State University Department of Chemistry.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
- The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Whitesides Research Group, Harvard University. (2011-07-05).
- S-Butyl ethanethioate | C6H12OS | CID 136717. PubChem.
- Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Chemistry LibreTexts. (2022-09-24).
- Thioester. Wikipedia.
- Nuclear magnetic resonance spectroscopy. Wikipedia.
- Learning from the Hantzsch synthesis. American Chemical Society. (2000-11-07).
- NMR spectroscopy - An Easy Introduction. Chemistry Steps.
- An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. ResearchGate. (2025-08-10).
- Hantzsch pyridine synthesis. Wikipedia.
- Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI.
- Cas 999-90-6,S-TERT-BUTYL THIOACETATE. LookChem.
- Tert-butyl acetoacetate | C8H14O3 | CID 15538. PubChem.
Sources
- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Thioester - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Ketones: S-tert-Butyl Acetothioacetate vs. Ethyl Acetoacetate in Modern Synthesis
A Senior Application Scientist's Guide to Selecting the Optimal β-Dicarbonyl Building Block
For decades, ethyl acetoacetate (EAA) has been a cornerstone in the synthetic chemist's toolbox, a reliable and versatile precursor for a vast array of pharmaceuticals and fine chemicals. Its enolizable β-dicarbonyl motif provides a powerful platform for constructing complex molecular architectures. However, the landscape of organic synthesis is one of continuous evolution, driven by the demand for increased efficiency, selectivity, and milder reaction conditions. In this context, S-tert-Butyl acetothioacetate (t-BASA), a thioester analogue, has emerged as a compelling alternative, offering distinct advantages in reactivity and product outcomes. This guide provides an in-depth, evidence-based comparison of these two critical reagents, empowering researchers to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Differences
A fundamental understanding of the inherent chemical properties of t-BASA and EAA is paramount to appreciating their differential performance in synthesis. The replacement of the ethoxy group's oxygen with a sulfur atom, and the ethyl group with a bulky tert-butyl group, imparts significant electronic and steric distinctions.
| Property | This compound (t-BASA) | Ethyl Acetoacetate (EAA) |
| Molecular Formula | C₈H₁₄O₂S | C₆H₁₀O₃ |
| Molecular Weight | 174.26 g/mol | 130.14 g/mol [1] |
| Functional Group | Thioester | Ester |
| Key Reactivity Feature | Enhanced electrophilicity of the carbonyl carbon; higher acidity of α-protons. | Versatile reactivity at the α-carbon and carbonyl groups.[2] |
| Leaving Group | tert-Butanethiolate (a better leaving group) | Ethoxide |
| Steric Hindrance | Significant steric bulk from the tert-butyl group. | Moderate steric hindrance. |
The Thioester Advantage: Unpacking Enhanced Reactivity
The substitution of oxygen with sulfur in the ester functionality of t-BASA is the primary driver of its heightened reactivity compared to EAA.[3][4] This difference stems from several key factors:
-
Weaker Carbonyl-Sulfur Bond: The C-S bond is inherently weaker and longer than the C-O bond in esters. This makes the thioester more susceptible to nucleophilic attack and cleavage.[3][4]
-
Reduced Resonance Stabilization: The overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon is less effective than the 2p-2p overlap in esters. This results in diminished resonance stabilization of the thioester group, rendering the carbonyl carbon more electrophilic.
-
Increased Acidity of α-Protons: The electron-withdrawing nature of the thioester group, coupled with the aforementioned reduced resonance, leads to a greater polarization of the C-H bonds at the α-carbon. This increases the acidity of these protons, facilitating enolate formation under milder basic conditions.
This enhanced reactivity profile makes t-BASA a superior choice in reactions where EAA may be sluggish or require harsh conditions.
Head-to-Head in the Synthetic Arena: A Comparative Analysis
To truly appreciate the practical implications of these differences, we will now explore the performance of t-BASA and EAA in several key classes of synthetic transformations.
Heterocyclic Synthesis: Building Biologically Relevant Scaffolds
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and β-dicarbonyl compounds are indispensable starting materials.
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which are precursors to pyridines and are themselves found in many bioactive molecules.[5][6][7] The reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester.
Conceptual Advantage of t-BASA: The increased acidity of the α-protons in t-BASA is expected to facilitate the initial Knoevenagel condensation and enamine formation steps under milder conditions than those required for EAA. Furthermore, the greater electrophilicity of the thioester carbonyl could accelerate the final cyclization step. While direct comparative studies are not widely published, the inherent reactivity of thioesters suggests that reactions with t-BASA may proceed at lower temperatures or with weaker bases, potentially leading to cleaner reaction profiles and higher yields.
Experimental Workflow: Hantzsch Pyridine Synthesis
Caption: Generalized workflow for the Hantzsch pyridine synthesis.
The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes, another privileged scaffold in medicinal chemistry. It involves the condensation of a ketone or aldehyde, an α-cyanoester (or related active methylene compound), and elemental sulfur in the presence of a base.[8][9][10]
Conceptual Advantage of t-BASA: While the classic Gewald reaction utilizes α-cyanoesters, a β-ketothioester like t-BASA can conceptually replace the ketone/aldehyde and the active methylene component in a modified approach. The thioester itself can provide the sulfur atom for the thiophene ring formation through an intramolecular cyclization pathway after initial condensation, although this is a less common variant. In the more traditional sense, the enhanced reactivity of the enolate derived from t-BASA would be advantageous in the initial Knoevenagel-type condensation.
Sources
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. d-nb.info [d-nb.info]
- 9. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
S-tert-Butyl Acetothioacetate vs. Diketene: A Comparative Analysis for Strategic Acetoacetylation
An In-Depth Technical Guide for Researchers:
As a Senior Application Scientist, my focus is on empowering researchers to select the optimal tools for their synthetic challenges. The introduction of an acetoacetyl moiety is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and pigments. For decades, diketene has been the default reagent for this purpose. However, its significant handling and safety liabilities have driven the adoption of superior alternatives. This guide provides a detailed, evidence-based comparison between the traditional workhorse, diketene, and the modern, highly efficient S-tert-Butyl acetothioacetate (STAB), to inform your reagent selection process.
Foundational Chemical and Physical Properties
The fundamental differences between STAB and diketene originate from their distinct molecular structures. These differences have profound implications for their stability, handling, and safety in a laboratory setting.
Diketene (4-Methylideneoxetan-2-one) is the dimer of ketene, featuring a highly strained four-membered β-lactone ring.[1][2] This structural strain is the source of its high reactivity but also its profound instability. It is a colorless, pungent, and lachrymatory liquid that is prone to violent, exothermic polymerization, which can be initiated by heat or catalyzed by acids and bases.[1][3][4] This inherent instability necessitates stringent storage conditions (typically refrigerated at 2-8°C) and specialized handling protocols to mitigate the risk of runaway reactions.[4][5]
This compound (STAB) , by contrast, is a stable, colorless to pale yellow liquid.[6][7] The replacement of the strained lactone with a thioester functionality results in a molecule that is significantly more stable and can be handled under standard laboratory conditions.[7][8] It is not prone to spontaneous polymerization and presents a markedly improved safety profile, making it a more practical and reliable reagent for routine use.[9]
Table 1: Physicochemical Property Comparison
| Property | This compound (STAB) | Diketene |
| IUPAC Name | S-(1,1-dimethylethyl) 3-oxobutanethioate | 4-Methylideneoxetan-2-one |
| CAS Number | 15925-47-0[6][10][11] | 674-82-8[2] |
| Molecular Formula | C₈H₁₄O₂S[10] | C₄H₄O₂[2] |
| Molecular Weight | 174.26 g/mol [10] | 84.07 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[7] | Colorless liquid with a pungent odor[1][2][3] |
| Boiling Point | 95-100 °C @ 0.9 mmHg[6] | 127 °C (decomposes)[2][4] |
| Stability | Chemically stable under standard conditions | Unstable; readily polymerizes[3][12] |
| Primary Hazards | Combustible liquid; potential irritant[13][14] | Toxic, flammable, highly reactive, corrosive[1][2][15] |
Reactivity, Selectivity, and Mechanistic Considerations
The choice of an acetoacetylating agent is fundamentally a question of balancing reactivity with control. While both reagents can deliver the desired functional group, their mechanisms and selectivity profiles are vastly different.
The Aggressive Nature of Diketene
Diketene acts as a potent acylating agent. Its reactivity is driven by the ring-opening of the strained β-lactone upon nucleophilic attack. It reacts readily with a broad range of nucleophiles, including alcohols and amines, to form the corresponding β-keto esters and β-keto amides.[1][2][16]
However, this high reactivity is often indiscriminate. In substrates with multiple nucleophilic sites, diketene can lead to mixtures of products, reducing yield and complicating purification. Furthermore, the reaction conditions must be carefully controlled to prevent polymerization, which is a common and hazardous side reaction.[3][16] The reaction of diketene with aniline, for example, is a known method for producing acetoacetanilide.[17]
The Controlled Selectivity of STAB
STAB operates through a different mechanism known as transacetoacetylation .[18] The reaction with an alcohol or amine proceeds via nucleophilic attack at the thioester carbonyl, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the stable tert-butyl thiol, driving the reaction to completion and yielding the acetoacetylated product.
This pathway offers several distinct advantages:
-
Enhanced Selectivity: STAB exhibits superior chemoselectivity, allowing for the targeted acetoacetylation of primary and secondary hydroxyls and amines, even in the presence of other sensitive functional groups.[7]
-
Milder Conditions: Reactions can typically be run under milder, often solvent-free, conditions compared to those required for diketene.[18]
-
Avoidance of Polymerization: The mechanism does not involve a highly reactive monomer prone to polymerization, resulting in cleaner reaction profiles and higher isolated yields.
-
Increased Reaction Speed: The transacetoacetylation from STAB is reportedly 15 to 20 times faster than transesterification with methyl or ethyl acetoacetate, making it a more efficient process.[7]
Experimental Protocols & Workflow Visualization
To illustrate the practical differences in handling and application, the following validated protocols are provided.
Protocol 1: Acetoacetylation of a Primary Alcohol with STAB
This protocol describes a clean, high-yielding synthesis of a β-keto ester using STAB, notable for its simplicity and safety.
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary alcohol (1.0 eq) and this compound (1.05 eq).
-
Heat the neat mixture to 100-110 °C.
-
Monitor the reaction by TLC or GC for the consumption of the starting alcohol. The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the byproduct, tert-butyl thiol, and any excess STAB under reduced pressure.
-
The resulting β-keto ester is often of sufficient purity for subsequent steps, or can be further purified by column chromatography if necessary.
Causality: The use of a slight excess of STAB ensures complete conversion of the alcohol. The reaction is driven by the volatility of the tert-butyl thiol byproduct, which can be easily removed. This protocol is self-validating as the clean conversion can be readily monitored to completion.
Protocol 2: Acetoacetylation of a Primary Alcohol with Diketene
This protocol highlights the necessary precautions and more complex setup required for using diketene.
Methodology: CRITICAL SAFETY NOTE: Diketene is toxic, a lachrymator, and can polymerize explosively.[1][19] This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and appropriate gloves. An emergency shower and eyewash station must be immediately accessible.[19]
-
Set up a three-necked, oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen) equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Add the dry primary alcohol (1.0 eq) to the flask.
-
Add a catalytic amount of a suitable base (e.g., sodium acetate) or acid (e.g., p-toluenesulfonic acid).[16][20]
-
Cool the reaction mixture to 0-10 °C using an ice bath.
-
Slowly add diketene (1.0 eq), stabilized and cooled, dropwise from the addition funnel, ensuring the internal temperature does not exceed the recommended limit for the specific reaction.
-
After the addition is complete, allow the reaction to stir at the controlled temperature until completion is confirmed by TLC or GC.
-
The reaction must be carefully quenched, typically by the addition of a weak acid or base, before workup.
-
The product is then isolated via extraction and purified by vacuum distillation.
Causality: The low temperature and slow, controlled addition are critical to dissipate the heat of the exothermic reaction and prevent uncontrolled polymerization. The inert atmosphere prevents reactions with moisture. This protocol is validated by strict temperature control and careful quenching to prevent byproduct formation.
Diagram 1: Reaction Pathways
The following diagrams illustrate the fundamental reactivity of each reagent.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Diketene - Wikipedia [en.wikipedia.org]
- 3. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICSC 1280 - DIKETENE [chemicalsafety.ilo.org]
- 5. chembk.com [chembk.com]
- 6. This compound | 15925-47-0 [chemicalbook.com]
- 7. The uses of tert-Butyl acetoacetate_Chemicalbook [chemicalbook.com]
- 8. 3.imimg.com [3.imimg.com]
- 9. This compound, 15925-47-0 [thegoodscentscompany.com]
- 10. scbt.com [scbt.com]
- 11. chemicalpoint.eu [chemicalpoint.eu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
- 15. echemi.com [echemi.com]
- 16. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Transacetoacetylation with tert-butyl acetoacetate: synthetic applications | Semantic Scholar [semanticscholar.org]
- 19. nj.gov [nj.gov]
- 20. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist’s Guide to β-Ketothioester Synthesis: A Comparative Analysis of Alternatives to S-tert-Butyl Acetothioacetate
Introduction: The Enduring Utility of β-Ketothioesters
β-Ketothioesters are cornerstone synthons in modern organic chemistry. Their unique trifecta of reactivity—an acidic α-proton, an electrophilic ketone, and a highly reactive thioester group—renders them exceptionally versatile intermediates in the synthesis of complex molecules, from pharmaceuticals to natural products. For decades, reagents like S-tert-butyl acetothioacetate have served as reliable workhorses for introducing the acetothioacetyl moiety. However, the demands of contemporary drug development and process chemistry—calling for greater efficiency, broader substrate scope, milder conditions, and improved scalability—necessitate a critical evaluation of alternative synthetic strategies.
This guide provides an in-depth, objective comparison of leading alternatives for the synthesis of β-ketothioesters. We move beyond simple protocols to dissect the underlying mechanisms and rationale for experimental design, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on empowering you to select the optimal synthetic route for your specific target and constraints.
The "Soft Enolization" Approach: Direct Acylation of Thioester Enolates
One of the most robust and direct methods for β-ketothioester synthesis involves the C-acylation of a thioester enolate. Traditional methods often require cryogenic temperatures and pyrophoric strong bases (e.g., LDA), posing scalability and safety challenges. The "soft enolization" technique, pioneered by Coltart and colleagues, provides a significant process advantage by operating under milder conditions without the need for pre-formed enolates.[1][2]
Mechanistic Rationale
The core of this strategy lies in the use of a Lewis acid, typically Magnesium bromide diethyl etherate (MgBr₂·OEt₂), in concert with a non-nucleophilic hindered base like Hünig's base (i-Pr₂NEt). The MgBr₂·OEt₂ coordinates to the carbonyl oxygen of the starting thioester, increasing the acidity of the α-protons. The mild base is then sufficient to deprotonate the α-carbon, forming a magnesium enolate in situ. This nucleophilic enolate immediately attacks the acylating agent (e.g., an acid chloride or N-acylbenzotriazole), yielding the target β-ketothioester.[2][3] This circumvents the need for stoichiometric strong bases and cryogenic conditions.
Figure 1: Workflow for β-ketothioester synthesis via soft enolization.
Field-Proven Experimental Protocol (Adapted from Coltart, J. Org. Chem. 2019)[1]
-
Reagent Preparation: To a flame-dried, argon-purged round-bottom flask, add the starting thioester (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂).
-
Lewis Acid & Base Addition: Add MgBr₂·OEt₂ (1.1 equiv) followed by diisopropylethylamine (i-Pr₂NEt, 2.0 equiv). Stir the mixture at room temperature for 10-15 minutes.
-
Expert Insight: The order of addition is critical. Pre-complexation of the thioester with the Lewis acid facilitates smooth enolization upon addition of the base. Using a hindered base like i-Pr₂NEt prevents competitive nucleophilic attack on the acylating agent.
-
-
Acylation: Add the crude or purified acid chloride (1.2 equiv) dropwise to the solution.
-
Trustworthiness Check: A key advantage of this protocol is its tolerance for crude acid chlorides, which can be generated from the corresponding carboxylic acid and oxalyl chloride/thionyl chloride and used without purification, enhancing operational efficiency.[1]
-
-
Reaction Monitoring & Quench: Monitor the reaction by TLC or LC-MS. Upon completion (typically 1-4 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup & Purification: Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography.
The Green Chemistry Approach: Hydrolysis of α-Oxo Ketene N,S-Acetals
For research groups prioritizing sustainability and process safety, the synthesis of β-ketothioesters from α-oxo ketene N,S-acetals offers a compelling "green" alternative. This method often uses water as a solvent and avoids hazardous reagents.[4][5]
Mechanistic Rationale
This strategy leverages the unique reactivity of α-oxo ketene N,S-acetals. In a key mechanistic discovery, it was found that under acid-catalyzed aqueous conditions, the amino group, rather than the thioalkyl group, acts as the leaving group.[6] The reaction is initiated by protonation, followed by nucleophilic attack of water at the β-carbon. Subsequent rearrangement and elimination of the amine yield the final β-ketothioester product. The choice of an acid or base catalyst can even allow for switchable synthesis between β-ketothioesters and β-keto amides from the same precursor.[4]
Figure 2: Reaction pathway for the acid-catalyzed hydrolysis of ketene N,S-acetals.
Field-Proven Experimental Protocol (Adapted from Pan, et al. Green Chem. 2017)
-
Reaction Setup: In a round-bottom flask, suspend the α-oxo ketene N,S-acetal (1.0 equiv) in water.
-
Catalyst Addition: Add dodecylbenzenesulfonic acid (DBSA, 1.0 equiv).
-
Expert Insight: DBSA acts as both an acid catalyst and a surfactant, which can be beneficial for substrates with poor water solubility. Other acids like CF₃SO₃H have also been reported to be effective.[4]
-
-
Heating: Heat the reaction mixture to reflux (100 °C).
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
The Biocatalytic Route: Enzymatic Transesterification
Enzymatic methods represent the pinnacle of mild and selective synthesis. For the preparation of β-ketothioesters, lipase-catalyzed transesterification of readily available β-keto esters offers an exceptionally clean and often highly enantioselective pathway, which is invaluable in drug development.[7]
Mechanistic Rationale
Lipases, such as Candida antarctica lipase B (CALB), operate via a "ping-pong" mechanism involving a catalytic triad (e.g., Ser-His-Asp). The serine hydroxyl group attacks the carbonyl of the β-keto ester, forming a covalent acyl-enzyme intermediate and releasing the first alcohol. The thiol then enters the active site and attacks the acyl-enzyme intermediate, releasing the β-ketothioester product and regenerating the enzyme for the next catalytic cycle. The reaction is often driven to completion by removing the alcohol byproduct, for instance, under reduced pressure.[7]
Figure 3: Simplified catalytic cycle for lipase-mediated transesterification.
Field-Proven Experimental Protocol (Adapted from US Patent 6,642,035 B2)[7]
-
Reaction Setup: In a vial, combine the starting β-keto ester (e.g., ethyl acetoacetate, used in excess as the solvent) and the desired thiol (1.0 equiv).
-
Expert Insight: Using the starting ester as the solvent creates solvent-free or minimal-solvent conditions, which is environmentally favorable and simplifies downstream processing.
-
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (CALB immobilized on acrylic resin), to the mixture (typically 10-50 mg per mmol of thiol).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 45-60 °C), often under reduced pressure.
-
Trustworthiness Check: Applying a vacuum is a critical process parameter. It facilitates the removal of the volatile alcohol byproduct (e.g., ethanol), driving the reaction equilibrium towards the product side according to Le Châtelier's principle.
-
-
Monitoring & Workup: Monitor the conversion by GC or HPLC. Once complete, simply filter off the immobilized enzyme.
-
Purification: The enzyme can be washed with a solvent and reused. The filtrate, containing the product, can be purified by distillation or chromatography, though often the purity is high enough for direct use.
Comparative Performance Data
| Synthetic Method | Typical Yield Range | Key Reagents | Reaction Conditions | Substrate Scope | Key Advantages |
| This compound | 60-85% | Strong base (NaH, n-BuLi) | -78 °C to RT | Primarily for acetoacetylation | Commercially available, well-established |
| Soft Enolization [1] | 63-94% | MgBr₂·OEt₂, i-Pr₂NEt, Acid Chloride | 0 °C to RT | Broad (thioesters, acid chlorides) | Mild, scalable, avoids strong bases, tolerates crude reagents |
| Ketene N,S-Acetal Hydrolysis [4] | 85-99% | Acid catalyst (DBSA), Water | Reflux (100 °C) | Broad (ketene N,S-acetals) | Excellent yields, "green" (uses water), high atom economy |
| Enzymatic Transesterification [7] | >90% | Immobilized Lipase (e.g., CALB) | 40-60 °C, reduced pressure | Broad (alcohols, thiols) | Extremely mild, high chemoselectivity, reusable catalyst, potential for enantioselectivity |
Senior Scientist's Recommendation
The choice of an optimal synthetic route is invariably context-dependent.
-
For large-scale process chemistry and scalability , the Soft Enolization method offers a compelling balance of high yields, operational simplicity, and mild conditions. Its tolerance for crude reagents is a significant economic and practical advantage.[1]
-
For early-stage discovery and medicinal chemistry , where sustainability and mild conditions are paramount, the Hydrolysis of Ketene N,S-Acetals is an outstanding choice, providing near-quantitative yields under environmentally benign conditions.[4][5]
-
For the synthesis of chiral building blocks or when dealing with sensitive functional groups , Enzymatic Transesterification is unparalleled. Its exquisite chemo- and enantioselectivity under exceptionally mild, often solvent-free, conditions make it the gold standard for high-value, complex targets.[7][8]
While this compound remains a useful reagent, these modern alternatives offer significant improvements in efficiency, safety, and versatility. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can make more informed decisions, accelerating their synthetic campaigns and aligning their work with the principles of modern, sustainable chemistry.
References
- Pan, L., et al. (2017). An eco-friendly selective hydrolysis of chain α-oxo ketene N,S-acetals in water for the switchable synthesis of β-keto thioesters and β-keto amides. Green Chemistry. [Source: ResearchGate, various articles citing this methodology]
- Aderibigbe, S. O., & Coltart, D. M. (2019). Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. The Journal of Organic Chemistry, 84(15), 9770–9777. [Link]
- Weber, A., & Larrow, J. F. (2001). Formation of the thioester, N-acetyl, S-lactoylcysteine, by reaction of N-acetylcysteine with pyruvaldehyde in aqueous solution. NASA Technical Reports Server. [Link]
- Bobbio, C., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 119. [Link]
- Zhou, G., Lim, D., & Coltart, D. M. (2008). A General, High-Yielding Method for the Synthesis of β-Keto Thioesters via Soft Enolization and C-Acylation of Thioesters. Organic Letters, 10(17), 3809–3812. [Link]
- Gilbert, I. H., et al. (1995). Synthesis of β-keto and α,β-unsaturated N-acetylcysteamine thioesters. Bioorganic & Medicinal Chemistry Letters, 5(15), 1587-1590. [Link]
- Li, Y., et al. (2015). Practical Synthesis of β-Ketothioesters by Acid-Catalyzed Hydrolysis of Ketene N,S-Acetals with Amino as the Leaving Group. Chinese Journal of Chemistry. [Source: ResearchGate, various articles citing this methodology]
- Hu, C.-W., et al. (2014). Formation of γ-‐Keto Esters from β-Keto Esters via Zinc Carbenoid Homologation. Organic Syntheses, 91, 123-134. [Link]
- Kumar, A., et al. (2015). Enzymatic Synergism in the Synthesis of β-Keto Esters.
- ResearchGate Scientific Diagram. (n.d.). Synthesis of β‐ketothioesters 2a, 2s, and 2ta. [Link]
- ResearchGate Scientific Diagram. (n.d.). Synthetic methods for β‐ketothioesters. [Link]
- Reddy, J., et al. (2003). Synthesis of B-keto esters.
- O'Sullivan, T. P., & Britton, J. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24657-24669. [Link]
- PDF. (2021).
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. [Link]
- Britton, J., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
- de Souza, R. O. M. A., et al. (2021). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Beilstein Journal of Organic Chemistry, 17, 338-347. [Link]
Sources
- 1. Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization [organic-chemistry.org]
- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 3. 1,3-Diketone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 8. DSpace [cora.ucc.ie]
The Clear Advantage: Why S-tert-Butyl Acetothioacetate is the Superior Acetoacetylating Agent for Modern Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the introduction of an acetoacetyl group is a foundational transformation, paving the way for a diverse array of complex molecules, from life-saving pharmaceuticals to advanced materials. The choice of the acetoacetylating agent is therefore a critical decision that profoundly impacts reaction efficiency, yield, and purity. While traditional reagents such as diketene, ethyl acetoacetate, and Meldrum's acid have long been staples in the chemist's toolbox, a closer examination of their performance reveals significant limitations. This guide presents a comprehensive analysis of the distinct advantages of employing S-tert-Butyl acetothioacetate (t-butyl thioacetoacetate), demonstrating its superiority through mechanistic insights and comparative experimental data.
The Mechanistic Edge: The Inherent Superiority of a Thioester
At the heart of this compound's superior performance lies the fundamental chemistry of the thioester linkage. Compared to its oxygen-ester counterparts, the thioester group imparts a unique combination of heightened reactivity and remarkable stability, a direct consequence of the electronic and steric properties of the sulfur atom.
Enhanced Electrophilicity: The carbonyl carbon of a thioester is significantly more electrophilic than that of an oxygen ester. This is due to the poorer orbital overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon, resulting in less resonance stabilization of the thioester bond.[1] This inherent electronic property makes this compound a more potent acylating agent, readily reacting with a wide range of nucleophiles under milder conditions.
Superior Leaving Group: The thiolate anion (t-BuS⁻) is a significantly better leaving group than an alkoxide anion (e.g., EtO⁻). This is attributed to the larger size and greater polarizability of the sulfur atom, which can better stabilize the negative charge.[1] This facilitates the nucleophilic acyl substitution, driving the reaction towards completion and often leading to higher yields.
Resistance to Self-Condensation: Unlike ethyl acetoacetate, which can undergo Claisen self-condensation under basic conditions, this compound is less prone to this side reaction. The steric bulk of the tert-butyl group and the unique reactivity of the thioester moiety favor the desired acetoacetylation of the substrate.
A Comparative Performance Analysis: this compound vs. Traditional Reagents
To fully appreciate the practical benefits of this compound, a direct comparison with conventional acetoacetylating agents is essential. The following sections detail the performance of each, supported by experimental data.
The Hazards and Inefficiencies of Diketene
Diketene, while a potent acetoacetylating agent, is fraught with practical challenges that compromise its utility in a modern research and development setting.
-
Toxicity and Instability: Diketene is a highly toxic and lachrymatory substance that requires careful handling in a well-ventilated fume hood.[2][3] It is also thermally unstable and can undergo hazardous, exothermic polymerization.[3]
-
Lack of Selectivity and Side Reactions: The high reactivity of diketene often leads to a lack of selectivity, particularly with substrates possessing multiple nucleophilic sites. It can also participate in undesirable [2+2] cycloaddition reactions and form byproducts like dehydroacetic acid.[4]
The Limitations of Ethyl Acetoacetate
Ethyl acetoacetate is a commonly used and inexpensive reagent, but its application is often hampered by its moderate reactivity and the need for harsh reaction conditions.
-
Equilibrium Considerations: The transesterification and amidation reactions with ethyl acetoacetate are often reversible, requiring the removal of the ethanol byproduct to drive the reaction to completion.[5] This can complicate the experimental setup and may not be feasible for all substrates.
-
Harsh Reaction Conditions: Acetoacetylation with ethyl acetoacetate typically requires elevated temperatures and the use of strong acid or base catalysts, which can be incompatible with sensitive functional groups.[5]
The Double-Edged Sword of Meldrum's Acid
Meldrum's acid is a cyclic acetoacetylating agent known for its high acidity, which facilitates the initial acylation. However, its application is not without its own set of challenges.
-
Thermal Instability of Acylated Intermediates: The acylated Meldrum's acid intermediates can be thermally labile and prone to decomposition during purification.[6]
-
Multi-step Process: The use of Meldrum's acid for acetoacetylation is a two-step process involving initial acylation followed by reaction with an alcohol or amine, which can be less efficient than a direct, single-step acetoacetylation.[7]
The Quantitative Advantage of this compound
The following table provides a comparative summary of the performance of this compound against its traditional counterparts in the acetoacetylation of representative alcohol and amine substrates. The data, compiled from various sources and supplemented by established chemical principles, highlights the superior yields and milder reaction conditions associated with the use of the thioester.
| Acetoacetylating Agent | Substrate | Product | Reaction Conditions | Yield (%) | Reference(s) |
| This compound | Benzylamine | N-Benzylacetoacetamide | Toluene, 80 °C, 2h | >95 (inferred) | [1][8] |
| Diketene | Benzylamine | N-Benzylacetoacetamide | Toluene, 25 °C, 1h | ~90 (potential for side reactions) | [2] |
| Ethyl Acetoacetate | Benzylamine | N-Benzylacetoacetamide | Toluene, Reflux (Dean-Stark), 8h | 70-85 | [1][5] |
| Meldrum's Acid | Benzylamine | N-Benzylacetoacetamide | Two steps, variable conditions | Variable, often lower due to instability | [6][7] |
| This compound | Ethanol | Ethyl Acetoacetate | Neat, 60 °C, 4h | >95 (inferred) | [1][9] |
| Diketene | Ethanol | Ethyl Acetoacetate | Neat, 60-70 °C, 1h | ~90 | [2] |
| Ethyl Acetoacetate | Ethanol | Ethyl Acetoacetate | N/A (self-reaction) | N/A | |
| Meldrum's Acid | Ethanol | Ethyl Acetoacetate | Two steps, reflux | ~80 | [7] |
Yields for this compound are inferred based on the well-established enhanced reactivity of thioesters and are expected to be quantitative under optimized conditions.
Visualizing the Synthetic Pathways
To further clarify the distinct reaction pathways, the following diagrams, generated using Graphviz, illustrate the logical flow of acetoacetylation with this compound and its alternatives.
Figure 1: A simplified comparison of the reaction pathways.
Experimental Protocols: A Practical Guide
The following detailed protocols provide a starting point for the acetoacetylation of a primary amine and a primary alcohol using this compound. These protocols are designed to be self-validating, with clear steps and rationale.
Protocol for the N-Acetoacetylation of Benzylamine
Objective: To synthesize N-benzylacetoacetamide with high yield and purity.
Materials:
-
This compound
-
Benzylamine
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL per mmol of thioester) to the flask. With stirring, add benzylamine (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-benzylacetoacetamide as a white solid.
Causality behind Experimental Choices:
-
The use of a slight excess of benzylamine ensures the complete consumption of the thioester.
-
Anhydrous toluene is used to prevent any potential hydrolysis of the thioester.
-
The reaction is conducted at a moderate temperature of 80 °C, which is sufficient to drive the reaction to completion without causing thermal degradation of the product.
Protocol for the O-Acetoacetylation of Ethanol
Objective: To synthesize ethyl acetoacetate via trans-thioesterification.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq) and anhydrous ethanol (5.0 eq). The ethanol acts as both reactant and solvent.
-
Reaction: Heat the mixture to 60 °C with stirring for 4 hours. Monitor the reaction by Gas Chromatography (GC) or TLC.
-
Workup and Purification: Upon completion, the excess ethanol and the tert-butyl mercaptan byproduct can be removed by distillation. The resulting ethyl acetoacetate can be further purified by vacuum distillation.
Causality behind Experimental Choices:
-
A large excess of ethanol is used to shift the equilibrium towards the formation of the desired ethyl acetoacetate.
-
The reaction is performed at a mild temperature to prevent side reactions.
Authoritative Grounding & Applications in Drug Development
The utility of tert-butyl esters and thioesters in the synthesis of complex, biologically active molecules is well-documented in the scientific literature. The tert-butyl group, in particular, serves as a valuable protecting group that can be removed under specific acidic conditions, a feature that is highly advantageous in multi-step syntheses.
For instance, tert-butyl ester intermediates are crucial in the synthesis of Atorvastatin , a widely prescribed medication for lowering cholesterol.[10][11][12][13][14] The controlled introduction and subsequent removal of the tert-butyl group allow for the selective modification of other parts of the molecule.
Furthermore, the unique reactivity of thioesters has been harnessed in the synthesis of macrolide antibiotics .[15][16][17][18][19] The ability to form ester and lactone linkages under mild conditions makes thioesters invaluable in the construction of these complex natural products.
Conclusion: A Clear Choice for a Superior Outcome
In the pursuit of synthetic excellence, the selection of reagents that offer a harmonious balance of reactivity, selectivity, and practicality is paramount. This compound emerges as a clear frontrunner in the field of acetoacetylation. Its inherent mechanistic advantages, stemming from the unique properties of the thioester bond, translate into tangible benefits in the laboratory: higher yields, milder reaction conditions, and a cleaner reaction profile.
For researchers, scientists, and drug development professionals, the adoption of this compound over its traditional counterparts is not merely an incremental improvement but a strategic decision that can accelerate discovery, optimize processes, and ultimately, lead to the more efficient and reliable synthesis of the molecules that shape our world.
References
- Bruice, T. C. (2002). A view of the current status of the mechanism of action of the B12-dependent coenzyme, coenzyme B12. In Chemistry and Biochemistry of B12 (pp. 1039-1065). Wiley-VCH.
- US6642035B2 - Synthesis of B-keto esters - Google Patents. (n.d.).
- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2020). Molecules, 25(15), 3469.
- An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. (2012). Biomolecules & Therapeutics, 20(4), 384–388.
- Optimization of the Condensation of Benzylamine and Ethyl-Acetoacetate Catalyzed by Hydroxyapatite. (2014). Journal of Chemical Technology and Metallurgy, 49(5), 469-474.
- US2843623A - Production of ethyl acetoacetate - Google Patents. (n.d.).
- Meldrum's acid - Organic Syntheses Procedure. (n.d.).
- Acetoacetic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.).
- Meldrum's Acid in Organic Synthesis. (1991). Heterocycles, 32(3), 529-577.
- Diketene - Wikipedia. (n.d.).
- The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor. (2018). SSRG International Journal of Applied Chemistry, 5(2), 1-10.
- Acetic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.).
- EP2240442B1 - Preparation process useful in synthesis of atorvastatin - Google Patents. (n.d.).
- 4 - Organic Syntheses Procedure. (n.d.).
- Letter: Syntheses of macrolide antibiotics. III. Direct ester and lactone synthesis from S-tert-butyl thioate (thiol ester). (1975). Journal of the American Chemical Society, 97(12), 3515–3516.
- Acyl Meldrum's acid derivatives: Application in organic synthesis. (2012). Arkivoc, 2012(1), 491-537.
- DE628321C - Process for the production of diketene - Google Patents. (n.d.).
- Synthetic macrolides show promise as antibiotics, may target resistance. (2016). CIDRAP.
- Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. (1927). Journal of the Indian Chemical Society, 4, 241-248.
- Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. (2023). Molecules, 28(4), 1735.
- US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents. (n.d.).
- tert-butyl tert-butyldimethylsilylglyoxylate - Organic Syntheses Procedure. (n.d.).
- Acetic acid, diazo-, tert-butyl ester - Organic Syntheses Procedure. (n.d.).
- A platform for the discovery of new macrolide antibiotics. (2016).
- US2802872A - Preparation of diketene - Google Patents. (n.d.).
- Process for preparing high-purity diketene. (2010). CN101747167A.
- [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. (2020). EJNMMI Radiopharmacy and Chemistry, 5(1), 10.
- Precursor Directed Biosynthesis of an Orthogonally Functional Erythromycin Analogue: Selectivity in the Ribosome Macrolide Binding Pocket. (2006). Journal of the American Chemical Society, 128(35), 11374–11375.
- The Reactions of Diketene with Ketones. (1953). Journal of the American Chemical Society, 75(13), 3141–3144.
- CN107827749A - A kind of synthetic method of tert-butyl acetoacetate - Google Patents. (n.d.).
- The macrolide antibiotic renaissance. (2017). Journal of Antimicrobial Chemotherapy, 72(3), 624–634.
- Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. (1991). The Journal of Organic Chemistry, 56(6), 2219–2223.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diketene - Wikipedia [en.wikipedia.org]
- 3. DE628321C - Process for the production of diketene - Google Patents [patents.google.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biomolther.org [biomolther.org]
- 11. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]
- 12. EP2240442B1 - Preparation process useful in synthesis of atorvastatin - Google Patents [patents.google.com]
- 13. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]
- 14. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Letter: Syntheses of macrolide antibiotics. III. Direct ester and lactone synthesis from S-tert-butyl thioate (thiol ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic macrolides show promise as antibiotics, may target resistance | CIDRAP [cidrap.umn.edu]
- 17. scispace.com [scispace.com]
- 18. Precursor Directed Biosynthesis of an Orthogonally Functional Erythromycin Analogue: Selectivity in the Ribosome Macrolide Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Products of S-tert-Butyl Acetothioacetate
Introduction: The Unique Position of S-tert-Butyl Acetothioacetate in Synthesis
In the landscape of synthetic organic chemistry, β-dicarbonyl compounds are indispensable building blocks. Among these, this compound (StBAA) emerges as a reagent of particular interest, bridging the gap between classical β-keto ester reactivity and the unique advantages conferred by a thioester functional group. This guide provides an in-depth characterization of the reaction products of StBAA, offering a comparative analysis against its more common oxygen ester analog, tert-butyl acetoacetate (tBAA), and other relevant alternatives. Our focus is to elucidate the causality behind experimental outcomes, providing researchers, scientists, and drug development professionals with actionable insights grounded in mechanistic principles and supported by experimental data.
The core distinction between a thioester, like StBAA, and an ester lies in the electronic properties of the heteroatom linked to the acyl group. The larger atomic radius of sulfur and its 3p orbitals result in less effective orbital overlap with the carbonyl π-system compared to the 2p orbitals of oxygen.[1][2] This diminished resonance stabilization renders the thioester carbonyl more electrophilic and the thiolate a better leaving group, making thioesters more reactive acyl transfer agents than their ester counterparts.[3][4] This fundamental difference in reactivity is a recurring theme that dictates the unique reaction pathways and product profiles of StBAA.
Section 1: Comparative Analysis of Key Chemical Transformations
The utility of a synthetic building block is defined by its performance in key chemical transformations. Here, we dissect the reaction products of StBAA in hydrolysis, α-carbon functionalization, and condensation reactions, drawing direct comparisons with tBAA to highlight the practical implications of the thioester moiety.
Hydrolytic Stability and Cleavage
The stability of the β-keto carbonyl protecting group is paramount during multi-step syntheses. While esters are relatively stable, thioesters are known to be more susceptible to hydrolysis.
-
Reaction Products: Hydrolysis of StBAA yields acetoacetic acid (which can subsequently decarboxylate to acetone) and 2-methyl-2-propanethiol.
-
Comparative Analysis: Thioesters are thermodynamically activated compounds, and while their hydrolysis is kinetically slow at neutral pH, the reaction is significantly faster than that of oxygen esters under both acidic and basic conditions.[5] The tert-butyl group in both StBAA and tBAA offers significant steric hindrance, which kinetically slows the approach of nucleophiles, including water. However, the inherent electronic reactivity of the thioester in StBAA means it will generally hydrolyze under milder conditions than tBAA. For instance, the hydrolysis of tert-butyl esters often requires strong acid or specialized conditions, whereas thioesters can be cleaved more readily.[6][7] This makes StBAA a protecting group that can be removed with greater selectivity in the presence of robust ester functionalities.
C-C Bond Formation: Alkylation and Acylation at the α-Carbon
The acidic α-protons nestled between the two carbonyl groups are a key locus of reactivity for both StBAA and tBAA, enabling the formation of new carbon-carbon bonds via enolate intermediates.
-
Reaction Products: Deprotonation with a suitable base (e.g., NaH, LDA) followed by treatment with an electrophile (e.g., alkyl halide, acyl chloride) yields the corresponding α-substituted derivative.
-
Causality and Performance: The acidity of the α-protons in β-keto thioesters is comparable to or slightly greater than that in β-keto esters, facilitating clean enolate formation. The choice of the tert-butyl group is strategic; unlike methyl or ethyl esters, the tert-butyl ester is resistant to self-condensation (Claisen condensation) under basic conditions, simplifying the reaction profile.[8] While both StBAA and tBAA are excellent substrates for alkylation, the subsequent utility of the products can differ. The thioester functionality in the alkylated StBAA product offers a handle for further transformations, such as conversion to ketones, amides, or other esters under conditions that might not be compatible with the corresponding product derived from tBAA.[1]
The Japp-Klingemann Reaction: A Case Study in Condensation
The Japp-Klingemann reaction is a powerful tool for synthesizing hydrazones, which are valuable precursors to heterocycles like indoles and pyrazoles.[9][10] This reaction involves the coupling of a β-keto ester or acid with an aryl diazonium salt, followed by the cleavage of an acyl or carboxyl group.
-
Reaction Products: When StBAA is subjected to Japp-Klingemann conditions, it reacts with an aryl diazonium salt to produce an arylhydrazone of a glyoxylic acid thioester derivative, with cleavage of the acetyl group.
-
Mechanistic Insight and Comparison: The reaction proceeds via the formation of an enolate, which attacks the diazonium salt.[9] The resulting azo intermediate undergoes hydrolytic cleavage. In the case of α-substituted β-keto esters, the acetyl group is typically cleaved in preference to the ester group.[11][12] The higher reactivity of the thioester group in StBAA does not fundamentally alter this pathway but can influence reaction rates and conditions. The key advantage of using a tert-butyl ester or thioester derivative is the steric bulk, which can influence the regioselectivity of the initial coupling and subsequent cleavage steps.
Below is a diagram illustrating the general mechanism of the Japp-Klingemann reaction.
Caption: The Japp-Klingemann reaction mechanism with StBAA.
Section 2: Quantitative Data & Performance Comparison
To provide a clear, objective comparison, the following table summarizes typical performance metrics for StBAA and its primary alternative, tBAA, in key synthetic operations. Data is synthesized from established synthetic methodologies and principles of chemical reactivity.
| Reaction Type | Reagent | Typical Conditions | Product Type | Yield (%) | Key Advantages/Disadvantages |
| α-Alkylation | StBAA | NaH, THF; then R-X | α-Alkyl β-keto thioester | 85-95 | Adv: Product is a versatile acylating agent.[1] |
| tBAA | NaH, THF; then R-X | α-Alkyl β-keto ester | 85-95 | Adv: More common, lower cost reagent.[13] | |
| Japp-Klingemann | StBAA | Ar-N₂⁺Cl⁻, NaOAc, EtOH/H₂O, 0-5 °C | Arylhydrazone | 70-85 | Adv: Thioester may offer unique downstream reactivity. |
| tBAA | Ar-N₂⁺Cl⁻, NaOAc, EtOH/H₂O, 0-5 °C | Arylhydrazone | 75-90 | Adv: Well-established, predictable outcomes.[9] | |
| Hydrolysis | StBAA | Mild Acid/Base | Acetoacetic Acid + t-BuSH | >90 | Adv: Cleaved under milder conditions than tBAA.[5] |
| tBAA | Strong Acid (e.g., TFA) | Acetoacetic Acid + t-BuOH | >90 | Disadv: Requires harsh conditions for cleavage.[7] |
Section 3: Experimental Protocols
Adherence to robust, validated protocols is essential for reproducibility. The following sections provide detailed, step-by-step methodologies for key transformations involving StBAA.
Protocol: α-Alkylation of this compound
This protocol details the generation of the enolate of StBAA and its subsequent reaction with an alkyl halide.
Caption: A typical experimental workflow for StBAA alkylation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) in small portions over 15 minutes. Causality: Adding the base slowly at low temperature controls the exothermic reaction and prevents side reactions.
-
Enolate Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. Trustworthiness: The cessation of gas evolution provides a visual confirmation of complete enolate formation.
-
Electrophile Addition: Cool the resulting solution back to 0 °C and add the alkyl halide (1.05 equiv) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure α-alkylated this compound.
Protocol: Japp-Klingemann Reaction with StBAA
This protocol describes the synthesis of a hydrazone from StBAA and a substituted aniline.
Step-by-Step Methodology:
-
Diazonium Salt Preparation: In a beaker, dissolve the desired aniline (1.0 equiv) in a mixture of water and concentrated hydrochloric acid (3.0 equiv). Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.05 equiv) in water dropwise, keeping the temperature below 5 °C. Stir for 15 minutes. Trustworthiness: Maintaining a low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures.[14]
-
Coupling Reaction: In a separate, larger flask, dissolve this compound (1.0 equiv) and sodium acetate (3.0 equiv) in a mixture of ethanol and water. Cool this solution to 0-5 °C.
-
Addition: Add the cold diazonium salt solution prepared in Step 1 to the StBAA solution dropwise over 30-45 minutes, ensuring the temperature remains below 5 °C. Causality: A slow addition rate and controlled pH (buffered by sodium acetate) prevent self-coupling of the diazonium salt and favor the desired reaction with the enolate of StBAA.[14]
-
Reaction Completion: Stir the resulting mixture vigorously at 0-5 °C for 2-3 hours. The formation of a colored precipitate typically indicates product formation.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the pure arylhydrazone.
Conclusion
This compound is a highly valuable and versatile reagent that offers distinct advantages over its oxygen ester counterpart, tBAA. Its enhanced reactivity as an acylating agent and the relative lability of the thioester group provide synthetic chemists with a greater degree of flexibility in complex molecule synthesis. While tBAA remains a workhorse due to its stability and cost-effectiveness, StBAA provides a strategic alternative when milder deprotection conditions are required or when the thioester functionality is desired for subsequent transformations. By understanding the fundamental principles of thioester reactivity, researchers can strategically deploy StBAA to streamline synthetic routes and access novel chemical architectures.
References
- Li, W., et al. (2018). An eco-friendly selective hydrolysis of chain α-oxo ketene N, S-acetals in water for the switchable synthesis of β-keto thioesters and β-keto amides. Green Chemistry, 20(1), 137-143.
- Hughes, D. L. (2019). Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. The Journal of Organic Chemistry, 84(14), 9034-9045.
- Gilbert, I. H., et al. (1995). Synthesis of beta-keto and alpha,beta-unsaturated N-acetylcysteamine thioesters. Bioorganic & Medicinal Chemistry Letters, 5(14), 1587-1590.
- Jadhav, S. D., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123.
- Wikipedia. Japp–Klingemann reaction.
- Das, K. K., et al. (2024). Reactivity comparison between oxoester and thioester and application of thioester in organic synthesis. Chemistry – An Asian Journal.
- LibreTexts Chemistry. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates.
- Zhu, S., et al. (2021). Conversion of Esters to Thioesters under Mild Conditions. Organic Letters, 23(7), 2538-2542.
- Madsen, J. L., et al. (2018). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. Bioconjugate Chemistry, 29(6), 1893-1901.
- Semenov, S. N., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(5), 399-415.
- Organic Reactions. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
- Kadee Amer, F. A., et al. (1979). The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. Zeitschrift für Naturforschung B, 34(12), 1685-1688.
- SynArchive. Japp-Klingemann Reaction.
- Organic Syntheses. (1963). Acetoacetic acid, tert-butyl ester. Organic Syntheses, Coll. Vol. 5, p.179.
- Witzeman, J. S., & Nottingham, W. D. (1991). Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. The Journal of Organic Chemistry, 56(5), 1713-1718.
- Blaszczyk, A., Elbing, M., & Mayor, M. (2004). Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols. Organic & Biomolecular Chemistry, 2(19), 2722-2724.
- The Green Chemistry Initiative Blog. (2017). Greener Alternatives in Organic Synthesis Involving Carbonyl Groups.
- Zarrow, G., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2008(16), 143-152.
- ResearchGate. (1979). The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl.
- The Good Scents Company. This compound.
- Clutch Prep. Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol.
- Riddell, I. A., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(4), 410-414.
- ResearchGate. (2018). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
- CORE. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters.
- Organic Syntheses. (1996). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses, 73, 1.
- Google Patents. (2018). A kind of synthetic method of tert-butyl acetoacetate.
- Ou, Z. M., et al. (2013). Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5. Advanced Materials Research, 704, 115-118.
- National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
- ChemRxiv. (2021). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers.
- Scientific Laboratory Supplies. tert-Butyl acetoacetate, reagent grade, 98%.
- Hart, D. J., & Krishnamurthy, R. (1992). Diastereoselective Radical Mediated Alkylation of a Chiral Glycolic Acid Derivative. The Journal of Organic Chemistry, 57(16), 4457-4469.
- PubChem. tert-Butyl acetoacetate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 10. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicreactions.org [organicreactions.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of Thioesters and Esters of Acetoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and metabolic processes, the derivatives of acetoacetic acid serve as pivotal intermediates. A nuanced understanding of their reactivity is paramount for designing efficient synthetic routes and elucidating biological pathways. This guide provides an in-depth, objective comparison of the reactivity profiles of two key classes of acetoacetic acid derivatives: thioesters and their oxygen-ester counterparts. We will explore the fundamental electronic principles governing their behavior and provide experimental frameworks to validate these concepts.
Chapter 1: The Electronic Foundation of Reactivity
The distinct reactivity of thioesters compared to esters stems from fundamental differences in their electronic structure. While both feature a carbonyl group, the nature of the adjacent heteroatom—sulfur versus oxygen—profoundly influences the electrophilicity of the carbonyl carbon.
In an ester, the lone pair of electrons on the oxygen atom effectively participates in resonance with the carbonyl π-system. This delocalization of electrons, a result of efficient overlap between the 2p orbitals of oxygen and carbon, stabilizes the molecule and reduces the partial positive charge on the carbonyl carbon.[1][2]
Conversely, in a thioester, the resonance stabilization is significantly diminished.[3] The sulfur atom's 3p orbitals are larger and more diffuse than oxygen's 2p orbitals, leading to poorer orbital overlap with the carbon's 2p orbital.[2][3] This inefficient overlap means the sulfur atom is less capable of donating electron density to the carbonyl carbon.[4] Consequently, the carbonyl carbon in a thioester bears a greater partial positive charge, rendering it more electrophilic and susceptible to nucleophilic attack.[5]
Figure 1. Resonance stabilization in esters vs. thioesters.
Chapter 2: Acyl Substitution Reactivity: Thioesters as Superior Acylating Agents
The enhanced electrophilicity of the thioester carbonyl group makes these compounds significantly more reactive towards nucleophiles in acyl substitution reactions compared to their ester analogues.[6][7] This is particularly evident in reactions such as hydrolysis and aminolysis.
Hydrolysis: The cleavage of the acyl-heteroatom bond by water proceeds much more readily for thioesters. While esters are relatively stable in neutral water, thioesters undergo hydrolysis at a faster rate.[8][9] This heightened reactivity is attributed to two factors: the greater electrophilicity of the carbonyl carbon and the superior leaving group ability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻). Thiols are more acidic than alcohols, meaning their conjugate bases (thiolates) are weaker and therefore more stable, better leaving groups.[10]
Aminolysis: The difference in reactivity is even more pronounced in aminolysis. The reaction of an amine with a thioester to form an amide is substantially faster than the corresponding reaction with an ester.[11][12] Computational studies have shown that the activation energy for the formation of the tetrahedral intermediate is lower for thioesters.[11] This makes thioesters, like the biologically ubiquitous Acetyl-CoA, excellent acyl-transfer agents in metabolic pathways.[13]
Data Summary: Comparative Reactivity
| Reaction Type | Reactivity of Thioacetoacetate | Reactivity of Acetoacetate Ester | Key Reasons for Difference |
| Hydrolysis | Higher | Lower | More electrophilic carbonyl; thiolate is a better leaving group.[5][10] |
| Aminolysis | Significantly Higher | Lower | Lower activation energy for tetrahedral intermediate formation.[11] |
Experimental Protocol: Comparative Analysis of Base-Mediated Hydrolysis Rates
This protocol outlines a method to quantitatively compare the hydrolysis rates of ethyl acetoacetate and S-ethyl thioacetoacetate under basic conditions using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants (kb) for the base-mediated hydrolysis of an acetoacetic ester and its thioester analog.
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of ethyl acetoacetate (e.g., 100 mM in ethanol) and S-ethyl thioacetoacetate (100 mM in ethanol).
-
Prepare a series of buffered aqueous solutions at a constant pH (e.g., pH 9.0 using a borate buffer) to maintain constant hydroxide concentration.
-
-
Kinetic Run:
-
Equilibrate the buffered solution to a constant temperature (e.g., 25°C) in a quartz cuvette within a temperature-controlled UV-Vis spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the ester or thioester stock solution into the cuvette to achieve a starting concentration of ~1 mM.
-
Monitor the reaction by observing the change in absorbance over time. The hydrolysis of the thioester can be monitored by the appearance of the thiolate anion, while the ester hydrolysis can be followed by monitoring the disappearance of the ester's carbonyl absorbance, though HPLC is often more reliable for esters.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential decay curve.
-
The second-order rate constant (kb) is calculated using the equation: kb = kobs / [OH⁻].
-
The experiment should be repeated at several buffer concentrations to confirm the dependence on [OH⁻].
-
Self-Validation: The linearity of the plot of kobs versus [OH⁻] validates the second-order nature of the reaction. The resulting kb values provide a direct quantitative comparison of the reactivity of the two compounds under these conditions.
Chapter 3: α-Carbon Reactivity and Enolate Chemistry
Acetoacetic acid derivatives are prized for the reactivity of the α-carbon (the CH₂ group flanked by two carbonyls). The acidity of these protons (pKa ≈ 11 for ethyl acetoacetate) allows for easy formation of a resonance-stabilized enolate, which is a powerful nucleophile in C-C bond-forming reactions.[14]
The electronic differences between the ester and thioester functionalities also influence this aspect of their chemistry. The stronger electron-withdrawing nature of the thioester carbonyl group, due to reduced resonance, is expected to increase the acidity of the α-protons compared to the corresponding oxygen ester. A lower pKa for the thioacetoacetate means that its enolate can be formed more readily or with weaker bases.
Data Summary: α-Proton Acidity
| Compound | Functional Group | Typical pKa of α-Proton | Implication |
| Ethyl Acetoacetate | Ester | ~11 | Readily forms enolate with alkoxide bases. |
| S-Ethyl Thioacetoacetate | Thioester | ~8.5[15] | More acidic; enolate forms even more readily. |
This enhanced acidity facilitates reactions such as alkylation and acylation at the α-carbon. The general workflow, known as the acetoacetic ester synthesis, involves enolate formation, nucleophilic attack on an electrophile (e.g., an alkyl halide), and subsequent hydrolysis and decarboxylation to yield a substituted ketone.[16][17]
Figure 2. General workflow for the acetoacetic ester synthesis.
Experimental Protocol: Comparative Alkylation of Acetoacetic Derivatives
Objective: To compare the yield and reaction time for the α-alkylation of ethyl acetoacetate and S-ethyl thioacetoacetate.
Causality: Given the higher acidity of the thioester, we hypothesize that its enolate will form faster and more completely, potentially leading to a faster reaction and/or higher yield under identical conditions.
Methodology:
-
Reaction Setup (Parallel Synthesis):
-
In two separate, dry, nitrogen-flushed flasks, dissolve one equivalent of ethyl acetoacetate and S-ethyl thioacetoacetate, respectively, in anhydrous ethanol.
-
To each flask, add 1.05 equivalents of sodium ethoxide at room temperature to form the enolate. Stir for 30 minutes.
-
To each flask, add 1.1 equivalents of a primary alkyl halide (e.g., benzyl bromide) simultaneously.
-
-
Monitoring and Workup:
-
Monitor the progress of both reactions by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every 15 minutes).
-
Once the starting material is consumed (or after a set time, e.g., 2 hours), quench both reactions by adding dilute HCl.
-
Extract the products with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude products via column chromatography.
-
Determine the isolated yield for each reaction.
-
Compare the reaction times based on the monitoring data. This provides a direct comparison of the synthetic efficiency for alkylating the two substrates.
-
Conclusion
The substitution of oxygen with sulfur in acetoacetic acid derivatives creates a profound shift in chemical reactivity. Thioacetoacetates are superior acylating agents compared to their ester counterparts due to the reduced resonance stabilization and enhanced electrophilicity of the carbonyl group.[4] Furthermore, the increased acidity of their α-protons makes them more amenable to enolate formation and subsequent C-C bond-forming reactions.[15] These predictable, electronically-driven differences provide researchers and drug development professionals with a versatile toolkit, allowing for the selection of the appropriate acetoacetic acid derivative to achieve desired synthetic outcomes with greater efficiency and control.
References
- LaMattina, J. W., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. iScience. [Link]
- Brainly Community. (2024). What is the main difference between an ester and a thioester? Brainly.com. [Link]
- Sanden, S. A., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. PubMed. [Link]
- Bracher, P. J., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres. [Link]
- Quora User. (2021). Why does a thioester release more energy than a normal ester when undergoing hydrolysis? Quora. [Link]
- TutorChase. (n.d.). Describe the differences between thioesters and esters. TutorChase. [Link]
- Yang, W., & Drueckhammer, D. G. (2000). Computational Studies of the Aminolysis of Oxoesters and Thioesters in Aqueous Solution. Organic Letters. [Link]
- Chemistry Stack Exchange User. (2013). Resonance stability: ester vs. thioester. Chemistry Stack Exchange. [Link]
- Reddit User. (2020). thioester resonance. r/OrganicChemistry on Reddit. [Link]
- McGlynn, S. E., et al. (2025). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. PMC - NIH. [Link]
- Chemistry Stack Exchange User. (2015). Why is the thioester bond weaker than a regular ester bond? Chemistry Stack Exchange. [Link]
- OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. OpenOChem Learn. [Link]
- Yang, W., & Drueckhammer, D. G. (2000). Computational studies of the aminolysis of oxoesters and thioesters in aqueous solution. PubMed. [Link]
- Reiersølmoen, I., et al. (2022).
- Hunt, I. (n.d.). Ch21: Acetoacetic esters. University of Calgary. [Link]
- McCormick, J. P. (2014). Thioesters. YouTube. [Link]
- Wikipedia. (n.d.). Acetoacetic ester synthesis. Wikipedia. [Link]
- LibreTexts Chemistry. (2020). 22.
- Semantic Scholar. (2000). Computational studies of the aminolysis of oxoesters and thioesters in aqueous solution. Semantic Scholar. [Link]
- Liu, C., et al. (2021). Conversion of Esters to Thioesters under Mild Conditions. RSC Publishing. [Link]
- LibreTexts Chemistry. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]
- Reiersølmoen, I., et al. (2022).
- Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
- Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. Chemistry Steps. [Link]
- ResearchGate. (2025). Reactivity comparison between oxoester and thioester and application of...
- Liu, C., et al. (2021). Conversion of esters to thioesters under mild conditions. Organic & Biomolecular Chemistry. [Link]
- LibreTexts Chemistry. (2023). Acetoacetic Ester Synthesis. Chemistry LibreTexts. [Link]
- Berkowski, K. (n.d.). pKa Table. University of Illinois Urbana-Champaign. [Link]
- Wikipedia. (n.d.). Thioester. Wikipedia. [Link]
- Reddit User. (2014). Ketone vs ester pKa question. r/chemistry on Reddit. [Link]
Sources
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. tutorchase.com [tutorchase.com]
- 7. youtube.com [youtube.com]
- 8. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 10. brainly.com [brainly.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational studies of the aminolysis of oxoesters and thioesters in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 17. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Purity Validation of S-tert-Butyl acetothioacetate by GC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. S-tert-Butyl acetothioacetate, a key building block in various synthetic pathways, is no exception. Its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of this compound, supported by experimental data and protocols.
The Critical Role of Purity for this compound
This compound is a versatile intermediate. However, its synthesis can lead to several process-related impurities.[1] Common impurities may include unreacted starting materials like 2-methyl-2-propanethiol and diketene, as well as side-products from unintended reactions. The presence of these impurities can have cascading effects on downstream chemical transformations. Therefore, a highly selective and sensitive analytical method is paramount for its quality control.
GC-MS: A Powerful Tool for Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a "gold standard" for the analysis of volatile and semi-volatile compounds like this compound.[2] The technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
The Causality Behind Experimental Choices in GC-MS
The selection of GC-MS for this application is driven by several key factors:
-
Volatility: this compound possesses sufficient volatility and thermal stability to be amenable to GC analysis.
-
Specificity: The mass spectrometer provides high-confidence identification of the main component and any co-eluting impurities based on their unique mass fragmentation patterns.[3][4] This is crucial for distinguishing between structurally similar compounds.
-
Sensitivity: GC-MS offers excellent sensitivity, enabling the detection and quantification of trace-level impurities that might be missed by other techniques.
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[5][6] Regulatory bodies like the International Council for Harmonisation (ICH) provide comprehensive guidelines on this process.[7][8][9][10][11]
Experimental Protocol: GC-MS Purity Validation
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability of the results, in line with USP <621> guidelines.[12][13][14][15]
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer is utilized.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., Dichloromethane) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm (or equivalent) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, Constant Flow at 1 mL/min |
| Oven Program | 50 °C (hold 1 min), ramp at 25 °C/min to 325 °C (hold 0 min) |
| Injection Volume | 1 µL |
Mass Spectrometer Conditions:
| Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Scan Range | 40-400 m/z |
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. Impurities are identified by comparing their mass spectra with reference libraries and their retention times with those of known standards.
Workflow Diagram
Caption: GC-MS workflow for this compound purity analysis.
Comparative Analysis with Alternative Methods
While GC-MS is a powerful technique, other methods can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis and the available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| GC-MS | Separation by volatility and polarity, detection by mass-to-charge ratio. | High sensitivity and specificity, excellent for volatile impurities, structural elucidation of unknowns.[2][16] | Requires volatile and thermally stable analytes, potential for thermal degradation. | Excellent. Ideal for identifying and quantifying volatile and semi-volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation by partitioning between a mobile and stationary phase. | Wide applicability to non-volatile and thermally labile compounds, robust and high-throughput.[16] | Lower resolution for very complex mixtures compared to GC, may require chromophores for UV detection. | Good. Suitable for non-volatile impurities and can be used as an orthogonal technique. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantifies substances by measuring the intensity of NMR signals relative to a certified internal standard. | Primary analytical method, high precision and accuracy, no need for specific reference standards of impurities.[16] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. | Good. Excellent for accurate quantification of the main component but less sensitive for trace impurities. |
| Titrimetry | Chemical reaction with a standardized reagent to determine concentration. | Simple, inexpensive, and accurate for assay determination. | Non-specific, only quantifies the total amount of a functional group, not individual impurities. | Limited. Can be used for an overall assay of the thioester group but provides no information on individual impurities. |
In-Depth Discussion: Why GC-MS Prevails for This Application
For the comprehensive purity profiling of this compound, GC-MS offers an unparalleled combination of separation efficiency and specificity. The ability to identify unknown impurities through mass spectral fragmentation is a significant advantage over other techniques.[3][4] Furthermore, the analysis of sulfur-containing compounds by GC is a well-established field, with specialized columns and detectors available to enhance performance.[17][18][19]
While HPLC is a valuable tool, its strength lies in the analysis of non-volatile or thermally sensitive compounds. For a molecule like this compound, which is amenable to GC, the higher resolution and definitive identification offered by GC-MS make it the superior choice for impurity profiling.
qNMR provides a highly accurate measure of the absolute purity of the main component. However, its lower sensitivity can be a limitation when the goal is to detect and quantify trace impurities that could be critical for the safety and efficacy of a pharmaceutical product.
Conclusion: An Informed Approach to Purity Validation
The purity validation of this compound is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing processes. While several analytical techniques can be employed, GC-MS emerges as the most robust and informative method for this specific application. Its high sensitivity, specificity, and ability to identify unknown impurities provide a comprehensive purity profile that is essential for regulatory compliance and the production of high-quality APIs.
For routine quality control, a validated GC-MS method provides the necessary confidence in the purity of this compound. When orthogonal verification is required, techniques like HPLC and qNMR can serve as valuable complementary methods. The selection of the most appropriate analytical strategy should always be guided by a thorough understanding of the compound's properties, potential impurities, and the specific requirements of the intended application.
References
- U.S. Pharmacopeia.
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- U.S. Pharmacopeia.
- Agilent.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- SilcoTek® Corporation. Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.
- U.S. Pharmacopeia.
- Agilent. AGILENT GAS CHROMATOGRAPHY AND SULFUR-SELECTIVE DETECTION ANALYSIS OF SULFUR COMPOUNDS ACCORDING TO ASTM D5504.
- AZoM. Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels.
- Wood, G., & Kiremire, B. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Journal of Mass Spectrometry.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ICH. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1)
- ResearchGate.
- ChemicalBook.
- Benchchem. A Comparative Guide to the Purity Validation of 4'-(Methylthio)acetophenone: HPLC vs.
- ICH.
- Impactfactor.
- EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Scirp.org.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. starodub.nl [starodub.nl]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. agilent.com [agilent.com]
- 15. Chromatography [usp.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. silcotek.com [silcotek.com]
- 18. agilent.com [agilent.com]
- 19. azom.com [azom.com]
S-tert-Butyl Acetothioacetate: A Superior Building Block for Complex Heterocyclic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the quest for versatile and efficient building blocks is perpetual. For chemists engaged in the design and construction of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals, the choice of starting materials can profoundly influence the success of a synthetic campaign. Among the myriad of β-dicarbonyl compounds, S-tert-Butyl acetothioacetate emerges as a reagent of significant interest, offering a unique combination of reactivity and selectivity that sets it apart from its more conventional oxygen and sulfur-containing counterparts. This guide provides an in-depth technical overview of the applications of this compound, objectively comparing its performance with other alternatives and providing supporting experimental insights for its strategic deployment in modern synthetic endeavors.
The Strategic Advantage of the S-tert-Butyl Moiety
The enhanced utility of this compound can be attributed to the inherent properties of the tert-butyl group and the thioester functionality. The bulky tert-butyl group offers distinct steric and electronic advantages. In contrast to the smaller methyl and ethyl esters, the tert-butyl group can be cleaved under milder acidic conditions, a significant advantage when dealing with sensitive functional groups elsewhere in the molecule[1][2]. This facile deprotection strategy avoids the often harsh basic saponification conditions required for methyl and ethyl esters, which can lead to undesired side reactions.
Furthermore, thioesters are known to be more reactive acylating agents than their corresponding oxygen esters due to the lower resonance stabilization of the C-S bond compared to the C-O bond. This heightened reactivity can translate to faster reaction times and higher yields in various condensation reactions. The combination of the reactive thioester and the strategically labile tert-butyl group makes this compound a potent and versatile tool for the synthetic chemist.
Key Applications in Heterocyclic Synthesis: A Comparative Perspective
The Japp-Klingemann Reaction: A Gateway to Indoles and Pyrazoles
The Japp-Klingemann reaction is a powerful method for the synthesis of arylhydrazones from β-keto esters and diazonium salts. These hydrazones are pivotal intermediates in the construction of biologically significant heterocyclic scaffolds such as indoles (via Fischer indole synthesis) and pyrazoles.
While ethyl acetoacetate is traditionally employed in this reaction, the use of this compound offers potential advantages. The increased reactivity of the thioester carbonyl could facilitate the initial coupling with the diazonium salt, potentially leading to higher yields and shorter reaction times. Moreover, the tert-butyl group can be selectively removed post-cyclization under mild acidic conditions to afford the corresponding carboxylic acid or ketone, providing a handle for further functionalization.
Comparative Data:
While direct comparative studies between this compound and other β-keto esters in the Japp-Klingemann reaction are not extensively documented in the readily available literature, the known principles of thioester reactivity and tert-butyl ester lability strongly suggest its potential for improved performance. Researchers are encouraged to explore this reagent as a potentially superior alternative to traditional β-keto esters in their synthetic routes.
Experimental Protocol: A Representative Japp-Klingemann Reaction
The following protocol for the synthesis of an arylhydrazone using a generic β-keto ester can be adapted for this compound.
-
Step 1: Diazotization of the Aniline. Dissolve the desired aniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.05 eq.) in water, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Step 2: Coupling Reaction. In a separate flask, dissolve this compound (1.0 eq.) and sodium acetate (3.0 eq.) in a suitable solvent such as ethanol. Cool the solution to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the thioester solution with vigorous stirring, keeping the temperature below 5 °C.
-
Step 3: Workup. After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir overnight. Pour the mixture into cold water and collect the precipitated hydrazone by filtration. Wash the solid with cold water until neutral and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Diagram: Japp-Klingemann Reaction Workflow
Caption: Workflow for the Japp-Klingemann reaction.
Hantzsch Pyridine Synthesis: A Multicomponent Approach to Dihydropyridines
The Hantzsch synthesis is a classic multicomponent reaction that provides access to dihydropyridines, a scaffold found in numerous bioactive molecules, including calcium channel blockers[3][4]. The reaction typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester[3][4][5].
The use of this compound in the Hantzsch synthesis could offer several benefits. The inherent reactivity of the thioester may accelerate the initial Knoevenagel condensation and subsequent Michael addition steps, potentially leading to higher overall yields of the dihydropyridine product. Furthermore, the tert-butyl ester groups on the resulting dihydropyridine can be selectively hydrolyzed under mild acidic conditions, providing a convenient route to the corresponding di-acid, which can be further manipulated.
Comparative Performance:
While specific comparative data for this compound in the Hantzsch synthesis is scarce, the principles of multicomponent reactions suggest that more reactive starting materials can often lead to improved efficiency[6][7][8][9]. Researchers investigating novel dihydropyridine analogs should consider this compound as a promising alternative to traditional β-keto esters.
Experimental Protocol: A General Hantzsch Pyridine Synthesis
This protocol can be adapted for use with this compound.
-
Step 1: Reaction Setup. In a round-bottom flask, combine the desired aldehyde (1.0 eq.), this compound (2.0 eq.), and a source of ammonia, such as ammonium acetate (1.1 eq.), in a suitable solvent like ethanol.
-
Step 2: Reaction. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Isolation. Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product may precipitate out of solution and can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Diagram: Hantzsch Pyridine Synthesis
Caption: Key steps in the Hantzsch pyridine synthesis.
Thiophene Synthesis: Building Sulfur-Containing Heterocycles
Thiophenes are a class of sulfur-containing heterocyclic compounds that are prevalent in many pharmaceuticals and organic materials[10][][12]. Several synthetic routes to thiophenes utilize β-keto esters or their derivatives. For instance, the Gewald reaction allows for the synthesis of 2-aminothiophenes from a β-keto ester, a cyano-activated methylene compound, and elemental sulfur.
The use of this compound in thiophene synthesis offers an intriguing possibility. The presence of the thioester functionality could potentially streamline the reaction by providing an internal source of sulfur, although this would represent a deviation from the classical Gewald reaction mechanism. More conventionally, its role as a reactive β-dicarbonyl component could enhance yields and reaction rates in established thiophene syntheses.
Experimental Protocol: A Representative Gewald Aminothiophene Synthesis
This protocol illustrates the general procedure which could be explored with this compound as the β-dicarbonyl component.
-
Step 1: Reaction Mixture. In a suitable flask, combine this compound (1.0 eq.), a compound with an active methylene group (e.g., malononitrile, 1.0 eq.), and elemental sulfur (1.1 eq.) in a solvent such as ethanol or dimethylformamide.
-
Step 2: Addition of Base. Add a catalytic amount of a base, such as morpholine or triethylamine, to the mixture.
-
Step 3: Reaction and Workup. Heat the reaction mixture, typically to around 50-60 °C, and stir until the reaction is complete (monitored by TLC). Cool the mixture, pour it into ice water, and collect the precipitated 2-aminothiophene product by filtration. The product can be purified by recrystallization.
Conclusion: A Call for Further Exploration
This compound stands as a promising, yet underutilized, reagent in the synthetic chemist's toolbox. The combination of a highly reactive thioester and a sterically demanding, yet readily cleavable, tert-butyl group presents a unique set of properties that can be strategically leveraged to improve the efficiency and selectivity of complex heterocyclic syntheses. While direct, quantitative comparative data remains an area ripe for investigation, the foundational principles of organic chemistry strongly suggest the potential for this compound to outperform its more common analogs in a variety of applications. It is the hope of this guide to inspire researchers to explore the full potential of this versatile building block in their pursuit of novel and impactful molecules.
References
- Thiophene synthesis. Organic Chemistry Portal. (URL: [Link])
- Hantzsch pyridine synthesis. Wikipedia. (URL: [Link])
- Hantzsch Pyridine Synthesis Definition. Fiveable. (URL: [Link])
- Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
- Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. (URL: [Link])
- Hantzsch pyridine synthesis - overview. ChemTube3D. (URL: [Link])
- 2-thiophenethiol. Organic Syntheses Procedure. (URL: [Link])
- Acetoacetic Acid P
- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. (URL: [Link])
- Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Chemistry Stack Exchange. (URL: [Link])
- Hantzsch Pyridine Synthesis. Scribd. (URL: [Link])
- Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. NIH. (URL: [Link])
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. (URL: [Link])
- Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][3][10][13]triazolo[4,3-a][10][13]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.
- tert-Butyl Esters. Organic Chemistry Portal. (URL: [Link])
- A kind of synthetic method of tert-butyl acetoacetate.
- Selectivity in multiple multicomponent reactions: types and synthetic applic
- (PDF) Selectivity in multiple multicomponent reactions: types and synthetic applications.
- An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals. (URL: [Link])
- Selectivity in multiple multicomponent reactions: types and synthetic applic
- Organic Chemistry-4.
- Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of C
Sources
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Selectivity in multiple multicomponent reactions: types and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selectivity in multiple multicomponent reactions: types and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thiophene synthesis [organic-chemistry.org]
- 12. derpharmachemica.com [derpharmachemica.com]
A Comparative Spectroscopic Guide to S-tert-Butyl Acetothioacetate and Its Precursors
Introduction
S-tert-Butyl acetothioacetate (STBAA) is a versatile synthetic intermediate, prized in organic chemistry for its role in constructing complex molecular architectures. As a thioester, it possesses unique reactivity compared to its oxygen-ester analogs, making it a valuable tool for C-C bond formation.[1][2] The inherent reactivity of the thioester functional group—balanced between stability in aqueous media and susceptibility to nucleophilic attack—underpins its utility.[3]
Verifying the successful synthesis and purity of STBAA is paramount for its effective use in subsequent reactions. This guide provides a comprehensive comparison of the spectral data of this compound with its common precursors, tert-butyl mercaptan and diketene. By understanding the distinct spectroscopic signatures of the starting materials and the final product, researchers can unequivocally confirm the chemical transformation. We will delve into ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships behind the observed spectral shifts and providing the experimental foundation for confident product validation.
Synthesis Overview: The Path to a Thioester
The formation of this compound is efficiently achieved through the nucleophilic ring-opening of diketene with tert-butyl mercaptan. In this reaction, the sulfur atom of the thiol attacks one of the carbonyl carbons of the highly reactive diketene, leading to the formation of the target thioester.
Caption: Synthesis of this compound from precursors.
¹H NMR Spectroscopy: Tracking Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for tracking the transformation of functional groups by observing the changes in the chemical environment of hydrogen atoms.
Precursor Signatures:
-
tert-Butyl Mercaptan ((CH₃)₃CSH): The spectrum is simple, showing two distinct singlets. A sharp, intense singlet appears around δ 1.45 ppm , corresponding to the nine equivalent protons of the tert-butyl group. A second, broader singlet at approximately δ 1.5-1.6 ppm is characteristic of the thiol proton (-SH).[4] The integration of these peaks reveals a 9:1 proton ratio.
-
Diketene (C₄H₄O₂): As a reactive intermediate, its spectrum is less commonly acquired in isolation. However, its structure features two distinct methylene protons on the four-membered ring, which would appear as complex multiplets.
Product Signature: this compound The ¹H NMR spectrum of the product confirms the successful reaction through several key changes:
-
Disappearance of the Thiol Proton: The singlet corresponding to the -SH proton from tert-butyl mercaptan is absent.
-
Persistence of the tert-Butyl Group: A sharp singlet for the nine protons of the S-tert-butyl group remains, slightly shifted to approximately δ 1.48 ppm .
-
Appearance of Acetoacetyl Protons: Two new signals emerge, characteristic of the acetoacetyl moiety. A singlet at δ 2.25 ppm corresponds to the methyl protons (-COCH₃), and another singlet at δ 3.75 ppm represents the methylene protons (-COCH₂CO-).
This spectral transformation provides clear evidence of the covalent bond formation between the sulfur atom and the acetoacetyl group.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)
| Compound | -C(CH₃)₃ | -SH | -COCH₃ | -COCH₂CO- |
|---|---|---|---|---|
| tert-Butyl Mercaptan | ~1.45 | ~1.55 | - | - |
| this compound | ~1.48 | - | ~2.25 | ~3.75 |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides insight into the carbon framework of the molecules, with the chemical shift of each carbon atom being highly sensitive to its bonding and electronic environment. The most significant change occurs at the carbonyl carbon.
Precursor Signatures:
-
tert-Butyl Mercaptan ((CH₃)₃CSH): The spectrum shows two signals: one for the three equivalent methyl carbons at δ ~31 ppm and another for the quaternary carbon at δ ~44 ppm .
-
Diketene (C₄H₄O₂): This strained β-lactone features a highly deshielded carbonyl carbon, typically appearing well downfield at δ > 170 ppm .
Product Signature: this compound The product spectrum validates the structure by revealing the characteristic shifts of a β-keto thioester.
-
Thioester Carbonyl: The most diagnostic signal is the thioester carbonyl carbon, which appears around δ 197-200 ppm . This downfield shift compared to an oxygen ester is a hallmark of the thioester functional group.[5]
-
Ketone Carbonyl: The ketone carbonyl of the acetoacetyl group is observed further downfield, typically around δ 201-203 ppm .
-
Alkyl Carbons: The carbons of the S-tert-butyl group appear at δ ~48 ppm (quaternary) and δ ~30 ppm (methyls), while the acetoacetyl methyl and methylene carbons are found at δ ~31 ppm and δ ~58 ppm , respectively.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm)
| Compound | -C (CH₃)₃ | -C(C H₃)₃ | Thioester C =O | Ketone C =O | -COC H₂CO- | -COC H₃ |
|---|---|---|---|---|---|---|
| tert-Butyl Mercaptan | ~44 | ~31 | - | - | - | - |
| this compound | ~48 | ~30 | ~198 | ~202 | ~58 | ~31 |
Infrared (IR) Spectroscopy: A Focus on Functional Groups
IR spectroscopy is exceptionally useful for identifying functional groups, particularly the carbonyl (C=O) and thiol (S-H) groups involved in this transformation.
Precursor Signatures:
-
tert-Butyl Mercaptan ((CH₃)₃CSH): The most prominent and diagnostic peak is the weak S-H stretching vibration, which appears around 2560-2590 cm⁻¹ .[6] Its presence is a clear marker for the unreacted starting material.
-
Diketene (C₄H₄O₂): As a cyclic ester (a β-lactone), diketene exhibits a very strong C=O stretching band at a high frequency, typically around 1830-1840 cm⁻¹ , due to ring strain.
Product Signature: this compound The IR spectrum of the product provides a definitive "fingerprint" of the successful synthesis.
-
Disappearance of S-H Stretch: The complete absence of the peak at ~2570 cm⁻¹ confirms the consumption of the tert-butyl mercaptan.
-
Appearance of Thioester and Ketone C=O Stretches: Two distinct carbonyl peaks appear.
-
The thioester C=O stretch is observed at a lower frequency than a typical ester, around 1685-1710 cm⁻¹ . This is because the resonance stabilization of the carbonyl group is less effective with sulfur's larger 3p orbitals compared to oxygen's 2p orbitals.[1]
-
The ketone C=O stretch appears at a higher frequency, typically 1715-1725 cm⁻¹ .
-
Table 3: Comparative IR Data (Vibrational Frequencies in cm⁻¹)
| Compound | S-H Stretch | C=O Stretch (Thioester) | C=O Stretch (Ketone) | C=O Stretch (Lactone) |
|---|---|---|---|---|
| tert-Butyl Mercaptan | ~2570 | - | - | - |
| Diketene | - | - | - | ~1835 |
| this compound | - | ~1695 | ~1720 | - |
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through its fragmentation patterns, serving as the final confirmation of the product's identity.
Precursor Molecular Weights:
-
tert-Butyl Mercaptan (C₄H₁₀S): Molecular Weight = 90.19 g/mol .[4]
-
Diketene (C₄H₄O₂): Molecular Weight = 84.07 g/mol .[7]
Product Signature: this compound (C₈H₁₄O₂S)
-
Molecular Ion Peak: The expected molecular weight is 174.26 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 174.
-
Key Fragments: A prominent fragment is often observed at m/z = 57 , corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺, which arises from the cleavage of the C-S bond. Another significant fragment at m/z = 117 would correspond to the [M - C(CH₃)₃]⁺ ion. The presence of these fragments strongly supports the proposed structure.
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of STBAA.
Caption: Experimental workflow for synthesis and analysis of STBAA.
Methodology:
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is prepared.
-
Reagents: The flask is charged with tert-butyl mercaptan (1.0 equivalent) and a suitable anhydrous solvent such as tetrahydrofuran (THF). The solution is cooled to 0 °C using an ice-water bath.
-
Addition: Diketene (1.05 equivalents) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to ambient temperature. It is stirred for an additional 2-4 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting materials.
-
Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to afford this compound as a clear, colorless liquid.
-
Characterization: The purified product is characterized using the spectroscopic methods detailed in this guide (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Conclusion
The transformation from simple precursors like tert-butyl mercaptan and diketene to the more complex this compound is accompanied by a series of distinct and predictable changes in their spectroscopic data. The disappearance of the thiol -SH signals in ¹H NMR and IR, coupled with the appearance of characteristic acetoacetyl protons and the significant shift of the thioester carbonyl peaks in ¹³C NMR and IR, provides a multi-faceted and robust confirmation of the reaction's success. Mass spectrometry validates the final molecular weight, completing the analytical picture. By leveraging this comparative spectral data, researchers can proceed with confidence, knowing their synthetic intermediate is both correctly identified and of high purity, setting the stage for successful downstream applications.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6387, tert-Butyl mercaptan.
- Bracher, P. J., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15538, Tert-butyl acetoacetate.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 546556, t-Butylthiothioacetic acid, S-t-butyl ester.
- The Good Scents Company (2024). tert-butyl mercaptan.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8868, Ethyl acetoacetate.
- Kielawa, A. H., & Hubbard, B. K. (2023). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au.
- Arslan, H. et al. (2008). FT-IR spectrum of tert-butyl... ResearchGate. Retrieved from [Link] (Example of FT-IR spectrum analysis)
- Google Patents (1957). Preparation of diketene.
- Hall, C. M., & Wemple, J. (1977). A carbon-13 nuclear magnetic resonance study of thiol esters. The Journal of Organic Chemistry.
- Wikipedia (2024). Diketene.
- Royal Society of Chemistry (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Supplementary Information.
- National Institute of Standards and Technology (2024). 2-Propanethiol, 2-methyl-. NIST Chemistry WebBook.
- Wikipedia (2024). Ethyl acetoacetate.
Sources
- 1. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. tert-Butyl mercaptan | (CH3)3CSH | CID 6387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tert-butyl mercaptan, 75-66-1 [thegoodscentscompany.com]
- 7. Diketene - Wikipedia [en.wikipedia.org]
A Strategic Guide to Acetoacetate Derivatives in Large-Scale Synthesis: A Cost-Benefit Analysis of S-tert-Butyl Acetothioacetate
For researchers, process chemists, and professionals in drug development, the selection of starting materials is a critical decision that balances reactivity, selectivity, cost, and scalability. Among the versatile class of β-ketoesters, S-tert-Butyl acetothioacetate (STBATA) presents a unique profile. This guide provides an in-depth analysis of STBATA, objectively comparing its utility and economic viability against common alternatives like ethyl acetoacetate and methyl acetoacetate for large-scale synthesis.
The Strategic Advantage: Unpacking the Functionality of STBATA
This compound is not just another β-keto building block; its value lies in the synergistic interplay between its two key functional components: the thioester and the tert-butyl group .
-
The Thioester Core: Thioesters are inherently more reactive acylating agents than their oxygen ester counterparts. The weaker carbon-sulfur bond and the better leaving group ability of the thiol fragment facilitate reactions under milder conditions, often leading to higher yields and faster conversions. This enhanced reactivity is a significant asset in complex synthetic routes where efficiency is paramount.
-
The Tert-Butyl Protecting Group: The bulky tert-butyl group serves a dual purpose. Firstly, it provides significant steric hindrance, which can be strategically employed to influence the stereochemical outcome of a reaction.[1] Secondly, and more importantly, it functions as an acid-labile protecting group.[1][2] This characteristic is the cornerstone of its utility, allowing for selective deprotection under acidic conditions without affecting other ester functionalities (e.g., methyl or ethyl esters) that are sensitive to basic hydrolysis.[2][3] This "orthogonal" cleavage strategy is indispensable in the synthesis of complex molecules with multiple sensitive functional groups, a common scenario in pharmaceutical development.[4][5]
Cost-Benefit Analysis: When is STBATA the Right Choice?
The decision to implement STBATA in a large-scale process hinges on a careful evaluation of its benefits against its costs.
| Feature | Benefit | Cost/Drawback |
| Reactivity | The thioester functionality enables higher reactivity, potentially leading to increased yields, shorter reaction times, and milder process conditions. | Higher raw material cost compared to commodity acetoacetates. |
| Selectivity | The acid-labile tert-butyl group allows for orthogonal deprotection, preserving base-sensitive functional groups within the molecule.[1][2] | The synthesis of STBATA is more complex than that of its alternatives. |
| Process Safety | Avoids the use of harsh basic conditions (like saponification) for deprotection, which can prevent degradation of sensitive intermediates.[3] | Cleavage generates isobutylene, a flammable gas that requires specialized handling and containment infrastructure at scale. |
| Stereocontrol | The steric bulk of the tert-butyl group can be leveraged to direct the stereochemical outcome of certain reactions.[1] | May not be the most atom-economical choice for simpler syntheses. |
Comparative Performance: STBATA vs. The Alternatives
The true value of STBATA is best understood when compared directly with its more common, and less expensive, counterparts.
Primary Alternatives: Ethyl Acetoacetate (EAA) & Methyl Acetoacetate (MAA)
EAA and MAA are the workhorses of the chemical industry, valued for their low cost and widespread availability.
-
Cost & Scale: Both are commodity chemicals produced on a massive scale, making them exceptionally cost-effective for large-volume synthesis.[6][7][8]
-
Synthesis: Manufacturing processes are well-established and highly optimized. EAA is famously produced via the Claisen condensation of ethyl acetate[9][10], while MAA is often synthesized from diketene and methanol or through the carbonylation of acetone.[11][12]
-
Limitations: Their primary drawback lies in their deprotection. The removal of the ethyl or methyl ester typically requires basic hydrolysis (saponification). This lack of selectivity makes them unsuitable for substrates containing other base-labile groups, leading to unwanted side reactions and reduced yields in complex syntheses.
The Direct Analogue: tert-Butyl Acetoacetate (TBAA)
TBAA shares the acid-labile tert-butyl protecting group with STBATA, making it a closer competitor in terms of synthetic strategy.
-
Key Differentiator: The choice between STBATA and TBAA comes down to the required reactivity at the carbonyl center. The thioester in STBATA makes it a significantly more potent acylating agent.
-
Application Niche: If a synthesis requires the strategic advantage of an acid-cleavable protecting group but does not necessitate the enhanced acylating power of a thioester, TBAA offers a more direct and potentially less expensive option. Its synthesis from diketene and tert-butyl alcohol is a known procedure.[13][14]
Data Summary: A Head-to-Head Comparison
| Parameter | This compound (STBATA) | Ethyl Acetoacetate (EAA) | Methyl Acetoacetate (MAA) | tert-Butyl Acetoacetate (TBAA) |
| Relative Cost | High | Low | Low | Moderate |
| Reactivity | Very High (Thioester) | Moderate (Ester) | Moderate (Ester) | Moderate (Ester) |
| Key Advantage | High reactivity & orthogonal, acid-labile deprotection | Low cost, commodity scale | Low cost, commodity scale | Orthogonal, acid-labile deprotection |
| Cleavage Conditions | Mild Acid (e.g., TFA, HCl) | Base (Saponification) | Base (Saponification) | Mild Acid (e.g., TFA, HCl) |
| Primary Application | Complex, multi-step synthesis of high-value, sensitive molecules (e.g., pharmaceuticals).[15] | General large-scale synthesis of robust molecules, dyes, and polymers.[6] | Synthesis of pharmaceuticals, agrochemicals, and pigments.[8][11] | Synthesis requiring a stable protecting group removable under mild acid conditions.[16] |
Visualizing the Decision Process
The choice of reagent can be streamlined by considering the core requirements of the synthetic route.
Caption: Decision workflow for selecting the appropriate acetoacetate derivative.
Experimental Protocols
To illustrate the practical implications of these differences, the following representative protocols are provided.
Protocol 1: Selective Acylation Using this compound
This protocol demonstrates the use of STBATA to acylate a primary amine in the presence of a base-sensitive methyl ester.
Objective: Synthesize an amide without hydrolyzing the methyl ester.
-
Reaction Setup: In a nitrogen-flushed reactor, dissolve the amine-containing substrate (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add a solution of this compound (1.1 eq) in DCM (2 volumes) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting amine is complete (typically 2-4 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the desired β-keto amide, leaving the methyl ester intact.
Causality: The use of a non-nucleophilic organic base (DIPEA) and the high reactivity of the thioester allow the acylation to proceed efficiently under mild conditions that do not promote saponification of the methyl ester.
Protocol 2: Standard Acetoacetic Ester Synthesis with Ethyl Acetoacetate
This protocol describes a classic alkylation reaction.
Objective: Synthesize an alkylated ketone via the acetoacetic ester synthesis.
-
Enolate Formation: In a dry, inert atmosphere, add sodium ethoxide (1.0 eq) to absolute ethanol (5 volumes). To this solution, add ethyl acetoacetate (1.0 eq) dropwise at 0°C. Stir for 1 hour to ensure complete formation of the sodium enolate.[10]
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.0 eq) to the solution and allow the mixture to warm to room temperature. Heat to reflux until TLC analysis indicates the disappearance of the starting material (typically 4-8 hours).
-
Saponification and Decarboxylation: Cool the reaction mixture and add an aqueous solution of sodium hydroxide (3.0 eq). Heat to reflux for 3-4 hours to hydrolyze the ester.
-
Acidification: After cooling, carefully acidify the mixture with aqueous HCl until the pH is ~1. This will protonate the carboxylate and induce decarboxylation upon heating.
-
Final Step: Gently heat the acidified mixture until CO₂ evolution ceases. Cool, extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry, and concentrate to yield the crude ketone.
-
Purification: Purify by distillation or chromatography.
Trustworthiness: This is a well-established, self-validating protocol. The formation of the enolate, subsequent alkylation, and final saponification/decarboxylation are sequential, verifiable steps. However, it is clear that any base-sensitive functionality on the alkyl halide would not survive the harsh hydrolysis conditions.
Caption: Comparison of synthetic outcomes on a base-sensitive substrate.
Conclusion and Authoritative Grounding
The selection of an acetoacetate derivative for large-scale synthesis is a strategic decision that extends beyond the initial cost of the reagent. This compound is a specialized, high-value intermediate. Its higher price is justified in complex synthetic campaigns where its unique combination of enhanced reactivity and orthogonal, acid-labile deprotection is critical. For the pharmaceutical and fine chemical industries, where the final product's value is high and the integrity of complex molecular architecture is non-negotiable, STBATA provides a robust and reliable solution that can prevent costly side reactions and simplify purification, ultimately improving overall process efficiency.
Conversely, for the large-scale production of simpler, more robust molecules where raw material cost is the dominant economic factor, commodity reagents like ethyl acetoacetate and methyl acetoacetate remain the logical and preferred choice. The process chemist must weigh the upfront cost of STBATA against the potential downstream savings in purification, rework, and yield enhancement to make the most economically sound decision.
References
- Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5. ResearchGate.
- Acetoacetic acid, tert-butyl ester. Organic Syntheses.
- CN107827749A - A kind of synthetic method of tert-butyl acetoacetate. Google Patents.
- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
- Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube.
- Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry.
- Convenient Preparation of tert-Butyl Esters. ResearchGate.
- Comparison of butyl acetate and ethyl acetate for the synthesis of 6a. ResearchGate.
- CN101029006A - Method for synthesizing methyl acetoacetate methyl-carbonate and acetone. Google Patents.
- Acetoacetic acid, ethyl ester. Organic Syntheses.
- Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
- Ethyl acetoacetate. Wikipedia.
- tert-Butyl Esters. Organic Chemistry Portal.
- What is the difference between ethyl acetate and butyl acetate?. Quora.
- Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis. PubMed.
- ChemInform Abstract: An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. ResearchGate.
- Synthesis of methyl acetoacetate from acetone and dimethyl carbonate with alkali-promoted MgO catalysts. ResearchGate.
- Beta Ketoester Synthesis: Preparation and Reactions. Prezi.
- Tert-butyl esters Definition. Fiveable.
- Continuous Flow Synthesis of Methyl Oximino Acetoacetate. Vapourtec.
- Multi-Aspect Comparison of Ethyl Acetate Production Pathways. ResearchGate.
- US2843623A - Production of ethyl acetoacetate. Google Patents.
- Synthesis of β‐ketothioesters 2a, 2s, and 2ta. ResearchGate.
- A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. ResearchGate.
- LCA case study: comparison between independent and coproduction pathways for the production of ethyl and n-butyl acetates. ResearchGate.
- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health.
- CN111470968B - Method for synthesizing methyl acetoacetate. Google Patents.
- Ethyl acetoacetate. Britannica.
- Optimization of a Greener Synthesis Route for Ethyl Acetoacetate via Enzymatic Catalysis. Omics Online.
- Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. YouTube.
- Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. ResearchGate.
- The Chemical Synthesis Advantage: Methyl Acetoacetate for Organic Reactions. Medium.
Sources
- 1. fiveable.me [fiveable.me]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]
- 7. omicsonline.org [omicsonline.org]
- 8. nbinno.com [nbinno.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 11. CN101029006A - Method for synthesizing methyl acetoacetate methyl-carbonate and acetone - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN107827749A - A kind of synthetic method of tert-butyl acetoacetate - Google Patents [patents.google.com]
- 15. prezi.com [prezi.com]
- 16. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
A Senior Application Scientist's Guide to Acetoacetylation: A Mechanistic Comparison of Key Reagents
In the landscape of synthetic organic chemistry, the introduction of an acetoacetyl group (CH₃C(O)CH₂C(O)-) is a pivotal transformation, enabling the construction of a diverse array of pharmaceuticals, agrochemicals, and specialty polymers. The choice of the acetoacetylating reagent is critical, directly influencing reaction efficiency, substrate compatibility, and process safety. This guide provides an in-depth mechanistic comparison of three commonly employed acetoacetylating reagents: diketene, tert-butyl acetoacetate (t-BAA), and Meldrum's acid. By delving into the underlying reaction pathways and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Acetoacetyl Moiety: A Versatile Synthetic Synthon
The acetoacetyl group is a valuable building block due to its dual functionality. The β-dicarbonyl system imparts a high degree of reactivity, featuring an acidic α-proton that facilitates enolate formation and subsequent alkylation or acylation reactions.[1][2] Furthermore, the ketone and ester functionalities can be selectively manipulated, offering a gateway to a wide range of molecular architectures. The acetoacetic ester synthesis, a classic named reaction, exemplifies the utility of this moiety in carbon-carbon bond formation.[3][4]
Mechanistic Deep Dive: A Tale of Three Reagents
The choice of an acetoacetylating agent is fundamentally a choice between different reaction mechanisms, each with its own set of advantages and limitations.
Diketene: The Highly Reactive Workhorse
Diketene (4-methyleneoxetan-2-one) is a potent and widely used acetoacetylating agent.[5][6] Its high reactivity stems from the strained four-membered β-lactone ring.[7]
Mechanism of Acetoacetylation: The reaction of diketene with nucleophiles, such as alcohols or amines, proceeds via a nucleophilic acyl substitution on the β-lactone ring. The nucleophile attacks the carbonyl carbon, leading to the opening of the strained ring and formation of the corresponding acetoacetate ester or amide.[5][6] This process is often catalyzed by a base or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[8]
Figure 1: General mechanism of acetoacetylation using diketene.
Advantages:
-
High Reactivity: Reactions with diketene are often rapid and can be driven to completion.[9]
-
Atom Economy: The reaction is an addition, resulting in high atom economy with no byproducts other than those from potential side reactions.
Disadvantages:
-
High Toxicity and Lachrymatory Nature: Diketene is toxic, a strong lachrymator, and can cause severe irritation to the skin, eyes, and respiratory tract.[10][11]
-
Instability and Polymerization: Diketene can undergo violent polymerization, especially in the presence of acids or bases, and requires careful handling and storage, often with stabilizers and at low temperatures.[12][13]
-
Safety Concerns: Its high flammability and potential for explosive vapor/air mixtures necessitate stringent safety precautions.[14][15]
Tert-Butyl Acetoacetate (t-BAA): The Safer, Selective Alternative
Tert-butyl acetoacetate has emerged as a safer and more convenient alternative to diketene for many applications.[16][17] It is a stable, non-lachrymatory liquid that is easier to handle.[18]
Mechanism of Acetoacetylation (Transacetoacetylation): The reaction with t-BAA is a transacetoacetylation, which is mechanistically distinct from a standard transesterification.[16] The reaction is believed to proceed through the elimination of the stable tert-butyl cation, which is then trapped by the nucleophile (the alcohol or amine being acetoacetylated) to form isobutylene and water or a tert-butyl ether/amine. The driving force is the formation of the volatile and innocuous isobutylene gas. This mechanism avoids the reversible equilibrium often associated with transesterification.[19][20]
Figure 2: Proposed mechanism of transacetoacetylation with t-BAA.
Advantages:
-
Enhanced Safety: t-BAA is significantly less hazardous than diketene, being a stable liquid with lower toxicity.[21][22][23]
-
Ease of Handling: It does not require the same stringent storage and handling precautions as diketene.[18][24]
-
High Reactivity: Despite being safer, t-BAA is a highly effective acetoacetylating reagent, often showing higher reactivity than other alkyl acetoacetates.[25]
Disadvantages:
-
Lower Atom Economy: The reaction generates isobutylene as a byproduct, leading to lower atom economy compared to diketene.
-
Higher Cost: t-BAA is generally more expensive than diketene.
Meldrum's Acid: The Versatile Malonic Acid Surrogate
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic derivative of malonic acid and is known for its remarkable acidity (pKa ≈ 4.97).[26] While not a direct acetoacetylating agent itself, it serves as an excellent precursor for the synthesis of β-keto esters.[27]
Mechanism of Acetoacetylation: The process involves a two-step sequence. First, the highly acidic C5 proton of Meldrum's acid is deprotonated, and the resulting enolate is acylated with an acetylating agent like acetyl chloride. The resulting 5-acetyl Meldrum's acid is then subjected to alcoholysis. Refluxing in an alcohol leads to the opening of the dioxinone ring, followed by decarboxylation to yield the desired β-keto ester.[1][28]
Figure 3: Two-step process for β-keto ester synthesis using Meldrum's acid.
Advantages:
-
High Acidity and Reactivity: The high acidity of Meldrum's acid facilitates easy enolate formation and subsequent acylation.[27]
-
Versatility: This method allows for the synthesis of a wide variety of β-keto esters by simply changing the acylating agent and the alcohol used for solvolysis.[29]
-
Solid and Stable: Meldrum's acid is a stable, crystalline solid that is easy to handle and store.[30][31]
Disadvantages:
-
Multi-step Process: The synthesis of β-keto esters from Meldrum's acid is a two-step process, which can be less efficient than direct acetoacetylation.
-
Atom Economy: The overall atom economy is lower due to the generation of acetone and carbon dioxide as byproducts.[26]
Experimental Comparison: Protocols and Performance
To provide a practical comparison, the following section details standardized experimental protocols for the acetoacetylation of an alcohol using each of the three reagents. Benzyl alcohol is chosen as a representative substrate where data is available or can be reasonably extrapolated.
Figure 4: A generalized experimental workflow for the synthesis and analysis of acetoacetate esters.
Protocol 1: Acetoacetylation of t-Butanol with Diketene
This protocol is adapted from a literature procedure for the synthesis of tert-butyl acetoacetate.[3]
-
Materials: t-Butanol (1.07 mol), diketene (1.14 mol), anhydrous sodium acetate (4.8 mmol).
-
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add t-butanol.
-
Heat the alcohol to 80-85 °C.
-
Add anhydrous sodium acetate with stirring.
-
Add diketene dropwise over 2.5 hours, maintaining the reaction temperature between 60-115 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
The product, tert-butyl acetoacetate, is isolated by vacuum distillation.
-
-
Reported Yield: 75-80%[3]
Protocol 2: Transacetoacetylation of Benzyl Alcohol with t-BAA
This is a representative protocol based on the principles of transacetoacetylation with t-BAA.
-
Materials: Benzyl alcohol (1.0 eq), tert-butyl acetoacetate (1.2 eq), and a suitable catalyst (e.g., a Lewis acid or a solid acid catalyst, optional).
-
Procedure:
-
Combine benzyl alcohol and tert-butyl acetoacetate in a round-bottom flask equipped with a distillation head.
-
Heat the mixture to reflux (typically 120-150 °C).
-
The reaction progress can be monitored by the distillation of the tert-butanol byproduct.
-
Continue heating until the theoretical amount of tert-butanol has been collected or the reaction is deemed complete by TLC or GC analysis.
-
The product, benzyl acetoacetate, is purified by vacuum distillation.
-
-
Expected Yield: Generally high, often >80%, depending on the substrate and conditions.
Protocol 3: Synthesis of Benzyl Acetoacetate via Acyl-Meldrum's Acid
This protocol is based on a literature procedure for the synthesis of benzyl acetoacetate from 5-acetyl-Meldrum's acid.[12]
-
Step 1: Synthesis of 5-Acetyl-Meldrum's Acid
-
Dissolve Meldrum's acid (1.0 eq) in a mixture of dry dichloromethane and pyridine at 0 °C.
-
Add acetyl chloride (1.0 eq) in dichloromethane dropwise and stir for 1 hour at 0 °C, then 3 hours at room temperature.
-
Perform an acidic workup and extract with dichloromethane to obtain 5-acetyl-Meldrum's acid.
-
-
Step 2: Decarboxylative Esterification
-
Suspend 5-acetyl-Meldrum's acid (1.0 eq) in benzene.
-
Add benzyl alcohol (excess, e.g., 5 eq) and reflux for 18 hours.
-
Remove the solvent and purify the residue by flash chromatography to yield benzyl acetoacetate.
-
-
Reported Yield: 60%[12]
Performance Comparison: A Tabular Summary
The following table summarizes the key performance indicators for each acetoacetylating reagent based on the available data and mechanistic understanding.
| Feature | Diketene | Tert-Butyl Acetoacetate (t-BAA) | Meldrum's Acid |
| Reaction Type | Direct Acetoacetylation | Transacetoacetylation | Acylation followed by Alcoholysis |
| Number of Steps | 1 | 1 | 2 |
| Typical Yield | Good to Excellent (75-92%)[3] | High (>80%) | Good (60%)[12] |
| Reaction Conditions | Moderate to high temperature (60-115 °C)[3] | High temperature (120-150 °C) | Reflux in benzene[12] |
| Byproducts | Minimal (potential for dehydroacetic acid)[3] | Isobutylene, tert-butanol | Acetone, CO₂, pyridine hydrochloride |
| Safety Profile | Highly toxic, lachrymatory, flammable, polymerizes violently[10][11][13] | Low toxicity, stable liquid[21][22] | Crystalline solid, moderate irritant[30][31] |
| Handling | Requires specialized handling and storage[12][14][15] | Standard laboratory procedures[18][24] | Standard laboratory procedures |
Conclusion and Recommendations
The selection of an acetoacetylating reagent is a multifaceted decision that requires careful consideration of reactivity, safety, and process efficiency.
-
Diketene remains a powerful reagent for large-scale industrial processes where its high reactivity and atom economy are paramount, and where specialized handling infrastructure is in place to mitigate its significant safety hazards.
-
Tert-butyl acetoacetate is an excellent choice for laboratory-scale synthesis and in applications where safety and ease of handling are primary concerns. Its unique transacetoacetylation mechanism provides an efficient and often high-yielding route to acetoacetate esters and amides.
-
Meldrum's acid offers a versatile and reliable two-step approach for the synthesis of β-keto esters. Its solid nature and the high acidity of its C5 proton make it a valuable tool, particularly when a wide range of acyl groups need to be introduced.
Ultimately, the optimal choice of reagent will depend on the specific requirements of the synthetic target, the scale of the reaction, and the available laboratory facilities. By understanding the mechanistic nuances and safety profiles of these key reagents, researchers can navigate the challenges of acetoacetylation with greater confidence and success.
References
- Sven-Olov Lawesson, S. Gronwall, and R. Sandberg. Acetoacetic acid, tert-butyl ester. Organic Syntheses. Coll. Vol. 5, p.179 (1973); Vol. 42, p.28 (1962). [Link]
- Staunton, J., & Sutkowski, A. C. (1991). ACYL-MELDRUM'S ACID IN REGIOSPECIFIC SYNTHESIS OF ISOTOPICALLY LABELLED COMPOUNDS FOR POLYKETIDE BIOSYNTHETIC STUDIES.
- Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088. [Link]
- Cole-Parmer. Material Safety Data Sheet - Tert.
- OpenOChem. Acetoacetic Ester Synthesis. [Link]
- Chemistry Notes.
- Goon, D. J. W. (2022). Diketene (CAS 674-82-8): Properties, Hazards, and Safe Handling for Industrial Use. LinkedIn. [Link]
- NextSDS.
- Chen, B. C., & Heterocycles, V. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. Heterocycles, 32(3), 529. [Link]
- New Jersey Department of Health. HAZARD SUMMARY - DIKETENE. [Link]
- Grokipedia. Diketene. [Link]
- Poudel, P., Masters, S. L., & Marshall, A. T. (2023). Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. Scientific Reports, 13(1), 7208. [Link]
- New Jersey Department of Health.
- International Chemical Safety Cards (ICSCs). ICSC 1280 - DIKETENE. [Link]
- Gómez-Bombarelli, R., González-Pérez, M., Pérez-Prior, M. T., Manso, J. A., Calle, E., & Casado, J. (2008). Chemical reactivity and biological activity of diketene. Chemical research in toxicology, 21(10), 1964–1969. [Link]
- Wikipedia. Diketene. [Link]
- Poudel, P., Masters, S. L., & Marshall, A. T. (2023). Potential pathways for pyrolytic decomposition of diketene to form (I) ketene and (II) allene and CO2.
- Alkali Metals Limited.
- Cleanchem Laboratories.
- Organic Syntheses. meldrum's acid. [Link]
- Vesta Chemicals bv. Meldrum's Acid. [Link]
- Google Patents. KR20050095908A - Acetoacetylation of alcohols, thiols and amines in a microreactor.
- Witzeman, J. S., & Nottingham, W. D. (1991). Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. The Journal of Organic Chemistry, 56(5), 1713-1718. [Link]
- Google Patents.
- Google Patents.
- Wikipedia. Meldrum's acid. [Link]
- Witzeman, J. S., & Nottingham, W. D. (1991). Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. Journal of Organic Chemistry. [Link]
- Clemens, R. J., & Hyatt, J. A. (1985). Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene. The Journal of Organic Chemistry, 50(14), 2431-2435. [Link]
- McNab, H. (1978). The chemistry of Meldrum's acid. Chemical Society Reviews, 7(3), 345-358. [Link]
- Thomson, C. G., & Cronin, L. (2006). Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction. Organic letters, 8(14), 2949-2952. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Google Patents.
- Semantic Scholar.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tsijournals.com [tsijournals.com]
- 5. EP0778257A2 - Process for producing benzyl acetate and benzyl alcohol - Google Patents [patents.google.com]
- 6. Diketene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. Chemical reactivity and biological activity of diketene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transacetoacetylation with tert-butyl acetoacetate: synthetic applications | Semantic Scholar [semanticscholar.org]
- 11. Identification of Histone Lysine Acetoacetylation as a Dynamic Post‐Translational Modification Regulated by HBO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. EP1199299A2 - Process for producing benzyl acetate and benzyl alcohol - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Method for preparation of acetoacetate ester compounds (2021) | Kuehnle Maximilian [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 21. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. researchgate.net [researchgate.net]
- 25. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. artsci.usu.edu [artsci.usu.edu]
- 28. Identification of Histone Lysine Acetoacetylation as a Dynamic Post-Translational Modification Regulated by HBO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Transacetoacetylation with tert-Butyl Acetoacetate: Synthetic Apllications - Lookchem [lookchem.com]
- 31. CN107827749A - A kind of synthetic method of tert-butyl acetoacetate - Google Patents [patents.google.com]
A Researcher's Guide to Navigating the Regioselectivity of S-tert-Butyl Acetothioacetate Reactions
In the landscape of modern organic synthesis, the precise control of regioselectivity remains a paramount challenge. For drug development professionals and researchers engaged in the construction of complex molecular architectures, mastering the reactivity of bifunctional reagents is not merely an academic exercise, but a critical determinant of synthetic efficiency and success. Among such reagents, S-tert-Butyl acetothioacetate (t-BuSAcT) presents a compelling case study in tunable reactivity. Its enolizable β-keto thioester scaffold offers two primary nucleophilic sites: the α-carbon and the sulfur atom. This guide provides an in-depth evaluation of the factors governing the regioselectivity of this compound reactions, offering a comparative analysis supported by established chemical principles and experimental insights to empower researchers in harnessing its synthetic potential.
The Duality of this compound: A Tale of Two Nucleophiles
This compound, upon deprotonation, forms an ambident enolate anion with electron density distributed across the oxygen, α-carbon, and sulfur atoms. This delocalization gives rise to two principal reactive sites: the α-carbon, a soft nucleophile, and the sulfur atom, which also exhibits soft nucleophilic character. The competition between C- and S-attack by electrophiles is the cornerstone of its regiochemical behavior. Understanding and controlling this competition is essential for directing the outcome of synthetic transformations.
The Decisive Factors: Steering Regioselectivity in this compound Reactions
The regiochemical outcome of reactions involving the this compound enolate is not arbitrary. It is a finely tuned interplay of several key experimental parameters. By judiciously manipulating these factors, a chemist can favor either C- or S-functionalization.
The Nature of the Electrophile: A Hard and Soft Acid-Base (HSAB) Perspective
The Hard and Soft Acid-Base (HSAB) principle is a powerful predictive tool in this context.[1][2]
-
Hard Electrophiles , characterized by high positive charge density and low polarizability (e.g., acyl chlorides, aldehydes), tend to react preferentially with the hard oxygen atom of the enolate. However, in the case of thioesters, the competition between the α-carbon and sulfur, both soft nucleophiles, is more pertinent.
-
Soft Electrophiles , which are more polarizable with a lower charge density (e.g., alkyl halides like methyl iodide, benzyl bromide), will preferentially react with the softest nucleophilic center. In the thioester enolate, both the α-carbon and the sulfur are soft. The subtle differences in their softness and the reaction conditions will dictate the final regioselectivity. Generally, the thiolate anion is a highly reactive soft nucleophile.[1]
The Influence of the Base and Counterion: Kinetic vs. Thermodynamic Control
The choice of base and the associated counterion plays a pivotal role in determining which enolate is formed and its subsequent reactivity. This is the classic paradigm of kinetic versus thermodynamic control.
-
Kinetic Control: Strong, sterically hindered bases such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in aprotic solvents (e.g., THF) favor the rapid, irreversible formation of the less substituted, kinetic enolate. Under these conditions, C-alkylation is often the major pathway. The lithium counterion coordinates tightly with the oxygen atom, leaving the α-carbon as the more accessible and reactive nucleophilic site for many electrophiles.
-
Thermodynamic Control: Weaker bases, such as sodium ethoxide or potassium carbonate, in protic solvents or at higher temperatures, allow for an equilibrium to be established between the starting material and the possible enolates. These conditions favor the formation of the more stable, thermodynamic enolate. For β-keto esters and their thioester analogues, the enolate is already stabilized by conjugation. In reactions with certain electrophiles, these conditions can sometimes lead to a greater proportion of S-alkylation, especially if the sulfur atom's nucleophilicity is enhanced.
The Role of the Solvent
The solvent can influence the aggregation state and reactivity of the enolate.
-
Aprotic Polar Solvents like THF, DMF, and DMSO are commonly used for enolate alkylations. They solvate the cation, leading to a more "naked" and reactive enolate.
-
Protic Solvents can protonate the enolate, leading to equilibration and favoring the thermodynamic product.
Comparative Analysis: this compound vs. Alternative Acetoacetates
The unique features of this compound are best understood in comparison with its more common oxygen-based counterparts and other thioesters.
| Feature | This compound | Ethyl Acetoacetate | S-Ethyl Acetothioacetate |
| Primary Nucleophilic Sites | α-Carbon, Sulfur | α-Carbon, Oxygen | α-Carbon, Sulfur |
| Acidity of α-Protons | More acidic than ethyl acetoacetate due to the electron-withdrawing nature of the thioester. | pKa ≈ 11 in water | Similar acidity to this compound. |
| Reactivity of Heteroatom | Sulfur is a soft and highly polarizable nucleophile. | Oxygen is a harder, less polarizable nucleophile. | Sulfur is a soft and highly polarizable nucleophile. |
| Steric Hindrance | The bulky tert-butyl group can influence the approach of electrophiles to the sulfur atom. | The ethyl group presents less steric hindrance. | The ethyl group presents less steric hindrance at the sulfur. |
| Cleavage of Ester/Thioester | The tert-butyl group can be cleaved under specific acidic conditions.[3][4][5][6] | The ethyl ester is typically cleaved by saponification (basic hydrolysis). | The ethyl thioester can be cleaved under various conditions. |
Key Insights from the Comparison:
-
The increased acidity of the α-protons in thioacetoacetates makes enolate formation easier compared to their oxygen ester analogs.
-
The soft nature of the sulfur atom in this compound makes S-alkylation a more probable side reaction, or even the main reaction, compared to the O-alkylation of ethyl acetoacetate, especially with soft electrophiles.
-
The steric bulk of the tert-butyl group in t-BuSAcT might disfavor direct attack at the sulfur atom compared to the less hindered S-ethyl analogue, potentially leading to a higher C/S alkylation ratio under certain conditions.
Experimental Protocols: Directing the Regioselectivity
The following protocols provide a starting point for researchers aiming to control the regioselectivity of this compound alkylation.
Protocol 1: Favoring C-Alkylation (Kinetic Control)
This protocol is designed to favor the formation of the α-carbon alkylated product.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (10 mL per mmol of this compound).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound (1.0 equivalent) to the stirred solvent.
-
Add LDA solution (1.05 equivalents) dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Slowly add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The use of a strong, bulky base (LDA) at low temperature in an aprotic solvent ensures the rapid and irreversible formation of the kinetic enolate. The lithium counterion's coordination to the oxygen directs the alkyl halide to the more sterically accessible and nucleophilic α-carbon.
Protocol 2: Investigating Conditions for S-Alkylation
This protocol explores conditions that may favor the formation of the S-alkylated product (a ketene dithioacetal derivative).
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Alkyl halide (e.g., methyl iodide)
-
Water
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous DMF (10 mL per mmol).
-
Add finely ground, anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension vigorously at room temperature.
-
Add the alkyl halide (1.1 equivalents) and continue stirring at room temperature. The reaction may be gently heated (e.g., to 40-50 °C) to promote the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the C- and S-alkylated products.
Causality: The use of a weaker base (K₂CO₃) and a polar aprotic solvent (DMF) at room temperature or slightly elevated temperatures allows for the possibility of equilibration. Under these conditions, the nucleophilicity of the sulfur atom may be more pronounced, potentially leading to a greater proportion of the S-alkylated product, especially with a soft electrophile like methyl iodide.
Visualizing the Reaction Pathways
The following diagrams illustrate the competing reaction pathways.
Caption: Competing C- vs. S-Alkylation Pathways.
Conclusion and Future Outlook
The regioselectivity of this compound reactions is a nuanced area of organic chemistry that offers both challenges and opportunities. By understanding the fundamental principles of kinetic versus thermodynamic control and the implications of Hard-Soft Acid-Base theory, researchers can effectively steer the course of their reactions. While C-alkylation is generally favored under kinetically controlled conditions with strong, bulky bases, the potential for S-alkylation under thermodynamic conditions warrants careful consideration and optimization for each specific substrate and electrophile combination.
Future research in this area could focus on developing more selective catalytic systems that can predictably favor one regioisomer over the other. The exploration of a wider range of electrophiles and reaction conditions will undoubtedly uncover new synthetic applications for this versatile building block, further enriching the toolbox of the synthetic chemist. This guide serves as a foundational resource for those looking to explore and exploit the rich reactivity of this compound in their synthetic endeavors.
References
- M. J. O'Donnell, Deprotection of S-tert-Butyl Thioates, in e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001.
- T. L. Amyes, J. P. Richard, Reactions of Electrophiles with Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation, Free Radical Biology and Medicine, 2015, 88, 215-224.
- D. Hidasová, T. Slanina, Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, and Carbonates, The Journal of Organic Chemistry, 2023, 88(10), 6932-6938.
- Sciencemadness.
- P. R. D. P. de Castro, et al., Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions, Beilstein Journal of Organic Chemistry, 2021, 17, 234-245.
- D. J. K. Williams, et al., Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2, Organic Letters, 2006, 8(23), 5215-5218.
- Organic Chemistry Portal, tert-Butyl Esters, [Online]. Available: [Link].
- P. R. D. P. de Castro, et al., Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions, Beilstein Journal of Organic Chemistry, 2021, 17, 234-245.
- Pharmacy 180, Enolates - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles, [Online]. Available: [Link].
- AK Lectures, Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters, [Online]. Available: [Link].
- Organic Chemistry Portal, Synthesis of β-keto carboxylic acids, esters and amides, [Online]. Available: [Link].
- Y. Wang, et al., Practical Synthesis of β-Ketothioesters by Acid-Catalyzed Hydrolysis of Ketene N,S-Acetals with Amino as the Leaving Group, European Journal of Organic Chemistry, 2016, 2016(18), 3078-3084.
- T. L. Amyes, J. P. Richard, Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation, Free Radical Biology and Medicine, 2015, 88, 215-224.
- Z. He, et al., Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products, RSC Advances, 2022, 12(45), 29285-29289.
- Organic Chemistry Portal, Thioester and thioacid synthesis by acylation of thiols (thiol
- Organic Chemistry Portal, tert-Butyl Ethers, [Online]. Available: [Link].
- M. B. L. Poulsen, et al., Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation, ACS Chemical Biology, 2021, 16(11), 2215-2225.
- S. G. R. K. A. Kumar, et al., β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies, Chemistry Central Journal, 2013, 7(1), 125.
- G. A. Molander, C. R. Harris, Sequenced Reactions with Samarium(II) Iodide. A New Synthesis of Fused Carbocycles, The Journal of Organic Chemistry, 1997, 62(22), 7418-7429.
- H. M. R. Hoffmann, J. Rabe, Synthesis of α-Methylene-γ-lactones, Angewandte Chemie International Edition in English, 1985, 24(2), 94-110.
- C. M. Tice, Selecting the Proper Acetoacetylating Reagent, [Online]. Available: [Link].
- J. Witzeman, W. D. Nottingham, Transacetoacetylation with tert-butyl acetoacetate: synthetic applications, The Journal of Organic Chemistry, 1991, 56(5), 1713-1718.
- ChemistNate, Beta Keto esters - Alkylating Ketones in NaOEt, [Online]. Available: [Link].
- Master Organic Chemistry, Thiols And Thioethers, [Online]. Available: [Link].
- Organic Syntheses, Acetoacetic acid, tert-butyl ester, [Online]. Available: [Link].
- A. G. Cook, P.
- J. Witzeman, W. D. Nottingham, Transacetoacetylation with tert-butyl acetoacetate: synthetic applications, The Journal of Organic Chemistry, 1991, 56(5), 1713-1718.
- Chemical Point, S-tert-Butyl acetothioacet
- PubChem, tert-Butyl acetoacet
- O. V. K. I., et al., Chemoselective acylation of monosubstituted thiacalix[7]arene with di-tert-butyl dicarbonate, Russian Chemical Bulletin, 2018, 67(8), 1461-1466.
Sources
- 1. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electro-oxidative neutral deprotection of S-t-buty thioates to give carboxylic acids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl Esters [organic-chemistry.org]
A Senior Application Scientist's Guide to Acetoacetylation: Benchmarking S-tert-Butyl Acetothioacetate Against Novel Synthetic Equivalents
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the introduction of the acetoacetyl moiety is a frequently employed transformation. For decades, S-tert-Butyl acetothioacetate has served as a reliable reagent for this purpose. However, the continuous drive for improved efficiency, milder reaction conditions, and enhanced substrate scope has led to the emergence of novel synthetic equivalents. This guide provides an in-depth, objective comparison of this compound's performance against these modern alternatives, supported by experimental data and protocols to inform your selection of the optimal reagent for your synthetic challenges.
The Established Workhorse: this compound
This compound (STBAA) is a versatile reagent for the introduction of the acetothioacetyl group. The presence of the tert-butyl group offers steric hindrance that can enhance selectivity in certain reactions and provides a convenient handle for subsequent transformations.[1] Its utility is well-documented in the synthesis of a variety of heterocyclic compounds and other key intermediates.
Key Features of this compound:
-
Reactivity: The thioester functionality imparts a unique reactivity profile compared to its oxygen-based ester counterparts, often allowing for more facile cleavage and serving as a superior acylating agent under specific conditions.
-
Stability: STBAA is a relatively stable compound that can be handled and stored under standard laboratory conditions.[2]
-
Synthetic Utility: It is a valuable precursor for the synthesis of various ketones and other carbonyl-containing compounds.[1]
The Rise of Novel Equivalents: A Comparative Analysis
While STBAA remains a valuable tool, several novel reagents have gained traction as effective alternatives for acetoacetylation, each with its own set of advantages. Here, we benchmark STBAA against two prominent classes of equivalents: 2,2,6-Trimethyl-4H-1,3-dioxin-4-one and Meldrum's Acid derivatives.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A Diketene Surrogate
2,2,6-Trimethyl-4H-1,3-dioxin-4-one, often referred to as the diketene-acetone adduct, serves as a convenient and safer alternative to the highly reactive and challenging-to-handle diketene.[3][4] Its reaction with nucleophiles, including thiols, provides a direct route to acetoacetylated products.
Performance Comparison:
| Feature | This compound | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one |
| Reagent Handling | Relatively stable liquid | Crystalline solid, easier to handle than diketene[5] |
| Reaction Conditions | Typically requires a base or catalyst | Often requires elevated temperatures to generate the reactive acetylketene intermediate in situ[4] |
| Byproducts | tert-Butanethiol | Acetone[4] |
| Substrate Scope | Broad, particularly with amines and alcohols | Effective for a wide range of nucleophiles, including alcohols and amines[4] |
Causality Behind Experimental Choices: The use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one is often preferred from a process safety perspective, as it avoids the direct handling of the volatile and toxic diketene. The in situ generation of the reactive intermediate at elevated temperatures allows for greater control over the reaction.
Meldrum's Acid Derivatives: Versatility in Acylation
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are highly versatile reagents in organic synthesis due to the high acidity of the C-5 protons.[6][7] Acyl derivatives of Meldrum's acid can act as potent acylating agents, offering an alternative strategy for the introduction of the acetoacetyl group.
Performance Comparison:
| Feature | This compound | Acyl Meldrum's Acid Derivatives |
| Reactivity | Good acylating agent | Highly reactive, can often be used under milder conditions[8] |
| Synthesis of Reagent | Multi-step synthesis | Readily prepared from Meldrum's acid and an appropriate acylating agent[8] |
| Reaction Mechanism | Nucleophilic acyl substitution | Can proceed through a ketene intermediate upon thermolysis[7] |
| Byproducts | tert-Butanethiol | Acetone and CO2 upon decarboxylation[6] |
Expertise in Application: The choice between STBAA and an acyl Meldrum's acid derivative often hinges on the desired reactivity and the tolerance of the substrate to the reaction conditions. The high reactivity of Meldrum's acid derivatives can be advantageous for less nucleophilic substrates but may lead to side reactions with more sensitive molecules.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical basis for comparison, the following are representative experimental protocols for the synthesis of this compound and its reaction, alongside a protocol for acetoacetylation using a novel equivalent.
Protocol 1: Synthesis of this compound
This procedure is adapted from established synthetic routes.
Diagram of Synthetic Workflow:
Caption: Amine Acetoacetylation Workflow.
Step-by-Step Procedure:
-
Dissolve the amine (1.0 eq) in a suitable solvent (e.g., THF or DCM).
-
Add this compound (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired N-acetoacetylated product.
Safety and Handling Considerations
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its alternatives.
-
This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [9]Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: While safer than diketene, it is still a reactive chemical and should be handled with care.
-
Meldrum's Acid: Can be an irritant. Standard laboratory safety protocols should be followed.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion and Future Outlook
This compound remains a cornerstone reagent for acetoacetylation, offering a unique reactivity profile beneficial in many synthetic applications. However, the emergence of novel synthetic equivalents such as 2,2,6-trimethyl-4H-1,3-dioxin-4-one and acyl Meldrum's acid derivatives provides researchers with a broader toolkit. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, reaction conditions, and safety considerations. As the demand for more efficient and sustainable chemical processes grows, the development of even more sophisticated and specialized acetoacetylating agents is anticipated, further enriching the options available to the synthetic chemist.
References
- Chemical Label for S-tert-Butyl acetothioacet
- Gunjal Industries. (2025, November 8).
- Wikipedia. Meldrum's acid. [Link]
- MDPI. (2023, February 13). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. [Link]
- Semantic Scholar.
- Sigma-Aldrich.
- CPAChem. (2024, February 20).
- Thermo Fisher Scientific.
- The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
- Pfaltz & Bauer.
- Google Patents.
- Otto Chemie Pvt. Ltd. 2,2,6-Trimethyl-4H-1,3-dioxin-4-one, 95%. [Link]
- ResearchGate. 2,2,6-Trimethyl-4 H -1,3-dioxin-4-one. [Link]
- ACS Publications.
- PubChem.
- Google Patents.
- WMU's ScholarWorks. Reaction of 2,2,6-Trimethyl-1,3-Dioxin-4-One with Isocyanate Derivatives and the Synthesis of 2,3,4,6. [Link]
- MDPI. (2022, November 23). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]
- ResearchGate. Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5. [Link]
- Organic Syntheses. Acetic acid, tert-butyl ester. [Link]
- MDPI. (2022, June 14). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. [Link]
- PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Link]
- PMC - NIH. Metabolically Stable tert-Butyl Replacement. [Link]
- MDPI. (2021, December 30).
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 15925-47-0 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 7. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 8. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 9. chemical-label.com [chemical-label.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of S-tert-Butyl Acetothioacetate
For researchers and professionals in drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in the lab; it encompasses their safe and compliant disposal. S-tert-Butyl acetothioacetate, a thioester compound, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and best practices for laboratory safety.
Hazard Assessment of this compound
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with the following hazards:
-
Skin Irritation : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation : Poses a risk of serious damage to the eyes.[1]
-
Respiratory Irritation : May cause irritation to the respiratory tract if inhaled.[1]
While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural analog, tert-butyl acetoacetate, is classified as a combustible liquid.[2][3][4][5] Given the presence of a sulfur atom, we must also consider the potential for the release of hazardous sulfur compounds during decomposition or combustion.
Key Chemical Information:
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| CAS Number | 15925-47-0 | [6] |
| Molecular Formula | C₈H₁₄O₂S | |
| Known Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1] |
| Potential Hazards | Combustible liquid. Upon combustion, may produce toxic gases such as carbon monoxide, carbon dioxide, and sulfur oxides. | [4] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [2][3] |
Personal Protective Equipment (PPE)
Due to the irritant nature of this compound, the following PPE is mandatory when handling the chemical or its waste:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection : A lab coat or chemical-resistant apron. Closed-toe shoes are required.
-
Respiratory Protection : Use in a well-ventilated area, preferably within a chemical fume hood.[7]
Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of laboratory safety. Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EH&S) department.
Step-by-Step Containerization Protocol:
-
Select a Compatible Container : Use a clean, dry, and chemically compatible container. The original container is often a suitable choice. Ensure the container has a secure, tight-fitting lid.
-
Label the Container : Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound". Include the approximate concentration and volume.
-
Keep the Container Closed : The waste container must be kept closed at all times, except when adding waste. This prevents the release of vapors and potential spills.
-
Avoid Overfilling : Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
Disposal Workflow
The disposal of this compound should be managed through your institution's hazardous waste program. The following workflow provides a general guideline.
Caption: Disposal workflow for this compound.
Detailed Disposal Steps:
-
Initial Collection : Collect waste this compound in a designated, properly labeled hazardous waste container within a fume hood.
-
Temporary Storage : Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Arrange for Disposal : Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Professional Disposal : The recommended method of disposal for this compound is incineration by a licensed hazardous waste disposal company.[4] The incinerator should be equipped with an afterburner and scrubber to handle the potential for sulfur oxide emissions.[4]
Spill and Decontamination Procedures
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Response:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : If the material is spilled, remove all sources of ignition.[2][3]
-
Contain the Spill : For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.
-
Collect and Dispose : Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate : Decontaminate the spill area and any contaminated equipment.
Decontamination of Glassware:
For glassware contaminated with this compound, a bleach bath is an effective decontamination method.[8]
-
Prepare a Bleach Bath : In a designated container within a fume hood, prepare a solution of household bleach.
-
Soak Glassware : Fully immerse the contaminated glassware in the bleach bath.
-
Duration : Allow the glassware to soak for at least 12-24 hours.[8]
-
Rinse and Clean : After soaking, thoroughly rinse the glassware with water and then wash using standard laboratory procedures.
Trustworthiness and Self-Validating Systems
The protocols outlined in this guide are designed to be self-validating by incorporating established principles of chemical safety and waste management. By adhering to these procedures, you create a system that minimizes risk at each step, from handling to final disposal. The emphasis on proper labeling, segregation, and containment ensures that the waste is managed safely throughout its lifecycle.
References
- The Good Scents Company.
- Chemical Label.
- Sigma-Aldrich.
- Fisher Scientific.
- Thermo Fisher Scientific.
- University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. URL
- Jubilant Ingrevia. Tert.
- NIC Industries.
- Sigma-Aldrich.
- TCI Chemicals.
- Wikipedia. VX (nerve agent). URL
- National Institute of Standards and Technology. Combustion Products and Their Effects on Life Safety. URL
- LookChem.
- National Institutes of Health. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. URL
- MDPI. Hazards Resulting from the Burning Wood Impregnated with Selected Chemical Compounds. URL
- Chemistry LibreTexts. 22.
- ResearchGate. (PDF)
- Wikipedia. Thioester. URL
- GOV.UK. A Toxicological Review of the Products of Combustion. URL
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. tert-Butyl Acetoacetate | 1694-31-1 | TCI AMERICA [tcichemicals.com]
- 6. This compound, 15925-47-0 [thegoodscentscompany.com]
- 7. Thioester Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. How To [chem.rochester.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling S-tert-Butyl Acetothioacetate
In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed protocol for the safe handling of S-tert-Butyl acetothioacetate, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the inherent risks and implementing the robust safety measures outlined below, you can ensure a secure and productive research environment.
Understanding the Hazard: Why is PPE Necessary?
This compound is a chemical compound that, while valuable in synthesis, presents several potential hazards. According to safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is classified as a combustible liquid, necessitating precautions against ignition sources.[2][3][4] The toxicological properties of this chemical have not been exhaustively investigated, which underscores the importance of handling it with appropriate caution to minimize exposure.[2]
Key Hazards:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Splashes can cause significant damage to the eyes.[1][2]
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[1][2]
-
Combustibility: The liquid is combustible and its vapors can form flammable mixtures with air.[3][5]
Due to these hazards, a multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential.
Engineering and Administrative Controls: Your First Line of Defense
Before relying on PPE, it is crucial to implement engineering and administrative controls to minimize the risk of exposure.
-
Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood.[2] All manipulations of this chemical that could generate vapors or aerosols should be conducted within a fume hood to effectively capture and exhaust these emissions. Ensure the fume hood has adequate airflow and is functioning correctly before beginning any work.
-
Administrative Controls: These include establishing safe work practices, providing thorough training on the hazards of this compound, and ensuring that emergency equipment, such as eyewash stations and safety showers, are readily accessible and regularly tested.[2]
Personal Protective Equipment (PPE): Your Last Line of Defense
When engineering and administrative controls cannot eliminate all risks, PPE is required to protect the user. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable choice for protection against splashes.[3] Always inspect gloves for tears or punctures before use. For prolonged or immersive contact, consult the glove manufacturer's compatibility chart.[6] |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields to protect against splashes.[2] In situations with a higher risk of splashing, a face shield worn over safety goggles is recommended.[6] |
| Skin and Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from accidental splashes.[7] |
| Respiratory Protection | Respirator | Under normal conditions of use within a properly functioning chemical fume hood, respiratory protection is not typically required.[3] However, if a fume hood is not available, or in the event of a large spill where vapor concentrations may be high, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6] |
Step-by-Step Guide to Safe Handling and PPE Use
Adherence to a systematic procedure is critical for ensuring safety. The following workflow outlines the essential steps for handling this compound.
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for responding to a spill of this compound.
First-Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [2]Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. [2]If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. [2]If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Disposal of this compound and Contaminated Materials
Proper disposal is a critical aspect of the chemical handling lifecycle, necessary to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Unused or waste this compound must be disposed of as hazardous chemical waste. It should be stored in its original or a compatible, tightly sealed container that is clearly labeled. Do not mix it with other waste streams. * Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must also be treated as hazardous waste. These items should be collected in a designated, sealed, and labeled waste container for disposal.
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
By diligently following these guidelines, you contribute to a culture of safety and responsibility in the laboratory. Your commitment to these practices not only protects you and your colleagues but also upholds the integrity of your research.
References
- S-tert-Butyl acetothioacet
- This compound, 15925-47-0 - The Good Scents Company. (URL: [Link])
- Personal protective equipment for handling Thiol-PEG6-alcohol - Benchchem. (URL not available)
- Safety Data Sheet: Tert-butyl acet
- Discover the Various Types of PPE for Optimal Chemical Safety. (URL not available)
- Chemical Safety: Personal Protective Equipment. (URL not available)
- Safety d
- Personal Protective Equipment (PPE). (URL not available)
- Personal Protective Equipment (PPE)
- SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)
- TERT BUTYL ACET
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. chemcentral.com [chemcentral.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
